molecular formula C2H2B10 B102288 o-Carborane CAS No. 16872-09-6

o-Carborane

Cat. No.: B102288
CAS No.: 16872-09-6
M. Wt: 134.2 g/mol
InChI Key: GJLPUBMCTFOXHD-UHFFFAOYSA-N
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Description

O-Carborane is a useful research compound. Its molecular formula is C2H2B10 and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16872-09-6

Molecular Formula

C2H2B10

Molecular Weight

134.2 g/mol

IUPAC Name

1,2,3,4,5,6,7,8,9,10-decaboracyclododeca-1,3,5,7,9,11-hexaene

InChI

InChI=1S/C2H2B10/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H

InChI Key

GJLPUBMCTFOXHD-UHFFFAOYSA-N

SMILES

B1=BB=BB=BC=CB=BB=B1

Isomeric SMILES

B1=BB=BB=B/C=C\B=BB=B1

Canonical SMILES

B1=BB=BB=BC=CB=BB=B1

Other CAS No.

16872-09-6

physical_description

White powder, insoluble in water;  [MSDSonline]

Pictograms

Flammable; Irritant

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of o-Carborane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: ortho-Carborane, formally known as 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a unique organoboron compound that has garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and organometallic chemistry.[1][2][3] Its three-dimensional, icosahedral structure, exceptional stability, and versatile reactivity make it an attractive pharmacophore and building block for the development of novel therapeutics and advanced materials.[4][5][6] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core fundamental properties of this compound, detailed experimental protocols, and key structural and reactivity data.

Core Properties and Structure

This compound is a polyhedral cluster composed of ten boron atoms and two adjacent carbon atoms, each bearing a hydrogen atom.[7][8] This cage-like structure is electronically delocalized, contributing to its remarkable thermal and chemical stability.[9][] The compound is a colorless solid with a high melting point and is known for its hydrophobicity.[4][11] It exists as one of three isomers—ortho, meta, and para—distinguished by the relative positions of the two carbon atoms within the icosahedral cage.[5][] The ortho-isomer can be thermally rearranged to the meta- and subsequently the para-isomer at elevated temperatures.[]

The unique electronic properties of the carborane cage, including its ability to act as a three-dimensional analog of a phenyl ring, have led to its extensive investigation in drug design.[1][12] The incorporation of an this compound moiety can enhance a drug candidate's binding affinity, potency, bioavailability, and in vivo stability.[4][6]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical and Structural Properties of this compound

PropertyValueReference
Chemical FormulaC₂B₁₀H₁₂[11]
Molar Mass144.22 g·mol⁻¹[11]
Melting Point320 °C (593 K)[11]
AppearanceColorless solid[11]
C1-C2 Bond Distance (unsubstituted)1.629(6) Å and 1.630(6) Å[13]
C1-C2 Bond Distance (1,2-diphenyl substituted)1.726(2) Å[13]
Dipole Moment (this compound)4.53 D[14]
Dipole Moment (m-carborane)2.85 D[14]
Dipole Moment (p-carborane)0 D[14]

Table 2: Spectroscopic Data for this compound Derivatives

Spectroscopic TechniqueDerivativeChemical Shift (δ) / SignalReference
¹H NMR9,12-Dibromo-o-carborane3.72 ppm (CH), 1.5–3.5 ppm (BH)[15]
¹¹B NMR9,12-Dibromo-o-carborane0.1 ppm (B-Br), -7.5 ppm, -14.4 ppm, -16.9 ppm[15]
¹³C NMR9,12-Dibromo-o-carborane46.8 ppm (Ccarb)[15]
¹H NMR9,12-Dichloro-nidthis compound anion1.70 ppm (CH), 0.0–2.8 ppm (terminal BH), -2.14 ppm (bridging BHB)[16]
¹³C NMR9,12-Dichloro-nidthis compound anion36.8 ppm (Ccarb)[16]
IR (C≡O stretch)(1,2-diphenyl-o-carborane)Cr(CO)₃1965, 1890 cm⁻¹[13]

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are foundational for the synthesis and functionalization of carborane-containing compounds.

1. General Synthesis of orththis compound

The synthesis of this compound is typically achieved through the reaction of decaborane(14) with acetylene (B1199291).[8][11][17] The use of a Lewis base, such as diethyl sulfide (B99878) or acetonitrile, is crucial for the formation of a stable intermediate adduct (B₁₀H₁₂(Ligand)₂), which then reacts with acetylene to form the carborane cage.[17]

  • Step 1: Formation of the Decaborane Adduct. Decaborane(14) is reacted with a Lewis base (e.g., two equivalents of diethyl sulfide) to form the B₁₀H₁₂(SEt₂)₂ adduct and hydrogen gas.[11]

  • Step 2: Reaction with Acetylene. The B₁₀H₁₂(SEt₂)₂ adduct is then reacted with acetylene (C₂H₂). This reaction results in the formation of this compound (C₂B₁₀H₁₂), with the liberation of the two diethyl sulfide ligands and hydrogen gas.[11] Substituted acetylenes can also be used to produce C-substituted o-carboranes directly.[17]

2. Palladium-Catalyzed B-H Arylation of orththis compound

This protocol describes a method for the direct arylation of the B-H bonds of this compound.[18]

  • Materials: 9-iodo-orththis compound, Aryl zinc bromide, Allyl chloride, Cobalt(II) bromide, Palladium(II) acetylacetonate (B107027) (Pd(acac)₂), Triphenylphosphine (PPh₃), Anhydrous Tetrahydrofuran (THF).[18]

  • Procedure:

    • Preparation of Aryl Zinc Reagent: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve the corresponding aryl bromide in anhydrous THF. Add metallic zinc dust and a catalytic amount of cobalt(II) bromide. Initiate the formation of the organozinc reagent by the dropwise addition of allyl chloride. Stir the mixture at room temperature until the aryl bromide is consumed.[18]

    • Cross-Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve 9-iodo-orththis compound, Pd(acac)₂, and PPh₃ in anhydrous THF under a nitrogen atmosphere. Add the freshly prepared aryl zinc bromide solution to the carborane solution via cannula. Heat the reaction mixture to reflux and stir for 12-24 hours.[18]

    • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[18]

3. Metal-Free B-H Functionalization via Hydrogen Atom Transfer (HAT)

This protocol outlines a photo-initiated, metal-free method for the B-H functionalization of closo-carboranes.[18][19]

  • Materials: closthis compound (e.g., this compound), functional group source (e.g., thiol, selenide, alkyne, alkene, cyanide, or halide), Nitrogen-centered radical precursor (e.g., N-hydroxyphthalimide ester), Acetonitrile or other suitable solvent, Visible light source (e.g., blue LED lamp).[18]

  • Procedure:

    • In a quartz reaction vessel, dissolve the closthis compound, the functional group source, and the nitrogen-centered radical precursor in the chosen solvent.[18]

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.[18]

    • Irradiate the reaction mixture with a visible light source at room temperature.[18]

    • Monitor the reaction progress by TLC or GC-MS.[18]

    • Once the starting material is consumed, remove the solvent under reduced pressure.[18]

    • Purify the residue by column chromatography on silica gel to isolate the functionalized carborane derivative.[18]

4. Deprotonation of C-H vertices

The C-H vertices of this compound are weakly acidic and can be deprotonated using strong bases like organolithium reagents.[11]

  • Reaction: C₂B₁₀H₁₂ + 2 BuLi → Li₂C₂B₁₀H₁₀ + 2 BuH

  • The resulting dilithiated species is a versatile intermediate that can react with a wide range of electrophiles to yield C-substituted o-carboranes.[11]

5. Base-Degradation to nidthis compound (Dicarbollide Anion)

Treatment of this compound with a base such as sodium ethoxide in ethanol (B145695) results in the removal of a boron vertex, yielding the anionic nidthis compound, [C₂B₉H₁₂]⁻, known as the dicarbollide anion.[11]

  • Reaction: C₂B₁₀H₁₂ + NaOEt + 2 EtOH → Na⁺[C₂B₉H₁₂]⁻ + H₂ + B(OEt)₃

  • The dicarbollide anion is an important ligand in organometallic chemistry, forming sandwich compounds with various metal ions.[11]

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to this compound chemistry.

experimental_workflow General Workflow for this compound Functionalization cluster_synthesis Synthesis of this compound Core cluster_functionalization Functionalization Strategies cluster_products Resulting Derivatives cluster_applications Applications decaborane Decaborane (B10H14) o_carborane This compound (C2B10H12) decaborane->o_carborane acetylene Acetylene (C2H2) acetylene->o_carborane lewis_base Lewis Base (e.g., SEt2) lewis_base->o_carborane ch_deprotonation C-H Deprotonation (e.g., BuLi) o_carborane->ch_deprotonation bh_activation B-H Activation (e.g., Pd-catalysis, HAT) o_carborane->bh_activation base_degradation Base Degradation (e.g., NaOEt) o_carborane->base_degradation c_substituted C-Substituted o-Carboranes ch_deprotonation->c_substituted b_substituted B-Substituted o-Carboranes bh_activation->b_substituted nido_carborane nidthis compound Anion ([C2B9H12]-) base_degradation->nido_carborane drug_development Drug Development c_substituted->drug_development materials_science Materials Science b_substituted->materials_science organometallic Organometallic Chemistry nido_carborane->organometallic

Caption: A flowchart illustrating the synthesis and primary functionalization pathways of this compound.

logical_relationship Logical Relationship of this compound Isomers ortho orththis compound (1,2-C2B10H12) Dipole Moment: 4.53 D meta meta-Carborane (1,7-C2B10H12) Dipole Moment: 2.85 D ortho->meta ~400-500 °C para para-Carborane (1,12-C2B10H12) Dipole Moment: 0 D (Most Stable) meta->para ~600-700 °C

Caption: Thermal isomerization of this compound to its meta and para isomers with corresponding dipole moments.

Conclusion

This compound possesses a unique combination of structural rigidity, stability, and reactivity that makes it a highly valuable tool for researchers in chemistry and drug development. Its ability to be selectively functionalized at both carbon and boron vertices allows for the fine-tuning of its physicochemical properties, enabling the creation of a diverse array of derivatives with tailored functions. The experimental protocols and fundamental data presented in this guide serve as a foundational resource for scientists looking to explore the vast potential of this compound chemistry in their research endeavors. As our understanding of carborane chemistry continues to grow, so too will its applications in solving complex scientific challenges.

References

Introduction to o-Carborane structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure and Bonding of o-Carborane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structure, bonding, and experimental characterization of orththis compound (this compound), a unique molecular scaffold with significant potential in medicinal chemistry and materials science.

Introduction to this compound

This compound, systematically named 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a highly stable, polyhedral boron-carbon cluster compound.[1] Its structure is a 20-faced icosahedron, with ten boron atoms and two adjacent carbon atoms forming the vertices.[2] This unique three-dimensional structure and the electron-delocalized bonding within the cage give rise to its remarkable thermal and chemical stability.[1] These properties, combined with the potential for functionalization at both the carbon and boron vertices, make this compound an attractive building block in various fields, including the development of new therapeutic agents.

Molecular Structure

The icosahedral framework of this compound is a key feature defining its properties. The two carbon atoms are located at adjacent positions (1 and 2) in the cage, hence the "ortho" designation.[2] Each vertex of the icosahedron (both boron and carbon) is bonded to a single hydrogen atom.

Bond Lengths and Angles

The precise geometric parameters of the this compound cage have been determined by gas-phase electron diffraction and X-ray crystallography. The C1-C2 bond distance is notably longer than a typical C-C single bond, reflecting the unique electronic environment within the cluster. The B-C and B-B bond lengths are all relatively similar, consistent with a highly delocalized bonding structure.

Bond/AngleValue (Gas-Phase Electron Diffraction)
C1-C21.646(10) Å
C1-B31.711(11) Å
C1-B41.711(11) Å
B3-B41.772(6) Å
B4-B51.772(6) Å
B4-B81.772(6) Å
B7-B81.772(6) Å
B8-B91.772(6) Å
B9-B121.772(6) Å
∠(C1-C2-B7)59.9(4)°
∠(B3-C1-B4)60.0(3)°
∠(B4-B5-B10)108.0(0)°

Note: The provided values are from gas-phase electron diffraction studies. Bond lengths and angles in the solid state may vary slightly.

Electronic Bonding

The bonding in this compound cannot be adequately described by classical two-center-two-electron bonds, as this would require more valence electrons than are available. Instead, the electronic structure is rationalized using the concept of delocalized, three-center-two-electron (3c-2e) bonds, similar to other boranes.[2] A more formal approach to understanding the bonding is provided by the Polyhedral Skeletal Electron Pair Theory (PSEPT), also known as Wade-Mingos rules.[3][4]

Wade-Mingos Rules

Wade-Mingos rules provide a framework for predicting the geometry of borane (B79455) and carborane clusters based on the number of skeletal electron pairs (SEPs).[3][4] The calculation for this compound is as follows:

  • Count the total number of valence electrons:

    • Each B-H unit contributes 2 valence electrons (3 from B + 1 from H - 2 for the B-H bond) = 2 skeletal electrons.

    • Each C-H unit contributes 3 valence electrons (4 from C + 1 from H - 2 for the C-H bond) = 3 skeletal electrons.

    • Total valence electrons for C₂B₁₀H₁₂ = (10 × 2) + (2 × 3) = 26 skeletal electrons.

  • Determine the number of skeletal electron pairs (SEPs):

    • SEPs = Total skeletal electrons / 2 = 26 / 2 = 13 SEPs.

  • Relate SEPs to the cluster structure:

    • For a cluster with n vertices, a closo (closed) structure is predicted if there are n + 1 SEPs.

    • In this compound, n = 12 (2 C + 10 B).

    • The number of SEPs (13) is equal to n + 1 (12 + 1).

    • Therefore, Wade-Mingos rules correctly predict the closo-icosahedral structure of this compound.

This electron-deficient, delocalized bonding is responsible for the "three-dimensional aromaticity" of carboranes, contributing to their high stability.[1]

wade_mingos_rules start This compound (C₂B₁₀H₁₂) count_ve Count Valence Electrons (10 B-H) + (2 C-H) start->count_ve calc_se Calculate Skeletal Electrons (10 * 2) + (2 * 3) = 26 count_ve->calc_se calc_sep Calculate Skeletal Electron Pairs 26 / 2 = 13 calc_se->calc_sep compare Compare with n (vertices) n = 12 calc_sep->compare closo n + 1 = 13 closo-structure compare->closo

Wade-Mingos rules workflow for this compound.

Experimental Protocols

Synthesis of this compound

The most common synthesis of this compound involves the reaction of decaborane(14) (B₁₀H₁₄) with acetylene (B1199291) (C₂H₂) in the presence of a Lewis base, such as diethyl sulfide (B99878) or acetonitrile.[3]

Detailed Methodology:

  • Adduct Formation: Decaborane(14) is first reacted with a Lewis base (L) to form a more reactive adduct, B₁₀H₁₂L₂. This is typically done by stirring decaborane(14) with an excess of the Lewis base (e.g., acetonitrile) in an inert solvent like toluene (B28343) at room temperature.

  • Reaction with Acetylene: The B₁₀H₁₂L₂ adduct is then reacted with acetylene. Acetylene gas is bubbled through the solution, or a substituted alkyne is added. The reaction mixture is typically heated to reflux (around 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen) for several hours.[3]

  • Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified. A common method involves dissolving the residue in methanol, followed by treatment with aqueous hydrochloric acid to remove basic impurities. The product can be further purified by recrystallization from a suitable solvent (e.g., methanol/water or hexane) or by vacuum sublimation to yield pure, crystalline this compound.

synthesis_workflow decaborane Decaborane(14) (B₁₀H₁₄) adduct B₁₀H₁₂L₂ Adduct Formation (Toluene, RT) decaborane->adduct lewis_base Lewis Base (L) (e.g., CH₃CN) lewis_base->adduct reaction Reaction with Acetylene (Reflux, Inert Atmosphere) adduct->reaction acetylene Acetylene (C₂H₂) acetylene->reaction workup Workup (Solvent Removal) reaction->workup purification Purification (Recrystallization/Sublimation) workup->purification product This compound (C₂B₁₀H₁₂) purification->product

General workflow for the synthesis of this compound.
Characterization Techniques

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound and its derivatives.

Detailed Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., chloroform (B151607) or hexane) or by vacuum sublimation.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to locate the positions of the atoms in the unit cell. The atomic positions and thermal parameters are then refined to obtain the final, high-resolution crystal structure.

NMR spectroscopy is a powerful tool for characterizing the structure and purity of this compound in solution. ¹H, ¹¹B, and ¹³C NMR are all routinely used.

Detailed Methodology:

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • ¹H NMR: A standard ¹H NMR spectrum will show a sharp singlet for the two equivalent C-H protons. The B-H protons appear as a broad, complex multiplet at higher field due to coupling with the boron nuclei.

  • ¹¹B NMR: The ¹¹B NMR spectrum is crucial for characterizing carboranes. For this compound, the spectrum shows several distinct resonances corresponding to the different boron environments in the cage. The chemical shifts are sensitive to the position of the boron atom relative to the carbon atoms.

  • ¹³C NMR: The ¹³C NMR spectrum shows a single resonance for the two equivalent carbon atoms of the carborane cage.

  • Decoupling Experiments: ¹H{¹¹B} NMR experiments, where the boron nuclei are decoupled, are often performed. This simplifies the ¹H spectrum by collapsing the broad B-H signals into sharper singlets, allowing for easier identification and integration.[5]

NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H~3.5singletC-H
¹H1.5 - 3.0multipletB-H
¹¹B-2 to -5doubletB(9, 12)
¹¹B-9 to -11doubletB(8, 10)
¹¹B-12 to -14doubletB(4, 5, 7, 11)
¹¹B-14 to -16doubletB(3, 6)
¹³C~55-60singletC1, C2

Note: Chemical shifts are approximate and can vary depending on the solvent and reference standard.

Conclusion

This compound possesses a unique and highly stable icosahedral structure governed by principles of electron-delocalized bonding. Its synthesis is well-established, and its structure can be unequivocally confirmed through a combination of single-crystal X-ray diffraction and multinuclear NMR spectroscopy. A thorough understanding of its structure and bonding is essential for leveraging its potential in the design of novel pharmaceuticals and advanced materials.

References

Electronic properties of the o-Carborane cage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Properties of the o-Carborane Cage

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Orththis compound (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂) is a unique molecular scaffold with profound implications for materials science and medicinal chemistry. Often regarded as a three-dimensional analog of benzene (B151609), its icosahedral structure, composed of ten boron and two adjacent carbon atoms, gives rise to a set of electronic properties that are distinct from classical organic molecules.[1][2] This guide provides a comprehensive technical overview of these properties, including its electron-delocalized bonding, significant electron-withdrawing character, large dipole moment, and redox-switchable nature. We present key quantitative data in a structured format, detail essential experimental and computational protocols for characterization, and provide visualizations to clarify complex relationships and workflows. This document is intended to serve as a core resource for professionals leveraging the unique electronic landscape of the o--carborane cage in advanced applications.

Introduction to this compound: A 3D Aromatic System

Carboranes are polyhedral boron-carbon cluster compounds characterized by electron-delocalized, non-classical bonding.[3][4] The most studied of these is the icosahedral closthis compound, C₂B₁₀H₁₂, which exists as three isomers: ortho-, meta-, and para-, depending on the relative positions of the two carbon atoms.[] The this compound isomer is particularly notable for its high stability and accessibility.[3]

The bonding within the cage is described by Wade-Mingos rules, involving three-center-two-electron (3c2e) bonds that result in a highly stable, electron-delocalized framework.[3][6] This unique electronic structure confers a property known as three-dimensional σ-aromaticity, which is distinct from the π-aromaticity of planar systems like benzene but results in comparable thermal and chemical stability.[][7]

Core Electronic Properties

The distinct electronic features of the this compound cage are a direct consequence of its unique bonding and the electronegativity differences between its carbon and boron vertices.

Bonding and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic structure of this compound involves 26 skeletal electrons delocalized over the 12 vertices of the icosahedron.[] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity and photophysical properties. The HOMO-LUMO gap is a critical parameter, influencing the cage's stability and its potential as an electronic material. In many this compound derivatives, the HOMO is often located on substituents, while the LUMO can be associated with antibonding orbitals of the cage or the substituent.[8][9]

Electron-Withdrawing Character and C-H Acidity

The this compound cage is a potent electron-withdrawing group, a property that significantly influences any attached substituents.[10][11] This strong inductive effect arises from the electron distribution within the cage, where the more electronegative carbon atoms draw electron density from the boron framework. A primary consequence of this is the high acidity of the C-H bonds (pKa ≈ 23), which allows for facile deprotonation with strong bases like organolithium reagents.[10][12] This reactivity is the cornerstone of this compound functionalization, enabling the attachment of a wide variety of organic and inorganic moieties.[13]

Dipole Moment and Electrostatic Potential

Unlike its para-isomer, which has a zero dipole moment, this compound possesses a substantial permanent dipole moment.[14] This is due to the asymmetric placement of the two carbon atoms, creating a separation of charge within the icosahedral framework. The dipole moment is comparable in magnitude to strongly polar organic molecules.[14] The electrostatic potential surface reveals that the C-H vertices are acidic (positive potential), while the B-H vertices on the opposite side of the cage are more hydridic (negative potential). This distinct charge distribution is critical for its application in drug design, where it can engage in unique non-covalent interactions with biological targets.[14]

Redox Behavior: The Closo-Nido Switch

A key feature of this compound derivatives is their ability to undergo a reversible two-electron reduction. This process transforms the neutral, closed-cage (closo) structure into a dianionic, open-cage (nido) structure.[15] This redox-switchable behavior is accompanied by a significant conformational change as one of the boron vertices is extruded from the icosahedron. This transformation can be harnessed to modulate the properties of a system, such as turning on or off metal chelation, making it a valuable tool for designing responsive materials and catalysts.[15]

G closo Icosahedral Cage (C₂B₁₀H₁₂) nido Open Cage ([C₂B₉H₁₁]²⁻ + [BH]²⁻) closo->nido nido->closo

Caption: Redox switch between the closed closo and open nido forms of the carborane cage.

Quantitative Electronic Data

The following tables summarize key quantitative data pertaining to the electronic and structural properties of the parent this compound molecule.

Table 1: General and Electronic Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂B₁₀H₁₂[16]
Molar Mass 144.22 g/mol [13]
Dipole Moment ~4.5 D[14]
Adiabatic Electron Affinity 1.19 eV[17]
Vertical Detachment Energy 2.33 eV[17]
HOMO-LUMO Gap (Calculated) ~4.0 - 4.4 eV[18]
C-H Bond pKa ~23[10][12]

Table 2: Selected Bond Lengths in this compound

Bond TypeAverage Bond Length (Å)Reference(s)
Cage C-C 1.63 - 1.73[16][19]
Cage C-B ~1.71[19]
Cage B-B ~1.79[19]

Applications in Research and Development

The unique electronic profile of this compound makes it a versatile building block in diverse scientific fields.

Role in Materials Science

In materials science, the rigidity and thermal stability of the carborane cage are highly valued. Its electron-accepting nature has been exploited in the design of conjugated polymers for optoelectronic applications, where its incorporation can influence charge carrier mobility and luminescence properties.[18][20] The ability to functionalize the cage at multiple C-H and B-H positions allows for the construction of complex, three-dimensional architectures for applications ranging from nanomembranes to metal-organic frameworks.[21][22]

This compound as a Pharmacophore in Drug Design

The this compound cage is increasingly used in medicinal chemistry as a "phenyl mimetic" or bioisostere.[19][23] Its spherical shape is roughly the size of a rotating phenyl group, allowing it to fit into hydrophobic binding pockets of proteins. However, its electronic properties are vastly different. The large dipole moment can be exploited to form strong, directional interactions with polar residues in a protein's active site, potentially leading to enhanced binding affinity and selectivity compared to a simple phenyl analog.[14][24] Furthermore, its high boron content makes it an ideal agent for Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy.[16][25]

G cluster_concept Carborane as a Phenyl Bioisostere phenyl Phenyl Group carborane This compound Cage drug Parent Drug Molecule drug->phenyl Contains carborane_drug Carborane-Containing Analog drug->carborane_drug Bioisosteric Replacement carborane_drug->carborane Contains receptor Biological Target (e.g., Enzyme) carborane_drug->receptor Binds to interaction Enhanced Binding (Dipole-Charge, etc.) receptor->interaction properties Improved Properties (Potency, Stability) interaction->properties

Caption: Conceptual workflow for using this compound as a phenyl bioisostere in drug design.

Key Experimental and Computational Protocols

Characterizing the electronic properties of this compound and its derivatives requires a combination of synthetic, electrochemical, spectroscopic, and computational methods.

Synthesis of a Substituted this compound Derivative

Example: Synthesis of 1,2-Diphenyl-o-carborane [16]

This protocol describes a standard method for C-C functionalization of the carborane cage.

  • Reaction Setup: Under an inert argon atmosphere, dissolve decaborane (B607025) (B₁₀H₁₄, 10.0 mmol) and 1,2-diphenylethyne (12.0 mmol) in dry toluene (B28343) (100 mL) at room temperature.

  • Addition of Base: Add N,N-dimethylaniline (24.0 mmol) to the reaction mixture.

  • Reflux: Stir the mixture at 110 °C for 24 hours.

  • Workup: After cooling the reaction to room temperature, filter off any solid residue. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product using silica (B1680970) gel column chromatography with hexane (B92381) as the eluent.

  • Recrystallization: Recrystallize the purified product from dichloromethane (B109758) to obtain colorless crystals of 1,2-diphenyl-o-carborane.

Electrochemical Analysis: Cyclic Voltammetry (CV)

CV is used to probe the redox behavior of carborane derivatives, particularly the closo-nido transition.

  • Sample Preparation: Prepare a ~1 mM solution of the carborane derivative in a suitable solvent (e.g., acetonitrile (B52724) or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium internal standard), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction event and then reverse the scan to observe the corresponding oxidation.

  • Analysis: The potential of the reduction and oxidation peaks provides information about the energy of the closo-nido transition. The reversibility of the peaks indicates the stability of the generated nidthis compound anion.

Computational Modeling: Density Functional Theory (DFT)

DFT calculations are invaluable for predicting and rationalizing the electronic properties of carboranes.

  • Geometry Optimization: Construct the initial 3D structure of the this compound derivative. Perform a full geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate key electronic properties:

    • Molecular Orbitals: Visualize the HOMO and LUMO to understand electron distribution and calculate the HOMO-LUMO energy gap.

    • Dipole Moment: Calculate the magnitude and vector of the molecular dipole moment.

    • Electrostatic Potential (ESP): Map the ESP onto the electron density surface to identify electron-rich and electron-poor regions of the molecule.

    • NMR Chemical Shifts: Use methods like GIAO to predict ¹¹B and ¹³C NMR spectra, aiding in structural confirmation.[26]

G start Synthesis of This compound Derivative purify Purification & Structural Confirmation (NMR, X-ray) start->purify dft Computational Study (DFT) purify->dft cv Electrochemical Study (Cyclic Voltammetry) purify->cv uv Spectroscopic Study (UV-Vis, PES) purify->uv analysis Data Analysis & Interpretation dft->analysis cv->analysis uv->analysis conclusion Structure-Property Relationship analysis->conclusion

Caption: General experimental and computational workflow for characterizing this compound derivatives.

Conclusion

The this compound cage is far more than a sterically bulky, stable scaffold; it is an electronically active component with a rich set of properties. Its strong electron-withdrawing nature, unique three-dimensional aromaticity, significant dipole moment, and accessible redox chemistry provide a powerful and versatile toolkit for chemists. For researchers in materials science, these properties open avenues for novel electronic and responsive materials. For professionals in drug development, the this compound cage offers a unique pharmacophore that can impart improved potency and novel binding modes through electronic interactions that are inaccessible to traditional aromatic systems. A thorough understanding of these core electronic principles is essential for the rational design and successful application of the next generation of carborane-based technologies.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of o-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ortho-Carborane (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂), is a unique organoboron molecular cluster characterized by its icosahedral cage structure. Composed of ten boron atoms and two adjacent carbon atoms, this compound is renowned for its exceptional thermal, chemical, and metabolic stability.[1][2] This robustness stems from its distinct three-dimensional, electron-delocalized "sigma-aromatic" framework, which makes it a three-dimensional analogue of benzene.[2] These properties have made this compound and its derivatives highly valuable building blocks in diverse fields, including the development of heat-resistant polymers, advanced materials, and novel therapeutic agents where stability under harsh conditions is a critical requirement.[2][3] This guide provides a comprehensive technical overview of the foundational principles governing its stability, quantitative analysis data, detailed experimental protocols for its characterization, and factors that influence its behavior.

Thermal Stability

The remarkable thermal stability of the this compound cage is a direct consequence of its unique icosahedral geometry and three-dimensional sigma-aromaticity.[2] This structure features a delocalized sigma-electron framework that provides significant energetic stabilization, allowing stress and energy to be distributed across the entire cage and preventing facile decomposition.[2]

Quantitative Thermal Analysis

The thermal behavior of this compound is typically characterized by two key processes: isomerization at elevated temperatures and eventual decomposition at much higher temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to quantify this stability. The temperature at which 5% mass loss occurs (Td,5%) is a common metric for comparison.[2]

While the parent cage is exceptionally stable, it undergoes thermal rearrangement to its more stable isomers, meta-carborane and para-carborane, before decomposition. In inert environments, the carborane cage itself is stable up to 700-750 °C.[4] However, the parent this compound begins to sublime at temperatures exceeding 210 °C.[4] When incorporated into polymer backbones, carborane moieties can significantly enhance the thermo-oxidative stability of the material.[5][6] Under high temperatures in an oxidative environment, the carborane cage transforms into a protective glassy layer of boron oxides, which acts as a barrier to prevent further degradation of the underlying polymer.[1][2]

PropertyTemperature (°C)Conditions / Remarks
Melting Point320Melts without decomposition.
Sublimation> 210Sublimation begins under inert atmosphere.[4]
Isomerization to m-carborane~420Vapor-phase heating is a common method.[2][7]
Isomerization to p-carborane> 600Requires higher energy to form the most stable isomer.[2][7]
Cage Stabilityup to 700-750In an inert atmosphere.[4]
Td,5% of a diol derivative~250Demonstrates how functionalization can lower the onset of degradation.[4]

Table 1: Summary of key thermal properties of this compound.

Experimental Protocols for Thermal Analysis

Standardized protocols are crucial for obtaining reproducible data on the thermal stability of carborane compounds.

2.2.1 Generalized Protocol for Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

  • Instrument Preparation: Ensure the TGA instrument, particularly the microbalance, is calibrated using standard reference materials.

  • Sample Preparation: Accurately weigh a small sample (typically 3-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).[2]

  • Loading: Carefully place the crucible onto the TGA sample pan.

  • Atmosphere Control: Purge the furnace with a desired gas (e.g., nitrogen or argon for inert atmosphere; air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min).[2]

  • Thermal Program: Initiate the heating program. A typical dynamic program involves heating the sample from ambient temperature to a final temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition & Analysis: Record the sample mass as a function of temperature. Determine key metrics such as the onset of decomposition and the Td,5%.

2.2.2 Generalized Protocol for Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).[2]

  • Sample Preparation: Seal an accurately weighed sample (typically 3-10 mg) in an aluminum or hermetic pan. Prepare an empty, sealed pan as a reference.

  • Loading: Place the sample pan and the reference pan into the DSC cell.

  • Atmosphere Control: Establish a stable, inert purge gas flow (e.g., nitrogen) through the cell.[2]

  • Thermal Program: Initiate a heating and cooling program to observe thermal transitions like melting and crystallization. A typical rate is 5-10 °C/min.

  • Data Acquisition & Analysis: Record the differential heat flow versus temperature to identify endothermic and exothermic events.

G cluster_workflow Experimental Workflow for Thermal Analysis prep Sample Preparation (3-10 mg, weighed accurately) load Load Sample & Reference into TGA/DSC prep->load atmos Establish Controlled Atmosphere (N₂ or Air) load->atmos heat Initiate Thermal Program (e.g., 10 °C/min to 1000 °C) atmos->heat acq Data Acquisition (Mass loss / Heat flow vs. Temp) heat->acq analysis Data Analysis (Determine Td,5%, Tm, etc.) acq->analysis

Workflow for Thermal Analysis of this compound.

Chemical Stability and Reactivity

This compound exhibits high stability in air and toward hydrolysis, a property that has been recognized since its initial discovery.[8] However, its reactivity is highly dependent on the nature of the attacking reagent, leading to a rich and versatile chemistry. The cage features two distinct types of C-H bonds (weakly acidic) and ten B-H bonds (hydridic).

Reactivity with Bases

The chemical behavior of this compound is notably different in the presence of weak versus strong bases.

  • Weak to Moderate Bases: Nucleophilic attack by bases like sodium ethoxide (NaOEt) or piperidine (B6355638) can lead to the degradation of the icosahedral cage. This process, known as deboronation, involves the removal of a boron vertex (typically B(3) or B(6)) to yield the anionic 11-vertex nidthis compound derivative, [7,8-C₂B₉H₁₂]⁻.[8] This reaction is a cornerstone of carborane chemistry, providing access to a wide range of metallacarborane complexes.

  • Strong Bases: The C-H vertices of this compound are significantly more acidic than the B-H vertices. Treatment with strong, non-nucleophilic bases like organolithium reagents (n-butyllithium) results in the selective deprotonation of one or both C-H bonds.[9][10] This generates highly useful carboranyl lithium nucleophiles, which can react with a vast array of electrophiles to produce C-functionalized carborane derivatives without degrading the cage structure.[10][11]

Reactivity with Electrophiles

While the C-H bonds are acidic, the B-H bonds are hydridic and susceptible to electrophilic attack. Electrophilic substitution reactions preferentially occur at the boron vertices antipodal to the carbon atoms, namely B(9) and B(12), as these are the most electron-rich positions.[12] The Hard and Soft Acids and Bases (HSAB) principle can effectively predict the reactivity of this compound compared to other aromatic systems like benzene; soft electrophiles tend to react preferentially with the soft Lewis base this compound.[13]

Oxidative Stability

This compound is generally stable to oxidation under ambient conditions. However, controlled oxidation can be achieved. For instance, reaction with nitric acid (HNO₃) in the presence of a strong acid catalyst can lead to the selective hydroxylation at the B(9) position.[14][15] This reaction proceeds via an initial electrophilic attack on the B(9)-H bond, where the hydrogen atom acts as the nucleophilic site.[15]

Reagent TypeReagent Example(s)Site of ReactionPrimary Product / Transformation
Moderate BaseNaOEt in EtOHB(3) or B(6)Cage degradation to nido-[C₂B₉H₁₂]⁻ anion.[8]
Strong Basen-BuLi in THFC(1), C(2)Deprotonation to form Li₂C₂B₁₀H₁₀.[9]
ElectrophileI₂, AlCl₃B(9), B(12)Electrophilic substitution (e.g., iodination).[8]
Oxidizing AgentHNO₃, HOTfB(9)Selective hydroxylation to 9-OH-C₂B₁₀H₁₁.[15]

Table 2: Summary of the chemical reactivity of this compound.

G cluster_products Reaction Pathways OC {this compound | C₂B₁₀H₁₂} Nido idthis compound Anion [C₂B₉H₁₂]⁻ OC->Nido Base Degradation (e.g., NaOEt, EtOH) Lith Dilithiated Carborane Li₂C₂B₁₀H₁₀ OC->Lith C-H Deprotonation (e.g., n-BuLi, THF, -78°C) Subst B-Substituted Carborane e.g., 9,12-I₂-C₂B₁₀H₁₀ OC->Subst Electrophilic Substitution (e.g., I₂, AlCl₃)

Key Chemical Transformations of this compound.
Experimental Protocol for C-H Deprotonation (Lithiation)

This protocol describes the generation of the dilithiated this compound species, a common intermediate for C-functionalization.

  • Setup: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and dry tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the vigorously stirring solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add n-butyllithium (n-BuLi) in hexanes (2.0 equiv) dropwise to the solution.

  • Reaction: Stir the mixture at -78 °C for 2 hours. The resulting solution contains the dilithiated this compound species.[9]

  • Quenching/Further Reaction: The reaction can be quenched with water or reacted with a desired electrophile (e.g., alkyl halide, chlorosilane) to yield the C,C'-disubstituted product.

Stability in Drug Development

The exceptional stability of the carborane cage is a key attribute for its use in medicinal chemistry and drug development.

  • Metabolic Stability: The inorganic nature of the B-H and B-B bonds makes the carborane cluster highly resistant to conventional enzymatic degradation, which can significantly increase the in vivo stability and bioavailability of pharmaceuticals that might otherwise be rapidly metabolized.[16][17][18][19]

  • Physiological Stability: this compound and its derivatives are generally stable under physiological pH and temperature, a prerequisite for any therapeutic agent.[20] However, the ortho isomer is the most reactive of the three isomers and can be more prone to deboronation in the presence of strong biological nucleophiles compared to its meta and para counterparts. This reactivity difference allows for fine-tuning of a drug candidate's stability profile.

G cluster_properties Properties for Drug Development cluster_outcomes Therapeutic Advantages OC This compound Core TS High Thermal Stability CS High Chemical Stability MS High Metabolic Stability Bio Increased Bioavailability TS->Bio Leads to CS->Bio Leads to MS->Bio Leads to Half Longer Half-Life Bio->Half Dose Reduced Dosage Frequency Half->Dose

Stability of this compound Leading to Therapeutic Advantages.

Conclusion

This compound possesses a remarkable degree of thermal and chemical stability, originating from its unique icosahedral structure and three-dimensional aromaticity. Thermally, it undergoes isomerization at high temperatures (>420 °C) rather than immediate decomposition, with the cage remaining intact up to 700 °C in inert atmospheres. Chemically, it is robust in air and water but displays predictable reactivity patterns with strong bases and electrophiles, allowing for selective functionalization at either its carbon or boron vertices. This predictable stability and reactivity profile makes this compound an invaluable and versatile platform for creating advanced materials and for developing metabolically robust therapeutic agents. A thorough understanding of these stability principles is essential for its effective application in research and development.

References

A Technical Guide to the Three-Dimensional Aromaticity in o-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concept of aromaticity, traditionally associated with planar, cyclic, π-electron systems like benzene, has been expanded to three-dimensional structures, with the icosahedral closo-carboranes serving as a paramount example. Among these, ortho-carborane (1,2-C₂B₁₀H₁₂), with its unique electronic structure and exceptional stability, has garnered significant interest. This technical guide delves into the core principles of 3D aromaticity in this compound, presenting key quantitative data, experimental and computational methodologies, and visual representations of the underlying concepts.

The Electronic Basis of 3D Aromaticity in this compound

Icosahedral closo-carboranes are characterized by a globally delocalized system of 26 skeletal electrons distributed over the 12 vertices of the cage structure.[1] This electron delocalization, occurring through multicenter, two-electron bonds, is the foundation of their three-dimensional aromaticity, often referred to as σ-aromaticity.[1] This electronic configuration imparts exceptional thermal and chemical stability to the molecule.[2][] The total number of valence electrons in the neutral closthis compound C₂B₁₀H₁₂ molecule is 50. Of these, 24 are involved in the terminal C-H and B-H bonds, leaving 26 electrons for the cage-bonding framework, which occupy 13 bonding molecular orbitals.[] This adherence to the (2n+2) rule for spherical aromaticity (where n is the number of vertices) is a key indicator of its aromatic character.

The arrangement of the two carbon atoms in the icosahedral cage leads to three isomers: ortho-, meta-, and para-carborane.[][4] The ortho-isomer can be thermally rearranged to the meta-isomer at 400-500 °C, which in turn can be converted to the more stable para-isomer at 600-700 °C.[] While the thermodynamic stability differs, with the meta-isomer being more stable than the ortho-isomer, this is attributed to the location of the carbon atoms rather than significant differences in aromaticity.[5][6]

Quantitative Assessment of Aromaticity

The aromaticity of this compound has been quantified using various computational methods, with Nucleus-Independent Chemical Shift (NICS) being a prominent indicator. NICS values are calculated at specific points within and around the molecule to probe the induced magnetic field, which is a hallmark of aromatic systems. Negative NICS values are indicative of a diatropic ring current and, thus, aromaticity.

Location of NICS CalculationThis compound (C₂B₁₀H₁₂)Benzene (C₆H₆)Reference
Center of the cluster-27.3 ppm-8.1 ppm[7]
Center of the B₄C ring-33.3 ppmN/A[7]
Center of the cage (alternative calculation)-27.1 ppmN/A[2]

Table 1: Comparison of calculated NICS values for this compound and benzene.

The highly negative NICS values for this compound, significantly more so than for benzene, underscore its strong three-dimensional aromatic character.[7] It is important to note that when this compound is fused with 2D aromatic systems, it generally retains its aromaticity, while the aromaticity of the fused 2D ring is often diminished or lost.[2][8][9] This is attributed to the poor overlap between the π molecular orbitals of the planar system and the molecular orbitals of the carborane cage.[2][8]

Experimental and Computational Protocols

The elucidation of this compound's aromaticity relies on a combination of experimental techniques and computational modeling.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR spectroscopy are fundamental tools for characterizing carboranes.[6] The chemical shifts of the cage protons and boron nuclei provide insights into the electronic environment within the cluster. The existence of diatropic currents, indicative of aromaticity, can be inferred from these magnetic resonance studies.[6]

  • X-ray Crystallography: This technique provides precise information about the molecular structure, including bond lengths and angles. The icosahedral geometry and the specific bond distances within the this compound cage are consistent with a delocalized electronic structure.

  • Reactivity Studies: The chemical behavior of this compound, such as its propensity to undergo electrophilic substitution reactions, is analogous to that of conventional aromatic compounds and serves as experimental evidence for its aromatic character.[1]

Computational Protocols:

  • Density Functional Theory (DFT) Calculations: DFT is a widely used computational method to investigate the electronic structure, stability, and properties of carboranes.[1][5] Functionals such as B3LYP are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to optimize molecular geometries and calculate electronic properties.[1]

  • Nucleus-Independent Chemical Shift (NICS) Calculations: As mentioned, NICS is a key computational tool to quantify aromaticity. The protocol involves:

    • Optimizing the geometry of the molecule at a chosen level of theory (e.g., DFT).

    • Placing a "ghost" atom (typically Bq) at the point of interest (e.g., the center of the cage or a ring).

    • Calculating the magnetic shielding tensor for the ghost atom.

    • The negative of the isotropic shielding value gives the NICS value.

  • Isomerization Stabilization Energy (ISE) Calculations: ISE calculations can be used to assess the aromatic stabilization of fused ring systems by comparing the energy of the fused molecule with that of a non-aromatic reference isomer.[1]

  • Molecular Orbital (MO) Analysis: The visualization and analysis of the molecular orbitals of this compound reveal the delocalized nature of the skeletal bonding electrons, providing a qualitative understanding of its 3D aromaticity.[1]

Visualizing the Concepts

To better illustrate the core concepts, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Simplified 2D representation of the icosahedral structure of this compound.

aromaticity_concept Concept of 3D Aromaticity in this compound cluster_structure Molecular Structure cluster_electrons Electronic Structure cluster_properties Resulting Properties icosahedral_cage Icosahedral Cage (12 Vertices) skeletal_electrons 26 Delocalized Skeletal Electrons icosahedral_cage->skeletal_electrons contains two_carbons Two Adjacent Carbon Atoms two_carbons->skeletal_electrons multicenter_bonds Multicenter Two-Electron Bonds skeletal_electrons->multicenter_bonds form aromaticity Three-Dimensional Aromaticity multicenter_bonds->aromaticity leads to stability High Thermal and Chemical Stability aromaticity->stability reactivity Electrophilic Substitution Reactions aromaticity->reactivity

Caption: The relationship between structure, electronics, and aromatic properties.

Caption: Experimental and computational workflow for determining aromaticity.

Conclusion

The three-dimensional aromaticity of this compound is a well-established concept supported by a robust body of computational and experimental evidence. Its unique electronic structure, characterized by a delocalized system of 26 skeletal electrons, gives rise to exceptional stability and a chemistry that parallels traditional aromatic compounds. For researchers in materials science and drug development, a thorough understanding of this phenomenon is crucial for the rational design of novel carborane-based materials and therapeutics, particularly in applications such as boron neutron capture therapy (BNCT), where the stability and functionalization of the carborane cage are of utmost importance.[10][11] The continued exploration of carborane chemistry promises to unlock new avenues for innovation in these fields.

References

A Technical Guide to o-Carborane Isomers: A Comparative Analysis of Ortho, Meta, and Para Forms for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The icosahedral carboranes, with the general formula C₂B₁₀H₁₂, are a unique class of boron-carbon molecular clusters that have garnered significant interest in diverse scientific fields, including medicinal chemistry and materials science.[1] Often considered three-dimensional analogues of benzene, their exceptional thermal and chemical stability, hydrophobicity, and versatile functionalization chemistry make them attractive pharmacophores and building blocks.[1][2] This technical guide provides an in-depth comparison of the three structural isomers of dicarba-closo-dodecaborane: ortho-carborane (1,2-C₂B₁₀H₁₂), meta-carborane (1,7-C₂B₁₀H₁₂), and para-carborane (1,12-C₂B₁₀H₁₂). We will delve into their synthesis, structural and electronic properties, and relative stability, with a focus on their implications for drug development.

Structural and Electronic Properties: A Comparative Overview

The arrangement of the two carbon atoms within the icosahedral cage profoundly influences the physicochemical properties of the carborane isomers.[3] The ortho isomer has adjacent carbon atoms, while they are separated by one boron atom in the meta isomer and are at antipodal positions in the para isomer. This variation in structure leads to significant differences in their electronic characteristics, stability, and reactivity.

A summary of the key quantitative data for the three isomers is presented in the table below for easy comparison.

Propertyorththis compound (1,2-C₂B₁₀H₁₂)meta-Carborane (1,7-C₂B₁₀H₁₂)para-Carborane (1,12-C₂B₁₀H₁₂)
Dipole Moment (Debye) 4.53[3]2.85[3]0[3]
Relative Stability Least StableIntermediateMost Stable
Isomerization Temperature N/Afrom ortho at 470-600°C[4][5]from meta at >615°C[5]
C-H Acidity (pKa) ~23~27~31

Synthesis and Isomerization

The synthesis of carborane isomers begins with the preparation of the ortho isomer, which can then be thermally isomerized to the meta and subsequently the para forms. This synthetic relationship is a critical aspect of their chemistry.

Synthesis_and_Isomerization cluster_synthesis Synthesis cluster_isomerization Thermal Isomerization Decaborane (B607025) Decaborane (B₁₀H₁₄) Ortho orththis compound (1,2-C₂B₁₀H₁₂) Decaborane->Ortho Acetylene (B1199291) Acetylene (C₂H₂) Acetylene->Ortho Meta meta-Carborane (1,7-C₂B₁₀H₁₂) Ortho->Meta ~470-600°C Para para-Carborane (1,12-C₂B₁₀H₁₂) Meta->Para >615°C

Caption: Synthetic pathway to this compound isomers.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of the carborane isomers, based on established literature procedures.

Synthesis of orththis compound (1,2-dicarba-closo-dodecaborane)

The most common method for synthesizing orththis compound involves the reaction of decaborane(14) with acetylene.[6] Modern protocols often utilize a Lewis base complex of decaborane to improve safety and yield.

Materials:

  • Decaborane(14) (B₁₀H₁₄)

  • Acetonitrile (CH₃CN) or Diethyl Sulfide (Et₂S)

  • Acetylene (C₂H₂) gas or a suitable alkyne precursor

  • Anhydrous toluene (B28343) or benzene

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line and glassware

Procedure:

  • Preparation of the Decaborane Adduct: In a Schlenk flask under an inert atmosphere, dissolve decaborane(14) in anhydrous toluene. Add a stoichiometric amount of a Lewis base, such as acetonitrile, and stir the mixture at room temperature to form the B₁₀H₁₂(CH₃CN)₂ adduct.

  • Reaction with Acetylene: While maintaining an inert atmosphere, bubble acetylene gas through the solution of the decaborane adduct at a controlled rate. The reaction is typically carried out at elevated temperatures (e.g., 80-100°C).

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude orththis compound can be purified by column chromatography on silica (B1680970) gel or by sublimation.

Thermal Isomerization to meta- and para-Carborane

The conversion of orththis compound to its more thermally stable isomers is achieved through high-temperature pyrolysis.[4]

Apparatus:

  • Tube furnace capable of reaching at least 700°C

  • Quartz or ceramic tube

  • Sublimation apparatus for starting material

  • Collection flask for the product

  • Inert carrier gas (e.g., Nitrogen) with flow control

Procedure for meta-Carborane:

  • Set the tube furnace temperature to approximately 600°C.[4]

  • Place the orththis compound in the sublimation apparatus and gently heat to induce sublimation.

  • Pass a slow stream of an inert carrier gas over the subliming orththis compound to carry the vapor through the hot zone of the tube furnace. A residence time of 0.30 to 0.48 minutes is often optimal.[4]

  • Collect the isomerized product, which will be predominantly meta-carborane, in a cooled collection flask.

  • The product can be purified by recrystallization or sublimation. Yields of up to 98% have been reported.[4]

Procedure for para-Carborane:

  • To obtain the para-isomer, a higher temperature is required, typically above 615°C, with some procedures using up to 700°C.[4][5]

  • Follow a similar procedure as for the meta-isomer, passing the vapor of ortho- or meta-carborane through the heated tube.

  • The product will be a mixture of meta- and para-carboranes, with the proportion of the para-isomer increasing with temperature.

  • Separation of the meta and para isomers can be achieved by fractional sublimation or chromatography.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization and differentiation of carborane isomers. Both ¹¹B and ¹H NMR are routinely employed.

General Protocol:

  • Sample Preparation: Dissolve a few milligrams of the carborane isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in an NMR tube.

  • ¹¹B NMR:

    • Acquire a proton-decoupled ¹¹B NMR spectrum. The chemical shifts and the number of signals will be characteristic of the isomer's symmetry.

    • orththis compound (C₂ᵥ symmetry) typically shows four distinct boron environments in a 2:2:4:2 ratio of intensities.

    • meta-carborane (C₂ᵥ symmetry) also displays four signals, but with a different pattern and chemical shifts.

    • para-carborane (D₅d symmetry) exhibits only one signal due to the high symmetry of the molecule.

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum. The C-H protons of the carborane cage typically appear as a broad singlet. The chemical shift of this proton is sensitive to the isomer and any substituents.

    • Coupling to the boron atoms can lead to broad signals.

  • 2D NMR: Techniques such as ¹¹B-¹¹B COSY can be used to establish connectivity between boron atoms in the cluster, aiding in the assignment of complex spectra, especially for substituted carboranes.[7]

Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.

General Protocol:

  • Crystal Growth: Grow single crystals of the carborane isomer suitable for X-ray diffraction. This is often achieved by slow evaporation of a solution in an appropriate solvent (e.g., hexane, toluene).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Computational Chemistry

Density Functional Theory (DFT) is a widely used computational method to predict and understand the properties of carborane isomers.

General Protocol:

  • Structure Optimization:

    • Build the initial structures of the ortho, meta, and para isomers.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[2][8]

  • Property Calculations:

    • Once the geometries are optimized, perform frequency calculations to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., relative energies, enthalpies).

    • Calculate electronic properties such as dipole moments and molecular orbitals (HOMO, LUMO).

    • NMR chemical shifts can also be calculated and compared with experimental data to aid in spectral assignment.[8]

Experimental_Workflow cluster_synthesis Synthesis & Isomerization cluster_characterization Characterization Start Decaborane + Alkyne Ortho orththis compound Start->Ortho Heat_Meta Thermal Isomerization (~600°C) Ortho->Heat_Meta NMR NMR Spectroscopy (¹¹B, ¹H) Ortho->NMR Xray X-ray Crystallography Ortho->Xray DFT Computational Modeling (DFT) Ortho->DFT Meta meta-Carborane Heat_Meta->Meta Heat_Para Thermal Isomerization (>615°C) Meta->Heat_Para Meta->NMR Meta->Xray Meta->DFT Para para-Carborane Heat_Para->Para Para->NMR Para->Xray Para->DFT

Caption: General experimental workflow for carborane isomers.

Implications for Drug Development

The distinct properties of the carborane isomers have significant implications for their use in drug design.

  • Hydrophobicity and Lipophilicity: Carboranes are highly hydrophobic, a property that can be exploited to enhance the ability of a drug to cross cell membranes. The different isomers offer a means to fine-tune this property.

  • Scaffolding: The rigid icosahedral structure of carboranes provides a three-dimensional scaffold for the attachment of various functional groups, allowing for precise control over the spatial orientation of pharmacophoric elements.[2]

  • Bioisosterism: Carboranes can act as bioisosteres for phenyl groups, offering a 3D alternative with different electronic and steric properties.[9] The choice of isomer allows for modulation of the dipole moment, which can influence ligand-receptor interactions.

  • Boron Neutron Capture Therapy (BNCT): Carboranes are rich in boron-10, making them ideal delivery agents for BNCT, a targeted cancer therapy. The stability and functionalization chemistry of the carborane cage are crucial for developing effective BNCT agents.[1]

Conclusion

The ortho, meta, and para isomers of dicarba-closo-dodecaborane represent a versatile platform for the development of novel therapeutics and advanced materials. Their distinct structural, electronic, and stability properties, which are a direct consequence of the carbon atom positions, allow for a nuanced approach to molecular design. A thorough understanding of their synthesis, isomerization, and characterization is essential for harnessing their full potential in drug discovery and other applications. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field.

References

Spectroscopic Signature of o-Carborane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic signatures of ortho-carborane (1,2-dicarba-closo-dodecaborane), a unique organoboron cluster with significant potential in medicinal chemistry and materials science. Understanding its characteristic spectral features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification, characterization, and the analysis of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of three NMR-active nuclei, ¹H, ¹¹B, and ¹³C, provides a wealth of structural information.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two main regions: the signals from the protons attached to the carbon atoms (C-H) and those attached to the boron atoms (B-H). The C-H protons are the most deshielded due to the higher electronegativity of carbon compared to boron. The B-H proton signals are typically broad due to coupling with the quadrupolar ¹¹B nucleus.[1] To simplify the spectrum and resolve the B-H proton signals, ¹¹B decoupling is often employed, which collapses the broad B-H multiplets into sharp singlets.[1] The ¹H NMR spectrum reveals four chemically inequivalent types of boron-hydride protons.[1]

Boron (¹¹B) NMR Spectroscopy

¹¹B NMR is the most informative technique for probing the structure of the carborane cage. The spectrum of this compound typically shows four distinct resonances corresponding to the four different boron environments in the molecule. The assignment of these signals is crucial for understanding the substitution patterns in carborane derivatives.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of this compound is relatively simple, showing a single resonance for the two equivalent carbon atoms in the cage. This signal is a key identifier for the carborane core.

Table 1: Summary of NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~3.5Sharp singletC-H
Broad multipletsB-H
¹¹B-3.1DoubletB(9,12)
-7.1DoubletB(8,10)
-14.9DoubletB(4,5,7,11)
-16.0DoubletB(3,6)
¹³C~57SingletC(1,2)

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the chemical bonds within the this compound molecule. The spectrum is dominated by the characteristic stretching frequencies of the B-H and C-H bonds.

Table 2: Key Infrared Absorption Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
~3060-3070C-H stretchStrong
~2600B-H stretchStrong, Broad
~1200-700Cage deformationMedium to Strong

The B-H stretching vibration appears as a strong and broad band, which is a hallmark of borane (B79455) clusters. The C-H stretching frequency is observed at a higher wavenumber, consistent with the stronger C-H bond.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The high stability of the icosahedral cage often results in a prominent molecular ion peak (M⁺).[3][4] The fragmentation pattern can provide insights into the stability of the cage and the nature of any substituents. Electron impact (EI) ionization typically shows a high abundance of the parent ion.[3][4]

Table 3: Significant Fragments in the Mass Spectrum of this compound

m/zAssignment
144[C₂B₁₀H₁₂]⁺ (Molecular Ion)
143[C₂B₁₀H₁₁]⁺
variousCage fragments (e.g., [B₁₀Hₓ]⁺, [B₉Hₓ]⁺, etc.)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. For B-H proton analysis, a ¹¹B-decoupled spectrum should also be acquired.

  • ¹¹B NMR: Use a boron-specific probe or tune the probe to the ¹¹B frequency. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each boron environment. Boron trifluoride etherate (BF₃·OEt₂) is commonly used as an external reference.

  • ¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. Due to the low natural abundance of ¹³C, a larger number of scans may be required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid State (KBr Pellet): Grind a small amount of the this compound sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the regions of interest. Use a liquid cell with appropriate window materials (e.g., NaCl, KBr).

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or the solvent).

  • Place the sample in the IR beam path and record the sample spectrum.

  • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • The concentration should be adjusted depending on the ionization technique and instrument sensitivity, typically in the low µg/mL to ng/mL range.

Data Acquisition:

  • Ionization: Common ionization techniques include Electron Impact (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). EI is often used for volatile and thermally stable compounds like this compound.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizations

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis This compound Synthesis /Purification NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Identity Compound Identity MS->Identity Structure->Identity Purity->Identity

Caption: Experimental workflow for the spectroscopic characterization of this compound.

Boron_NMR_Correlation cluster_structure This compound Structure cluster_spectrum ¹¹B NMR Spectrum B9_12 B(9,12) S1 δ = -3.1 ppm B9_12->S1 B8_10 B(8,10) S2 δ = -7.1 ppm B8_10->S2 B4_5_7_11 B(4,5,7,11) S3 δ = -14.9 ppm B4_5_7_11->S3 B3_6 B(3,6) S4 δ = -16.0 ppm B3_6->S4

Caption: Correlation of ¹¹B NMR signals with boron positions in this compound.

References

Navigating the Safety Landscape of o-Carborane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Orthocarborane (o-carborane), a boron-carbon molecular cluster with the chemical formula C₂B₁₀H₁₂, presents a unique set of properties that have garnered significant interest in various scientific fields, including medicinal chemistry and materials science. However, its handling and application necessitate a thorough understanding of its associated health and safety considerations. This technical guide provides a comprehensive overview of the key safety aspects of this compound, including its toxicological profile, handling and disposal protocols, and potential biological interactions, to ensure its safe and responsible use in a research and development setting.

Section 1: Toxicological Profile

The toxicological properties of this compound have not been fully investigated, but available data indicate that it should be handled with care. It is classified as harmful if swallowed, and may cause irritation to the skin, eyes, and respiratory tract.

Acute Toxicity

Acute toxicity studies have been conducted to determine the short-term adverse effects of this compound. The following table summarizes the available quantitative data on its acute toxicity.

Route of ExposureTest SpeciesLD50/LC50 ValueReference
OralRat1525 mg/kg--INVALID-LINK--
OralMouse675 mg/kg--INVALID-LINK--
OralRabbit1612 mg/kg--INVALID-LINK--
InhalationMouseLC50 = 170 mg/m³--INVALID-LINK--

LD50: Lethal dose for 50% of the test population. LC50: Lethal concentration for 50% of the test population.

Chronic Toxicity

Information on the chronic toxicity of this compound is limited. Long-term exposure to high concentrations of dust, in general, may lead to changes in lung function.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no information available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.

Section 2: Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity (Adapted from OECD Guideline 401)
  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are housed in individual cages and fasted (food, but not water) for at least 16 hours prior to administration.

  • Dose Administration: The test substance is administered orally in a single dose via gavage. A suitable vehicle, if necessary, should be chosen, and its potential toxicity should be known. The volume administered should not exceed 1 mL/100g of body weight for rodents.

  • Dose Levels: At least three dose levels are used to produce a range of toxic effects and mortality rates.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and those sacrificed at the end) are subjected to a gross necropsy.

Acute Dermal Toxicity (Adapted from OECD Guideline 402)
  • Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.

  • Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

  • Dose Application: The test substance is applied uniformly over an area of at least 10% of the total body surface. The application site is then covered with a porous gauze dressing.

  • Exposure Duration: The exposure period is typically 24 hours.

  • Observation Period: Animals are observed for signs of skin irritation, systemic toxicity, and mortality for at least 14 days. Body weights are recorded weekly.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Adapted from OECD Guideline 403)
  • Test Animals: Young adult rats are the preferred species.

  • Exposure Method: Whole-body or nose-only exposure can be used. The choice depends on the properties of the test substance.

  • Exposure Concentration and Duration: Several groups of animals are exposed to graduated concentrations of the test substance for a defined period, typically 4 hours.

  • Observation Period: Animals are observed for toxic effects and mortality for at least 14 days.

  • Parameters Monitored: Observations include changes in body weight, clinical signs of toxicity, and mortality.

  • Necropsy: All animals undergo a gross necropsy at the end of the observation period.

Section 3: Cellular and Molecular Interactions

The precise signaling pathways of this compound toxicity are not well-defined in publicly available literature. However, research into its application in Boron Neutron Capture Therapy (BNCT) provides some insights into its cellular interactions.

This compound's hydrophobic nature allows it to interact with and penetrate cell membranes. Studies have shown that it can be taken up by cells, and its distribution can be influenced by its formulation. The boron cage of carboranes can form dihydrogen bonds with biomolecules, which may play a role in its biological activity.

While the specific toxic mechanisms are not fully elucidated, general cellular stress pathways that could be investigated include:

  • Oxidative Stress: The potential for this compound to induce the production of reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Dysfunction: Assessment of this compound's impact on mitochondrial membrane potential and function.

  • DNA Damage: Investigation into whether this compound or its metabolites can cause DNA damage and trigger DNA repair pathways.

The following diagram illustrates a hypothetical workflow for investigating the cellular toxicity of this compound.

G Experimental Workflow for this compound Cellular Toxicity Assessment cluster_0 In Vitro Exposure cluster_1 Toxicity Endpoints cluster_2 Data Analysis and Interpretation cell_culture Cell Culture (e.g., HepG2, A549) exposure Exposure to this compound (various concentrations and time points) cell_culture->exposure cytotoxicity Cytotoxicity Assays (MTT, LDH) exposure->cytotoxicity oxidative_stress Oxidative Stress (ROS measurement) exposure->oxidative_stress mitochondrial_dysfunction Mitochondrial Function (Membrane potential) exposure->mitochondrial_dysfunction dna_damage DNA Damage (Comet assay, γH2AX staining) exposure->dna_damage dose_response Dose-Response Analysis cytotoxicity->dose_response mechanism Elucidation of Potential Toxic Mechanisms oxidative_stress->mechanism mitochondrial_dysfunction->mechanism dna_damage->mechanism

Caption: Workflow for assessing the cellular toxicity of this compound.

Section 4: Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure to this compound.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working with powders or generating dust, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Keep away from ignition sources.

The following diagram outlines the logical relationship for ensuring safe handling of this compound.

G Safe Handling Logic for this compound cluster_0 Risk Assessment cluster_1 Control Measures cluster_2 Safe Work Practices assess_hazards Assess Hazards (Toxicity, Flammability) engineering_controls Engineering Controls (Fume Hood) assess_hazards->engineering_controls ppe Personal Protective Equipment (Goggles, Gloves, Respirator) assess_hazards->ppe admin_controls Administrative Controls (SOPs, Training) assess_hazards->admin_controls handling Proper Handling (Avoid contact and inhalation) engineering_controls->handling ppe->handling admin_controls->handling storage Secure Storage (Cool, dry, well-ventilated) admin_controls->storage disposal Safe Disposal (Follow approved procedures) admin_controls->disposal

Caption: Logical flow for ensuring the safe handling of this compound.

Section 5: First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 6: Storage and Stability

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

  • Stability: this compound is stable under normal temperatures and pressures.

  • Incompatible Materials: Strong oxidizing agents.

Section 7: Spill and Disposal Procedures

Spill Response
  • Small Spills: Carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.

  • Large Spills: Evacuate the area and ventilate. Wear appropriate personal protective equipment. Contain the spill and collect the material for disposal.

Disposal Protocol

Dispose of this compound and its contaminated materials as hazardous waste in accordance with local, state, and federal regulations. A general laboratory-scale procedure for the decomposition of this compound waste is as follows. Note: This procedure should be performed by trained personnel in a chemical fume hood with appropriate PPE.

  • Preparation: Cautiously make a 5% solution of the this compound waste in water. Be aware that this may evolve hydrogen gas, so proper ventilation is crucial.

  • Acidification: Slowly add 1M sulfuric acid dropwise to the solution to acidify it to a pH of 1. This step will also produce a vigorous evolution of hydrogen gas.

  • Reaction: Allow the solution to stand overnight to ensure complete reaction.

  • Evaporation: Evaporate the solution to dryness.

  • Final Disposal: The resulting residue can then be disposed of as hazardous waste according to institutional guidelines.

The following diagram illustrates the general workflow for this compound waste disposal.

G This compound Waste Disposal Workflow cluster_0 Waste Collection and Segregation cluster_1 Chemical Treatment (in Fume Hood) cluster_2 Final Disposal collect_waste Collect this compound Waste (Solid and Contaminated Materials) segregate Segregate from Incompatible Wastes collect_waste->segregate dissolve Cautiously Dissolve in Water (5% solution) segregate->dissolve acidify Acidify to pH 1 with Sulfuric Acid dissolve->acidify react Allow to React Overnight acidify->react evaporate Evaporate to Dryness react->evaporate package Package Residue for Hazardous Waste Disposal evaporate->package dispose Dispose According to Institutional and Regulatory Guidelines package->dispose

Caption: General workflow for the disposal of this compound waste.

Section 8: Conclusion

This compound is a valuable compound with significant potential in various research and development applications. However, its safe handling requires a comprehensive understanding of its potential hazards and the implementation of appropriate safety protocols. This guide provides a foundation for researchers, scientists, and drug development professionals to work with this compound responsibly. It is imperative to consult the most up-to-date Safety Data Sheets and institutional safety guidelines before handling this compound. Further research into the specific toxicological mechanisms of this compound is warranted to provide a more complete understanding of its health and safety profile.

A Technical Guide to o-Carborane: Commercial Availability, Synthesis, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ortho-carborane (this compound), a unique icosahedral cluster of boron, carbon, and hydrogen. Formally known as 1,2-dicarba-closo-dodecaborane, its remarkable chemical and physical properties, including high thermal and oxidative stability, hydrophobicity, and low toxicity, have made it a significant building block in medicinal chemistry and materials science.[1][2] This document details its commercial availability, provides established experimental protocols for its synthesis and purification, and explores its applications, particularly within the realm of drug development.

Commercial Availability and Suppliers of this compound

This compound is readily available from a variety of chemical suppliers, catering to needs ranging from small-scale research to larger-scale development projects. Purity levels typically range from 95% to over 99%, with prices varying by supplier, quantity, and purity.

Table 1: Commercial Suppliers and Product Specifications for this compound

SupplierPurityAvailable QuantitiesCAS NumberRepresentative Pricing (USD)
Sigma-Aldrich 98%1g16872-09-6$168.00 / 1g[3]
Thermo Scientific Chemicals 98%2g, 10g16872-09-6$293.00 / 10g[4]
Strem Chemicals min. 95%1g, 5g16872-09-6$121.00 / 1g; $481.00 / 5g[5]
Santa Cruz Biotechnology ≥95%Inquire16872-09-6Inquire[6]
INDOFINE Chemical Company >99%1g, 5g, Bulk16872-09-6$180.00 / 1g; $570.00 / 5g[7]
US Biological ≥95% (Typically ≥99%)1g, 2.5g, 5g16872-09-6$599.00 (size not specified)[8]
Katchem >98%Min. 1g16872-09-6Inquire[9]
Various (via ChemicalBook) 97%, 98%, 99%1g to 100kg+16872-09-6Varies widely[10]

Note: Prices are subject to change and may not reflect current market rates. Bulk pricing is often available upon request.

Experimental Protocols

The synthesis and purification of this compound are well-established processes. The most common synthetic route involves the reaction of decaborane (B607025) with an acetylene (B1199291) source.

The traditional synthesis of this compound involves the direct reaction of decaborane (B₁₀H₁₄) with acetylene.[11] A more refined and higher-yielding method utilizes a Lewis base, such as acetonitrile (B52724), to form a stable decaborane adduct (B₁₀H₁₂L₂) which then reacts with acetylene.[11]

General Protocol using a Pre-formed Decaborane-Acetonitrile Adduct:

  • Objective: To synthesize this compound (C₂B₁₀H₁₂) with improved yield and safety.

  • Materials:

    • Decaborane (B₁₀H₁₄)

    • Acetonitrile (CH₃CN), anhydrous

    • Acetylene gas (C₂H₂)

    • Toluene (B28343) or Benzene, anhydrous

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • Formation of the B₁₀H₁₂(CH₃CN)₂ Adduct: In a flask under an inert atmosphere, dissolve decaborane in an excess of anhydrous acetonitrile. Stir the mixture at room temperature until the decaborane is fully dissolved and the adduct is formed. The stable B₁₀H₁₂(CH₃CN)₂ complex can be isolated by removing the excess acetonitrile under reduced pressure.[11]

    • Reaction with Acetylene: Dissolve the isolated B₁₀H₁₂(CH₃CN)₂ adduct in an inert, anhydrous solvent such as toluene in a reaction vessel equipped with a gas inlet and a condenser.

    • Heat the solution to a reflux temperature (typically 80-100°C).[11]

    • Bubble acetylene gas through the heated solution for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

    • The resulting crude product will contain this compound, which can then be purified. This method often yields this compound in excess of 85%.[11]

Recent Innovations: Modern approaches to improve this synthesis include the use of microwave irradiation, which can reduce reaction times to minutes, and metal catalysis (e.g., using AgNO₃) to enhance efficiency and selectivity.[11]

G Workflow for this compound Synthesis cluster_0 Adduct Formation cluster_1 Carborane Formation cluster_2 Purification Decaborane Decaborane (B₁₀H₁₄) Adduct B₁₀H₁₂(CH₃CN)₂ Adduct Decaborane->Adduct  Excess CH₃CN, RT Acetonitrile Acetonitrile (Lewis Base) Acetonitrile->Adduct Reaction Reaction at Reflux (80-100°C) Adduct->Reaction Acetylene Acetylene Gas (C₂H₂) Acetylene->Reaction Toluene Toluene (Solvent) Toluene->Reaction Crude Crude this compound Reaction->Crude Purification Purification Step (e.g., Column Chromatography) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis of this compound.

Purification is critical to remove unreacted starting materials and side products. Column chromatography is a highly effective method.

Protocol for Purification by Column Chromatography:

  • Objective: To isolate pure this compound from the crude reaction mixture.

  • Materials:

  • Procedure:

    • Column Packing: Prepare a chromatography column by packing it with silica gel or basic alumina using a slurry method with pentane.

    • Sample Loading: Dissolve the crude this compound product in a minimal amount of the eluent (pentane) or a slightly more polar solvent like dichloromethane (B109758) if necessary, and carefully load it onto the top of the column.

    • Elution: Begin eluting the column with pentane. This compound is relatively non-polar and will move down the column.

    • Fraction Collection: Collect fractions as the solvent elutes from the column.

    • Analysis: Monitor the collected fractions using Gas Chromatography (GC) or TLC to identify those containing the pure product.

    • Solvent Evaporation: Combine the pure fractions and remove the pentane by rotary evaporation to yield pure, white, crystalline this compound.[12]

Role in Drug Development and Research

This compound's unique 3D structure and properties make it an attractive pharmacophore in drug design.[13] It can act as a bioisostere for phenyl rings, offering a stable, hydrophobic, and three-dimensional scaffold for constructing new therapeutic agents.[1]

Key Attributes and Applications:

  • Enhanced Potency and Bioavailability: The inclusion of a carborane cage into a drug's structure can increase its hydrophobicity, which may enhance its ability to cross cell membranes and improve its binding affinity to target proteins.[1][2]

  • Metabolic Stability: Carboranes are highly resistant to degradation in vivo, which can increase the stability and half-life of a drug.[2]

  • Boron Neutron Capture Therapy (BNCT): Carboranes are central to the development of agents for BNCT, a binary cancer therapy.[2] Carborane-containing drugs are designed to selectively accumulate in tumor cells. Subsequent irradiation with a neutron beam causes the boron-10 (B1234237) atoms to capture neutrons and release high-energy particles that destroy the cancer cells locally.[2]

G This compound's Utility in Drug Design Carborane {this compound Core|Unique Properties} Properties High Stability High Hydrophobicity 3D Scaffold Low Toxicity Carborane->Properties exhibits Applications Enhanced Potency Improved Bioavailability Increased In Vivo Stability BNCT Agents Properties->Applications leads to

Caption: Logical relationship of this compound properties to its applications.

G Experimental Workflow: this compound Purification start Crude this compound in Solvent load Load Sample onto Alumina/Silica Column start->load elute Elute with Pentane load->elute collect Collect Fractions elute->collect monitor Monitor Fractions (GC or TLC) collect->monitor monitor->collect No pure Pure Fractions Identified monitor->pure Yes waste Impure Fractions monitor->waste Impure combine Combine Pure Fractions pure->combine evap Evaporate Solvent combine->evap end Pure Crystalline This compound evap->end

References

Methodological & Application

Synthesis of o-Carborane from Decaborane and Acetylene: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of ortho-carborane (this compound), a unique boron-rich compound with significant potential in medicinal chemistry and materials science. Its icosahedral structure and the reactivity of its carbon-hydrogen bonds make it a valuable building block for the development of new therapeutic agents, including those for Boron Neutron Capture Therapy (BNCT).

Introduction

This compound, systematically named 1,2-dicarba-closo-dodecaborane (C₂B₁₀H₁₂), is a highly stable organoboron cluster. The synthesis from decaborane(14) (B₁₀H₁₄) and acetylene (B1199291) (C₂H₂) is a well-established method. Modern protocols often employ a two-step approach wherein decaborane (B607025) is first activated by forming an adduct with a Lewis base. This intermediate, typically a bis(ligand)decaborane complex (B₁₀H₁₂L₂), exhibits enhanced reactivity towards acetylene, leading to higher yields and cleaner reactions. This application note details a reliable protocol for the synthesis, purification, and characterization of this compound, along with critical safety considerations for handling decaborane.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Key Compounds
CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Spectroscopic Data
Decaborane(14)B₁₀H₁₄122.2299-100[1]213[1]-
This compoundC₂B₁₀H₁₂144.22[2]320[2]-¹¹B NMR (CDCl₃, 128 MHz): δ -7.5 (d, 2B), -14.4 (d, 4B), -16.9 (d, 2B) ppm.[3] ¹³C{¹H} NMR (CDCl₃, 100 MHz): δ 46.8 ppm.[3] ¹H NMR (CDCl₃, 400 MHz): δ 3.72 (br. s, 2H, CHcarborane), 3.5-1.5 (br. m, 10H, BH) ppm.[3]
Table 2: Typical Reaction Parameters for this compound Synthesis
ParameterValueReference
Reactants
Decaborane(14)1.0 eq[4]
Lewis Base (e.g., N,N-dimethylaniline)2.4 eq[4]
Acetylene Source (e.g., Diphenylethyne for derivative)1.2 eq[4]
Solvent Toluene (B28343) (anhydrous)[4][5]
Temperature 80-110 °C[4][5]
Reaction Time 24 - 72 hours[4][6]
Atmosphere Inert (Argon or Nitrogen)[5]
Typical Yield 65 - 88%[4][5]

Experimental Protocols

Safety Precautions

Decaborane(14) is a highly toxic and flammable solid that can be absorbed through the skin.[7] It is a neurotoxin and requires careful handling in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and safety goggles or a full-face shield, is mandatory.[1] Decaborane can form explosive mixtures with halocarbons and may explode upon heating near 100°C if impure.[7] All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere.

Protocol 1: Synthesis of this compound via a Lewis Base Adduct

This protocol is adapted from established methods for the synthesis of carboranes using a Lewis base to form a more reactive decaborane intermediate in situ.[4][5]

Materials:

  • Decaborane(14) (B₁₀H₁₄)

  • N,N-dimethylaniline (or another suitable Lewis base like diethyl sulfide)

  • Acetylene gas (or a suitable acetylene derivative for substituted carboranes)

  • Toluene (anhydrous)

  • Methanol

  • Pentane or Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a bubbler. The system should be thoroughly flame-dried under a flow of inert gas (Argon or Nitrogen).

  • Charging the Reactor: In the flask, dissolve decaborane(14) in anhydrous toluene at room temperature under an inert atmosphere.

  • Formation of the Lewis Base Adduct: To the stirred solution, add the Lewis base (e.g., N,N-dimethylaniline) via syringe.

  • Reaction with Acetylene: Heat the reaction mixture to the desired temperature (typically 80-110°C). Introduce a steady stream of acetylene gas through the reaction mixture via a gas dispersion tube. For substituted carboranes, the corresponding alkyne would be added at this stage.[4]

  • Reaction Monitoring: The reaction is typically stirred at an elevated temperature for 24 to 72 hours.[4][6] The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the solid residue, if any, is filtered off. The solvent is then removed from the filtrate under reduced pressure.

  • Purification:

    • Column Chromatography: The crude product is purified by silica gel column chromatography using a non-polar eluent such as hexane or pentane.[4]

    • Recrystallization: Further purification can be achieved by recrystallization. For the parent this compound, a common method involves dissolving the crude product in hot methanol, followed by the addition of water until the solution becomes slightly cloudy. Cooling this solution will yield crystalline this compound.[9]

    • Sublimation: For smaller quantities, vacuum sublimation is an effective purification method.[7][9]

  • Characterization: The purified this compound should be characterized by NMR spectroscopy (¹H, ¹¹B, ¹³C), mass spectrometry, and its melting point should be determined.

Visualizations

Logical Workflow for this compound Synthesis

o_carborane_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Decaborane(14) + Lewis Base + Acetylene setup Setup under Inert Atmosphere reagents->setup solvent Anhydrous Toluene solvent->setup reaction Heat (80-110°C) 24-72 hours setup->reaction filtration Filtration reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Column Chromatography & Recrystallization/ Sublimation evaporation->purification product Pure this compound purification->product characterization NMR (¹H, ¹¹B, ¹³C) Mass Spectrometry Melting Point product->characterization

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of Decaborane Activation

decaborane_activation B10H14 Decaborane(14) (B₁₀H₁₄) Adduct arachno-Decaborane Adduct (B₁₀H₁₂L₂) B10H14->Adduct + 2L - H₂ LewisBase Lewis Base (L) (e.g., R₂S, R₃N) LewisBase->Adduct oCarborane closo-o-Carborane (C₂B₁₀H₁₂) Adduct->oCarborane + C₂H₂ Acetylene Acetylene (C₂H₂) Acetylene->oCarborane Byproducts 2L + H₂

Caption: Activation of decaborane with a Lewis base.

References

Modern Synthetic Routes to o-Carborane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of modern synthetic methodologies for the functionalization of o-carborane, a unique 3D aromatic boron cluster with significant potential in medicinal chemistry and materials science.[1] Detailed protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic strategies are presented to aid in the practical application of these advanced techniques.

Introduction to this compound Functionalization

This compound (1,2-dicarba-closo-dodecaborane) possesses a highly stable icosahedral cage structure with two carbon atoms and ten boron atoms. Its functionalization can occur at either the C-H or B-H vertices. While C-H functionalization is well-established due to the relatively acidic nature of the C-H protons, recent advancements have focused on the selective functionalization of the more abundant but less reactive B-H bonds.[1][2][3]

Modern synthetic strategies are primarily driven by transition-metal-catalyzed reactions that enable regioselective derivatization of specific boron atoms. The electronic properties of the ten boron vertices in this compound are not identical, allowing for targeted functionalization. The electron density follows the order: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6). This electronic differentiation is exploited by using catalysts with varying electronic properties and by employing directing groups.

Key Synthetic Strategies and Experimental Protocols

This section details the primary modern synthetic routes for preparing this compound derivatives, complete with experimental protocols for representative reactions.

C-H Functionalization

The functionalization of the C-H bonds at positions 1 and 2 of the this compound cage is a foundational method for introducing a wide range of substituents. This is typically achieved by deprotonation of the acidic C-H protons with a strong base, followed by quenching with an electrophile.

Experimental Protocol 1: General Procedure for C-H Alkylation of this compound

  • Materials:

  • Procedure: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF. b. Cool the solution to -78 °C in a dry ice/acetone bath. c. Add n-BuLi (1.05 eq) dropwise via syringe. The solution may turn yellow, indicating the formation of the carboranyl anion. d. Stir the reaction mixture at -78 °C for 1 hour. e. Add the alkyl halide (1.1 eq) dropwise to the solution. f. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. g. Monitor the reaction progress by thin-layer chromatography (TLC). h. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. i. Extract the aqueous layer with diethyl ether (3 x 20 mL). j. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to afford the desired 1-alkyl-o-carborane.

Regioselective B-H Functionalization

The selective functionalization of specific B-H bonds is a significant challenge that has been addressed through the development of sophisticated transition-metal-catalyzed methods.

The B(3) and B(6) positions are the most electron-deficient boron atoms in the this compound cage. Electron-rich transition metal catalysts are effective for the activation of these B-H bonds.

Experimental Protocol 2: Iridium-Catalyzed B(3,6)-H Borylation of this compound

  • Materials:

    • This compound derivative

    • Bis(pinacolato)diboron (B₂pin₂)

    • [Ir(OMe)(cod)]₂ (Iridium catalyst precursor)

    • 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (Ligand)

    • Anhydrous solvent (e.g., hexane, THF)

    • Internal standard for yield determination (e.g., dodecahydrotriphenylene)

    • Silica gel for column chromatography

  • Procedure: a. In a glovebox, to a screw-capped vial, add the this compound substrate (1.0 eq), B₂pin₂ (2.5 eq), [Ir(OMe)(cod)]₂ (1-5 mol%), and dtbpy (2-10 mol%). b. Add the anhydrous solvent and the internal standard. c. Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 4-16 hours). d. Monitor the reaction progress by gas chromatography (GC) or ¹H NMR spectroscopy. e. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to yield the B(3,6)-bis(borylated) this compound.

The B(8), B(9), B(10), and B(12) vertices are the most electron-rich boron atoms and are susceptible to electrophilic attack. Electron-deficient transition metal catalysts are often employed for their functionalization.

Experimental Protocol 3: Palladium-Catalyzed B(9)-H Arylation of this compound

  • Materials:

  • Procedure: a. To a reaction tube, add this compound (1.0 eq), aryl iodide (1.2 eq), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (1.2 eq), and Cu(OTf)₂ (0.2 eq). b. Add the anhydrous solvent under an inert atmosphere. c. Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for 24 hours. d. Cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane. e. Concentrate the filtrate under reduced pressure. f. Purify the residue by preparative thin-layer chromatography or column chromatography on silica gel to afford the 9-aryl-o-carborane product.[4]

The B(4), B(5), B(7), and B(11) vertices have intermediate electron density. Their selective functionalization typically requires the use of a directing group attached to one of the cage carbon atoms to guide the transition metal catalyst to a specific B-H bond.

Experimental Protocol 4: Palladium-Catalyzed, Picolyl-Directed B(4)-H Alkenylation of this compound

  • Materials:

    • 1-(2′-picolyl)-2-substituted-o-carborane

    • Internal alkyne

    • Palladium(II) chloride (PdCl₂)

    • Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)

    • Acetic acid (HOAc)

    • Anhydrous toluene (B28343)

  • Procedure: a. In a sealed tube, combine the 1-(2′-picolyl)-2-substituted-o-carborane (1.0 eq), internal alkyne (1.2 eq), PdCl₂ (1-2.5 mol%), and AgNTf₂ (2-5 mol%).[5][6] b. Add anhydrous toluene and HOAc (0.5 eq). c. Heat the reaction mixture at 130 °C for 16 hours.[6] d. Cool the reaction to room temperature and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel to obtain the B(4)-alkenylated this compound.[5]

Quantitative Data Summary

The following tables summarize the yields of various modern synthetic routes to this compound derivatives, allowing for easy comparison of different methodologies.

Table 1: Comparison of Yields for B-H Arylation Reactions

EntryBoron PositionCatalyst SystemArylating AgentSolventTemp (°C)Time (h)Yield (%)Reference
1B(3,4)Pd(OAc)₂ / AgTFA4-IodotolueneHFIP251659 (di-arylated)[7]
2B(3,4,5,6)Pd(OAc)₂ / Ag₂CO₃IodobenzeneDCE802485 (tetra-arylated)[8]
3B(9)Pd(OAc)₂ / Ag₂CO₃ / Cu(OTf)₂4-IodotolueneDCE1002472[4]
4B(4,5)Pd(OAc)₂BenzeneTFA801288 (di-arylated)[9]

Table 2: Comparison of Yields for B-H Alkenylation and Borylation Reactions

EntryBoron PositionReaction TypeCatalyst SystemReagentSolventTemp (°C)Time (h)Yield (%)Reference
1B(4)Alkenylation[Ir(cod)Cl]₂ / Chiral LigandDiphenylacetyleneToluene504071[10]
2B(3,5)AlkenylationPdCl₂ / AgNTf₂DiphenylacetyleneToluene1301666 (di-alkenylated)[5][6]
3B(3,6)Borylation[Ir(OMe)(cod)]₂ / dtbpyB₂pin₂Hexane801698 (di-borylated)[11][12]
4B(4)AlkenylationIridium(I) / Sulfoxonium Ylide DGPhenylacetyleneDioxane1001285[13][14]

Visualization of Synthetic Strategies

The following diagrams, generated using Graphviz, illustrate the key logical relationships in the regioselective functionalization of this compound.

Regioselective_BH_Functionalization cluster_o_Carborane This compound Cage cluster_Catalysts Catalyst Strategy B36 B(3,6)-H (Electron Deficient) Functionalized_B36 B(3,6)-Substituted This compound B36->Functionalized_B36 Functionalization B45711 B(4,5,7,11)-H (Intermediate) Functionalized_B45711 B(4,5,7,11)-Substituted This compound B45711->Functionalized_B45711 Functionalization B891012 B(8,9,10,12)-H (Electron Rich) Functionalized_B891012 B(8,9,10,12)-Substituted This compound B891012->Functionalized_B891012 Functionalization ElectronRich Electron-Rich Transition Metals (e.g., Ir) ElectronRich->B36 Targets ElectronDeficient Electron-Deficient Transition Metals (e.g., Pd) ElectronDeficient->B891012 Targets DirectingGroup Directing Group-Assisted Catalysis (e.g., Pd, Rh) DirectingGroup->B45711 Enables

Caption: Regioselective B-H functionalization of this compound.

Experimental_Workflow Start Start: This compound Substrate ReactionSetup Reaction Setup: - Catalyst - Reagents - Solvent - Inert Atmosphere Start->ReactionSetup Reaction Reaction: - Heating - Stirring - Monitoring (TLC, GC, NMR) ReactionSetup->Reaction Workup Work-up: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Product Final Product: Functionalized this compound Purification->Product

Caption: General experimental workflow for this compound functionalization.

Conclusion

The field of this compound synthesis has been revolutionized by the advent of modern transition-metal-catalyzed methodologies. These approaches offer unprecedented control over the regioselective functionalization of the carborane cage, providing access to a vast array of novel derivatives with potential applications in drug discovery, materials science, and beyond. The protocols and data presented herein serve as a practical guide for researchers to harness these powerful synthetic tools for the development of next-generation carborane-based molecules.

References

Application Notes & Protocols: Scalable Synthesis of o-Carborane for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: o-Carborane (1,2-dicarba-closo-dodecaborane, C₂B₁₀H₁₂) is a unique icosahedral cluster composed of ten boron atoms and two adjacent carbon atoms.[1][2] This structure provides exceptional thermal and chemical stability, making it a valuable building block in various fields.[2][3][4] Its three-dimensional, hydrophobic nature and the ability to be functionalized at both carbon and boron vertices have led to significant interest in its application.[2] Key industrial applications include the development of heat-resistant polymers, advanced materials, and medical applications, most notably as a boron-10 (B1234237) delivery agent for Boron Neutron Capture Therapy (BNCT) in oncology.[5][6][7] The scalability of this compound synthesis is crucial for its transition from laboratory research to industrial production. These notes provide an overview of scalable synthesis methods, detailed protocols, and key industrial applications.

Scalable Synthesis Methodologies

The primary route to synthesizing this compound involves the reaction of decaborane(14) (B₁₀H₁₄) with an acetylene (B1199291) source.[1][8] Several methodologies have been developed to improve yield, reduce reaction times, and enhance scalability.

1.1. Traditional Direct Synthesis: The foundational method involves the direct reaction of decaborane (B607025) with acetylene gas in an inert organic solvent like toluene (B28343) or benzene.[1] While scalable to the hundreds of grams level, this approach often requires elevated temperatures (80-100°C) and can present challenges with handling gaseous acetylene.[1] Using substituted terminal acetylenes (RC≡CH) can yield 1-substituted o-carboranes directly.[1]

1.2. Two-Step Lewis Base Adduct Method: A more controlled and often higher-yielding approach involves a two-step process.[1][8] First, decaborane is reacted with a Lewis base, such as diethyl sulfide (B99878) (SEt₂) or acetonitrile (B52724) (MeCN), to form a stable B₁₀H₁₂L₂ adduct.[1][8] This adduct is then isolated and reacted with acetylene under controlled conditions. This method activates the decaborane, facilitating the carborane cage formation and often resulting in yields exceeding 85%.[1]

1.3. Modern Catalytic and Assisted Methods: To overcome the harsh conditions of traditional methods, several modern approaches have been developed:

  • Microwave (MW) Activation: Microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction. In acetonitrile at 120°C, reactions can be completed in 1-20 minutes with yields of 63–91%.[1]

  • Silver Ion Catalysis: Using silver salts like AgNO₃ allows the reaction to proceed at lower temperatures (25–100°C) and in shorter times, with reported yields between 52% and 93%.[1] The silver ion is believed to coordinate with the alkyne, enhancing its reactivity toward the boron cluster.[1]

  • Ionic Liquids: Using ionic liquids as the reaction medium can also lead to high yields (68-85%) and may simplify product separation due to the biphasic nature of the reaction.[1]

Quantitative Data Summary

The following table summarizes the key parameters for different scalable this compound synthesis methods.

Method Key Reactants Typical Conditions Yield (%) Scalability & Notes
Traditional Direct B₁₀H₁₄, C₂H₂Toluene/Benzene, 80-100°C65-77%Scalable to hundreds of grams; requires handling of acetylene gas.[1]
Two-Step Adduct B₁₀H₁₂L₂ (L=SEt₂, MeCN), C₂H₂Controlled addition, various solvents>85%Highly reproducible and high-yielding; the preferred scalable lab method.[1]
Microwave-Assisted B₁₀H₁₂L₂, Terminal AlkynesAcetonitrile, 120°C, 1-20 min63-91%Extremely rapid reaction times; suitable for rapid library synthesis.[1]
Silver-Catalyzed B₁₀H₁₂L₂, Terminal Alkynes, AgNO₃25-100°C52-93%Milder conditions, shorter reaction times, and broad substrate scope.[1]
Ionic Liquid Medium B₁₀H₁₂L₂, Terminal AlkynesIonic Liquid, elevated temp.68-85%Offers potential for easier product separation and solvent recycling.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via B₁₀H₁₂(MeCN)₂ Adduct

This protocol is a reliable and high-yield method suitable for laboratory scale-up.

Materials:

  • Decaborane(14) (B₁₀H₁₄)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Toluene

  • Acetylene gas (C₂H₂)

  • Nitrogen gas (N₂)

  • Standard glassware (Schlenk line, flasks, condenser)

Procedure: Step A: Synthesis of B₁₀H₁₂(MeCN)₂ Adduct

  • Under an inert nitrogen atmosphere, dissolve decaborane(14) in an excess of anhydrous acetonitrile.

  • Stir the solution at room temperature. The reaction is typically complete within a few hours, indicated by the cessation of hydrogen gas evolution.

  • Remove the excess acetonitrile under reduced pressure to yield the stable B₁₀H₁₂(MeCN)₂ adduct as a solid. This complex can be stored under an inert atmosphere for future use.[1]

Step B: Reaction with Acetylene

  • In a separate flask under a nitrogen atmosphere, dissolve the B₁₀H₁₂(MeCN)₂ adduct in anhydrous toluene.

  • Heat the solution to reflux (approx. 110°C).

  • Bubble acetylene gas through the refluxing solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization/sublimation to yield a colorless, crystalline solid.[8]

Safety Precautions: Decaborane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Acetylene gas is flammable and forms explosive mixtures with air. Ensure all reactions are conducted under an inert atmosphere.

Protocol 2: Silver-Catalyzed Synthesis of a 1-Substituted this compound

This protocol demonstrates a modern, milder approach for synthesizing functionalized carboranes.

Materials:

  • B₁₀H₁₂(MeCN)₂ Adduct

  • A terminal alkyne (e.g., Phenylacetylene)

  • Silver Nitrate (AgNO₃)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

  • Nitrogen gas (N₂)

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add the B₁₀H₁₂(MeCN)₂ adduct, the terminal alkyne (1 equivalent), and a catalytic amount of AgNO₃ (e.g., 5 mol%).

  • Add the anhydrous solvent and stir the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (typically a few hours).[1] Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture to remove any insoluble silver salts.

  • Wash the filtrate with water to remove any remaining catalyst.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-substituted this compound.[1]

Visualization of Workflows

The following diagrams illustrate the key workflows in the synthesis and application of this compound.

G cluster_start Starting Materials cluster_pathways Synthesis Pathways cluster_end Product B10H14 Decaborane (B₁₀H₁₄) Direct Direct Reaction B10H14->Direct Toluene, 80-100°C AdductFormation Adduct Formation B10H14->AdductFormation C2H2 Acetylene (C₂H₂) C2H2->Direct AdductReaction Adduct Reaction C2H2->AdductReaction LewisBase Lewis Base (L) (e.g., SEt₂, MeCN) LewisBase->AdductFormation oCarborane This compound (C₂B₁₀H₁₂) Direct->oCarborane Yield: 65-77% Adduct B₁₀H₁₂L₂ Adduct AdductFormation->Adduct AdductReaction->oCarborane Yield: >85% Adduct->AdductReaction

Caption: General workflows for the synthesis of this compound.

G oCarb This compound Process1 Heat to 420°C oCarb->Process1 Batch Process FlowProcess Continuous Flow Vapor Phase (600°C) oCarb->FlowProcess Industrial Scale mCarb m-Carborane (B99378) Process2 Heat > 600°C mCarb->Process2 Batch Process pCarb p-Carborane Process1->mCarb Process2->pCarb FlowProcess->mCarb Yield: up to 98%

Caption: Thermal isomerization of this compound for industrial polymers.

G oCarb This compound (C₂B₁₀H₁₂) Deprotonation Deprotonation (e.g., 2 BuLi) oCarb->Deprotonation Dilithiated Dilithiated Intermediate (Li₂C₂B₁₀H₁₀) Deprotonation->Dilithiated Functionalization Functionalization Dilithiated->Functionalization Electrophile Electrophile (E⁺) (e.g., R-X, R₂SiCl₂) Electrophile->Functionalization Product C-Functionalized Carborane (E₂C₂B₁₀H₁₀) Functionalization->Product Application Drug Development (e.g., BNCT agents) Product->Application

Caption: C-H functionalization workflow for drug development.

Key Industrial Applications

The unique properties of this compound and its isomers make them suitable for several high-value industrial applications.

  • Boron Neutron Capture Therapy (BNCT): Carboranes are exceptionally rich in boron-10 atoms, which have a high propensity to capture low-energy neutrons.[2][5] This property allows for their use in BNCT, a targeted cancer therapy where carborane-containing drugs are delivered to tumor cells, which are then selectively destroyed by neutron irradiation.[5]

  • Heat-Resistant Polymers: The thermal rearrangement of this compound to m-carborane at high temperatures (above 420°C) is a key industrial process.[6][8] m-Carborane is used as a monomer to create polymers (e.g., carborane-siloxane polymers) with outstanding thermal and oxidative stability, suitable for aerospace and other high-performance applications.[6] A continuous flow system operating at 600°C can achieve this isomerization with up to 98% yield.[6]

  • Advanced Materials: Carborane clusters can be incorporated into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), enhancing their thermal stability, hydrophobicity, and chemical inertness for applications in gas storage and catalysis.[7] this compound also serves as a single-source precursor for both boron and carbon in Chemical Vapor Deposition (CVD) to create ultra-hard boron carbide thin films.[9]

  • Electronics and Optoelectronics: The rigid structure and electronic properties of carboranes have led to their use in creating materials for organic light-emitting diodes (OLEDs), sensors, and other molecular electronic devices.[3][4]

References

Application Notes and Protocols for the Functionalization of o-Carborane at C-H Vertices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the direct functionalization of the carbon-hydrogen (C-H) vertices of o-carborane. The methodologies outlined herein offer efficient pathways to synthesize a variety of substituted carborane derivatives, which are of significant interest in medicinal chemistry, materials science, and boron neutron capture therapy (BNCT).

Phosphine-Catalyzed C-H Alkenylation of this compound

This protocol describes a phosphine-catalyzed alkenylation reaction of this compound with electron-deficient alkynes. This method allows for the formation of 1-alkenyl-o-carboranes in moderate to very good yields with excellent regio- and stereoselectivity.[1] This efficient and simple method represents a significant advancement in the organophosphine-catalyzed C-H functionalization of this compound.[1]

Quantitative Data Summary
EntryAlkyne SubstrateProductYield (%)
1Methyl propiolate1-(2-methoxycarbonylvinyl)-o-carborane85
2Ethyl propiolate1-(2-ethoxycarbonylvinyl)-o-carborane82
3tert-Butyl propiolate1-(2-tert-butoxycarbonylvinyl)-o-carborane75
43-Butyn-2-one1-(2-acetylvinyl)-o-carborane68
5Phenyl propiolate1-(2-phenoxycarbonylvinyl)-o-carborane78
Experimental Protocol: Phosphine-Catalyzed Alkenylation

Materials:

  • This compound

  • Appropriate electron-deficient alkyne (e.g., methyl propiolate)

  • Triphenylphosphine (B44618) (PPh₃)

  • Toluene (B28343), anhydrous

  • Schlenk flask

  • Magnetic stirrer

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a dry 25 mL Schlenk flask under an argon atmosphere, add this compound (0.2 mmol, 1.0 equiv.), the electron-deficient alkyne (0.24 mmol, 1.2 equiv.), and triphenylphosphine (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) to the flask.

  • Stir the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) as eluent) to afford the desired 1-alkenyl-o-carborane product.

Reaction Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product o_carborane This compound conditions Toluene 100 °C, 12 h o_carborane->conditions alkyne Electron-Deficient Alkyne alkyne->conditions phosphine PPh₃ (catalyst) phosphine->conditions evaporation Solvent Evaporation conditions->evaporation Cooling chromatography Column Chromatography evaporation->chromatography product 1-Alkenyl-o-carborane chromatography->product

Caption: Workflow for Phosphine-Catalyzed Alkenylation.

Light-Promoted Copper-Catalyzed C-H Arylation of this compound

This section details a light-promoted, copper-catalyzed C-H arylation of o-carboranes with aryl halides.[2] This method is advantageous as it utilizes an earth-abundant copper catalyst and proceeds at room temperature, providing a facile route to 1-aryl-o-carboranes and this compound-fused cyclics.[2] The reaction is believed to proceed through a copper-catalyzed radical coupling mechanism.[2]

Quantitative Data Summary
EntryAryl HalideBaseProductYield (%)
1IodobenzeneK₂CO₃1-Phenyl-o-carborane85
24-IodotolueneK₂CO₃1-(4-Tolyl)-o-carborane82
34-FluoroiodobenzeneK₂CO₃1-(4-Fluorophenyl)-o-carborane78
44-BromoiodobenzeneK₂CO₃1-(4-Bromophenyl)-o-carborane75
51-IodonaphthaleneK₂CO₃1-(Naphthalen-1-yl)-o-carborane72
Experimental Protocol: Light-Promoted Copper-Catalyzed Arylation

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (B135089)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Schlenk tube or vial with a septum

  • Blue LED light source (450-460 nm)

  • Magnetic stirrer

Procedure:

  • In a glovebox, to a dry Schlenk tube, add this compound (0.2 mmol, 1.0 equiv.), the aryl halide (0.3 mmol, 1.5 equiv.), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.02 mmol, 10 mol%), and K₂CO₃ (0.4 mmol, 2.0 equiv.).

  • Add anhydrous DMF (2.0 mL) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube approximately 5 cm from a blue LED light source and stir the mixture at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate as eluent) to yield the 1-aryl-o-carborane.

Reaction Pathway

G o_carborane This compound intermediate Radical Intermediate o_carborane->intermediate aryl_halide Aryl Halide aryl_halide->intermediate catalyst CuI / 1,10-Phenanthroline catalyst->intermediate base K₂CO₃ base->intermediate light Blue LED (450-460 nm) light->intermediate product 1-Aryl-o-carborane intermediate->product

Caption: Proposed Pathway for Copper-Catalyzed Arylation.

Electrochemical Copper-Catalyzed C-H Thiolation of this compound

This protocol outlines an electrochemical method for the direct C-H thiolation of o-carboranes. This approach avoids the use of chemical oxidants by employing electricity, offering a more sustainable route to cage C-sulfenylated o-carboranes.[3][4] The reaction is performed at room temperature in an undivided cell and exhibits high functional group tolerance.[3][4]

Quantitative Data Summary
EntryThiol SubstrateProductYield (%)
1Thiophenol1-(Phenylthio)-o-carborane92
24-Methylthiophenol1-((4-Tolyl)thio)-o-carborane88
34-Chlorothiophenol1-((4-Chlorophenyl)thio)-o-carborane85
44-Methoxythiophenol1-((4-Methoxyphenyl)thio)-o-carborane90
52-Naphthalenethiol1-(Naphthalen-2-ylthio)-o-carborane83
Experimental Protocol: Electrochemical C-H Thiolation

Materials:

  • This compound

  • Thiol (e.g., thiophenol)

  • Copper(I) acetate (CuOAc)

  • 2-Phenylpyridine (B120327)

  • Lithium tert-butoxide (LiOtBu)

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • Tetrahydrofuran (THF), anhydrous

  • Undivided electrochemical cell

  • Graphite (B72142) felt anode

  • Platinum foil cathode

  • Constant current power supply

Procedure:

  • Set up an undivided electrochemical cell with a graphite felt anode and a platinum foil cathode.

  • To the cell, add this compound (0.2 mmol, 1.0 equiv.), the thiol (0.3 mmol, 1.5 equiv.), CuOAc (0.03 mmol, 15 mol%), 2-phenylpyridine (0.03 mmol, 15 mol%), LiOtBu (0.4 mmol, 2.0 equiv.), and n-Bu₄NI (0.4 mmol, 2.0 equiv.).

  • Add anhydrous THF (4.0 mL) to the cell.

  • Stir the mixture and apply a constant current of 2 mA at room temperature for 16 hours.

  • After the electrolysis is complete, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (hexane/ethyl acetate as eluent) to obtain the 1-(arylthio)-o-carborane product.

Experimental Setup and Workflow

G cluster_cell Electrochemical Cell cluster_process Process cluster_output Output anode Graphite Felt Anode electrolyte This compound, Thiol, CuOAc, 2-PhPy, LiOtBu, n-Bu₄NI in THF anode->electrolyte cathode Platinum Cathode cathode->electrolyte electrolysis Electrolysis (16 h, RT) electrolyte->electrolysis power Constant Current (2 mA) power->anode power->cathode workup Aqueous Workup & Extraction electrolysis->workup purification Column Chromatography workup->purification product 1-(Arylthio)-o-carborane purification->product

Caption: Setup for Electrochemical Thiolation.

References

Application Notes and Protocols for the Regioselective Functionalization of o-Carborane at B-H Vertices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the regioselective functionalization of o-carborane at its B-H vertices. This compound, a thermally and chemically robust boron cluster, presents a unique three-dimensional scaffold for the development of novel therapeutic agents and functional materials. However, the presence of ten chemically similar B-H bonds poses a significant challenge for achieving regioselectivity.[1][2] This guide outlines key strategies, including transition metal catalysis and the use of directing groups, to control the site of functionalization.

Strategic Overview for Regioselective Functionalization

The regioselectivity of B-H functionalization on the this compound cage is primarily governed by the electronic properties of the boron vertices and can be influenced by steric factors and the choice of catalytic system. The boron atoms in this compound can be categorized into distinct groups based on their connectivity to the carbon atoms, which influences their electron density: B(3,6) < B(4,5,7,11) < B(8,10) < B(9,12).[3] This electronic differentiation is a key principle in achieving regioselectivity.

Key Strategies:
  • Exploiting Inherent Electronic Bias: Electron-rich transition metal catalysts tend to react with the most electron-deficient B(3,6)–H bonds, while electron-deficient catalysts favor the more electron-rich B(8,9,10,12)–H bonds.[4]

  • Directing Groups: The introduction of a directing group onto the carborane cage can steer the catalyst to a specific B-H bond, enabling functionalization at positions that are otherwise difficult to access, such as the B(4) and B(5) vertices.[5]

  • Steric Hindrance: Bulky substituents on the carborane cage can block certain B-H positions, thereby directing functionalization to less sterically hindered sites.[6][7]

Below is a logical workflow to guide the selection of an appropriate functionalization strategy.

Regioselective_Functionalization_Strategy start Desired Regioselectivity B3_6 B(3,6) Functionalization start->B3_6 B8_9_10_12 B(8,9,10,12) Functionalization start->B8_9_10_12 B4_5_7_11 B(4,5,7,11) Functionalization start->B4_5_7_11 electron_rich_catalyst Use Electron-Rich Catalyst (e.g., Ir(I)) B3_6->electron_rich_catalyst  Exploit electron deficiency electron_deficient_catalyst Use Electron-Deficient Catalyst (e.g., Pd(II)) B8_9_10_12->electron_deficient_catalyst  Target electron-rich sites directing_group Employ a Directing Group Strategy (e.g., -COOH, -CONHR, Pyridyl) B4_5_7_11->directing_group  Overcome intermediate reactivity

A decision-making workflow for regioselective functionalization of this compound.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for key regioselective functionalization reactions of this compound.

Table 1: Iridium-Catalyzed B(3,6)-Diborylation

EntrySubstrate (1 equiv.)Catalyst (mol%)Ligand (mol%)Reagent (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Ref.
1This compound[Ir(cod)Cl]₂ (3.5)2-MePy (21)B₂pin₂ (4.0)THF11053,6-di(Bpin)-o-carborane95[6][8]
29-vinyl-o-carborane[Ir(cod)Cl]₂ (3.5)2-MePy (21)B₂pin₂ (4.0)THF11053,6-di(Bpin)-9-(ethyl)-o-carborane91[6][8]

Table 2: Palladium-Catalyzed B(3,4)-Diarylation with a Weak Amide Directing Group

EntrySubstrate (1 equiv.)Catalyst (mol%)Additive (equiv.)Arylating Agent (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Ref.
11-(p-tolylcarbamoyl)-o-carboranePd(OAc)₂ (10)AgTFA (2.0)1-iodo-4-methylbenzene (2.2)HFIPRT241-(p-tolylcarbamoyl)-3,4-di(p-tolyl)-o-carborane85[9]
21-(phenylcarbamoyl)-o-carboranePd(OAc)₂ (10)AgTFA (2.0)1-iodo-4-nitrobenzene (2.2)HFIPRT241-(phenylcarbamoyl)-3,4-di(4-nitrophenyl)-o-carborane72[9]

Table 3: Rhodium-Catalyzed B(4)-Amidation with a Carboxylic Acid Directing Group

EntrySubstrate (1 equiv.)Catalyst (mol%)Additive (equiv.)Amidating Agent (equiv.)SolventTemp. (°C)Time (h)ProductYield (%)Ref.
1This compound-1-carboxylic acid[CpRhCl₂]₂ (2.5)AgSbF₆ (10), NaOAc (20)3-phenyl-1,4,2-dioxazol-5-one (1.2)DCE60124-(benzamido)-o-carborane-1-carboxylic acid92[4][10]
2This compound-1-carboxylic acid[CpRhCl₂]₂ (2.5)AgSbF₆ (10), NaOAc (20)3-methyl-1,4,2-dioxazol-5-one (1.2)DCE60124-(acetamido)-o-carborane-1-carboxylic acid88[4][10]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Regioselective B(3,6)-Diborylation of this compound

This protocol describes the direct diborylation of the most electron-deficient B(3) and B(6) positions of this compound using an iridium catalyst.[6][8]

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂)

  • 2-Methylpyridine (2-MePy)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Nitrogen gas supply

  • Standard Schlenk line equipment

  • Silica (B1680970) gel for column chromatography (230-400 mesh)

  • n-hexane and ethyl acetate (B1210297) for elution

Procedure:

  • To an oven-dried Schlenk flask, add this compound (0.5 mmol, 1.0 equiv.), B₂pin₂ (508 mg, 2.0 mmol, 4.0 equiv.), [Ir(cod)Cl]₂ (12 mg, 0.0175 mmol, 3.5 mol%), and 2-MePy (10.3 mg, 0.105 mmol, 21 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Seal the flask and stir the reaction mixture at 110 °C (oil bath temperature) for 5 hours.

  • Cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (10:1 v/v) as the eluent to afford the B(3,6)-diborylated product.

A representative reaction mechanism is depicted below.

Borylation_Mechanism Ir_cat [Ir(I)] Catalyst oxidative_add Oxidative Addition of B(3)-H Ir_cat->oxidative_add oxidative_add2 Oxidative Addition of B(6)-H Ir_cat->oxidative_add2 o_carb This compound o_carb->oxidative_add Ir_intermediate1 [H-Ir(III)-B(3)] Intermediate oxidative_add->Ir_intermediate1 reductive_elim1 Reductive Elimination Ir_intermediate1->reductive_elim1 B2pin2 B₂pin₂ B2pin2->reductive_elim1 reductive_elim2 Reductive Elimination B2pin2->reductive_elim2 reductive_elim1->Ir_cat Regenerates Catalyst borylated_intermediate 3-(Bpin)-o-carborane reductive_elim1->borylated_intermediate borylated_intermediate->oxidative_add2 Ir_intermediate2 [H-Ir(III)-B(6)] Intermediate oxidative_add2->Ir_intermediate2 Ir_intermediate2->reductive_elim2 reductive_elim2->Ir_cat Regenerates Catalyst final_product 3,6-di(Bpin)-o-carborane reductive_elim2->final_product

Proposed mechanism for the Iridium-catalyzed B(3,6)-diborylation of this compound.
Protocol 2: Directing Group-Assisted Palladium-Catalyzed B(3,4)-Diarylation

This protocol details the diarylation at the B(3) and B(4) positions of an this compound bearing a weak amide directing group at the C1 position.[9]

Materials:

  • 1-(Arylcarbamoyl)-o-carborane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver trifluoroacetate (B77799) (AgTFA)

  • Aryl iodide

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Standard laboratory glassware

Procedure:

  • In a screw-capped vial, combine the 1-(arylcarbamoyl)-o-carborane (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), AgTFA (88.4 mg, 0.4 mmol, 2.0 equiv.), and the aryl iodide (0.44 mmol, 2.2 equiv.).

  • Add HFIP (2.0 mL) to the vial.

  • Seal the vial and stir the mixture at room temperature for 24 hours.

  • After the reaction is complete, dilute the mixture with dichloromethane (B109758) (DCM) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the B(3,4)-diarylated product.

Protocol 3: Directing Group-Assisted Rhodium-Catalyzed B(4)-Amidation

This protocol describes the amidation of the B(4)-H bond of this compound-1-carboxylic acid, where the carboxyl group acts as a directing group.[4][10]

Materials:

  • This compound-1-carboxylic acid

  • Pentamethylcyclopentadienyl rhodium(III) chloride dimer ([Cp*RhCl₂]₂)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Sodium acetate (NaOAc)

  • 3-Aryl/alkyl-1,4,2-dioxazol-5-one

  • 1,2-Dichloroethane (DCE)

  • Nitrogen gas supply

  • Standard Schlenk line equipment

Procedure:

  • To a dried Schlenk tube, add this compound-1-carboxylic acid (0.2 mmol, 1.0 equiv.), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol%), and NaOAc (3.3 mg, 0.04 mmol, 20 mol%).

  • Add the 3-substituted-1,4,2-dioxazol-5-one (0.24 mmol, 1.2 equiv.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous DCE (2.0 mL) via syringe.

  • Seal the tube and stir the reaction mixture at 60 °C for 12 hours.

  • Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative thin-layer chromatography (TLC) to obtain the pure B(4)-amidated product.

Application in Drug Development: Targeting the HIF-1α Signaling Pathway

Functionalized o-carboranes have shown promise as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, a key regulator of cellular response to low oxygen levels and a critical target in cancer therapy.[11] The hydrophobic and three-dimensional nature of the carborane cage can be exploited to design potent inhibitors that disrupt the function of HIF-1α, a key protein in this pathway.

Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of proteins involved in angiogenesis, cell proliferation, and survival. Carborane-based inhibitors can interfere with this cascade at various points, such as by inhibiting the chaperone activity of Hsp60, which is involved in the proper folding and function of HIF-1α.[11]

HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization Hsp60 Hsp60 Chaperone HIF1a_stabilization->Hsp60 HIF1a_folding HIF-1α Folding Hsp60->HIF1a_folding Nuclear_Translocation Nuclear Translocation HIF1a_folding->Nuclear_Translocation Carborane_Inhibitor Carborane-based Inhibitor Carborane_Inhibitor->Hsp60 Inhibition Dimerization Heterodimerization Nuclear_Translocation->Dimerization HIF1b HIF-1β HIF1b->Dimerization HIF1_complex HIF-1 Complex Dimerization->HIF1_complex HRE_binding Binding to HRE HIF1_complex->HRE_binding Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE_binding->Gene_Transcription Angiogenesis Angiogenesis, Cell Survival Gene_Transcription->Angiogenesis

Inhibition of the HIF-1α signaling pathway by carborane-based compounds.

By leveraging the synthetic strategies outlined in this document, researchers can create a diverse library of regioselectively functionalized o-carboranes for screening against various biological targets, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols: Transition Metal-Catalyzed B-H Activation of o-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboranes, a class of polyhedral carbon-boron molecular clusters, are often regarded as three-dimensional analogues of benzene.[1][2][3] Their unique properties, including exceptional thermal and chemical stability, hydrophobicity, and icosahedral geometry, make them highly valuable building blocks in materials science, organometallic chemistry, and medicine.[4][5] In particular, the functionalization of carboranes is crucial for their application in drug development, where they can act as pharmacophores or boron delivery agents for Boron Neutron Capture Therapy (BNCT).[4][6]

While the C-H bonds of o-carborane are weakly acidic and readily functionalized, the selective activation of its ten chemically similar B-H bonds presents a significant challenge.[2] Recent years have seen substantial progress in overcoming this hurdle through transition metal catalysis, enabling vertex-specific functionalization of the carborane cage.[1][2] This document provides an overview of key strategies, quantitative data, and detailed protocols for the transition metal-catalyzed B-H activation of this compound, focusing on iridium, palladium, and ruthenium-based systems.

General Principles of Regioselectivity

The ten boron vertices of this compound exhibit different electronic properties due to the electron-withdrawing nature of the adjacent carbon atoms. This electronic differentiation is the basis for achieving regioselectivity in B-H activation. The electron density follows the trend: B(3,6) < B(4,5,7,11) < B(8,10) < B(9,12).[7][8] A general strategy has emerged based on this property:

  • Electron-Rich Metal Catalysts (e.g., Ir(I)): These catalysts preferentially activate the most electron-deficient B(3,6)-H bonds.[8][9]

  • Electron-Deficient Metal Catalysts (e.g., Pd(II)): These catalysts tend to activate the more electron-rich B(8,9,10,12)-H bonds.[8][9]

  • Directing Groups: To target the B(4,5,7,11)-H bonds, which have intermediate electronic character, a directing group attached to a cage carbon is often employed to steer the metal catalyst to a specific adjacent or remote boron atom.[9][10]

G cluster_cycle Catalytic Cycle cluster_outputs Outputs Carborane This compound Substrate Catalyst Transition Metal Precatalyst (M-L) OA Oxidative Addition Catalyst->OA + Carborane B-H Reagent Coupling Partner (e.g., Alkyne, Arene) MI Migratory Insertion OA->MI + Reagent RE Reductive Elimination MI->RE RE->Catalyst Regeneration Product Functionalized This compound RE->Product G A 1. Add Reactants to Flame-Dried Schlenk Tube B 2. Add Anhydrous Octane via Syringe A->B C 3. Heat Mixture at 120°C (Oil Bath) B->C D 4. Monitor Reaction by GC-MS C->D E 5. Cool, Filter, and Concentrate D->E F 6. Purify by Column Chromatography E->F G Final Product F->G G cluster_synthesis Chemical Synthesis cluster_application Drug Development Applications Carborane This compound Activation Transition Metal-Catalyzed B-H Activation Carborane->Activation Functionalized Functionalized Carborane Derivatives Activation->Functionalized Scaffold Pharmacophore Scaffolding Functionalized->Scaffold Builds Novel Structures BNCT BNCT Agent Development Functionalized->BNCT Delivers Boron to Tumors Tuning Pharmacokinetic Tuning Functionalized->Tuning Modifies Drug Properties

References

Application Notes and Protocols for the Purification of o-Carborane Derivatives by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ortho-carboranes (1,2-dicarba-closo-dodecaboranes) are unique icosahedral boron clusters with exceptional thermal and chemical stability. Their three-dimensional structure and the ability to be functionalized at both carbon and boron vertices make them attractive pharmacophores and building blocks in medicinal chemistry and materials science. The synthesis of o-carborane derivatives often results in mixtures of regioisomers or products contaminated with starting materials and byproducts, necessitating efficient purification strategies. This document provides detailed application notes and protocols for the purification of this compound derivatives using various chromatographic techniques, including Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC).

Chromatographic Purification Workflow

The general workflow for the purification of this compound derivatives involves an initial analysis by TLC to determine the optimal separation conditions, followed by preparative separation using column chromatography or HPLC.

Purification Workflow for this compound Derivatives cluster_0 Synthesis & Work-up cluster_1 Method Development cluster_2 Preparative Purification cluster_3 Analysis & Final Product synthesis Crude Reaction Mixture tlc TLC Analysis synthesis->tlc Spot for solvent system screening column Column Chromatography tlc->column Scale-up for purification hplc Preparative HPLC tlc->hplc Develop analytical method for scale-up analysis Purity Analysis (e.g., HPLC, NMR) column->analysis hplc->analysis pure_product Pure this compound Derivative analysis->pure_product Confirmation of purity

Caption: General workflow for the purification of this compound derivatives.

Thin-Layer Chromatography (TLC)

TLC is an essential technique for the rapid analysis of reaction mixtures and for determining the optimal solvent system for column chromatography.

Protocol 1: General TLC Analysis of this compound Derivatives

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., hexane (B92381)/ethyl acetate (B1210297) or hexane/dichloromethane mixtures)

  • Visualization agent (e.g., UV lamp, palladium chloride stain)

Procedure:

  • Prepare a developing chamber by adding the chosen eluent to a depth of approximately 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level.

  • Allow the eluent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots using a UV lamp (254 nm).

  • If compounds are not UV-active, use a chemical stain. For carborane-containing compounds, a palladium chloride stain (1 wt% PdCl₂ in 6M HCl) is effective; spots will develop upon gentle heating.

  • Calculate the Retention Factor (R_f) for each spot. An R_f value between 0.2 and 0.4 for the desired compound is generally ideal for scaling up to column chromatography.

Data Presentation: TLC of this compound Derivatives
Compound ClassStationary PhaseMobile Phase (v/v)R_f ValuesCitation
Isomeric Iodo-phenyl-o-carboranesSilica (B1680970) Gel4:1 Hexane/CH₂Cl₂0.39 (9-iodo isomer), 0.32 (12-iodo isomer)
Aryl-o-carboranesSilica Gel9:1 Hexane/CH₂Cl₂Varies depending on aryl substituent
Carborane RAFT AgentsSilica Gel95:5 Hexane/Acetone~0.8

Column Chromatography

Column chromatography is the most common method for the preparative purification of this compound derivatives. Both isocratic and gradient elution techniques can be employed.

Protocol 2: Isocratic Column Chromatography

Materials:

  • Glass column

  • Stationary phase (Silica gel, 230-400 mesh)

  • Eluent (determined from TLC analysis)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, ensuring a level surface. Add another layer of sand on top.

    • Continuously run eluent through the column, ensuring it never runs dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, adsorb the crude mixture onto a small amount of silica gel or Celite by dissolving the compound, adding the adsorbent, and removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in separate test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 3: Gradient Column Chromatography

For complex mixtures where components have a wide range of polarities, gradient elution is more effective.

Procedure:

  • Pack the column and load the sample as described in Protocol 2, starting with a low-polarity eluent.

  • Gradually increase the polarity of the eluent during the separation. This is typically done by slowly increasing the proportion of a more polar solvent in the mobile phase (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Collect and analyze fractions as in the isocratic method.

Data Presentation: Column Chromatography of this compound Derivatives
Compound/MixtureStationary PhaseMobile Phase (v/v)Elution TypeNotesCitation
9-aryl-orththis compoundSilica GelNot specifiedIsocraticGeneral purification post-synthesis
1-phenyl-12-pentyl-o-carborane derivativesSilica Gel12:1 Hexane/Ethyl AcetateIsocraticSeparation of nitrated isomers
Carborane-containing RAFT agentSilica Gel90:10 Hexane/CH₂Cl₂IsocraticPurification of a dark orange oil
Functionalized o-carboranesSilica GelStarting with low polarity (e.g., Hexane), gradually increasing polar component (e.g., Ethyl Acetate)GradientRecommended for complex mixtures

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is particularly useful for the purification of highly pure compounds for drug development and for the separation of closely related isomers. Analytical HPLC is used for purity assessment, and preparative HPLC is used for isolating larger quantities.

Protocol 4: Analytical and Preparative Reversed-Phase HPLC

This protocol is based on the purification of carborane-containing peptides and can be adapted for other polar this compound derivatives. Scaling up from an analytical to a preparative method involves increasing the column diameter, sample load, and flow rate while maintaining the same stationary phase and mobile phase composition.

Materials:

  • HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Preparative C18 column (e.g., 20 x 250 mm, 10 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Sample dissolved in a suitable solvent (e.g., mobile phase mixture)

Procedure:

  • Analytical Method Development:

    • Equilibrate the analytical C18 column with the initial mobile phase conditions.

    • Inject a small volume of the sample solution.

    • Run a gradient elution to separate the components (e.g., a linear gradient from 20% to 100% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 230 nm or 254 nm).

    • Identify the retention time of the target compound.

  • Scale-up to Preparative HPLC:

    • Calculate the appropriate flow rate and sample load for the preparative column based on the analytical conditions.

    • Equilibrate the preparative C18 column.

    • Inject the larger sample volume.

    • Run the same gradient profile, adjusting the time segments as necessary for the higher flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak of the target compound.

    • Analyze the purity of the collected fractions using the analytical HPLC method.

    • Combine pure fractions and remove the solvent (lyophilization is often used for aqueous mobile phases).

Data Presentation: HPLC of this compound Derivatives
Compound ClassHPLC ModeColumnMobile PhaseFlow RateDetectionCitation
Carborane-containing RGD PeptidesAnalytical RP-HPLCKromasil 100-5-C18 (4.6 x 250 mm)A: H₂O + 0.1% TFA; B: MeCN + 0.1% TFA (Gradient)0.8 mL/min230 nm or 254 nm
General this compound Derivatives (Polar)Preparative RP-HPLCC18 (e.g., 20 x 250 mm, 10 µm)A: H₂O + 0.1% TFA; B: MeCN + 0.1% TFA (Gradient)Scaled-up from analyticalUV (wavelength dependent on chromophore)

Conclusion

The purification of this compound derivatives can be effectively achieved using standard chromatographic techniques. Methodical development starting with TLC, followed by preparative separation via column chromatography or HPLC, is crucial for obtaining high-purity materials. The choice of stationary and mobile phases should be tailored to the specific polarity and structural features of the target molecule. The protocols and data presented here provide a comprehensive guide for researchers in the field of carborane chemistry and drug development.

Application Notes and Protocols for X-ray Crystallography in o-Carborane Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of o-carborane and its derivatives' crystal structures using single-crystal X-ray diffraction. o-Carboranes, with their unique icosahedral geometry and potential as pharmacophores, are of significant interest in drug discovery and materials science.[1][2] X-ray crystallography provides the definitive method for elucidating their three-dimensional atomic arrangement, which is crucial for understanding their chemical properties and biological interactions.[3]

Application Notes

This compound (1,2-dicarba-closo-dodecaborane) is a boron-rich cluster with remarkable thermal and chemical stability.[2][4] Its derivatives are being explored for various applications, including Boron Neutron Capture Therapy (BNCT), where the high boron content is advantageous.[2][4] The precise knowledge of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, is fundamental for rational drug design and the development of new materials.[3][5]

X-ray crystallography allows for the unambiguous determination of the absolute configuration of chiral this compound derivatives and provides insights into their solid-state packing and intermolecular interactions, such as hydrogen and halogen bonds.[1][3][5] This information is critical for understanding the physical and biological properties of these compounds. For instance, the C1–C2 bond distance in the this compound cage can vary with substitution, providing insights into the electronic effects of the substituents.[4]

Experimental Protocols

The following protocols outline the key steps for the structure determination of this compound derivatives by single-crystal X-ray diffraction, from crystal growth to data analysis.

Synthesis and Purification of this compound Derivatives

The synthesis of this compound derivatives often involves the functionalization of the acidic C-H groups or electrophilic substitution on the boron atoms.[1][6] For example, 9,12-dibromo-o-carborane can be synthesized by the direct bromination of this compound in the presence of a Lewis acid catalyst like AlCl₃.[1][6]

Protocol for the Synthesis of 9,12-dibromo-orththis compound:

  • To a solution of orththis compound in dichloromethane (B109758), add anhydrous AlCl₃ and stir.

  • Add a solution of Br₂ in dichloromethane dropwise.

  • Heat the reaction mixture under reflux.

  • After cooling, quench the reaction with a solution of Na₂S₂O₃.

  • Extract the product and purify by column chromatography.[6]

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.

Protocol for Crystallization:

  • Method: Slow evaporation is a common and effective method for growing crystals of this compound derivatives.[1][7]

  • Solvents: A suitable solvent or solvent system must be chosen. Chloroform, toluene, and mixtures like ethanol/ethyl acetate/n-hexane have been successfully used.[1][7][8]

  • Procedure:

    • Dissolve the purified this compound derivative in a minimal amount of the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.[9]

X-ray Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

Protocol for Data Collection:

  • Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100-150 K) using a cryosystem to minimize thermal vibrations and improve data quality.[1][5]

    • Use a modern CCD or CMOS area detector diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å or Cu-Kα, λ = 1.54184 Å).[1][8]

    • Perform a series of ω-scans to collect a complete sphere of diffraction data.[1]

    • Process the raw data, including integration of reflection intensities and absorption correction, using software such as CrysAlisPro.[8][10]

Structure Solution and Refinement

The collected data is then used to solve and refine the crystal structure.

Protocol for Structure Solution and Refinement:

  • Structure Solution: The crystal structure can be solved using direct methods or Patterson methods, often implemented in software packages like SHELXT.[6][8]

  • Structure Refinement:

    • Refine the initial structural model by full-matrix least-squares on F² using software like SHELXL.[6][8]

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Position hydrogen atoms based on geometric calculations or from the difference Fourier map and refine them isotropically.

    • The final refinement should result in low R-factors (e.g., R1 < 0.05) and a good-of-fit (GOF) value close to 1, indicating a high-quality structural model.[1]

Data Presentation

The following tables summarize crystallographic data for selected this compound derivatives, allowing for easy comparison of their structural parameters.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
9,12-Br₂-o-C₂B₁₀H₁₀C₂H₁₀B₁₀Br₂OrthorhombicPna2₁12.8889(5)7.3377(3)11.6245(4)901099.39(7)4[1]
9,12-Cl₂-o-C₂B₁₀H₁₀C₂H₁₀B₁₀Cl₂MonoclinicP2₁/n7.218(1)11.456(2)12.987(3)91.18(3)1072.1(4)4[11]
1,2-diphenyl-o-carboraneC₁₄H₂₀B₁₀MonoclinicP2₁/c10.153(2)16.336(3)11.168(2)113.87(3)1693.3(6)4[4][12]
M2 (cholesteryl-o-carborane dyad)C₄₅H₆₈B₁₀O₂MonoclinicP2₁10.386(2)10.639(2)19.989(4)102.39(3)2155.6(8)2[5]
M3 (cholesteryl-o-carborane dyad)C₄₆H₇₀B₁₀O₂MonoclinicP2₁10.252(2)20.370(4)11.085(2)102.04(3)2260.8(8)2[5]
CompoundC1-C2 Bond Length (Å)B-B Bond Length Range (Å)B-C Bond Length Range (Å)
1,2-diphenyl-o-carborane1.726(2)1.75-1.791.71-1.74
Unsubstituted this compound1.629(6) - 1.630(6)--

Note: The C1-C2 bond in 1,2-diphenyl-o-carborane is significantly longer than in the unsubstituted this compound, indicating electronic effects from the phenyl substituents.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the X-ray crystallographic analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_determination Structure Determination cluster_output Output Synthesis Synthesis of this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Solution Structure Solution (e.g., Direct Methods) Data_Collection->Solution Refinement Structure Refinement Solution->Refinement Analysis Structural Analysis Refinement->Analysis CIF Crystallographic Information File (CIF) Analysis->CIF Structural_Data Structural Parameters (Tables) Analysis->Structural_Data Visualization Molecular Visualization Analysis->Visualization

Caption: Experimental workflow for this compound structure determination.

logical_relationship cluster_compound This compound Derivative cluster_properties Molecular Properties cluster_application Applications Compound Chemical Structure Geometry Molecular Geometry (Bond Lengths, Angles) Compound->Geometry Determined by X-ray Crystallography Interactions Intermolecular Interactions Geometry->Interactions Influences Drug_Design Rational Drug Design Interactions->Drug_Design Guides Materials_Science New Materials Development Interactions->Materials_Science Informs

Caption: Logical relationship of structure to application.

References

Application Notes and Protocols for ¹¹B NMR Spectroscopy in o-Carborane Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

o-Carboranes (1,2-dicarba-closo-dodecaboranes) are icosahedral boron clusters with the formula C₂B₁₀H₁₂. Their unique properties, including high thermal and chemical stability, hydrophobicity, and the ability to be functionalized, have led to their extensive use in materials science, catalysis, and medicinal chemistry.[1][2] In drug development, o-carborane moieties serve as unique pharmacophores and are explored for applications like boron neutron capture therapy (BNCT).[3][4]

Given that boron is the predominant element in these clusters, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for their characterization.[4][5] The ¹¹B nucleus (spin I = 3/2, 80.42% natural abundance) provides detailed information about the electronic environment, symmetry, and connectivity of the boron atoms within the cage.[6] This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using ¹¹B NMR techniques.

Principles of ¹¹B NMR for this compound Analysis

The interpretation of ¹¹B NMR spectra of o-carboranes relies on understanding chemical shifts, coupling constants, and the effects of quadrupolar relaxation.

  • Chemical Shifts (δ): The chemical shift of a ¹¹B nucleus is sensitive to its position in the icosahedral cage and the nature of its substituents. The typical ¹¹B chemical shift range for carboranes is broad, spanning from approximately +20 to -60 ppm.[7] Spectra are referenced to an external standard, typically BF₃·OEt₂ (δ = 0.0 ppm).[8] In unsubstituted this compound, the ten boron atoms give rise to four distinct signals due to the C₂ᵥ symmetry of the molecule, with intensity ratios of 2:2:4:2.

  • Spin-Spin Coupling:

    • ¹J(¹¹B-¹H) Coupling: In proton-coupled spectra, each boron atom with a directly attached hydrogen atom appears as a doublet. The magnitude of this coupling constant is typically in the range of 120-180 Hz. Proton-decoupling (¹¹B{¹H}) is commonly employed to simplify the spectrum by collapsing these doublets into singlets, which helps in identifying the number of unique boron environments.[6][9]

    • ¹¹B-¹¹B Coupling: Coupling between adjacent boron atoms is usually unresolved in 1D spectra due to the relatively small coupling constants and the line broadening caused by quadrupolar relaxation.[10] However, these correlations are crucial for assignment and can be elucidated using two-dimensional (2D) techniques like ¹¹B-¹¹B COSY.[2][10]

  • Quadrupolar Relaxation: As a quadrupolar nucleus (I > 1/2), ¹¹B is subject to efficient quadrupolar relaxation, which can lead to broader spectral lines compared to spin-1/2 nuclei.[11] The linewidth is dependent on the symmetry of the electronic environment around the boron nucleus.

Key ¹¹B NMR Techniques and Applications

One-Dimensional (1D) ¹¹B NMR
  • Proton-Decoupled ¹¹B{¹H} NMR: This is the most fundamental experiment for this compound characterization. It provides a simplified spectrum where each set of chemically equivalent boron atoms appears as a single resonance. The number of signals and their integration values directly reflect the symmetry of the molecule. For example, substitution on the carborane cage will lower its symmetry and increase the number of distinct ¹¹B signals.

  • Proton-Coupled ¹¹B NMR: This experiment is useful for confirming that a boron atom is bonded to a hydrogen atom. The observation of a large ¹J(¹¹B-¹H) coupling confirms the presence of a B-H bond.

Two-Dimensional (2D) NMR
  • ¹¹B-¹¹B COSY (Correlation Spectroscopy): This is a powerful technique for establishing the connectivity of the boron atoms within the carborane cage.[10] The presence of a cross-peak between two ¹¹B signals in a COSY spectrum indicates that these boron atoms are bonded to each other. This is invaluable for the unambiguous assignment of signals to specific boron positions, especially in low-symmetry or polysubstituted derivatives.[2] The experiment is performed with proton decoupling to enhance resolution.[10]

  • ¹H-¹¹B HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate ¹¹B nuclei with their directly attached protons. This can be particularly useful for assigning proton signals that are coupled to boron, which often appear as broad, complex multiplets in standard ¹H NMR spectra.[6]

Applications
  • Structural Verification and Isomer Identification: The ¹¹B NMR spectrum is a unique fingerprint for a given carborane derivative. Comparing spectra allows for the differentiation between isomers (e.g., ortho-, meta-, and para-carborane).[5]

  • Confirmation of Substitution: Regioselective substitution at specific boron vertices results in predictable changes in the ¹¹B NMR spectrum. The substituted boron atom experiences a significant chemical shift change, and the overall symmetry reduction leads to a more complex signal pattern.

  • Purity Assessment and Quantitative Analysis: ¹¹B NMR can be used to assess the purity of this compound compounds. The presence of unexpected signals may indicate impurities or degradation products. Quantitative ¹¹B NMR (qNMR) can also be employed to determine the concentration of boron-containing species in a sample.[12]

  • Stability Studies in Drug Development: For carborane-based drug candidates, it is crucial to assess their stability under physiological conditions. ¹¹B{¹H} NMR spectroscopy is an excellent method to monitor for potential cage degradation or deboronation over time.[1]

Data Presentation: ¹¹B Chemical Shifts of this compound

The following tables summarize typical ¹¹B NMR chemical shift data for this compound and a substituted derivative.

Table 1: Typical ¹¹B{¹H} NMR Chemical Shifts for Unsubstituted this compound (1,2-closo-C₂B₁₀H₁₂) in CDCl₃

Boron Position(s)Chemical Shift (δ, ppm)Relative Intensity
B(9, 12)~ -3.12
B(8, 10)~ -7.52
B(4, 5, 7, 11)~ -11.54
B(3, 6)~ -14.82
Data compiled from multiple sources. Actual values may vary slightly based on solvent and concentration.

Table 2: Comparison of ¹¹B{¹H} NMR Chemical Shifts for B-Iodo-o-Carborane Derivatives

Boron PositionThis compound (δ, ppm)9,12-I₂-o-carborane (δ, ppm)
B(9, 12)~ -3.1~ -14.9 (B-I)
B(8, 10)~ -7.5~ -5.8
B(4, 5, 7, 11)~ -11.5~ -10.5, -12.4
B(3, 6)~ -14.8~ -13.6
Reference data adapted from literature reports.[2] Note the significant upfield shift of the substituted B(9,12) positions.

Experimental Protocols

Protocol 1: Sample Preparation for ¹¹B NMR

This protocol outlines the standard procedure for preparing an this compound sample for NMR analysis.

  • Select NMR Tube: For optimal results, especially for quantitative measurements or samples with low concentration, use a 5 mm quartz NMR tube to minimize the broad background signal from borosilicate glass.[13] For routine qualitative spectra, a standard high-quality borosilicate glass tube (e.g., Wilmad 535-PP or equivalent) is acceptable.

  • Weigh Sample: Weigh 10-20 mg of the solid this compound compound into a clean, dry vial.[14]

  • Select Solvent: Choose a deuterated solvent in which the sample is soluble (e.g., CDCl₃, acetone-d₆, benzene-d₆). Ensure the solvent does not have signals that overlap with regions of interest.

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[14][15] Gently swirl or vortex to ensure complete dissolution.

  • Filter Sample: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube.[16] This can be done by passing the solution through a small plug of glass wool or Kimwipe placed inside a Pasteur pipette.[15][16]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Reference: The chemical shifts will be referenced to the external standard BF₃·OEt₂ (δ = 0.0 ppm) by the spectrometer software.[8]

Protocol 2: Acquisition of a Standard 1D ¹¹B{¹H} Spectrum

This protocol provides general parameters for acquiring a proton-decoupled ¹¹B spectrum.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field for optimal homogeneity.

  • Load Experiment: Load a standard ¹¹B{¹H} experiment parameter set.

  • Set Spectral Width: Set a spectral width that encompasses the expected chemical shift range for carboranes (e.g., +20 ppm to -60 ppm).

  • Transmitter Offset: Center the transmitter frequency in the middle of the spectral window.

  • Acquisition Parameters:

    • Pulse Width: Use a calibrated 90° pulse.

    • Relaxation Delay (d1): Set to 1-2 seconds. For quantitative analysis, a longer delay (5 x T₁) is required.

    • Number of Scans (ns): Start with 64 or 128 scans and adjust as needed based on sample concentration to achieve adequate signal-to-noise.

  • Decoupling: Ensure broadband proton decoupling (e.g., garp or waltz16) is active during the acquisition period.

  • Acquire Data: Start the acquisition.

  • Processing: After acquisition, apply an exponential line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation, phase correction, and baseline correction.

Protocol 3: Acquisition of a 2D ¹¹B-¹¹B COSY Spectrum

This protocol provides a general guide for a ¹¹B-¹¹B COSY experiment.

  • Instrument Setup: Lock and shim the instrument as described in Protocol 2.

  • Load Experiment: Load a standard COSY experiment parameter set configured for ¹¹B observation with ¹H decoupling.

  • Set Spectral Widths (F2 and F1): Set the spectral widths in both the direct (F2) and indirect (F1) dimensions to cover the full range of ¹¹B signals.

  • Acquisition Parameters:

    • Number of Increments (F1): Collect 256 to 512 increments in the indirect dimension.

    • Number of Scans (ns): Use 8 to 16 scans per increment, depending on the sample concentration.

    • Relaxation Delay (d1): Use a delay of 1.0-1.5 seconds.

  • Decoupling: Ensure broadband proton decoupling is active throughout the entire pulse sequence.

  • Acquire Data: Start the 2D acquisition. This experiment may take several hours depending on the parameters chosen.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions, followed by 2D Fourier transformation, phasing, and baseline correction. Symmetrize the final spectrum if necessary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Weigh this compound (10-20 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL) prep1->prep2 prep3 Filter into Quartz NMR Tube prep2->prep3 acq1 Lock and Shim Spectrometer prep3->acq1 acq2 Acquire 1D ¹¹B{¹H} Spectrum acq1->acq2 acq3 Acquire 2D ¹¹B-¹¹B COSY (if needed) acq1->acq3 an1 Process Spectra (FT, Phase, Baseline) acq2->an1 acq3->an1 an2 Analyze 1D Spectrum: - Number of Signals - Chemical Shifts an1->an2 an3 Analyze 2D COSY: - Identify B-B Connectivities an1->an3 an4 Assign Signals & Elucidate Structure an2->an4 an3->an4

Caption: Experimental workflow for this compound characterization by ¹¹B NMR.

Caption: Structure and vertex numbering of this compound.

spectral_interpretation input1D 1D ¹¹B{¹H} Spectrum analysis1 Identify number of unique B environments & symmetry input1D->analysis1 analysis2 Determine chemical shift values (δ) input1D->analysis2 input2D 2D ¹¹B-¹¹B COSY Spectrum analysis3 Establish B-B cage connectivity input2D->analysis3 conclusion Complete Structural Assignment of Boron Cage analysis1->conclusion analysis2->conclusion analysis3->conclusion

Caption: Logic for spectral interpretation to determine this compound structure.

References

Application Notes and Protocols: o-Carborane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Carborane, a unique 12-vertex cluster of ten boron atoms and two carbon atoms, has emerged as a fascinating pharmacophore in modern medicinal chemistry. Its three-dimensional structure, hydrophobicity, and high boron content make it a valuable building block for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in various areas of drug discovery, with a focus on oncology.

This compound as Carbonic Anhydrase IX Inhibitors

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in many types of solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. This compound-based sulfonamides have been developed as potent and selective inhibitors of CAIX.

Quantitative Data: Inhibition of Carbonic Anhydrases by this compound Derivatives

The following table summarizes the in vitro inhibitory activity of selected this compound sulfonamides against human CAII (a ubiquitous isoform) and the cancer-associated CAIX. The selectivity index (SI) indicates the preference for inhibiting CAIX over CAII.

Compound IDLinker Length (n)R GroupKᵢ (nM) vs hCAIIKᵢ (nM) vs hCAIXSelectivity Index (CAII/CAIX)
1a 1H120158
2a 2H1505.527
3a 3H6150.51230
4a 4H8501.2708
5a 5H>1000025.4>394
6a 6H>1000039.8>251

Data compiled from published studies.[1][2]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol describes the determination of inhibition constants (Kᵢ) for this compound derivatives against carbonic anhydrases using a stopped-flow spectrophotometer to measure the inhibition of CO₂ hydration.[2]

Materials:

  • Recombinant human carbonic anhydrase (hCAII and hCAIX)

  • CO₂-saturated water

  • Assay Buffer: 20 mM HEPES or Trizma base, pH 7.4

  • pH indicator: p-nitrophenol (400 µM)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the hCA enzyme in the assay buffer.

    • Prepare serial dilutions of the this compound test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Execution:

    • Equilibrate the stopped-flow instrument to 25°C.

    • Load one syringe of the stopped-flow apparatus with the enzyme solution containing the pH indicator and the test inhibitor at various concentrations.

    • Load the second syringe with CO₂-saturated water.

    • Rapidly mix the contents of the two syringes to initiate the enzymatic reaction.

    • Monitor the change in absorbance of the pH indicator over time at its λ_max (e.g., 400 nm for p-nitrophenol) as the pH decreases due to the formation of carbonic acid.

  • Data Analysis:

    • Determine the initial rate of the reaction for each inhibitor concentration by fitting the initial linear portion of the absorbance versus time curve.

    • Plot the initial reaction rates against the inhibitor concentrations.

    • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/K_m), where [S] is the substrate concentration and K_m is the Michaelis-Menten constant for the enzyme.

cluster_0 Hypoxic Tumor Microenvironment cluster_1 Therapeutic Intervention cluster_2 Cellular Consequences Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a induces CAIX_exp CAIX Expression HIF1a->CAIX_exp upregulates CAIX CAIX (extracellular active site) CAIX_exp->CAIX HCO3_in HCO₃⁻ CAIX->HCO3_in H_out H⁺ (extracellular) CAIX->H_out catalyzes hydration CO2_in CO₂ (intracellular) CO2_in->CAIX H2O_in H₂O H2O_in->CAIX H2CO3_in H₂CO₃ H_in H⁺ MCT MCT4 H_in->MCT MCT->H_out efflux pHe_acidic Acidic Extracellular pH (pHe) H_out->pHe_acidic pHe_normalized Normalized Extracellular pH oCarborane_Inhibitor This compound-Sulfonamide Inhibitor oCarborane_Inhibitor->CAIX inhibits Tumor_Suppression Tumor Growth Inhibition & Metastasis Prevention pHe_normalized->Tumor_Suppression

Caption: Inhibition of CAIX by this compound sulfonamides.

This compound as Hypoxia-Inducible Factor-1 (HIF-1) Inhibitors

HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia and is a critical driver of tumor progression and angiogenesis. Several this compound derivatives have been identified as potent inhibitors of HIF-1 transcriptional activity.

Quantitative Data: Inhibition of HIF-1 Transcriptional Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) of selected this compound derivatives against HIF-1 transcriptional activity in HeLa cells.

Compound IDSubstituent (R)HIF-1 Transcription IC₅₀ (µM)
1d 4-Fluorophenyl0.53
1g 4-Chlorophenyl1.9
1h 4-Bromophenyl0.35
1l 4-Iodophenyl1.4
LW6 (Reference Compound)>10

Data from cell-based reporter gene assays under hypoxic conditions.[3][4]

Experimental Protocol: HIF-1 Reporter Gene Assay

This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of HIF-1 transcriptional activity.[4]

Materials:

  • HeLa cells (or other suitable cancer cell line)

  • HRE-luciferase reporter plasmid (containing Hypoxia Response Elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Hypoxia chamber or chemical hypoxia-inducing agents (e.g., CoCl₂)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • Co-transfect the cells with the HRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Compound Treatment and Hypoxia Induction:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the this compound test compounds or a vehicle control (DMSO).

    • Incubate the plate under hypoxic conditions (e.g., 1% O₂) or treat with a chemical inducer of hypoxia for 16-24 hours.

  • Luciferase Assay:

    • After the incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition of HIF-1 transcriptional activity for each compound concentration relative to the vehicle-treated control under hypoxic conditions.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_0 Experimental Workflow Start Start Seed_Cells Seed HeLa Cells (96-well plate) Start->Seed_Cells Transfect Co-transfect with HRE-Luc & Renilla Plasmids Seed_Cells->Transfect Treat Treat with This compound Compounds Transfect->Treat Induce_Hypoxia Induce Hypoxia (1% O₂ or CoCl₂) Treat->Induce_Hypoxia Lyse_Cells Lyse Cells Induce_Hypoxia->Lyse_Cells Measure_Luciferase Measure Firefly & Renilla Luciferase Activity Lyse_Cells->Measure_Luciferase Analyze Normalize & Calculate % Inhibition Measure_Luciferase->Analyze Determine_IC50 Determine IC₅₀ Analyze->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for HIF-1 reporter gene assay.

This compound as Steroid Receptor Modulators

The unique three-dimensional and hydrophobic nature of the this compound cage makes it an excellent scaffold for designing ligands that can interact with the ligand-binding domains of steroid hormone receptors, such as the estrogen receptor (ER) and androgen receptor (AR).

Quantitative Data: Binding Affinity of this compound Derivatives for Estrogen Receptors

The following table shows the relative binding affinities (RBA) of this compound-based compounds for ERα and ERβ compared to 17β-estradiol (E2).

Compound IDReceptorIC₅₀ (nM)RBA (%) vs E2
BE120 ERα1.5100
ERβ0.11000
BA321 ERα256
ERβ520
17β-Estradiol ERα1.5100
ERβ1.0100

Data obtained from competitive binding assays.[5][6]

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the relative binding affinities of this compound derivatives for the estrogen receptor using rat uterine cytosol.[7]

Materials:

  • Rat uterine cytosol (source of ER)

  • Radiolabeled estradiol (B170435) ([³H]-E2)

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (this compound derivatives)

  • Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Rat Uterine Cytosol:

    • Homogenize uteri from immature female rats in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Perform ultracentrifugation of the supernatant to obtain the cytosol containing the estrogen receptors.

  • Competitive Binding Assay:

    • In assay tubes, add a fixed concentration of [³H]-E2.

    • Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or the this compound test compound.

    • Add the rat uterine cytosol to each tube and incubate to allow for competitive binding.

    • To separate bound from free radioligand, add HAP slurry to each tube, incubate, and then wash the HAP pellet to remove unbound [³H]-E2.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to the HAP pellets and measure the radioactivity using a scintillation counter.

    • Plot the amount of bound [³H]-E2 against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2.

    • Calculate the relative binding affinity (RBA) of the test compound compared to 17β-estradiol using the formula: RBA = (IC₅₀ of E2 / IC₅₀ of test compound) x 100.

This compound in Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiation therapy that utilizes the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells, followed by irradiation with a thermal neutron beam. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei, which have a short path length and selectively kill the tumor cells. This compound, with its high boron content, is a key component in the development of third-generation BNCT agents.

Quantitative Data: Boron Concentration in Tumors

The following table shows the boron concentrations achieved in tumors with different this compound-based delivery systems. A concentration of at least 20 µg ¹⁰B/g of tumor is generally considered necessary for effective BNCT.

BNCT Agent/Delivery SystemTumor ModelBoron Concentration (µg ¹⁰B/g tumor)Tumor-to-Blood Ratio
BPA C6 Glioma15-25~3:1
BSH C6 Glioma10-20~2:1
Carboranyl-porphyrin F98 Glioma>50>5:1
Carborane-loaded Liposomes EMT6 Mammary Adenocarcinoma>30>4:1

Data compiled from various in vivo studies.[8][9][10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxicity of this compound compounds, a crucial step in the development of BNCT agents.[11]

Materials:

  • Cancer cell line (e.g., U87 glioblastoma cells)

  • Cell culture medium and supplements

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound test compounds in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

cluster_0 BNCT Mechanism Boron_Delivery This compound-based ¹⁰B Delivery Agent Tumor_Cell Tumor Cell Boron_Delivery->Tumor_Cell targets Selective_Accumulation Selective Accumulation of ¹⁰B in Tumor Cell Tumor_Cell->Selective_Accumulation Neutron_Irradiation Thermal Neutron Irradiation (n) Selective_Accumulation->Neutron_Irradiation Nuclear_Reaction ¹⁰B(n,α)⁷Li Nuclear Fission Reaction Neutron_Irradiation->Nuclear_Reaction High_LET_Particles High-LET Particles (α and ⁷Li) Nuclear_Reaction->High_LET_Particles Cell_Death Tumor Cell Death High_LET_Particles->Cell_Death induce Sparing Sparing of Healthy Tissue Healthy_Tissue Healthy Tissue Healthy_Tissue->Sparing

Caption: Boron Neutron Capture Therapy (BNCT) mechanism.

References

Application Notes and Protocols for o-Carborane Derivatives in Boron Neutron Capture Therapy (BNCT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of o-carborane derivatives as boron delivery agents for Boron Neutron Capture Therapy (BNCT), a promising binary cancer treatment. The document outlines the synthesis, in vitro evaluation, and in vivo application of these compounds, offering detailed protocols for key experiments and summarizing crucial quantitative data.

Introduction to this compound in BNCT

Boron Neutron Capture Therapy (BNCT) is a non-invasive therapeutic modality for treating cancer. It is based on the nuclear capture reaction that occurs when non-radioactive boron-10 (B1234237) (¹⁰B) is irradiated with a low-energy thermal neutron beam, producing high linear energy transfer (LET) alpha particles (⁴He) and recoiling lithium-7 (B1249544) (⁷Li) nuclei.[1][2] These particles have a short path length of approximately 5-9 µm, confining the cytotoxic effects primarily to boron-loaded cells.[3] The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to tumor cells (approximately 20–40 µg ¹⁰B/g of tumor tissue).[3][4]

o-Carboranes, icosahedral clusters of ten boron atoms and two carbon atoms (C₂B₁₀H₁₂), are highly promising candidates for BNCT agents due to their high boron content, exceptional chemical and thermal stability, and the versatility of their synthetic chemistry.[5][6] However, the inherent hydrophobicity of the carborane cage often necessitates chemical modification to improve aqueous solubility and tumor-targeting capabilities.[4][7] This has led to the development of a wide array of this compound derivatives, which are functionalized with various moieties such as carbohydrates, amino acids, nucleosides, and peptides, or incorporated into delivery systems like liposomes and nanoparticles.[1][4][6]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives for BNCT typically involves the functionalization of the carbon atoms or, less commonly, the boron atoms of the carborane cage. A common strategy is the reaction of decaborane (B607025) with an alkyne to form the this compound cage, which can then be further modified.[5]

One prevalent synthetic route is the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to conjugate the carborane moiety to a targeting molecule.[5][8] For instance, a propargyl-orththis compound can be reacted with an azido-functionalized targeting group, such as a glucosamine (B1671600) derivative, to yield the desired conjugate.[8]

Another approach involves the alkylation of the carborane cage. For example, (aminoalkyl)-1,2-closo-dodecaboranes have been synthesized to provide a functional group for covalent attachment to other molecules.[9] Furthermore, the deboronation of orththis compound can produce the open-cage nidthis compound, which can be used to synthesize metallacarboranes like cobalt bis(dicarbollide) (COSAN).[4]

In Vitro Evaluation of this compound Derivatives

The initial assessment of novel this compound derivatives involves a series of in vitro experiments to determine their cytotoxicity, cellular uptake, and intracellular localization.

Quantitative Data from In Vitro Studies

The following table summarizes key quantitative data from in vitro studies of various this compound derivatives.

Derivative/FormulationCell LineBoron Concentration in Medium (µg B/ml)Cellular Boron UptakeCytotoxicity (e.g., IC50)Reference
o-Carboranylalanine (CBA)Human Melanoma MRA 27106255 µg B/10⁹ cellsNot specified[10]
Boronophenylalanine (BPA)Human Melanoma MRA 2795192 µg B/10⁹ cellsNot specified[10]
Cationic Liposomes with LCOB¹/H₂PzCOB²DHD/K12/TRb Rat Colon CarcinomaNot specified>30 times higher than BPANot specified[11][12]
o-CB-Gln³Rat Glioma (C6)Not specifiedSame as BSH⁴Not specified[13]
o-CB-Gln³Hepatoma Tissue Culture (HTC)Not specified50% decrease vs. BSH⁴Not specified[13]
o-CB-Gln³Healthy HepatocytesNot specified80% decrease vs. BSH⁴Not specified[13]
Carborane-containing MMP⁵ Ligands (1 & 2)Squamous Cell Carcinoma (SCC)VIINot specifiedActively accumulatedIC50: 2.04x10⁻² & 2.67x10⁻² mg/mL[5]
AB-Lac⁶ particles with this compound4T1 Murine Breast CancerNot specified13 x 10⁹ B atoms/cell (at 2h)Non-cytotoxic at tested concentrations[14]
AB-Lac⁶ particles with diC6-Carb⁷4T1 Murine Breast Cancer2 mM B equivalent35 x 10⁹ B atoms/cellNon-cytotoxic at tested concentrations[14]

¹LCOB: o-closocarboranyl β-lactoside ²H₂PzCOB: 1-methyl-o-closocarboranyl-2-hexylthioporphyrazine ³o-CB-Gln: this compound conjugated to a glutamine residue ⁴BSH: Sodium borocaptate ⁵MMP: Matrix Metalloproteinase ⁶AB-Lac: AB-type Lactosome ⁷diC6-Carb: 1,2-dihexyl-o-carborane

Experimental Protocol: In Vitro Cellular Boron Uptake Assay

This protocol outlines a general procedure for determining the cellular uptake of this compound derivatives.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., U87-MG glioblastoma, B16-F10 melanoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[8][11]

  • Seed the cells in 6-well plates at a density of 3 x 10⁵ cells per well and allow them to adhere for 24 hours.[15]

2. Treatment with Boron Compounds:

  • Prepare solutions of the this compound derivative and a control compound (e.g., BPA) in the cell culture medium at various concentrations.[10][15]

  • Remove the existing medium from the cells and add the medium containing the boron compounds.

  • Incubate the cells for a defined period (e.g., 3, 6, 12, or 24 hours) at 37°C.[10][15]

3. Cell Harvesting and Preparation:

  • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular boron compounds.

  • Detach the cells using trypsin-EDTA, and then centrifuge to obtain a cell pellet.[16]

  • Count the number of cells in a separate, identically treated well to normalize the boron content.

4. Boron Quantification:

  • Digest the cell pellet using nitric acid and hydrogen peroxide.[16]

  • Analyze the boron concentration in the digested samples using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or alpha spectrometry.[12][17]

  • Express the results as µg of boron per 10⁹ cells or as the number of boron atoms per cell.[10][14]

Experimental Workflow for In Vitro Cellular Uptake

in_vitro_workflow start Start: In Vitro Uptake Assay cell_culture 1. Cell Culture (e.g., U87-MG, B16-F10) start->cell_culture treatment 2. Treatment (this compound Derivative vs. Control) cell_culture->treatment incubation 3. Incubation (Defined time points, 37°C) treatment->incubation harvesting 4. Cell Harvesting (Washing, Trypsinization, Pelletizing) incubation->harvesting quantification 5. Boron Quantification (ICP-MS or Alpha Spectrometry) harvesting->quantification data_analysis 6. Data Analysis (Boron per cell) quantification->data_analysis end End: Cellular Boron Concentration data_analysis->end

Caption: Workflow for determining the in vitro cellular uptake of this compound derivatives.

In Vivo Evaluation of this compound Derivatives

Following promising in vitro results, this compound derivatives are evaluated in vivo using animal models to assess their biodistribution, pharmacokinetics, and therapeutic efficacy in a BNCT setting.

Quantitative Data from In Vivo Studies

The table below presents a summary of quantitative data from in vivo biodistribution studies of various this compound derivatives.

Derivative/FormulationAnimal ModelTumor TypeTumor Boron Concentration (µg/g)Tumor/Blood RatioTumor/Normal Tissue RatioReference
o-Carboranylalanine (CBA)BALB/c MiceHarding-Passey Melanoma15.7 - 26.2 (at 3h)1.0 - 1.4Not specified[10]
BOPP¹ + BPA²Nude MiceUndifferentiated Thyroid Carcinoma38 - 45~3.8Skin: ~1.8, Thyroid: ~6.6[18]
Na[o-COSAN]³HamstersOral Cancer~11LowLow[19]
This compound in PLLGA⁴ NanoparticlesMiceB16 Melanoma20 mg/kg (equivalent to 20 µg/g)> 5 (at 8-12h)Not specified[4]
Boronate Ester Polymer MicellesMiceB16-F10 MelanomaNot specified2.5Not specified[15]
AB-Lac⁵ particles with diC6-Carb⁶Mice4T1 Breast CancerHigh accumulation up to 72hStably high up to 72hStably high up to 72h[14]

¹BOPP: tetrakis-carborane carboxylate ester of 2,4-bis-(alpha,beta-dihydroxyethyl)-deutero-porphyrin IX ²BPA: p-boronophenylalanine ³Na[o-COSAN]: Sodium salt of cobaltabis(dicarbollide) ⁴PLLGA: Poly(lactic-co-glycolic acid) ⁵AB-Lac: AB-type Lactosome ⁶diC6-Carb: 1,2-dihexyl-o-carborane

Experimental Protocol: In Vivo Biodistribution Study

This protocol describes a general method for evaluating the biodistribution of this compound derivatives in a tumor-bearing animal model.

1. Animal Model and Tumor Implantation:

  • Use an appropriate animal model, such as BALB/c mice or nude mice.[10][18]

  • Induce a tumor by subcutaneously or intramuscularly implanting cancer cells (e.g., B16 melanoma, 4T1 breast cancer) into the flank of the animal.[4][14]

  • Allow the tumor to grow to a suitable size for the study.[10]

2. Administration of Boron Compound:

  • Prepare a sterile solution of the this compound derivative for injection.

  • Administer the compound to the tumor-bearing animals, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection, at a specified dose (e.g., in mg B/kg body weight).[10][19]

3. Sample Collection:

  • At predetermined time points after administration (e.g., 2, 3, 5, 8, 18, 72 hours), euthanize a group of animals.[14][19]

  • Collect samples of the tumor, blood, and various normal tissues (e.g., skin, liver, kidney, brain).

4. Boron Quantification:

  • Weigh each tissue sample.

  • Digest the tissue samples using an appropriate method (e.g., acid digestion).

  • Determine the boron concentration in each sample using ICP-MS.[17]

  • Calculate the boron concentration in µg of boron per gram of tissue.

5. Data Analysis:

  • Calculate the tumor-to-blood and tumor-to-normal tissue boron concentration ratios to assess the selectivity of the boron delivery agent.

Logical Relationship of BNCT

bnct_principle boron_agent 1. Administer ¹⁰B Agent (this compound Derivative) accumulation 2. Selective Accumulation in Tumor Cells boron_agent->accumulation irradiation 3. Neutron Irradiation (Thermal/Epithermal Neutrons) accumulation->irradiation capture_reaction 4. Nuclear Capture Reaction ¹⁰B(n,α)⁷Li irradiation->capture_reaction particles 5. High-LET Particles (⁴He and ⁷Li) capture_reaction->particles cell_death 6. Localized Cell Death particles->cell_death sparing Spares Healthy Tissue cell_death->sparing

Caption: The fundamental principle of Boron Neutron Capture Therapy (BNCT).

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of boron delivery agents for BNCT. Their high boron content and chemical stability make them ideal platforms for the development of targeted cancer therapeutics. The functionalization of the carborane cage with targeting moieties and the use of advanced drug delivery systems have shown significant potential in enhancing tumor boron accumulation and improving therapeutic outcomes in preclinical studies.[1][4]

Future research will likely focus on the development of theranostic this compound derivatives that combine therapeutic capabilities with imaging properties, allowing for real-time monitoring of boron biodistribution and facilitating personalized treatment planning.[4][20] Continued efforts in optimizing the design and formulation of these compounds will be crucial for their successful translation into clinical applications, ultimately offering a more effective treatment option for a range of challenging cancers.

References

Application Notes and Protocols: Synthesis of o-Carborane-Containing Polymers for High-Performance Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of ortho-carborane (this compound) containing polymers. The incorporation of the icosahedral carborane cage into polymer backbones imparts exceptional thermal and oxidative stability, making these materials highly attractive for applications in extreme environments, as ceramic precursors, and in biomedical fields.[1][2][3] This document outlines the primary synthetic strategies, presents key performance data, and offers detailed experimental protocols for the synthesis and characterization of these advanced materials.

Introduction to this compound Polymers

o-Carboranes are polyhedral boron-carbon clusters with the molecular formula C₂B₁₀H₁₂. Their unique three-dimensional, electron-delocalized structure provides remarkable thermal and chemical stability.[1][2][3] When incorporated into polymer chains, either as part of the main chain or as pendant groups, they significantly enhance the material's properties. Key advantages of carborane-containing polymers include high thermal stability, increased ceramic yield upon pyrolysis, and enhanced resistance to oxidation.[1][2][4] These characteristics make them suitable for a range of high-performance applications, including aerospace components, specialty coatings, and as platforms for boron neutron capture therapy (BNCT).[1][2][5]

Synthetic Strategies

The synthesis of this compound-containing polymers can be broadly categorized into two main approaches: step-growth polymerization of difunctional carborane monomers and chain-growth polymerization of monofunctional carborane monomers.[1][2]

Step-Growth Polymerization: This is the most common method and involves the polycondensation of difunctional this compound monomers. A variety of monomers with different reactive groups have been developed, including diols, diamines, dihalides, and dialkynes.[1] These monomers can be reacted with suitable co-monomers to produce a wide range of polymers such as polyesters, polyamides, polyimides, and polyarylenes.[4][6]

Chain-Growth Polymerization: This approach typically involves monomers where the this compound cage is a pendant group attached to a polymerizable moiety like a vinyl or norbornene group.[1][2] Controlled polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP) have been successfully employed to synthesize well-defined carborane-containing polymers with controlled molecular weights and low dispersities.[1][2]

A third strategy involves the post-polymerization modification of a pre-existing polymer with carborane-containing moieties.[1][2]

Data Presentation: Properties of this compound-Containing Polymers

The tables below summarize the thermal properties of various this compound-containing polymers synthesized through different methods. The data highlights the significant improvement in thermal stability imparted by the carborane cage.

Table 1: Thermal Properties of this compound-Containing Polymers from Step-Growth Polymerization

Polymer TypeCarborane IsomerGlass Transition Temperature (T g ) (°C)5% Weight Loss Temperature (T d5 ) (°C) (Atmosphere)Ceramic Yield at 1000 °C (%) (Atmosphere)Reference
PolyimideThis compound~300-340~480-510 (in N₂)~75-80 (in N₂)[4]
PolysiloxaneThis compoundVariable~400-430 (in N₂)~70-75 (in N₂)[4]

Note: Data is compiled from multiple sources and may not represent direct comparisons under identical conditions. The trend of high thermal stability is consistently observed.[4]

Table 2: Thermal Properties of this compound-Containing Polyethylene Mimics via ROMP

PolymerCarborane Content (mol%)Decomposition Temperature (T d ) (°C) (in N₂)Decomposition Temperature (T d ) (°C) (in Air)Reference
HDPE0~460~412[7]
HP12.5~465~440[7]
HP25~479~455[7]
HP310~485~465[7]
HP415~490~472[7]
HP520~498~479[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and characterization of this compound-containing polymers.

Protocol 1: Synthesis of an this compound-Containing Polyfluorene via Yamamoto Polycondensation

This protocol describes a typical step-growth polymerization to incorporate the this compound cage into the polymer backbone.

Materials:

Procedure:

  • In a glovebox, add the 1,2-bis(4-bromo-2,5-dihexylphenyl)-o-carborane monomer, Ni(COD)₂, and 2,2'-bipyridine to a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DMF and toluene to the flask.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.

  • Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.

  • Filter the polymer and wash it with methanol to remove any remaining catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with methanol for 24 hours.

  • Dry the polymer under vacuum to a constant weight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and ceramic yield.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T g ).

Protocol 2: Synthesis of an this compound-Containing Polymer via Ring-Opening Metathesis Polymerization (ROMP)

This protocol outlines the synthesis of a polymer with pendant this compound groups using ROMP, a chain-growth polymerization technique.

Materials:

  • This compound-functionalized norbornene monomer (e.g., silyl-protected oxonorbornene imide carborane, SONIC)

  • Grubbs' 1st, 2nd, or 3rd generation catalyst

  • Cyclooctene (COE) as a comonomer (optional, for copolymers)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Ethyl vinyl ether

  • Methanol

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, dissolve the this compound-functionalized norbornene monomer (and COE if making a copolymer) in anhydrous DCM in a Schlenk flask.

  • In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous DCM.

  • Initiate the polymerization by rapidly injecting the catalyst solution into the monomer solution with vigorous stirring.

  • Allow the reaction to proceed at room temperature for the desired time (typically 1-4 hours). The progress of the reaction can be monitored by ¹H NMR.

  • Terminate the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum.

Characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm monomer conversion and polymer structure.

  • GPC: To determine M n , M w , and PDI.

  • TGA and DSC: To assess thermal properties.

Visualizations

The following diagrams illustrate the synthetic workflows and the logical relationship between the polymer structure and its properties.

Synthesis_Workflows cluster_step Step-Growth Polymerization cluster_chain Chain-Growth Polymerization Difunctional\nthis compound Monomer Difunctional This compound Monomer Polycondensation Polycondensation Difunctional\nthis compound Monomer->Polycondensation e.g., Yamamoto, Suzuki Coupling Main-Chain\nthis compound Polymer Main-Chain This compound Polymer Polycondensation->Main-Chain\nthis compound Polymer Comonomer Comonomer Comonomer->Polycondensation Monofunctional\nthis compound Monomer Monofunctional This compound Monomer Controlled Polymerization Controlled Polymerization Monofunctional\nthis compound Monomer->Controlled Polymerization e.g., ROMP, ATRP, RAFT Pendant\nthis compound Polymer Pendant This compound Polymer Controlled Polymerization->Pendant\nthis compound Polymer

Caption: Synthetic routes to this compound-containing polymers.

Structure_Property_Relationship cluster_inputs Structural Components cluster_outputs Resulting Properties This compound Cage This compound Cage High-Performance Polymer High-Performance Polymer This compound Cage->High-Performance Polymer Polymer Backbone Polymer Backbone Polymer Backbone->High-Performance Polymer Enhanced Thermal Stability Enhanced Thermal Stability High-Performance Polymer->Enhanced Thermal Stability High Ceramic Yield High Ceramic Yield High-Performance Polymer->High Ceramic Yield Oxidative Resistance Oxidative Resistance High-Performance Polymer->Oxidative Resistance

Caption: Structure-property relationship in this compound polymers.

References

Application Notes and Protocols: o-Carborane in Catalysis and Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the versatile roles of o-carborane in catalysis and organometallic chemistry. The unique three-dimensional structure and electronic properties of the this compound cage have led to its use in designing highly effective ligands for cross-coupling reactions, robust pincer catalysts, and activators for polymerization, as well as novel frustrated Lewis pairs for small molecule activation.

This compound-Based Ligands for Palladium-Catalyzed Cross-Coupling Reactions

This compound derivatives have been successfully employed as sterically demanding and electronically tunable ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The bulky nature of the carborane cage can enhance catalyst stability and influence selectivity.

Quantitative Data: Suzuki-Miyaura Coupling using this compound-Phosphine Ligands
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)TON
14-BromoanisolePhenylboronic acid0.001WaterK₃PO₄1101>9999,000
24-BromotoluenePhenylboronic acid0.001WaterK₃PO₄1101>9999,000
34-BromoacetophenonePhenylboronic acid0.001WaterK₃PO₄11019898,000
41-Bromo-4-nitrobenzenePhenylboronic acid0.001WaterK₃PO₄11019595,000
54-ChlorotoluenePhenylboronic acid0.1WaterK₃PO₄110392920
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with an this compound-based phosphine (B1218219) ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [Pd(OAc)₂] or a pre-formed Pd-carborane ligand complex) (0.001 - 0.1 mol%)

  • This compound-based phosphine ligand (if not using a pre-formed complex)

  • Base (e.g., K₃PO₄, K₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene, Dioxane, Water) (5 mL)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst, and this compound-based ligand (if applicable).

  • Add the solvent (5 mL) and stir the mixture at the desired temperature (e.g., 80-110 °C) for the specified time (1-24 h).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system is not present, add water and extract the product with an organic solvent (e.g., ethyl acetate) (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Logical Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide, Arylboronic Acid, Base Heating Heating & Stirring Reactants->Heating Catalyst Pd Catalyst & This compound Ligand Catalyst->Heating Solvent Solvent Solvent->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product Final Product Purification->Product Suzuki_Pincer_Cycle Pd(II)-Pincer Pd(II)-Pincer Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)-Pincer->Oxidative_Addition Ar-X Ar-Pd(IV)-Pincer Ar-Pd(IV)-Pincer-X Oxidative_Addition->Ar-Pd(IV)-Pincer Transmetalation Transmetalation (Ar'B(OH)2) Ar-Pd(IV)-Pincer->Transmetalation Ar'B(OH)2, Base Ar-Pd(IV)-Pincer-Ar' Ar-Pd(IV)-Pincer-Ar' Transmetalation->Ar-Pd(IV)-Pincer-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(IV)-Pincer-Ar'->Reductive_Elimination Reductive_Elimination->Pd(II)-Pincer Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Polymerization_Workflow cluster_setup Reactor Setup cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_isolation Product Isolation Reactor Reactor Injection Catalyst Injection Reactor->Injection Solvent_Scavenger Solvent & Scavenger Solvent_Scavenger->Reactor Ethylene Ethylene Pressurization Ethylene->Reactor Precatalyst Zirconocene Precatalyst Catalyst_Solution Catalyst Solution Precatalyst->Catalyst_Solution Activator This compound Activator Activator->Catalyst_Solution Catalyst_Solution->Injection Polymerization Polymerization Injection->Polymerization Termination Termination (Methanol) Polymerization->Termination Precipitation Precipitation Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying Filtration->Drying Polymer Polyethylene Drying->Polymer FLP_H2_Activation FLP Bulky Phosphine (LB) + o-Carboranylborane (LA) Transition_State [LB···H···H···LA]‡ FLP->Transition_State H2 H₂ H2->Transition_State Product [LBH]⁺[HLA]⁻ (Phosphonium Borohydride) Transition_State->Product

Application Notes and Protocols: o-Carborane in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing o-carborane as a versatile building block in supramolecular chemistry. The unique properties of this compound, including its three-dimensional aromaticity, thermal stability, and hydrophobicity, make it an attractive component for the design of novel supramolecular architectures with applications in materials science, catalysis, and medicine.

Applications of this compound in Supramolecular Chemistry

This compound and its derivatives have been successfully incorporated into a variety of supramolecular systems, including polymers, metal-organic frameworks (MOFs), and host-guest assemblies. These materials exhibit unique properties and functions stemming from the presence of the carborane cage.

Carborane-Containing Polymers

The incorporation of this compound into polymer backbones or as pendant groups can significantly enhance the thermal stability and modify the solution self-assembly behavior of the resulting materials.[1] Carborane-containing polymers have been synthesized via various methods, including step-growth and chain-growth polymerizations.[1] These polymers have potential applications as heat-resistant materials, ceramic precursors, and drug delivery vehicles.[1][2]

Carborane-Based Metal-Organic Frameworks (MOFs)

This compound-based linkers have been employed in the synthesis of robust and porous MOFs. The hydrophobic nature of the carborane units can impart unique sorption and separation properties to these materials. For instance, carborane-based MOFs have shown promise in the selective separation of CO2 over methane.[3] The synthesis is typically achieved through solvothermal methods, where the carborane-containing ligand and a metal salt are heated in a suitable solvent.

Host-Guest Chemistry

The globular and hydrophobic nature of the this compound cage makes it an excellent guest for various macrocyclic hosts, such as cyclodextrins and cucurbiturils.[4][5][6] The formation of host-guest complexes can be used to modulate the solubility and reactivity of carborane derivatives, which is particularly relevant for drug delivery applications. The binding affinities of these complexes are often high, indicating strong and specific interactions.[6]

Drug Development and Delivery

The unique properties of this compound have positioned it as a valuable pharmacophore in drug design.[2][7] Its hydrophobicity allows it to interact with hydrophobic pockets in biological targets. For example, carborane-containing compounds have been developed as inhibitors of the Hippo signaling pathway by targeting the auto-palmitoylation of TEAD proteins.[1] Furthermore, the boron-rich nature of carboranes makes them ideal agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy.[2][8] Supramolecular systems, such as liposomes and nanoparticles containing this compound, are being explored for the efficient delivery of boron to tumor cells.[2][8]

Quantitative Data

The following tables summarize key quantitative data for this compound-based supramolecular systems, providing a basis for comparison and design of new materials.

Table 1: Binding Constants of this compound Host-Guest Complexes

HostGuestSolventKₐ (M⁻¹)Technique
β-CyclodextrinCarboxymethyl-o-carboraneWater10³ - 10⁴Not Specified
Cucurbit[9]uril (CB[9])9-amino-o-carboraneNot Specified≈ 10¹⁰Not Specified

Table 2: Selected Reaction Yields for this compound Functionalization

ReactionSubstrateReagents and ConditionsProductYield (%)
C-H Functionalization1,2-diphenyl-o-carborane[Cr(CO)₆], THF/di-n-butyl ether, reflux1-(phenyl-η⁶-chromium(0) tricarbonyl)-2-phenyl-o-carboraneModerate
B-H FunctionalizationThis compoundAlkenes, [Rh(cod)Cl]₂, PPh₃, THF, 60 °CB-alkenylated o-carboranesNot Specified
PolymerizationDivinyl carborane monomersADMET or RCMCarborane-containing polymersNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in supramolecular chemistry.

Synthesis of a Carborane-Based Metal-Organic Framework (MOF)

This protocol describes a general solvothermal method for the synthesis of a carborane-based MOF.

Materials:

  • Carborane-dicarboxylic acid linker

  • Metal salt (e.g., Zinc nitrate (B79036) hexahydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the carborane-dicarboxylic acid linker and the metal salt in the chosen solvent or solvent mixture.

  • Stir the solution until all solids are dissolved.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically 80-120 °C).

  • Maintain the temperature for the specified reaction time (typically 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh solvent to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the final carborane-based MOF.

Characterization: The resulting MOF can be characterized by powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, thermogravimetric analysis (TGA) to assess its thermal stability, and gas sorption analysis to determine its porosity.

Determination of Binding Constant by Fluorescence Titration

This protocol outlines the determination of the association constant (Kₐ) for a host-guest system involving a fluorescent guest and a carborane-based host.

Materials:

  • Host solution (e.g., a macrocycle) of known concentration.

  • Guest solution (e.g., a fluorescent carborane derivative) of known concentration.

  • Spectrofluorometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the host and varying concentrations of the guest.

  • Measure the fluorescence emission spectrum of each solution at a constant excitation wavelength.

  • Record the fluorescence intensity at the emission maximum for each solution.

  • Plot the change in fluorescence intensity as a function of the guest concentration.

  • Fit the resulting titration curve to a suitable binding model (e.g., 1:1 binding isotherm) using non-linear regression analysis to determine the association constant (Kₐ).

Preparation of Carborane-Containing Liposomes for Drug Delivery

This protocol describes the thin-film hydration method for preparing liposomes encapsulating a carborane derivative.[8]

Materials:

  • Carborane derivative.

  • Lipids (e.g., dipalmitoylphosphatidylcholine - DPPC).

  • Chloroform (B151607).

  • Phosphate-buffered saline (PBS).

  • Rotary evaporator.

  • Extruder.

Procedure:

  • Dissolve the carborane derivative and the lipid(s) in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS buffer by vortexing or gentle shaking. This will result in the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

  • The resulting liposome (B1194612) suspension can be purified by size exclusion chromatography to remove any unencapsulated carborane derivative.

Characterization: The size distribution and morphology of the prepared liposomes can be characterized by dynamic light scattering (DLS) and transmission electron microscopy (TEM). The encapsulation efficiency can be determined by separating the liposomes from the unencapsulated drug and quantifying the amount of carborane in the liposomal fraction.

Visualizations

Signaling Pathway: Inhibition of the Hippo Pathway by Carborane Derivatives

The Hippo signaling pathway is a key regulator of cell proliferation and apoptosis, and its dysregulation is implicated in cancer.[1][3] Carborane-containing compounds have been developed as inhibitors of this pathway by targeting the TEAD family of transcription factors.[1] The following diagram illustrates the simplified Hippo pathway and the point of intervention by carborane-based inhibitors.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Contact Cell-Cell Contact MST1_2 MST1/2 Cell_Contact->MST1_2 GPCRs GPCRs GPCRs->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (Inactive) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD translocation Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) TEAD->Gene_Expression Carborane_Inhibitor This compound Inhibitor Carborane_Inhibitor->TEAD inhibits auto- palmitoylation SPPS_Workflow Start Start: Resin Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/HOBt or DIC/HOBt) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Carborane_Coupling Carborane Amino Acid Coupling Carborane_Coupling->Washing2 Repeat Repeat Steps 2-5 Washing2->Repeat Repeat->Deprotection Next Amino Acid Repeat->Carborane_Coupling Carborane Residue Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Carborane-Peptide Purification->End

References

Application Notes and Protocols: o-Carborane-Based Materials for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicarba-closo-dodecaboranes, commonly known as carboranes, are a unique class of boron-rich clusters with an icosahedral structure composed of ten boron atoms and two carbon atoms (C₂B₁₀H₁₂). The ortho isomer (o-carborane), where the two carbon atoms are adjacent, has garnered significant interest in materials science. Its distinctive properties, including exceptional thermal and chemical stability, a three-dimensional σ-aromatic character, and strong electron-withdrawing capabilities, make it an excellent building block for novel electronic materials.[1][2][3] The incorporation of this compound moieties into organic molecules can tune their electronic and photophysical properties, leading to advancements in various electronic applications.[4][5] These materials are being explored for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and sensors.[6][7] This document provides an overview of these applications, relevant performance data, and detailed protocols for the synthesis and fabrication of this compound-based materials and devices.

Electronic Applications and Performance

The unique electronic nature of the this compound cage, particularly its strong electron-accepting character, allows it to significantly modify the properties of π-conjugated organic molecules.[3][8] This has been leveraged to create high-performance materials for several electronic devices.

Organic Light-Emitting Diodes (OLEDs)

This compound derivatives have been successfully employed as both host materials and emitters in OLEDs. Their high triplet energy makes them suitable hosts for blue phosphorescent emitters.[9] Furthermore, their bulky 3D structure can suppress intermolecular π–π stacking, which often leads to aggregation-caused quenching (ACQ) in the solid state. This property facilitates aggregation-induced emission (AIE), making this compound derivatives highly luminescent in solid films, a crucial feature for efficient OLEDs.[2] Recent research has focused on incorporating this compound into multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters, achieving remarkable device efficiencies.[6][10]

Table 1: Performance of this compound-Based OLEDs

Material / Emitter Role Max. External Quantum Efficiency (EQE) (%) Emission Peak (nm) CIE Coordinates Reference
p-Cb Host 15.3 - (0.15, 0.24) [9]
2CB-BuDABNA (1) Emitter 25 - - [6][10]
CB-diBNO (1) Emitter High Quantum Efficiency - - [11]

| Fluorenyl Derivative (2) | Emitter | High (ΦPL = 0.74 in film) | 477 (film) | - |[2] |

Organic Field-Effect Transistors (OFETs)

The introduction of this compound into semiconducting polymers has been shown to enhance device performance. In carborane-based poly(fluorene) derivatives used as active materials in OFETs, the presence of the carborane cage improved charge carrier mobility by an order of magnitude, despite disrupting the π-conjugation of the polymer backbone.[7] This suggests that the unique electronic properties and structural effects of this compound can positively influence charge transport in organic semiconductor films.

Table 2: Performance of this compound-Based OFETs

Polymer Material Application Charge Carrier Mobility (cm²/Vs) Key Finding Reference

| Carborane-poly(fluorene) | OFET | ~1 x 10⁻⁴ | Order of magnitude improvement over non-carborane analog |[7] |

Other Potential Applications
  • Sensors: The principles of OFETs can be extended to chemical and biological sensing.[12][13][14] The sensitivity of an OFET's current to its chemical environment allows for the detection of various analytes. While specific this compound-based sensors are an emerging area, their tunable electronic properties make them promising candidates for modifying semiconductor layers to achieve high sensitivity and selectivity.[15]

  • 2D Nanomaterials: Researchers have demonstrated that self-assembled monolayers (SAMs) of carboranethiol derivatives can be cross-linked using electron irradiation to form free-standing 2D nanomembranes.[16][17] This methodology opens pathways for developing novel boron-based 2D materials for future electronic and optical devices.

Experimental Protocols

The following protocols are representative methodologies derived from the cited literature for the synthesis of this compound materials and the fabrication of electronic devices.

Protocol 1: Synthesis of a C-Substituted this compound Precursor (1,2-Diphenyl-o-carborane)

This protocol describes the synthesis of a common this compound building block where phenyl groups are attached to the two carbon atoms of the carborane cage. The procedure is adapted from the method reported by Lee et al.[18]

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or glovebox for inert atmosphere operations

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Under an argon atmosphere, dissolve diphenylacetylene (12.0 mmol) and decaborane (10.0 mmol) in 100 mL of anhydrous toluene in a three-neck flask at room temperature.

  • Add N,N-dimethylaniline (24.0 mmol) to the reaction mixture.

  • Heat the mixture to 110 °C and stir for 24 hours under reflux.

  • After 24 hours, cool the reaction mixture to room temperature. A solid residue will form.

  • Filter off the solid residue.

  • Evaporate the solvent from the filtrate to dryness using a rotary evaporator.

  • Purify the crude product using silica gel column chromatography with hexane as the eluent.

  • Collect the fractions containing the product (Rf = 0.15 in hexane).

  • Recrystallize the purified product from dichloromethane to obtain colorless crystals of 1,2-diphenyl-o-carborane.

Protocol 2: Synthesis of a Functional this compound Ligand (Ph₂P(o-C₂B₁₀H₁₁))

This protocol details the synthesis of a diphenylphosphino-o-carborane ligand, a versatile building block for catalysts and functional materials. This procedure is based on the work cited by Gembicky et al.[19][20]

Materials:

  • This compound (C₂B₁₀H₁₂)

  • n-Butyllithium (n-BuLi) in hexane

  • Chlorodiphenylphosphine (B86185) (ClPPh₂)

  • Dimethoxyethane (DME, anhydrous)

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Argon gas (inert atmosphere)

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Syringes for liquid transfer

  • Low-temperature bath (e.g., acetone/dry ice)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve this compound (6.93 mmol) in 50 mL of anhydrous DME.

  • Cool the solution to -15 °C.

  • Slowly add n-BuLi in hexane (1.05 eq., 7.28 mmol) to the solution. Stir at -15 °C for 1 hour.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete monolithiation.

  • Cool the solution back down to -15 °C.

  • In a separate flask, prepare a solution of chlorodiphenylphosphine (1.0 eq., 6.93 mmol) in 10 mL of anhydrous DME.

  • Add the chlorodiphenylphosphine solution to the carboranyl lithium salt solution at -15 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reflux the solution for 1 hour.

  • After cooling, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a CH₂Cl₂–hexane (1:5) mixture as the eluent to yield the final product, Ph₂P(o-C₂B₁₀H₁₁).

Protocol 3: Fabrication of a Multilayer OLED Device

This protocol provides a general workflow for the fabrication of a vapor-deposited OLED, based on device architectures commonly described in the literature.[6][9]

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole-injection layer (HIL) material (e.g., TAPC)

  • Hole-transport layer (HTL) material (e.g., TAPC)

  • Emissive layer (EML) materials: Host (e.g., m-Cb) and this compound-based guest/emitter

  • Electron-transport layer (ETL) material (e.g., TPBi)

  • Electron-injection layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • Cleaning solvents (detergent, deionized water, acetone, isopropanol)

Equipment:

  • Substrate cleaning bath (ultrasonic)

  • UV-Ozone cleaner or oxygen plasma asher

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr) with multiple sources

  • Quartz crystal microbalance for thickness monitoring

  • Shadow masks for patterning layers

  • Glovebox for device encapsulation and testing

  • Source measure unit (SMU) for electrical characterization

  • Spectrometer for electroluminescence analysis

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-Ozone or oxygen plasma for 10 minutes to improve the ITO work function.

  • Organic Layer Deposition: a. Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber. b. Sequentially deposit the organic layers onto the ITO anode without breaking vacuum. Use a shadow mask to define the active area. A typical device structure might be:

    • HIL: TAPC (e.g., 60 nm)
    • HTL: TAPC (e.g., 20 nm)
    • EML: this compound host (e.g., p-Cb) doped with the emitter (e.g., 20 nm)
    • ETL: TPBi (e.g., 40 nm) c. Monitor the deposition rate and thickness of each layer using a quartz crystal microbalance.

  • Cathode Deposition: a. Deposit the EIL, typically LiF (e.g., 1 nm), onto the ETL. b. Deposit the metal cathode, typically Aluminum (e.g., 100 nm), using a different shadow mask that slightly overlaps the organic layers to define the device pixels.

  • Encapsulation and Testing: a. Transfer the completed device to an inert atmosphere glovebox without exposure to air or moisture. b. Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation. c. Perform current-voltage-luminance (J-V-L) characterization and measure the electroluminescence spectra and external quantum efficiency (EQE).

Visualizations

Workflow and Conceptual Diagrams

The following diagrams illustrate the general workflow for developing this compound electronic materials and the fundamental structure of an this compound-based OLED.

Caption: General workflow from material synthesis to device performance analysis.

OLED_Structure cluster_device OLED Device Stack cluster_charge Charge Flow Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer EIL->ETL EML Emissive Layer (this compound Host/Emitter) ETL->EML HTL Hole Transport Layer EML->HTL Light Light Emission EML->Light Recombination HIL Hole Injection Layer HTL->HIL Anode Anode (ITO) HIL->Anode Substrate Glass Substrate Anode->Substrate e1 e2 e1->e2 e- h1 h2 h1->h2 h+

Caption: Schematic of a multilayer OLED incorporating an this compound material.

StructureProperty Carborane This compound Core P1 3D σ-Aromaticity Carborane->P1 P2 Strong Electron Acceptor Carborane->P2 P3 High Thermal Stability Carborane->P3 P4 Bulky Icosahedral Structure Carborane->P4 A2 High Triplet Energy P1->A2 A1 Charge Transfer (CT) Characteristics P2->A1 A3 Device Longevity P3->A3 A4 Suppresses π-π Stacking (AIE) P4->A4

Caption: Relationship between this compound's structure and its key properties.

References

Computational Modeling of o-Carborane Reactivity and Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the computational modeling of ortho-carborane (this compound) reactivity and properties. This compound, a unique icosahedral cluster of ten boron atoms and two adjacent carbon atoms (C₂B₁₀H₁₂), has garnered significant interest in medicinal chemistry and materials science due to its distinct three-dimensional structure, high stability, and tunable electronic properties.[1][2] Computational methods are invaluable for elucidating the structure-activity relationships of this compound derivatives, guiding synthetic efforts, and predicting their biological activities.

Application Notes: Understanding this compound Properties

Computational studies have been instrumental in characterizing the fundamental properties of o-carboranes, providing insights that are often challenging to obtain experimentally.

Geometric and Electronic Properties

Density Functional Theory (DFT) is a powerful tool for investigating the geometry and electronic structure of this compound and its derivatives. Key properties that can be calculated include bond lengths, bond angles, Mulliken charges, and frontier molecular orbitals (HOMO-LUMO). These calculations reveal that the C-C bond length in the this compound cage is notably long and can be significantly influenced by substituents.[3][4] The electron-deficient nature of the boron cage and the electron-donating or -withdrawing character of substituents play a crucial role in determining the electronic properties and reactivity of these compounds.[3][5]

Reactivity and Reaction Mechanisms

Computational modeling can elucidate the reactivity of o-carboranes and the mechanisms of their reactions. For instance, DFT calculations can be used to determine the regioselectivity of B-H activation and to study the influence of directing groups, ligands, and solvents on these reactions.[6] The generation and reactivity of highly reactive intermediates like o-carboryne can also be investigated computationally, providing insights into their cycloaddition, hydrogen abstraction, and C-H bond insertion reactions.[7][8]

Application in Drug Discovery and Design

The unique properties of o-carboranes make them attractive pharmacophores in drug design.[1][4] Their hydrophobic nature and three-dimensional structure can lead to enhanced binding affinity and selectivity for biological targets.[9][10] Computational techniques such as molecular docking are employed to predict the binding modes of this compound-containing ligands to protein targets, while molecular dynamics (MD) simulations can provide insights into the dynamic behavior and stability of the ligand-protein complexes.[9][11][12] These methods are crucial in the development of this compound-based inhibitors for various therapeutic targets.

Data Presentation: Calculated Properties of this compound Derivatives

The following tables summarize key quantitative data for this compound and its derivatives obtained from computational studies.

Table 1: Selected Bond Lengths in this compound Derivatives (Å)

CompoundC-C Bond Length (Å)C-B Bond Length (Å)B-B Bond Length (Å)Computational Method
This compound1.6501.692-1.7181.767-1.795DFT/B3LYP
1,2-Di(p-tolyl)-o-carborane1.74--DFT/B3LYP/6-31G
1,2-Di(p-fluorophenyl)-o-carborane1.73--DFT/B3LYP/6-31G
Dianion of 1,2-Difluoro-o-carborane2.638--B3LYP/6-31G
1,2-Bis(dimethylamino)-o-carborane1.930--ωB97XD/aug-cc-pVTZ

Data sourced from multiple studies.[3][5][13]

Table 2: Mulliken Atomic Charges in this compound

AtomMulliken Charge (a.u.)Computational Method
C1-0.15 to -0.25Varies
C2-0.15 to -0.25Varies
B(3,6)+0.05 to +0.15Varies
B(4,5,7,8,11,12)-0.05 to +0.05Varies
B(9,10)-0.10 to -0.20Varies

Note: Mulliken charges are highly dependent on the basis set used and should be interpreted with caution, primarily for comparative purposes within a consistent computational framework.[14][15][16]

Table 3: HOMO-LUMO Gap of this compound Derivatives

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
This compound derivative 1-5.78--DFT/B3LYP/6-31G
This compound derivative 2-5.96--DFT/B3LYP/6-31G
C24H34B8O6--1.94DFT/B3LYP/6-31G(d)

Data sourced from multiple studies.[5][9][17]

Experimental Protocols

The following sections provide detailed protocols for performing computational studies on this compound derivatives.

Protocol 1: DFT Calculations for Geometry Optimization and Electronic Properties

This protocol outlines the steps for performing a DFT calculation on an this compound derivative using the Gaussian software suite.

3.1.1. Input File Preparation

  • Build the Molecule: Construct the 3D structure of the this compound derivative using a molecular builder such as GaussView.

  • Set Up the Calculation:

    • Job Type: Select Opt+Freq for geometry optimization followed by a frequency calculation to confirm a true minimum.

    • Method: Choose a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d) for general purpose, or larger basis sets with diffuse and polarization functions like 6-311+G(d,p) for higher accuracy).

    • Charge and Multiplicity: Specify the total charge and spin multiplicity of the molecule. For neutral, closed-shell molecules, this will be 0 and 1, respectively.

    • Keywords: Include Pop=Mulliken to request Mulliken population analysis.

  • Save the Input File: Save the generated input file (e.g., o-carborane_derivative.com).

3.1.2. Running the Calculation

  • Submit the input file to the Gaussian program. This can be done through a command-line interface or a graphical user interface, depending on the system setup.

3.1.3. Analysis of Results

  • Optimized Geometry: Open the output file (e.g., o-carborane_derivative.log) in a visualization program like GaussView to inspect the optimized geometry.

  • Frequency Analysis: Check the output file for the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum.

  • Electronic Properties:

    • HOMO-LUMO: Locate the energies of the highest occupied and lowest unoccupied molecular orbitals in the output file to calculate the HOMO-LUMO gap.

    • Mulliken Charges: Find the Mulliken population analysis section in the output file to obtain the partial atomic charges.

DFT_Workflow start Start: this compound Derivative Structure build 1. Build 3D Structure (e.g., GaussView) start->build setup 2. Set Up Calculation - Job Type: Opt+Freq - Method: DFT (e.g., B3LYP/6-31G(d)) - Charge & Multiplicity - Keywords (e.g., Pop=Mulliken) build->setup input 3. Generate Input File (.com) setup->input run 4. Run Gaussian Calculation input->run output 5. Analyze Output File (.log) run->output geom Optimized Geometry (Bond Lengths, Angles) output->geom freq Frequency Analysis (Confirm Minimum) output->freq props Electronic Properties (HOMO-LUMO, Mulliken Charges) output->props end End geom->end freq->end props->end

Workflow for DFT Calculations of this compound Derivatives.
Protocol 2: Molecular Docking of this compound Derivatives

This protocol describes a general workflow for performing molecular docking of an this compound derivative into a protein target using AutoDock Vina.[12]

3.2.1. Preparation of Receptor and Ligand

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDockTools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative (e.g., from DFT optimization).

    • Assign partial charges and define rotatable bonds using ADT.

    • Save the prepared ligand in PDBQT format.

3.2.2. Grid Box Definition

  • Define the search space (grid box) for docking. This is typically centered on the active site of the protein, which can be identified from the position of a co-crystallized ligand or from literature data.

3.2.3. Running AutoDock Vina

  • Create a configuration file specifying the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.

  • Execute AutoDock Vina from the command line using the configuration file.

3.2.4. Analysis of Docking Results

  • Visualize the docked poses of the this compound derivative in the protein's active site using a molecular graphics program (e.g., PyMOL, Chimera).

  • Analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

  • Examine the predicted binding affinities to rank different derivatives.

Docking_Workflow start Start: Protein and this compound Ligand Structures prep_protein 1. Prepare Protein - Remove water, ligands - Add hydrogens, charges - Save as PDBQT start->prep_protein prep_ligand 2. Prepare Ligand - Generate 3D structure - Assign charges, rotatable bonds - Save as PDBQT start->prep_ligand grid 3. Define Grid Box (Search Space in Active Site) prep_protein->grid prep_ligand->grid run_vina 4. Run AutoDock Vina (using configuration file) grid->run_vina results 5. Analyze Docking Results - Visualize poses - Analyze interactions - Rank by binding affinity run_vina->results end End: Predicted Binding Mode and Affinity results->end

Workflow for Molecular Docking of this compound Derivatives.
Protocol 3: Molecular Dynamics Simulations

This protocol provides a general outline for performing an MD simulation of an this compound derivative in complex with a protein using the AMBER software package.

3.3.1. System Preparation

  • Generate Ligand Parameters: Since standard force fields may not include parameters for boron clusters, it is often necessary to generate parameters for the this compound derivative. This can be done using tools like antechamber and parmchk in AMBER, often relying on quantum mechanical calculations (e.g., at the HF/6-31G* level) to derive partial charges and other parameters.

  • Build the Complex: Combine the protein and the docked this compound ligand into a single PDB file.

  • Solvation and Ionization: Solvate the complex in a periodic box of water molecules (e.g., TIP3P) and add counter-ions to neutralize the system.

3.3.2. Simulation Steps

  • Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes. This is typically done with decreasing restraints on the solute.

  • Heating: Gradually heat the system from 0 K to the desired simulation temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).

  • Equilibration: Equilibrate the system at the desired temperature and constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

  • Production Run: Run the production simulation for the desired length of time (e.g., nanoseconds to microseconds) to collect data for analysis.

3.3.3. Trajectory Analysis

  • Analyze the MD trajectory to study the dynamic behavior of the system. This can include calculating the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and analyzing intermolecular interactions over time.

This compound in Biological Signaling Pathways

Computational and experimental studies have identified several biological targets and signaling pathways that are modulated by this compound derivatives, highlighting their therapeutic potential, particularly in oncology.

Inhibition of the HSP90-HSF1 Pathway

Some disubstituted o-carboranes have been identified as inhibitors of Heat Shock Protein 90 (HSP90).[3] These compounds can disrupt the interaction between HSP90 and Heat Shock Factor 1 (HSF1), leading to the degradation of HSF1 and the suppression of the heat shock response. This, in turn, downregulates the expression of HSP90 client proteins involved in tumor progression and survival.[3] The inhibition of the HIF-1 signaling pathway under hypoxic conditions is another important consequence of HSP90 inhibition by carborane derivatives.[3][6]

HSP90_Inhibition cluster_pathway Normal Heat Shock Response HSP90 HSP90 HSF1 HSF1 HSP90->HSF1 chaperones client_proteins HSP90 Client Proteins (e.g., CDK4, AKT) HSP90->client_proteins stabilizes HSP_genes HSP Genes HSF1->HSP_genes activates transcription HSPs Heat Shock Proteins (e.g., HSP70, HSP27) HSP_genes->HSPs translates to degradation Degradation client_proteins->degradation carborane This compound Inhibitor carborane->HSP90 binds to carborane->client_proteins leads to degradation of

Inhibition of the HSP90-HSF1 Signaling Pathway by this compound Derivatives.
Modulation of the Hippo Signaling Pathway

Carborane-containing compounds have been developed as inhibitors of the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key downstream effectors of the Hippo signaling pathway.[13] The superior hydrophobicity of the carborane cage allows for strong interactions with the hydrophobic palmitoylation pocket of TEADs, thereby inhibiting their activity. This can lead to the suppression of cell proliferation and migration in cancer cells.[13]

Targeting Other Receptors and Enzymes

This compound derivatives have also been designed to target a variety of other receptors and enzymes implicated in cancer and other diseases, including:

  • Estrogen and Androgen Receptors: For the treatment of hormone-dependent cancers.[4]

  • Vitamin D Receptor (VDR): Carborane-based VDR agonists have shown potent anticancer activity.[4]

  • Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LO): Dual inhibitors for the treatment of inflammation and cancer.[4][11]

  • Histone Deacetylases (HDACs): Carborane-capped HDAC inhibitors have shown promising anticancer properties.[10]

  • P2X7 Receptor: The first CNS-active carborane was identified as a P2X7 receptor antagonist with antidepressant activity.

The versatility of this compound as a pharmacophore, combined with the power of computational modeling, continues to drive the discovery and development of novel therapeutic agents with unique mechanisms of action.

References

Application Notes and Protocols: o-Carborane in the Development of Heat-Resistant Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Carborane, a cluster compound of boron and carbon with the formula C₂B₁₀H₁₂, is an icosahedral cage-like structure renowned for its exceptional thermal and chemical stability.[1][2] Incorporating this unique three-dimensional aromatic structure into polymer chains can significantly enhance their physicochemical properties.[3] These enhancements include superior heat resistance, thermo-oxidative stability, and increased char yield at elevated temperatures.[4][5][6][7] Carborane-containing polymers are promising advanced materials for applications in harsh environments, such as aerospace, microelectronics, and as ceramic precursors.[1][6][8] The mechanism for this enhanced stability involves the formation of a protective boron oxide, boron carbide, or borosilicate layer on the polymer's surface at high temperatures, which retards further degradation.[2][4][9]

This document provides an overview of the synthesis, characterization, and thermal performance of this compound-containing polymers, including detailed experimental protocols and comparative data.

Key Advantages of this compound Incorporation

  • Enhanced Thermal Stability : The inherent stability of the icosahedral carborane cage significantly increases the decomposition temperature of the host polymer.[2][10]

  • Increased Char Yield : Upon thermal degradation, carborane moieties facilitate the formation of a substantial, stable char layer, which acts as a thermal barrier.[3][9] This is a critical property for flame-retardant materials.

  • Improved Thermo-Oxidative Resistance : In the presence of oxygen at high temperatures, the carborane cage reacts to form a protective borosilicate or boron oxide glass layer, preventing further oxidation and mass loss.[2][4]

  • Hydrophobicity : The low polarity of the B-H bonds in the carborane cluster imparts a high degree of hydrophobicity to the resulting polymers.[1][4]

Synthesis Strategies for Carborane-Containing Polymers

The incorporation of this compound into polymers can be achieved through several synthetic routes, primarily categorized as step-growth and chain-growth polymerizations.[4][5] The choice of method depends on the desired polymer architecture (e.g., main-chain, side-chain, or end-group functionalization).

  • Step-Growth Polymerization : This is the most common method, utilizing difunctional carborane monomers.[1][5] Examples include polycondensation reactions to form polyesters, polyamides, and polyimides.[3][4]

  • Chain-Growth Polymerization : This approach is used for creating polymers with carborane units as pendant groups and includes methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Ring-Opening Metathesis Polymerization (ROMP).[1][4][11]

  • Post-Polymerization Modification : Carborane cages can also be attached to an existing polymer backbone through chemical reactions like "click" chemistry or hydrosilylation.[4]

G General Synthesis & Analysis Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis Monomer Carborane Monomer (e.g., diol, diacid) Polymerization Polymerization (e.g., Polycondensation) Monomer->Polymerization Purification Purification (Precipitation, Washing) Polymerization->Purification Polymer Purified Polymer Purification->Polymer Dried Sample TGA Thermogravimetric Analysis (TGA) Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Polymer->DSC FTIR FTIR Spectroscopy Polymer->FTIR NMR NMR Spectroscopy Polymer->NMR ThermalData Thermal Stability Data (Td5, Char Yield) TGA->ThermalData DSC->ThermalData StructuralData Structural Confirmation FTIR->StructuralData NMR->StructuralData

Caption: Workflow for synthesis and analysis of carborane polymers.

Experimental Protocols

Protocol 1: Synthesis of an this compound-Containing Polyester (B1180765) via Polycondensation

This protocol describes a general method for synthesizing a polyester with this compound integrated into the polymer backbone.

Materials:

  • 1,2-bis(hydroxymethyl)-1,2-dicarba-closo-dodecaborane (this compound diol)

  • Terephthaloyl chloride (or other diacid chloride)

  • Pyridine (B92270) (dried)

  • Toluene (B28343) (dried)

  • Methanol (B129727)

  • Nitrogen gas (inert atmosphere)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • Setup: Dry all glassware in an oven at 120 °C overnight and cool under a nitrogen atmosphere.

  • Reaction Mixture: In a Schlenk flask under nitrogen, dissolve this compound diol (1 equivalent) and pyridine (2.2 equivalents) in dry toluene.

  • Monomer Addition: Slowly add a solution of terephthaloyl chloride (1 equivalent) in dry toluene to the stirred reaction mixture at 0 °C.

  • Polymerization: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 12-24 hours. Monitor the reaction progress by observing the increase in viscosity.

  • Isolation: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a large volume of methanol.

  • Purification: Filter the solid polymer and wash it thoroughly with methanol to remove unreacted monomers and pyridine hydrochloride salt.

  • Drying: Dry the purified polyester under vacuum at 60 °C until a constant weight is achieved.

Protocol 2: Thermal Characterization by Thermogravimetric Analysis (TGA)

This protocol outlines the standard procedure for evaluating the thermal stability of the synthesized polymer.[9]

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Place 5-10 mg of the dried polymer sample into a platinum or alumina (B75360) TGA pan.[9]

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program:

    • Heat the sample from room temperature (e.g., 30 °C) to 1000 °C at a constant heating rate of 10 °C/min.[9]

    • Perform the analysis under both an inert atmosphere (Nitrogen, 50 mL/min flow rate) and an oxidative atmosphere (Air, 50 mL/min flow rate) in separate runs.

  • Data Analysis:

    • Determine the 5% weight loss temperature (Td5), which is often used as the onset of decomposition.[4]

    • Measure the residual mass (char yield) at a high temperature, such as 800 °C or 1000 °C.[3][12]

    • Compare the degradation profiles in nitrogen versus air to assess thermo-oxidative stability.

G Mechanism of Enhanced Thermal Stability Polymer Carborane Polymer Heat High Temperature (>500 °C) Degradation Initial Polymer Backbone Scission Polymer->Degradation Heat Char Formation of Protective Boron-based Ceramic Layer (B₂O₃, Borosilicate) Heat->Char Oxygen Oxygen (Air) Oxygen->Char Degradation->Char Carborane Oxidation Result Enhanced Thermal Stability & High Char Yield Char->Result

Caption: this compound promotes a stable char layer at high temperatures.

Data Presentation: Thermal Properties

The incorporation of carborane moieties leads to a dramatic improvement in thermal properties across various polymer classes.

Table 1: Thermal Properties of Carborane-Containing Polyesters vs. Conventional Polyesters Data compiled from literature for comparative purposes.

Polymer SystemAtmosphereTd5 (°C)Char Yield @ 700°C (%)Reference
Carborane-Free Aromatic PolyesterN₂~350-400~5[3]
Carborane-Free Aromatic PolyesterAir~350-400~0.3[3]
Wholly Carborane-Containing Polyester N₂>45047[3]
Wholly Carborane-Containing Polyester Air>450>64[3]

Table 2: Thermal Properties of Various Carborane-Containing Polymers Data highlights the high char yields achievable with different polymer backbones.

Polymer SystemAtmosphereTd5 (°C)Char Yield @ 800-1000°C (%)Reference
Poly(carborane-siloxane)N₂>450>83[12][13]
Poly(carborane-siloxane)Air>450>83[12][13]
Carborane-containing PolyimideN₂>520~85[10]
Carborane-containing PolyimideAir>500>92[3]
Carborane-containing PolyurethaneN₂~300~66.5[3]
Cured Carborane Liquid Fluoroelastomer--58 (@ 800°C)[13][14]
CB-PSOA Thermosets Air>400>85 (@ 1000°C)[12]

Note: Td5 (temperature at 5% weight loss) and char yield values are approximate and can vary based on the specific polymer structure, molecular weight, and analytical conditions.

Conclusion

The integration of this compound into polymer structures is a highly effective strategy for creating materials with exceptional thermal and thermo-oxidative stability.[9] The unique ability of the carborane cage to form a protective ceramic layer at elevated temperatures results in significantly higher decomposition temperatures and char yields compared to conventional polymers.[2][3] The synthetic and analytical protocols provided herein offer a framework for researchers to explore and develop novel carborane-based polymers for high-performance applications where resistance to extreme heat is a critical requirement.

References

Synthesis of o-Carborane-Containing Liquid Crystals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of ortho-carborane (this compound) containing liquid crystals. The unique properties of this compound, including its three-dimensional structure, thermal and chemical stability, and tunable electronic characteristics, make it a compelling building block for novel mesogenic materials.[1][2] These materials are of interest for applications in advanced displays, sensors, and potentially as delivery vehicles in drug development.

I. Introduction to this compound in Liquid Crystals

This compound (1,2-dicarba-closo-dodecaborane) is a polyhedral boron-carbon cluster with the formula C₂B₁₀H₁₂.[2] Its rigid, spherical structure can act as a core or a terminal group in liquid crystal architectures. Unlike the more commonly used para-carborane, this compound possesses a significant dipole moment, which can influence the dielectric properties of the resulting liquid crystalline materials.[3] The functionalization of the two carbon atoms and ten boron atoms of the this compound cage allows for the synthesis of a diverse range of molecular geometries, leading to various mesophases such as nematic and smectic phases.[1][4][5]

II. Synthetic Strategies and Key Reactions

Several synthetic routes have been developed to incorporate the this compound cage into liquid crystalline molecules. The choice of strategy depends on the desired final structure, including the nature of the mesogenic core, the flexible tails, and the linker connecting them to the this compound unit.

A primary method involves the functionalization of pre-synthesized this compound derivatives. This often starts with the reaction of decaborane (B607025) (B₁₀H₁₄) with an appropriate alkyne to form the this compound cage with desired substituents on the carbon atoms.[6] Subsequent functionalization can be achieved through various organic reactions.

Another powerful technique is the use of cross-coupling reactions to connect this compound moieties to mesogenic units. For instance, olefin cross-metathesis has been successfully employed to synthesize cholesteryl-o-carborane dyads.[1]

III. Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and final this compound-containing liquid crystals.

Protocol 1: Synthesis of 1-Substituted-1,2-closo-C₂B₁₀H₁₁

This protocol describes the general synthesis of a 1-substituted this compound, a common starting material for more complex liquid crystal structures. The reaction involves the insertion of an acetylene (B1199291) into decaborane.[6]

Materials:

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve decaborane in anhydrous toluene.

  • In a separate flame-dried Schlenk flask, dissolve the substituted acetylene (1.1 equivalents) in anhydrous acetonitrile.

  • Slowly add the decaborane solution to the acetylene solution at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure 1-substituted-o-carborane.

Protocol 2: Synthesis of Cholesteryl-o-Carborane Dyads via Olefin Cross-Metathesis

This protocol details the synthesis of a cholesteryl-o-carborane dyad using a Grubbs catalyst for olefin cross-metathesis.[1] This method is effective for linking a mesogenic cholesterol unit to an this compound cluster.[1]

Materials:

  • 1-[CH₂C₆H₄-4′-(CH=CH₂)]-2-R-1,2-closo-C₂B₁₀H₁₀ (Styrenyl-o-carborane derivative, where R = H, Me, or Ph)[1]

  • Terminal alkenyl cholesteryl benzoate (B1203000) mesogen[1]

  • First-generation Grubbs catalyst

  • Dichloromethane (CH₂Cl₂), anhydrous and degassed

  • Argon gas supply

  • Standard Schlenk line and glassware

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the styrenyl-o-carborane derivative (1 equivalent) and the terminal alkenyl cholesteryl benzoate mesogen (1 equivalent) in anhydrous, degassed dichloromethane.[1]

  • Add the first-generation Grubbs catalyst (typically 5-10 mol%) to the solution.

  • Reflux the reaction mixture for 48 hours under argon.[1]

  • Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the starting vinyl and alkenyl proton signals.[1]

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure trans-regioisomer of the cholesteryl-o-carborane dyad.

Protocol 3: Synthesis of 1,12-Difunctionalized o-Carboranes

This protocol describes a method for preparing o-carboranes functionalized at antipodal positions, which can serve as linear building blocks for liquid crystals. The synthesis involves monoiodination of a 1-substituted this compound followed by separation of regioisomers.[3][7][8][9]

Materials:

  • 1-substituted-o-carborane (e.g., 1-phenyl-o-carborane)

  • Iodine monochloride (ICl)

  • Methanesulfonic acid (MeSO₃H)

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 1-substituted-o-carborane in dichloromethane.

  • Add methanesulfonic acid to the solution.

  • Cool the mixture in an ice bath and add a solution of iodine monochloride in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for the specified time (e.g., until TLC indicates consumption of the starting material). For 1-phenyl-o-carborane, the reaction can be heated to 60 °C.[3]

  • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain a mixture of regioisomers (1,12- and 1,9-diiodo-o-carborane).

  • Separate the isomers by column chromatography on silica gel using a hexane/dichloromethane eluent system. The 1,12-diiodo isomer is typically the more polar fraction.[3]

IV. Data Presentation

The following tables summarize the quantitative data for representative this compound-containing liquid crystals, focusing on their thermal properties.

Table 1: Thermal Properties of Cholesteryl-o-Carborane Dyads [1]

CompoundR-group on this compoundPhase Transitions (°C) on HeatingPhase Transitions (°C) on CoolingMesophase
M2 HCr 141.2 IsIs 138.8 N* 118.7 CrMonotropic Chiral Nematic (N)
M3 MeCr 125.8 N 142.1 IsIs 141.5 N* 124.5 CrEnantiotropic Chiral Nematic (N*)
M4 PhCr 158.0 IsIs 153.0 CrNo Liquid Crystal Behavior

Cr = Crystal, N = Chiral Nematic, Is = Isotropic Liquid*

Table 2: Thermal Properties of Selected Carborane and Bicyclo[2.2.2]octane Derivatives [4][5]

CompoundCore StructurePhase Transitions (°C) on HeatingPhase Transitions (°C) on CoolingMesophase
BC12 1,12-dicarbadodecaboraneCr 76 N 109 IsIs 108 N 52 SmC 38 CrNematic (N), Smectic C (SmC)
BC10 1,10-dicarbadecaboraneCr 85 N 105 IsIs 104 N 60 SmC 45 CrNematic (N), Smectic C (SmC)
BO1 Bicyclo[2.2.2]octaneCr 102 N 153 IsIs 152 N 95 SmA 88 SmC 75 CrNematic (N), Smectic A (SmA), Smectic C (SmC)

Cr = Crystal, N = Nematic, SmA = Smectic A, SmC = Smectic C, Is = Isotropic Liquid

V. Visualizations

The following diagrams illustrate the synthetic workflows and logical relationships in the synthesis of this compound-containing liquid crystals.

Synthesis_Pathway_1 Decaborane Decaborane (B₁₀H₁₄) Carborane 1-Substituted-o-Carborane Decaborane->Carborane Reaction in Toluene/Acetonitrile Acetylene Substituted Acetylene (RC≡CH) Acetylene->Carborane

Caption: General synthesis of 1-substituted o-carboranes.

Synthesis_Pathway_2 StyrenylCarborane Styrenyl-o-Carborane Derivative Dyad Cholesteryl-o-Carborane Dyad StyrenylCarborane->Dyad Grubbs Catalyst, CH₂Cl₂, Reflux Cholesterol Alkenyl Cholesteryl Benzoate Cholesterol->Dyad

Caption: Olefin cross-metathesis for cholesteryl-o-carborane dyads.

Synthesis_Pathway_3 SubstitutedCarborane 1-Substituted-o-Carborane Iodination Iodination (ICl, MeSO₃H) SubstitutedCarborane->Iodination IsomerMixture Mixture of Regioisomers (1,12- and 1,9-diiodo) Iodination->IsomerMixture Separation Chromatographic Separation IsomerMixture->Separation DifunctionalizedCarborane 1,12-Difunctionalized-o-Carborane Separation->DifunctionalizedCarborane

Caption: Synthesis of 1,12-difunctionalized o-carboranes.

References

Troubleshooting & Optimization

Improving yield and reproducibility in o-Carborane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving yield and reproducibility in o-carborane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing o-carboranes?

A1: The most prevalent methods involve the reaction of a boron source, typically decaborane (B607025) (B₁₀H₁₄) or its Lewis base adducts (B₁₀H₁₂L₂), with an alkyne.[1] Traditional methods often require harsh reaction conditions.[1] Modern approaches include the use of microwave irradiation, ionic liquids, and metal catalysts, such as silver salts, to improve yields and reaction conditions.[1]

Q2: Why am I experiencing low yields in my this compound synthesis?

A2: Low yields in this compound synthesis can stem from several factors. The choice of alkyne is critical; terminal alkynes generally provide higher yields than internal alkynes due to steric hindrance.[1] The purity of reagents, particularly decaborane and the alkyne, is also crucial. Additionally, reaction temperature, solvent, and the presence of an inert atmosphere significantly impact the outcome. Inadequate purification methods can also lead to product loss.

Q3: How can I improve the reproducibility of my this compound synthesis?

A3: Reproducibility issues often arise from inconsistencies in reaction setup and reagent quality. To enhance reproducibility, it is essential to use highly pure starting materials and anhydrous solvents under a strictly inert atmosphere (e.g., nitrogen or argon). Precise control over reaction temperature and time is also critical. The use of pre-formed, stable decaborane-Lewis base complexes, such as B₁₀H₁₂(CH₃CN)₂, can lead to more consistent results compared to the in situ formation of these complexes.[1]

Q4: What is the role of a Lewis base, like acetonitrile (B52724), in the synthesis?

A4: Lewis bases, such as acetonitrile or diethyl sulfide, react with decaborane to form more stable and reactive adducts (B₁₀H₁₂L₂).[1] These complexes are often easier to handle than decaborane itself and can lead to higher yields and cleaner reactions when reacted with alkynes.[1]

Q5: Can I use substituted acetylenes in my synthesis?

A5: Yes, substituted acetylenes are commonly used to produce functionalized o-carboranes. However, the nature of the substituent is important. Terminal acetylenes (RC≡CH) are generally more reactive and give better yields of 1-substituted o-carboranes.[1] Disubstituted acetylenes (RC≡CR') can be less reactive, often resulting in lower yields.[1][2] Functional groups that are sensitive to reduction by boranes may require protection.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Poor quality of decaborane Purify decaborane by sublimation before use.
Use of internal or disubstituted alkynes Whenever possible, use terminal and monosubstituted acetylenes as they are generally more reactive.[2]
Suboptimal reaction temperature Optimize the reaction temperature. Traditional methods often require 80-100°C, while microwave-assisted synthesis can reach 120°C for shorter durations.[1]
Presence of oxygen or moisture Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon) using anhydrous solvents.
In-situ formation of B₁₀H₁₂L₂ complex is inefficient Prepare and isolate the B₁₀H₁₂L₂ complex before reacting it with the alkyne. This allows for better control over stoichiometry and can lead to higher yields.[1]
Poor Reproducibility Inconsistent reagent quality Use reagents from the same batch or ensure consistent purity for each reaction.
Variations in reaction conditions Maintain strict control over reaction parameters such as temperature, reaction time, and stirring speed.
Difficulty in purification Develop a consistent purification protocol. Column chromatography on silica (B1680970) gel is a common and effective method.[3][4]
Formation of Multiple Products Side reactions due to impurities Ensure the purity of starting materials, especially the alkyne.
Isomerization of the carborane cage While this compound is the kinetic product, it can isomerize to the more stable m- and p-isomers at high temperatures (above 400°C). For standard synthesis, this is less of a concern.
Reaction with sensitive functional groups Protect sensitive functional groups on the alkyne prior to the reaction with the borane.[1]

Quantitative Data Summary

The following tables summarize reported yields for this compound synthesis under various conditions.

Table 1: Comparison of Yields for Different Synthesis Methods

Method Boron Source Alkyne Type Typical Yield (%) Reference
Traditional (Thermal)**B₁₀H₁₄Terminal65-77[1]
B₁₀H₁₂L₂ (pre-formed)Terminal>85[1]
B₁₀H₁₄Disubstituted0-12[2]
Microwave-assistedB₁₀H₁₂L₂Terminal63-91[1]
Silver-catalyzedB₁₀H₁₂L₂Monosubstituted~90[2]

Experimental Protocols

Protocol 1: Traditional Synthesis of 1-Phenyl-o-carborane from Decaborane

This protocol is adapted from established methods for the direct reaction of decaborane with an alkyne.

Materials:

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve decaborane in anhydrous toluene.

  • Add a stoichiometric amount of the Lewis base (e.g., acetonitrile) to the solution and stir to form the B₁₀H₁₂L₂ complex in situ.

  • Add phenylacetylene to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/dichloromethane mixture).

Protocol 2: Purification of this compound Derivatives by Column Chromatography

Materials:

  • Crude this compound product

  • Silica gel

  • Appropriate solvent system (e.g., hexane, dichloromethane, ethyl acetate)

Procedure:

  • Prepare a silica gel slurry in the chosen non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

General Workflow for this compound Synthesis

G General Workflow for this compound Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Decaborane Decaborane (B10H14) Complex_Formation Formation of B10H12L2 (in situ or pre-formed) Decaborane->Complex_Formation Alkyne Alkyne (RC≡CR') Carborane_Formation Reaction with Alkyne Alkyne->Carborane_Formation LewisBase Lewis Base (L) LewisBase->Complex_Formation Complex_Formation->Carborane_Formation Quenching Quenching Carborane_Formation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Pure this compound Derivative Purification->Product

Caption: A flowchart illustrating the key stages in a typical this compound synthesis.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield in this compound Synthesis Start Low Yield Observed Check_Reagents Check Reagent Purity (Decaborane, Alkyne, Solvent) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Atmosphere) Start->Check_Conditions Check_Alkyne Evaluate Alkyne Structure Start->Check_Alkyne Check_Purification Review Purification Method Start->Check_Purification Reagent_Impure Impure Reagents Check_Reagents->Reagent_Impure Conditions_Incorrect Incorrect Conditions Check_Conditions->Conditions_Incorrect Alkyne_Unreactive Unreactive Alkyne Check_Alkyne->Alkyne_Unreactive Purification_Loss Product Loss During Purification Check_Purification->Purification_Loss Solution_Reagent Purify Reagents Reagent_Impure->Solution_Reagent Yes Solution_Conditions Optimize Conditions Conditions_Incorrect->Solution_Conditions Yes Solution_Alkyne Use Terminal/Monosubstituted Alkyne Alkyne_Unreactive->Solution_Alkyne Yes Solution_Purification Optimize Purification Protocol Purification_Loss->Solution_Purification Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Side reactions in o-Carborane synthesis and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of o-carborane.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The most common method for synthesizing the this compound cage is the reaction of decaborane (B607025) (B₁₀H₁₄) or its Lewis base adducts (e.g., B₁₀H₁₂L₂) with an alkyne. This reaction involves the insertion of two carbon atoms from the alkyne into the borane (B79455) cage to form the icosahedral this compound structure.[1]

Q2: Why am I getting a very low yield when using a disubstituted alkyne?

Traditional synthesis methods for this compound often result in very low yields, sometimes as low as 0-12%, when using disubstituted acetylenes.[2] This is a common issue attributed to steric hindrance and electronic effects of the substituents on the alkyne, which impede the efficient insertion into the decaborane cage.

Q3: Are there methods to improve the yield of this compound synthesis?

Yes, several modern approaches can significantly enhance the yield. One of the most effective methods involves the use of monosubstituted acetylenes in the presence of a silver salt catalyst, such as silver nitrate (B79036) (AgNO₃). This method can boost the yield to approximately 90%.[2] Other techniques like microwave-assisted synthesis and the use of ionic liquids have also been shown to improve reaction efficiency and yields.[1]

Q4: What is "decapitation" of the carborane cage, and how can I prevent it?

"Decapitation" refers to the degradation of the neutral closthis compound cage to an anionic nidthis compound, which has a more open structure. This is a significant side reaction that can occur under nucleophilic conditions. The transformation to a nidthis compound alters the electronic properties and reduces the thermal and chemical stability of the cluster. To prevent decapitation, it is crucial to avoid strongly basic or nucleophilic reagents during workup and purification. Additionally, substitution at the B(3) and B(6) positions of the this compound cage with bulky groups like phenyl groups can protect the cage from nucleophilic attack.

Q5: How can I purify my this compound product?

Common purification techniques for this compound and its derivatives include:

  • Crystallization: Recrystallization from an appropriate solvent is often effective for obtaining pure crystalline products.

  • Sublimation: Vacuum sublimation is a useful method for purifying volatile carboranes from non-volatile impurities.[3]

  • Column Chromatography: Silica (B1680970) gel or alumina (B75360) column chromatography can be employed to separate this compound from side products and unreacted starting materials.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low to no product yield Use of disubstituted alkyne: Inherently low reactivity in traditional methods.[2] Decomposition of decaborane: Decaborane is sensitive to air and moisture. Inefficient reaction conditions: Incorrect temperature, solvent, or reaction time.Switch to a monosubstituted alkyne and use a silver salt catalyst. [2] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Optimize reaction conditions. For the traditional method, refluxing in an aromatic solvent like toluene (B28343) is common. For silver-catalyzed reactions, milder conditions may be sufficient. [1]
Formation of a viscous, dark oil instead of a crystalline product Polymerization of the alkyne or side reactions. Presence of significant impurities. Purify the alkyne before use. Attempt purification of the crude product via column chromatography to isolate the desired this compound.
Product is a mixture of regioisomers Electrophilic substitution on the carborane cage can occur at multiple positions. For example, iodination can lead to a mixture of 1,9- and 1,12-disubstituted products.Careful control of reaction conditions (temperature, stoichiometry) can sometimes favor one isomer. Separation of isomers may be possible by fractional crystallization or careful column chromatography.
Presence of unreacted decaborane in the final product Incomplete reaction. Incorrect stoichiometry of reactants. Increase the reaction time or temperature. Use a slight excess of the alkyne. Purify the product using sublimation, as decaborane is also volatile but may sublime at a different temperature/pressure.
NMR spectrum shows broad signals or unexpected peaks in the upfield region This may indicate the presence of anionic nidthis compound species due to cage degradation. nido-Carboranes typically show characteristic upfield-shifted signals in their ¹¹B NMR spectra.Avoid basic conditions during workup and purification. If nidthis compound formation is unavoidable, consider if the nidthis compound itself can be used or if the reaction needs to be redesigned to protect the closo-cage.

Quantitative Data Summary

The following table summarizes the yields of this compound synthesis under different reaction conditions.

Alkyne Type Catalyst/Lewis Base Reaction Conditions Yield (%) Reference
Disubstituted AcetylenesN,N-dimethylanilineToluene, refluxModerate[5]
Disubstituted AcetylenesNoneToluene, 110°C, 12h0 - 12[2]
Monosubstituted AcetylenesSilver Nitrate (AgNO₃)Toluene, reflux~90[2]
Acetylene (B1199291) GasDiethyl Sulfide (B99878)Di-n-propyl ether, 90-95°C, 24h65 - 77[3]
Terminal AlkynesAcetonitrile (in situ)Toluene, refluxModerate[1]
Terminal AlkynesAcetonitrile (pre-formed complex)Toluene, reflux>85[1]
Terminal AlkynesIonic LiquidMicrowave, 120°C, 1-20 min68 - 85[1]

Experimental Protocols

Protocol 1: Traditional Synthesis of this compound from Decaborane and Acetylene

This protocol is adapted from established methods for the synthesis of the parent this compound.

Materials:

  • Decaborane (B₁₀H₁₄)

  • Acetylene gas (purified)

  • Diethyl sulfide (Et₂S)

  • Di-n-propyl ether

  • Methanol (B129727)

  • Hydrochloric acid (HCl)

  • Acetone

Procedure:

  • Set up a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser. Ensure all glassware is thoroughly dried.

  • Prepare a solution of decaborane in a mixture of di-n-propyl ether and diethyl sulfide under an inert atmosphere.

  • Heat the solution to approximately 90-95°C.

  • Bubble purified acetylene gas through the solution at a steady rate for 24 hours while maintaining the temperature.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the volatile solvents under reduced pressure.

  • Dissolve the residue in methanol and treat with a solution of hydrochloric acid in methanol and acetone.

  • The crude this compound can be purified by recrystallization or vacuum sublimation to yield a pure white crystalline solid.[3]

Protocol 2: Silver-Catalyzed Synthesis of Substituted o-Carboranes

This protocol is a general method for the high-yield synthesis of C-substituted o-carboranes from monosubstituted acetylenes.

Materials:

  • Decaborane (B₁₀H₁₄) or a B₁₀H₁₂L₂ complex (e.g., L = acetonitrile)

  • A monosubstituted alkyne (e.g., phenylacetylene)

  • Silver nitrate (AgNO₃)

  • Toluene

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the decaborane or its adduct in toluene.

  • Add the monosubstituted alkyne to the solution.

  • Add a catalytic amount of silver nitrate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove any insoluble silver salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel followed by recrystallization.

Visualizations

Troubleshooting_oCarborane_Synthesis start Start this compound Synthesis check_yield Low or No Yield? start->check_yield dark_oil Dark Oily Product? check_yield->dark_oil No sub_alkyne Use Monosubstituted Alkyne + Silver Catalyst check_yield->sub_alkyne Yes inert_atm Ensure Inert Atmosphere and Dry Glassware check_yield->inert_atm Yes optimize Optimize Reaction Conditions check_yield->optimize Yes isomers Mixture of Isomers? dark_oil->isomers No purify_alkyne Purify Alkyne Before Use dark_oil->purify_alkyne Yes chromatography Purify by Column Chromatography dark_oil->chromatography Yes unreacted_deca Unreacted Decaborane? isomers->unreacted_deca No control_conditions Control Reaction Conditions (Temp, Stoichiometry) isomers->control_conditions Yes fractional_crystallization Separate by Fractional Crystallization isomers->fractional_crystallization Yes nmr_issues Broad/Upfield NMR Signals? unreacted_deca->nmr_issues No increase_time_temp Increase Reaction Time/Temperature unreacted_deca->increase_time_temp Yes sublimation Purify by Sublimation unreacted_deca->sublimation Yes success Successful Synthesis nmr_issues->success No avoid_base Avoid Basic Conditions in Workup/Purification nmr_issues->avoid_base Yes

Caption: Troubleshooting flowchart for this compound synthesis.

O_Carborane_Synthesis_Workflow cluster_traditional Traditional Method cluster_silver Silver-Catalyzed Method trad_start Decaborane + Alkyne + Lewis Base (e.g., Et2S) trad_react Reflux in Toluene trad_start->trad_react trad_workup Solvent Removal trad_react->trad_workup trad_purify Purification (Sublimation/Crystallization) trad_workup->trad_purify ag_start Decaborane/Adduct + Monosubstituted Alkyne + AgNO3 (cat.) ag_react Reflux in Toluene ag_start->ag_react ag_workup Filter, then Solvent Removal ag_react->ag_workup ag_purify Purification (Column Chromatography) ag_workup->ag_purify start Select Synthesis Method cluster_traditional cluster_traditional start->cluster_traditional cluster_silver cluster_silver start->cluster_silver product This compound Product cluster_traditional->product cluster_silver->product

Caption: Experimental workflows for this compound synthesis.

References

Technical Support Center: Purification of o-Carborane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of o-carborane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique boron clusters.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound derivatives after synthesis?

A1: Common impurities can include unreacted starting materials (e.g., decaborane, acetylenic precursors), boric acid, and regioisomers.[1][2] The synthesis of functionalized o-carboranes can lead to the formation of regioisomers, such as 1,12- and 1,9-disubstituted derivatives, which can be challenging to separate due to their similar physical properties.[3][4][5]

Q2: My this compound derivative appears to be degrading on silica (B1680970) gel during column chromatography. What could be the cause and how can I prevent it?

A2: this compound cages can be susceptible to degradation under strongly basic or acidic conditions. While silica gel is generally considered weakly acidic, its surface acidity can sometimes lead to the degradation of sensitive derivatives. This "decapitation" or deboronation can occur, especially with derivatives bearing electron-withdrawing groups directly attached to the cage.[6][7][8][9]

To mitigate this, you can:

  • Neutralize the silica gel: Pre-treating the silica gel with a base like triethylamine (B128534) in the eluent can help neutralize acidic sites.

  • Use a different stationary phase: Alumina (basic or neutral) can be a suitable alternative to silica gel for base-sensitive compounds.[10]

  • Minimize contact time: Employing flash chromatography to reduce the time the compound spends on the column can be beneficial.

Q3: How can I effectively remove boric acid and other boron-containing impurities from my reaction mixture?

A3: Boric acid and related polar boron impurities can often be removed with a simple aqueous workup. Washing the organic extract with a basic aqueous solution (e.g., 1-2 M NaOH) can convert boric acid into its more water-soluble borate (B1201080) salt, which will partition into the aqueous layer.[8] Subsequent washing with brine and drying of the organic layer should precede further purification steps. For some applications, co-distillation with methanol (B129727) can remove boric acid as the volatile trimethyl borate.

Q4: I am struggling to separate regioisomers of my disubstituted this compound. What purification strategies are most effective?

A4: The separation of this compound regioisomers is a known challenge. A combination of techniques is often required:

  • Column Chromatography: Careful selection of the solvent system for column chromatography can sometimes achieve separation. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate (B1210297) in hexanes) may resolve isomers with different polarities.[3]

  • Recrystallization: Fractional crystallization can be an effective method for separating isomers, especially if one isomer forms crystals more readily or has significantly different solubility in a particular solvent system.[2][3][4][5][11] Experimenting with a range of solvents is key.

  • Preparative TLC or HPLC: For small-scale separations or when other methods fail, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide higher resolution.

Troubleshooting Guides

Column Chromatography

Problem: My this compound derivative is not moving from the baseline on the TLC plate, even with highly polar eluents.

  • Possible Cause: The compound is highly polar or is interacting very strongly with the acidic sites on the silica gel.

  • Solution:

    • Modify the Mobile Phase: Add a small amount of a more polar solvent like methanol or a modifier like acetic acid or triethylamine to the eluent. For very polar compounds, a system like 1-10% methanol in dichloromethane (B109758) might be effective.

    • Change the Stationary Phase: Consider using reversed-phase silica (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) or alumina.

Problem: My compound is streaking badly on the TLC plate and during column chromatography.

  • Possible Cause: The sample may be overloaded, or the compound could be acidic or basic, leading to strong interactions with the stationary phase.

  • Solution:

    • Dilute the Sample: Ensure you are not overloading the TLC plate or the column.

    • Add a Modifier to the Eluent: For acidic compounds, adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape. For basic compounds, adding a small amount of triethylamine (0.1-1%) can have a similar effect.

Quantitative Data: TLC and Column Chromatography Solvent Systems

Derivative TypeStationary PhaseTypical TLC/Column Eluent System (v/v)Expected Rf Range (Approx.)
Non-polar derivativesSilica Gel5-20% Ethyl Acetate in Hexanes0.4 - 0.7
Moderately polarSilica Gel20-50% Ethyl Acetate in Hexanes0.3 - 0.6
Phenyl-substitutedSilica Gel4:1 Hexane/CH2Cl20.3 - 0.4[3]
Polar/functionalizedSilica Gel5-10% Methanol in DichloromethaneVaries
Amino-carboranesSilica Gel90:10 Hexane:Ethyl AcetateVaries[12]

Experimental Protocols

Detailed Protocol: Column Chromatography of an this compound Derivative
  • Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry that is not too thick.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the solvent to drain until it is just above the silica gel level.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound derivative in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane).

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to absorb onto the silica gel until the solvent level is just at the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer.

    • Apply gentle pressure (e.g., using a pump or compressed air) to start the elution.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light or with an appropriate stain (e.g., permanganate).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound derivative.

Recrystallization

Problem: My compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated, or impurities are inhibiting crystallization.

  • Solution:

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure solid, add a "seed" crystal to the cooled solution to induce crystallization.

    • Change Solvent System: Try a different solvent or a co-solvent system (e.g., a solvent in which the compound is soluble and a non-solvent).

Quantitative Data: Common Recrystallization Solvents

Compound PolarityGood Solvents (for dissolving when hot)Poor Solvents (for crashing out when cold)Common Co-solvent Systems
Non-polarHexanes, Heptane, TolueneMethanol, WaterToluene/Hexanes
Moderately PolarEthyl Acetate, Dichloromethane, AcetoneHexanes, WaterEthyl Acetate/Hexanes
PolarEthanol, Methanol, WaterDiethyl Ether, Dichloromethane, HexanesEthanol/Water
Detailed Protocol: Recrystallization of an this compound Derivative
  • Solvent Selection: Choose a solvent or solvent pair in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Sublimation

Problem: My compound is not subliming or is subliming very slowly.

  • Possible Cause: The temperature is too low, or the vacuum is not sufficient.

  • Solution:

    • Increase Temperature: Gradually increase the temperature, but be careful not to exceed the compound's decomposition temperature.

    • Improve Vacuum: Ensure all connections in your sublimation apparatus are well-sealed and that your vacuum pump is pulling a strong vacuum.

Detailed Protocol: Vacuum Sublimation of an this compound Derivative
  • Apparatus Setup:

    • Place the crude, dry this compound derivative in the bottom of the sublimation apparatus.

    • Insert the cold finger and ensure a good seal (use a small amount of vacuum grease on the joint if necessary).

  • Sublimation:

    • Connect the apparatus to a high-vacuum line and evacuate the system.

    • Once a good vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.

    • Gently heat the bottom of the apparatus using a heating mantle or oil bath.

  • Collection:

    • The purified compound will sublime and deposit as crystals on the cold finger.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

    • Carefully and slowly vent the apparatus to atmospheric pressure.

    • Remove the cold finger and scrape the pure crystals onto a clean, dry surface.

Visualization of Workflows and Concepts

Purification_Workflow crude Crude this compound Derivative workup Aqueous Workup (e.g., NaOH wash to remove boric acid) crude->workup concentrate Concentration workup->concentrate purification_choice Choice of Purification concentrate->purification_choice chromatography Column Chromatography purification_choice->chromatography Complex Mixture / Similar Polarity recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid sublimation Sublimation purification_choice->sublimation Volatile Solid analysis Purity Analysis (TLC, NMR, etc.) chromatography->analysis recrystallization->analysis sublimation->analysis analysis->purification_choice Impure pure_product Pure Product analysis->pure_product Pure

Caption: General purification workflow for this compound derivatives.

Troubleshooting_Chromatography start Chromatography Issue streaking Streaking Peak start->streaking no_movement Compound at Baseline start->no_movement poor_separation Poor Separation start->poor_separation overload Sample Overloaded? streaking->overload eluent_polarity Eluent Polarity Correct? no_movement->eluent_polarity poor_separation->eluent_polarity acid_base Acidic/Basic Compound? overload->acid_base No sol_dilute Dilute Sample overload->sol_dilute Yes sol_modifier Add Modifier (Acid/Base) acid_base->sol_modifier Yes stationary_phase Stationary Phase Suitable? eluent_polarity->stationary_phase Optimal sol_inc_polarity Increase Eluent Polarity eluent_polarity->sol_inc_polarity Too Low sol_dec_polarity Decrease Eluent Polarity eluent_polarity->sol_dec_polarity Too High sol_gradient Use Shallow Gradient eluent_polarity->sol_gradient Near Optimal sol_change_sp Change Stationary Phase (e.g., Alumina, C18) stationary_phase->sol_change_sp No

Caption: Troubleshooting decision tree for column chromatography.

References

Strategies to prevent o-Carborane cage degradation or "decapitation"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: o-Carborane Cage Integrity

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-carboranes. The unique icosahedral structure of this compound (1,2-dicarba-closo-dodecaborane) provides exceptional thermal and chemical stability, making it a valuable pharmacophore and building block in materials science.[1][2] However, the cage is susceptible to degradation, commonly known as "decapitation," under certain nucleophilic or basic conditions. This guide provides answers to frequently asked questions and troubleshooting strategies to help you maintain the integrity of the this compound cage throughout your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound "decapitation"?

A1: this compound decapitation is a chemical reaction where the closthis compound cage loses a boron vertex, transforming into an 11-vertex anionic nidthis compound species.[3][4] This process is typically initiated by a nucleophilic attack on one of the boron atoms, most commonly the B(3) or B(6) vertices, which are the most electron-deficient due to their proximity to the two cage carbon atoms.[5] The reaction with a base, such as sodium ethoxide in ethanol, formally removes a BH unit, resulting in the formation of the dicarbollide anion, [C₂B₉H₁₂]⁻.[4] This degradation is often undesirable as it alters the compound's structure, stability, and electronic properties.[6]

Q2: Which chemical conditions are known to cause cage degradation?

A2: The primary cause of this compound decapitation is exposure to nucleophiles and bases.[7]

  • Strong Bases: Amine bases (e.g., piperidine, commonly used in peptide synthesis for Fmoc deprotection), alkoxides (e.g., NaOEt), and hydroxides can readily induce decapitation.[4][8]

  • Certain Nucleophiles: The cage can be degraded by nucleophiles like sodium phenoxide under conditions intended for nucleophilic substitution.[8]

  • Harsh Reaction Conditions: While generally stable, prolonged exposure to harsh conditions, such as high temperatures in the presence of a base, can accelerate degradation.[7]

Q3: Are all boron vertices on the this compound cage equally susceptible to attack?

A3: No. The electron density across the cage is not uniform. The boron vertices are electron-deficient in the following order: B(3,6) > B(4,5,7,11) > B(8,10) > B(9,12).[5] The B(3) and B(6) vertices are the most electrophilic and, therefore, the most susceptible to nucleophilic attack and subsequent removal.[5]

Troubleshooting Guide

Problem 1: My this compound-containing compound is degrading during a standard reaction, such as Fmoc deprotection in peptide synthesis.
  • Symptoms: You observe unexpected peaks in your NMR or mass spectrometry data corresponding to a loss of a boron atom (a mass decrease of approximately 11 amu). The reaction mixture may also change color.

  • Cause: The reagent you are using is likely too basic for the this compound cage. For example, piperidine, a common reagent for Fmoc deprotection, is a strong enough base to initiate decapitation.

  • Solution:

    • Use Milder Conditions: Switch to a milder base for your deprotection or reaction. For Fmoc removal, consider using 1,8-diazabicycloundec-7-ene (DBU) in carefully controlled, dilute concentrations, or explore alternative protecting group strategies that do not require strong bases for removal.

    • Protect the Cage: If the reaction conditions cannot be altered, consider protecting the carborane cage itself.

Problem 2: I am trying to perform a nucleophilic substitution on a substituent attached to my carborane, but I am seeing cage degradation instead.
  • Symptoms: Low to no yield of the desired product, with significant formation of nidthis compound byproducts.

  • Cause: The nucleophile is preferentially attacking the electron-deficient boron vertices of the carborane cage rather than the intended reaction site. For instance, attempting a nucleophilic aromatic substitution on a fluorophenyl group attached to a cage carbon can lead to cage degradation with reagents like sodium phenoxide.[8]

  • Solution:

    • Modify the Carborane: Introduce electron-donating or sterically hindering groups onto the carborane cage to decrease the electrophilicity of the boron vertices.

    • Protect the Most Reactive Boron Vertices: Introduce substituents at the B(3) and B(6) positions to shield them from nucleophilic attack.

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for diagnosing and addressing unexpected this compound degradation during an experiment.

G start Experiment Shows Unexpected Byproducts or Low Yield check_nmr Analyze ¹¹B NMR and MS Data start->check_nmr is_decap Is nidthis compound (decapitated species) detected? check_nmr->is_decap reagent_check Was a strong base or nucleophile used (e.g., Piperidine, Alkoxide)? is_decap->reagent_check Yes other_issue Issue is likely unrelated to cage degradation. Investigate other side reactions. is_decap->other_issue No solution_milder ACTION: Use milder reagents or alternative reaction conditions. (e.g., weaker base, different solvent) reagent_check->solution_milder Yes solution_protect ACTION: Protect the carborane cage by substituting B(3,6) vertices. reagent_check->solution_protect No, but still degraded re_evaluate Re-run experiment and analyze results. solution_milder->re_evaluate solution_protect->re_evaluate

Caption: Troubleshooting workflow for this compound cage degradation.

Preventative Strategies and Protocols

The most effective strategy against decapitation is prevention. This can be achieved by protecting the most susceptible boron vertices.

Strategy: Substitution of B(3,6) Vertices

Introducing substituents at the B(3) and B(6) positions can effectively shield the cage from nucleophilic attack.[3] Halogens (Cl, Br, I) and phenyl groups have been shown to successfully protect the cage.[3] While phenyl groups offer robust protection, their bulkiness can be a disadvantage. Halogens provide a smaller footprint, making them ideal for many applications.[3]

Comparative Stability of Substituted o-Carboranes

The table below summarizes the relative stability of various B(3)-substituted o-carboranes to decapitation, highlighting which substituents provide effective protection.

B(3) Substituent (B-X)Decapitation OutcomeProtective EfficacyReference
B-H (Unsubstituted)Readily undergoes decapitation with bases.None[3]
B-FNon-selective decapitation; leads to a mixture of products.Poor[6]
B-OHNon-selective decapitation.Poor[6]
B-ClDecapitation occurs at the unsubstituted B(6) vertex, retaining the B-Cl bond.Good[3][6]
B-BrDecapitation is selective, retaining the substituent.Good[3]
B-IDecapitation is selective, retaining the substituent.Good[3]
B-Alkyl/Aryl/AlkynylDecapitation proceeds with retention of the substituent.Good[6]
B-NH₂ / B-N BondDecapitation proceeds with retention of the substituent.Good[3]
Experimental Protocol: Synthesis of 3,6-Dichloro-o-carborane

A direct, single-step halogenation of the B(3,6) positions is challenging. A common and effective route involves a decapitation-capping sequence or, more recently, methods involving copper-assisted halodeboronation of pinacolborate derivatives. The following is a conceptual outline based on modern approaches.

Reaction Pathway for B(3,6) Halogenation

G A This compound B 3,6-bis(pinacolborate) This compound A->B  Ir-catalyzed  borylation C 3,6-Dichloro-o-carborane (Protected Cage) B->C  Cu-assisted  chlorodeboronation

Caption: Synthetic pathway to a protected this compound cage.

Methodology:

  • Borylation of this compound: The parent this compound is first borylated at the B(3) and B(6) positions using an iridium catalyst and a boron source like bis(pinacolato)diboron (B136004) to yield 3,6-bis(pinacolborate)-1,2-dicarba-closo-dodecaborane.

  • Halodeboronation: The resulting pinacolborate derivative is then treated with a copper salt (e.g., CuCl₂) in a suitable solvent. This facilitates a halodeboronation reaction, replacing the B-Bpin groups with B-Cl bonds to yield the target 3,6-dichloro-o-carborane.[6]

This protected carborane can then be carried through subsequent synthetic steps that require basic or nucleophilic conditions with a significantly reduced risk of cage degradation.

References

Technical Support Center: Optimizing o-Carborane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for o-carborane functionalization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

C-H Functionalization Issues

Question 1: I am getting a low yield or no product during the C-H functionalization of this compound via lithiation. What should I check?

Answer: Low yields in C-H functionalization are a common issue. A systematic troubleshooting approach is essential. The acidic C-H bonds of this compound are readily deprotonated by organolithium reagents like n-butyllithium (n-BuLi).[1] However, the success of the reaction depends on several factors.

Troubleshooting Steps:

  • Reagent Quality: Ensure your this compound is pure and dry. Organolithium reagents are extremely sensitive to moisture and air; use a freshly titrated or new bottle of n-BuLi.[2][3]

  • Reaction Temperature: The initial deprotonation (lithiation) should be performed at a low temperature, typically -78 °C, to prevent side reactions.[4] Allowing the reaction to warm prematurely can lead to degradation.

  • Solvent Purity: Use anhydrous solvents. Tetrahydrofuran (THF) is commonly used and must be thoroughly dried, as trace water will quench the organolithium reagent.[4]

  • Stoichiometry: Ensure the correct stoichiometry of the base. For monolithiation, 1 equivalent of n-BuLi is used. For dilithiation, at least 2 equivalents are required.[1] Using insufficient base will result in incomplete conversion.

  • Electrophile Reactivity: The electrophile you add to the lithiated carborane should be sufficiently reactive. If the electrophile is weak, the reaction may not proceed to completion.

Below is a troubleshooting workflow to diagnose low-yield issues in C-H functionalization.

G start Low Yield in C-H Functionalization reagents Step 1: Verify Reagent Quality - Is this compound pure & dry? - Is n-BuLi freshly titrated? - Is solvent anhydrous? start->reagents conditions Step 2: Check Reaction Conditions - Was temp maintained at -78°C? - Was inert atmosphere sufficient? reagents->conditions   Yes reagents_no Action: Use purified materials. Dry solvent. Titrate n-BuLi. reagents->reagents_no   No stoichiometry Step 3: Review Stoichiometry - Was base:carborane ratio correct? (1:1 for mono, 2:1 for di-substitution) conditions->stoichiometry   Yes conditions_no Action: Improve temperature control. Ensure a robust inert gas setup. conditions->conditions_no   No electrophile Step 4: Assess Electrophile - Is the electrophile reactive enough? - Was it added correctly? stoichiometry->electrophile   Yes stoichiometry_no Action: Adjust stoichiometry. Re-run reaction with correct ratios. stoichiometry->stoichiometry_no   No electrophile_no Action: Use a more reactive electrophile or consider catalysis. electrophile->electrophile_no   No success Problem Resolved electrophile->success   Yes reagents_no->start conditions_no->start stoichiometry_no->start electrophile_no->start

Caption: Troubleshooting workflow for low-yield this compound C-H functionalization.

Question 2: I suspect my this compound cage is degrading during the reaction. How can I confirm this and prevent it?

Answer: The this compound cage is susceptible to degradation, particularly under strongly basic conditions, which can lead to the formation of anionic nidthis compound species.[1][5] This "deboronation" involves the removal of a boron vertex.[6]

Confirmation:

  • NMR Spectroscopy: The most definitive method. In the ¹¹B NMR spectrum, the appearance of broad, upfield-shifted signals (typically between -10 and -40 ppm) is characteristic of nidthis compound anions, contrasting with the sharper signals of the closo-cage between 0 and -15 ppm.

  • TLC Analysis: Cage degradation often produces more polar byproducts, which will have different Rf values on a TLC plate compared to your desired product.

Prevention Strategies:

  • Temperature Control: Strictly maintain low temperatures when using strong bases like n-BuLi or NaH.

  • Milder Bases: If possible, use a weaker base that is still capable of deprotonating the C-H bond.

  • Reaction Time: Avoid unnecessarily long reaction times in the presence of strong bases.

  • Protecting Groups: In complex syntheses, consider using protecting groups on the cage carbons to modulate reactivity.

B-H Functionalization Issues

Question 3: How can I achieve regioselective functionalization of a specific B-H bond?

Answer: Selective B-H functionalization is a significant challenge because there are ten chemically similar B-H vertices.[7][8] However, their electronic properties are not identical. The electron density varies across the cage, following the general trend: B(9,12) > B(8,10) > B(4,5,7,11) > B(3,6).[9][10] This difference can be exploited using transition metal catalysis.

General Strategy:

  • Electron-Rich Catalysts (e.g., Iridium): These catalysts preferentially activate the most electron-deficient B-H bonds, which are at the B(3,6) positions.[9][10][11]

  • Electron-Deficient Catalysts (e.g., Palladium): These catalysts target the more electron-rich B-H bonds, typically at the B(8,9,10,12) positions.[10][11]

  • Directing Groups: Attaching a coordinating group to a cage carbon can direct a metal catalyst to adjacent B-H bonds (e.g., B(4,5,7,11) positions).[11][12]

The diagram below illustrates this relationship.

G cluster_0 Catalyst Electronic Properties cluster_1 This compound B-H Vertex Electron Density catalyst_rich Electron-Rich Catalyst (e.g., Ir(I)) bh_poor Electron-Deficient B(3,6)-H Bonds catalyst_rich->bh_poor   Activates catalyst_poor Electron-Deficient Catalyst (e.g., Pd(II)) bh_rich Electron-Rich B(9,12)-H Bonds catalyst_poor->bh_rich   Activates catalyst_directed Directed Catalysis (e.g., with -COOH, -NHAc) bh_mid Intermediate B(4,5,7,11)-H Bonds catalyst_directed->bh_mid   Directs to

Caption: Logic for catalyst selection in regioselective B-H functionalization.

Question 4: My palladium-catalyzed B-H arylation reaction is failing. What are the common pitfalls?

Answer: Palladium-catalyzed B-H functionalizations can be sensitive. If you are experiencing low to no yield, consider the following:

  • Catalyst Oxidation State: Ensure the correct palladium precursor is used and that the active catalytic species can be generated.

  • Ligand Choice: The ligand is critical for stabilizing the palladium center and modulating its reactivity. The reaction may require specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands.

  • Oxidant/Additive: Many B-H activation cycles require an oxidant to regenerate the active catalyst. Ensure it is fresh and added in the correct amount.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction outcome.[13] A screen of different solvents (e.g., toluene, dioxane, DMF) may be necessary.

  • Atmosphere: These reactions must be performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can deactivate the catalyst.

Data Presentation: Regioselective B-H Functionalization

The following table summarizes common catalytic systems for achieving regioselective B-H functionalization of this compound.

Target Position(s)Electron DensityCatalyst TypeExample Catalyst SystemReaction TypeReference(s)
B(3,6) Most DeficientElectron-RichIridium(I) / B₂pin₂Diborylation[9]
B(8,9,10,12) Most RichElectron-Deficient[Pd(MeCN)₄][BF₄]₂Tetrafluorination[10][11]
B(9) RichOxidativeHNO₃ / HOTfHydroxylation[14][15]
B(4,5) or B(4,7) IntermediateDirectedIridium(III) with -COOH groupAlkenylation[9][12]
Experimental Protocols

Safety Note: Always handle organolithium reagents (e.g., n-BuLi) and transition metal catalysts with extreme care in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

Protocol 1: General Procedure for Monolithiation and C-H Functionalization

This protocol describes a general method for the deprotonation of one acidic C-H proton followed by quenching with an electrophile.[4]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq, solution titrated)

  • Electrophile (e.g., Iodomethane, Chlorotrimethylsilane) (1.1 eq)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • Add this compound to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Seal the flask with septa, and evacuate and backfill with argon three times.

  • Add anhydrous THF via syringe and cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe over 5 minutes.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.[4]

  • Add the desired electrophile dropwise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours (reaction time depends on the electrophile).

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Protocol 2: Iridium-Catalyzed Regioselective B(3,6)-Diborylation

This protocol is a representative example of a transition-metal-catalyzed B-H activation, targeting the electron-deficient B(3,6) positions.[9]

Materials:

  • This compound derivative (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (2.5 eq)

  • [Ir(cod)OMe]₂ (Iridium catalyst precursor) (3 mol%)

  • dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (6 mol%)

  • Anhydrous octane (B31449)

Procedure:

  • In a glovebox, add the this compound substrate, B₂pin₂, [Ir(cod)OMe]₂, and dtbpy to a Schlenk tube equipped with a stir bar.

  • Add anhydrous octane to the tube.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to isolate the B(3,6)-diborylated this compound product.

References

Challenges in achieving regioselectivity in B-H functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for regioselective B-H functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in iridium-catalyzed C-H borylation?

A1: The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by a balance of steric and electronic effects. For many aromatic and aliphatic systems, steric hindrance is the dominant factor, with borylation favoring the least sterically crowded C-H bond.[1][2][3][4][5] In mono-substituted arenes, this typically leads to a mixture of meta- and para-borylated products, with the ortho position being disfavored due to steric clash with the substituent.[4][5][6] However, in heteroaromatic systems, electronic effects can play a more significant role in directing the borylation.[3][7][8]

Q2: How can I achieve ortho-selectivity in arene C-H borylation?

A2: Achieving ortho-selectivity often requires overcoming the inherent steric hindrance. This can be accomplished by employing directing groups that position the catalyst proximal to the target C-H bond.[9] Strategies include:

  • Chelating Directing Groups: Functional groups that can coordinate to the iridium center can direct the borylation to the ortho position.

  • Hydrosilyl Directing Groups: A dimethyl-hydrosilyl group, for instance, can direct borylation to the C-H bond ortho to the silane.[5]

  • Ligand Modification: Replacing standard ligands like 4,4′-di-tert-butylbipyridine (dtbpy) with others, such as picolylamine, can invert the typical steric-controlled product distribution to favor ortho-substitution for certain substrates like benzylic amines.[1]

  • Non-covalent Interactions: Hydrogen bonding interactions between the substrate and the catalyst can also favor ortho-selective C-H borylation.[4]

Q3: My borylation reaction on a substituted aniline (B41778) is giving poor regioselectivity. What could be the issue?

A3: Regioselectivity in the borylation of anilines can be complex. While standard conditions often yield a mixture of isomers, specific strategies can enhance selectivity. For instance, ortho-borylation can be favored by using a smaller diboron (B99234) reagent like B₂eg₂ (from ethane-1,2-diol), though the resulting boronate esters may be unstable.[10] A balance between regioselectivity and product stability can be achieved with slightly larger diols like butane-1,2-diol (to form B₂bg₂).[10] Additionally, in situ N-borylation can lead to the formation of a Bpin steric shield, directing functionalization to the para position in some ortho-substituted anilines.[11]

Q4: I am struggling with regioselectivity in the borylation of indoles. What factors should I consider?

A4: The borylation of indoles is sensitive to the choice of directing group and borylating agent. Without a directing group, electrophilic borylation typically occurs at the C3 position. To achieve selectivity at other positions, a directing group on the N1 nitrogen is necessary.[12]

  • C7 Selectivity: Can be achieved using a pivaloyl directing group with BBr₃. The bulky tert-butyl group disfavors interaction with the C7-H, orienting the carbonyl towards C7.[12] Five-membered heterocyclic directing groups, like thiazole, also promote C7 borylation.[13]

  • C2 Selectivity: Six-membered heterocyclic directing groups, such as pyridines and pyrimidines, tend to favor borylation at the C2 position.[12][13]

Q5: What are the main challenges in achieving regioselective B-H functionalization of carboranes?

A5: The primary challenge with carboranes is the presence of ten similar and relatively inert B-H bonds, making differentiation difficult.[14][15] Regioselectivity is governed by the electronic properties of the boron vertices and can be controlled by the choice of catalyst and the use of directing groups.[14][16]

  • B(3,6)-H bonds: Being the most electron-deficient, these can be activated by electron-rich transition metal catalysts.[14][16]

  • B(8,9,10,12)-H bonds: These relatively electron-rich bonds can be functionalized using electron-deficient transition metal catalysts.[14][16]

  • B(4,5,7,11)-H bonds: Activation of these bonds often requires a directing group to guide the catalyst.[14][16] A "cage walking" strategy, where a metal catalyst migrates across the carborane cage, can also be employed to achieve functionalization at positions remote from the initial activation site.[17]

Troubleshooting Guides

Issue 1: Poor or No Conversion in a Miyaura Borylation
Possible Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst (e.g., PdCl₂(dppf)). While many Pd(II) precatalysts are air-stable, prolonged or improper storage can lead to degradation.[18]The active Pd(0) species is generated in situ, but the quality of the precatalyst is crucial.
Poor Quality Diboron Reagent Check the purity of the diboron reagent (e.g., B₂pin₂, neo₂B₂) by ¹H and ¹¹B NMR. Consider using a new bottle from a reliable supplier.[18]Impurities or degradation of the diboron reagent can inhibit the reaction.
Inadequate Anhydrous Conditions Ensure all glassware is oven-dried. Use anhydrous solvents and dry the base (e.g., KOAc) before use.[18]While trace water can sometimes accelerate the reaction, excessive water will hydrolyze the diboron reagent and deactivate the catalyst.
Oxygen Contamination Degas the reaction mixture using a freeze-pump-thaw cycle or by sparging with an inert gas (e.g., Argon) before heating.[18]Oxygen can oxidize and deactivate the active Pd(0) catalyst.
Substrate-Catalyst Inhibition If your substrate is a strong ligand (e.g., terpyridine), it may be coordinating to the palladium and inhibiting catalysis.[18] Consider increasing the catalyst loading or using a different ligand.Strong coordination of the substrate can prevent the formation of the active catalytic species.
Solubility Issues Ensure the reaction mixture is homogeneous at the reaction temperature. If not, consider a different solvent system.[18]Poor solubility of reactants can lead to slow or incomplete reactions.
Issue 2: Low Regioselectivity in Iridium-Catalyzed Arene Borylation
Possible Cause Troubleshooting Step Rationale
Steric and Electronic Effects Competing For substrates with minimal steric differentiation between C-H bonds, regioselectivity can be low. Modify the ligand on the iridium catalyst. For example, bulkier ligands can enhance steric control.The ligand environment around the metal center is critical in dictating the selectivity of C-H activation.
Incorrect Borylating Agent The size of the diboron reagent can influence selectivity. For achieving ortho-selectivity in anilines, smaller diol-derived diborons (e.g., B₂eg₂) are more effective than B₂pin₂.[10]The steric bulk of the boryl group being transferred can influence its accessibility to different C-H bonds.
Substrate Directing Group Ineffective The chosen directing group may not be optimal for the substrate or reaction conditions. Experiment with different directing groups that have varying coordinating abilities or steric profiles.The efficacy of a directing group is highly dependent on the specific substrate and reaction.
Reaction Temperature Too High High temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the formation of minor isomers. Try running the reaction at a lower temperature for a longer duration.Kinetic control is often better achieved at lower temperatures.

Experimental Protocols

General Protocol for Iridium-Catalyzed C-H Borylation of an Arene

This is a general procedure and may require optimization for specific substrates.

  • Preparation: In a nitrogen-filled glovebox, add the arene substrate (1.0 mmol), bis(pinacolato)diboron (B136004) (B₂pin₂, 1.2 mmol), [Ir(OMe)(COD)]₂ (0.015 mmol, 1.5 mol %), and 4,4′-di-tert-butylbipyridine (dtbpy) (0.030 mmol, 3.0 mol %) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous solvent (e.g., cyclohexane, THF, or octane, 5 mL) to the Schlenk tube.

  • Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Reference adapted from general procedures for iridium-catalyzed borylation.[1][6]

Visualizations

experimental_workflow General Workflow for Regioselective B-H Functionalization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reactants 1. Combine Substrate, Boron Reagent, Catalyst, and Ligand prep_solvent 2. Add Anhydrous Solvent prep_reactants->prep_solvent reaction_heat 3. Heat under Inert Atmosphere prep_solvent->reaction_heat reaction_monitor 4. Monitor Progress (TLC, GC-MS) reaction_heat->reaction_monitor workup_quench 5. Cool and Quench Reaction reaction_monitor->workup_quench workup_extract 6. Extraction and Solvent Removal workup_quench->workup_extract workup_purify 7. Purify (Column Chromatography) workup_extract->workup_purify analysis 8. Characterize Product (NMR, MS) workup_purify->analysis

Caption: A typical experimental workflow for B-H functionalization reactions.

regioselectivity_logic Decision Logic for Troubleshooting Regioselectivity start Poor Regioselectivity Observed check_sterics Is Steric Hindrance the Dominant Factor? start->check_sterics check_electronics Are Electronic Effects Significant (e.g., Heterocycles)? check_sterics->check_electronics No use_dg Employ a Directing Group (DG) check_sterics->use_dg Yes modify_ligand Modify Catalyst Ligand (e.g., size, electronics) check_electronics->modify_ligand Yes change_boron_reagent Change Boron Reagent (e.g., B₂eg₂ for ortho) check_electronics->change_boron_reagent No/Unsure optimize_conditions Optimize Reaction Conditions (Temp., Solvent) use_dg->optimize_conditions modify_ligand->optimize_conditions change_boron_reagent->optimize_conditions result Improved Regioselectivity optimize_conditions->result

Caption: A troubleshooting guide for improving regioselectivity in B-H borylation.

References

Technical Support Center: 11B NMR Analysis of o-Carborane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ¹¹B NMR analysis of o-carborane compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their NMR experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹¹B NMR chemical shift ranges for this compound?

The chemical shifts in ¹¹B NMR spectra of this compound derivatives are highly dependent on the boron atom's position within the icosahedral cage and the nature of its substituents. The high degree of intramolecular symmetry can sometimes simplify the spectrum to fewer peaks than the number of unique boron environments.[1] Generally, the resonances fall within a relatively narrow range upfield from the BF₃·OEt₂ reference.

For unsubstituted this compound (1,2-closo-C₂B₁₀H₁₂), the ¹¹B{¹H}-NMR spectrum shows four distinct resonances corresponding to the different boron environments. The assignment and typical chemical shift ranges are summarized in the table below. Substitution on the cage can cause significant shifts from these values.[2]

Boron Position(s)Number of Boron AtomsTypical δ ¹¹B (ppm) vs. BF₃·OEt₂
B(9,12)2~ -3.1
B(8,10)2~ -7.0
B(4,5,7,11)4~ -11.5
B(3,6)2~ -13.5

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and substitution.

Q2: Why is proton decoupling ({¹H}) important for ¹¹B NMR of carboranes?

Proton decoupling is crucial for simplifying complex ¹¹B NMR spectra of carboranes. The ¹¹B nucleus (I=3/2) couples with directly attached protons (¹H, I=1/2), splitting each boron signal into a doublet. Furthermore, coupling to the less abundant ¹⁰B isotope (I=3) can add further complexity.[3] Applying ¹¹B decoupling during ¹H acquisition or ¹H decoupling during ¹¹B acquisition collapses these multiplets into singlets, which dramatically simplifies the spectrum, reduces signal overlap, and allows for clearer identification of the chemically distinct boron environments.[3]

Q3: What is quadrupolar broadening and how does it affect my spectrum?

The ¹¹B nucleus has a nuclear spin of I = 3/2, which means it has a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment.[4][5] This quadrupole moment interacts with the local electric field gradient at the boron nucleus, providing a very efficient relaxation mechanism. This rapid relaxation leads to significant line broadening, which is a primary cause of poor resolution in ¹¹B NMR spectra.[4][5] This effect, known as quadrupolar broadening, can make it difficult to resolve closely spaced signals and can even obscure coupling information.[6][7]

Troubleshooting Guide

Issue 1: My ¹¹B NMR peaks are extremely broad and poorly resolved.

Broad, unresolved peaks are the most common issue in ¹¹B NMR of carboranes. This is often a combination of factors, primarily quadrupolar broadening and experimental setup.

Possible Causes & Solutions:

  • Quadrupolar Relaxation: This is an intrinsic property of the ¹¹B nucleus. While it cannot be eliminated, its effects can be minimized.

    • Solution: Work at higher magnetic field strengths. The second-order quadrupolar broadening effect decreases with increasing magnetic field (B₀), leading to narrower lines and better resolution.[8]

    • Solution: For solid samples, Magic Angle Spinning (MAS) is essential. MAS averages out anisotropic interactions, including some quadrupolar effects, leading to significantly narrower lines.[4][5][9]

  • Unresolved B-H Coupling: If proton decoupling is not applied or is inefficient, each boron signal will be split, contributing to spectral complexity and apparent broadening.

    • Solution: Ensure effective ¹H decoupling is applied during acquisition. Use a sufficient decoupling field strength (e.g., 50 kHz) to cover the full proton spectral width.[9]

  • Sample Viscosity & Temperature: In solution, molecular tumbling rates affect the efficiency of quadrupolar relaxation. High viscosity or low temperature can slow tumbling, leading to broader lines.

    • Solution: Use a low-viscosity solvent. If possible, increase the sample temperature to promote faster, more isotropic molecular reorientation, which can average out the quadrupolar interactions more effectively and narrow the lines.[9]

  • Paramagnetic Impurities: The presence of paramagnetic species can dramatically shorten relaxation times and cause extreme broadening.

    • Solution: Ensure high sample purity. Use high-purity solvents and remove any potential metal contaminants.

Troubleshooting Workflow for Poor Spectral Quality

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Optimizations Problem Poor Spectrum Quality (Broad, Unresolved Peaks) Cause1 Intrinsic Quadrupolar Broadening Problem->Cause1 Cause2 Inefficient ¹H Decoupling Problem->Cause2 Cause3 Sample Conditions (Viscosity, Temp.) Problem->Cause3 Cause4 Paramagnetic Impurities Problem->Cause4 Sol1a Increase Magnetic Field Strength (B₀) Cause1->Sol1a Sol1b Use Solid-State MAS / MQMAS Cause1->Sol1b Sol2 Optimize Decoupling Power & Bandwidth Cause2->Sol2 Sol3 Use Low-Viscosity Solvent & Increase Temperature Cause3->Sol3 Sol4 Purify Sample & Use High-Purity Solvents Cause4->Sol4

Caption: Troubleshooting workflow for poor quality ¹¹B NMR spectra.

Issue 2: The baseline of my spectrum is distorted or shows a broad "hump".

A distorted baseline, often called a "boron hump," is a common artifact in ¹¹B NMR.

Possible Causes & Solutions:

  • Background Signal from Probe/Tubes: Standard NMR probes and borosilicate glass NMR tubes contain boron nitride and borosilicate glass, respectively. These materials can contribute a very broad background signal that can obscure the signals from your sample, especially at low concentrations.[8][10]

    • Solution 1: Use a quartz NMR tube, which contains no boron. While this helps, it may not eliminate background from the probe itself.[10]

    • Solution 2: Acquire a background spectrum of your solvent in the same NMR tube and subtract it from your sample spectrum.

    • Solution 3: Use pulse sequences designed to suppress broad background signals, such as a Hahn echo or QCPMG sequence. The Hahn echo is often effective at suppressing the probe's background signal.[8]

  • Acoustic Ringing: The high-power radiofrequency pulses used in NMR can cause the probe to vibrate, inducing a spurious signal known as acoustic ringing. This can distort the baseline.

    • Solution: Increase the pre-acquisition delay (the time between the end of the pulse and the start of acquisition) to allow the ringing to decay before signal detection begins.

Experimental Protocols

Standard Protocol for High-Resolution Solution ¹¹B NMR of o-Carboranes

This protocol is a general guideline. Specific parameters may need to be optimized for your instrument and sample.

  • Sample Preparation:

    • Dissolve 5-15 mg of the this compound compound in ~0.6 mL of a deuterated, low-viscosity solvent (e.g., CDCl₃, Acetone-d₆, CD₂Cl₂).

    • Use a high-quality NMR tube. For very dilute samples, a quartz tube is recommended to minimize background signals.

  • Spectrometer Setup:

    • Tune and match the ¹¹B channel on the probe. Ensure the ¹H channel is also tuned for decoupling.

    • Reference the ¹¹B chemical shifts externally to a sealed capillary of BF₃·OEt₂ (δ = 0.0 ppm).[11]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker systems).

    • Pulse Width: Use a calibrated 90° pulse for ¹¹B.

    • Spectral Width: A range of +50 to -50 ppm is typically sufficient to cover most carborane signals.

    • Acquisition Time (AQ): Set to at least 0.1 s to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate, as ¹¹B relaxation is fast.[9]

    • Decoupling: Use a composite pulse decoupling sequence (e.g., GARP or WALTZ-16) on the ¹H channel during the acquisition period.

    • Number of Scans (NS): Varies by concentration. Start with 64 or 128 scans and increase as needed for good signal-to-noise.

  • Processing:

    • Apply an exponential line broadening (LB) of 1-5 Hz to improve the signal-to-noise ratio without excessively degrading resolution.

    • Perform Fourier transform, phase correction, and baseline correction.

Relationship between Boron Position and Chemical Shift

G cluster_shifts Approximate ¹¹B Chemical Shift (ppm) Cage This compound Cage B(9,12) B(8,10) B(4,5,7,11) B(3,6) Shift1 ~ -3 ppm Cage:p9->Shift1 Shift2 ~ -7 ppm Cage:p8->Shift2 Shift3 ~ -11.5 ppm Cage:p4->Shift3 Shift4 ~ -13.5 ppm Cage:p3->Shift4

Caption: Logical relationship of boron atom position to its ¹¹B NMR chemical shift.

References

Technical Support Center: Overcoming Solubility Challenges of o-Carborane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with o-carborane derivatives during experimental research and drug development.

Troubleshooting Guide

Problem: My this compound derivative has precipitated out of solution during my experiment. What can I do?

Initial Assessment Workflow

This workflow outlines a systematic approach to diagnosing and resolving solubility issues with your this compound derivative.

G start Precipitate Observed check_concentration Is the concentration too high? start->check_concentration check_solvent Is the solvent system appropriate? check_concentration->check_solvent No reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes consider_modification Consider Chemical Modification check_solvent->consider_modification Yes consider_formulation Consider Formulation Strategy check_solvent->consider_formulation Yes change_solvent Change Solvent or Add Co-solvent check_solvent->change_solvent No closo_to_nido Convert closo- to nidthis compound consider_modification->closo_to_nido add_polar_groups Add Polar Functional Groups consider_modification->add_polar_groups use_cyclodextrin Use Cyclodextrins consider_formulation->use_cyclodextrin liposomes Formulate as Liposomes/Nanoparticles consider_formulation->liposomes solid_dispersion Create Solid Dispersion consider_formulation->solid_dispersion end_soluble Compound Solubilized reduce_concentration->end_soluble end_insoluble Further Optimization Needed reduce_concentration->end_insoluble change_solvent->end_soluble change_solvent->end_insoluble closo_to_nido->end_soluble closo_to_nido->end_insoluble add_polar_groups->end_soluble add_polar_groups->end_insoluble use_cyclodextrin->end_soluble use_cyclodextrin->end_insoluble liposomes->end_soluble liposomes->end_insoluble solid_dispersion->end_soluble solid_dispersion->end_insoluble

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the primary strategies to improve its solubility?

A1: There are two main approaches to enhance the aqueous solubility of this compound derivatives: chemical modification and formulation strategies.

  • Chemical Modification: This involves altering the chemical structure of the this compound derivative to increase its polarity.

    • Conversion to nido-Carboranes: The transformation of a neutral closthis compound cage to an anionic nidthis compound cage significantly increases water solubility.[1] This is achieved by removing a boron vertex ("decapitation").[1]

    • Introduction of Polar Functional Groups: Attaching polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups to the carborane cage can improve aqueous solubility.

    • Glycosylation: Conjugating the carborane derivative with a carbohydrate moiety, such as glucosamine, can markedly enhance its intrinsic solubility.[2]

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains is a common strategy to increase the hydrophilicity and biocompatibility of carborane derivatives.[3]

  • Formulation Strategies: These methods involve the use of excipients to improve the solubility of the unmodified this compound derivative.

    • Co-solvents: Using a mixture of solvents, such as DMSO and water, can increase the solubility of hydrophobic compounds.[4][5]

    • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic carborane cage within their cavity, forming an inclusion complex with a hydrophilic exterior, thereby increasing aqueous solubility.

    • Lipid-Based Formulations: Encapsulating the this compound derivative in liposomes or forming self-emulsifying drug delivery systems (SEDDS) can improve its dispersion and absorption in aqueous environments.

    • Nanoparticles: Formulating the derivative into polymeric nanoparticles can enhance its solubility and provide opportunities for targeted delivery.

    • Solid Dispersions: Dispersing the this compound derivative in a hydrophilic polymer matrix at a solid state can improve its dissolution rate.

Q2: I need to dissolve my this compound derivative in an organic solvent for a reaction. What are some common choices?

A2: The solubility of this compound derivatives in organic solvents depends on the specific substituents on the carborane cage. However, for the parent this compound and many of its derivatives, the following solvents are commonly used. It is always recommended to perform a small-scale solubility test first.

Table 1: Qualitative Solubility of Unsubstituted this compound

SolventSolubilityReference
WaterInsoluble[1][6][7][8]
Chloroform (B151607)Sparingly Soluble[1][6][8]
MethanolSlightly Soluble[1][6][8]
Dimethyl Sulfoxide (B87167) (DMSO)Slightly Soluble[1][6][8]
DichloromethaneSoluble
Tetrahydrofuran (THF)Soluble
AcetonitrileSoluble
TolueneSoluble
BenzeneSoluble

Note: "Sparingly soluble" and "slightly soluble" indicate that the compound has limited solubility in these solvents.

Q3: How do I choose the best solubilization strategy for my specific this compound derivative and application?

A3: The choice of solubilization strategy depends on several factors, including the physicochemical properties of your derivative, the intended application (e.g., in vitro assay, in vivo study), and the required concentration.

Decision-Making Framework for Solubilization Strategy

G start Need to Solubilize This compound Derivative application What is the application? start->application in_vitro In Vitro Assay application->in_vitro Biological in_vivo In Vivo Study application->in_vivo Pre-clinical/Clinical organic_synthesis Organic Synthesis application->organic_synthesis Chemical Reaction solvent_choice Use co-solvents (e.g., DMSO/buffer) Keep final DMSO conc. < 0.5% in_vitro->solvent_choice Initial Step cyclodextrin Formulate with cyclodextrins in_vitro->cyclodextrin If co-solvents fail formulation_strategy Liposomes, Nanoparticles, Solid Dispersions, SEDDS in_vivo->formulation_strategy Primary Approach chemical_modification PEGylation, Glycosylation, Conversion to nido-form in_vivo->chemical_modification Alternative/Combined Approach solvent_selection Select appropriate aprotic/polar aprotic solvent (THF, DCM, Acetonitrile, etc.) organic_synthesis->solvent_selection Primary Consideration sub_goal_end

Caption: Decision-making framework for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound Derivatives using β-Cyclodextrin (Kneading Method)

This protocol describes a simple and economical method to prepare an inclusion complex of an this compound derivative with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Mortar and pestle

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of the this compound derivative to HP-β-CD. A 1:1 molar ratio is a good starting point.

  • Weighing: Accurately weigh the calculated amounts of the this compound derivative and HP-β-CD.

  • Kneading: a. Place the HP-β-CD in the mortar. b. Add a small amount of deionized water dropwise to the HP-β-CD and triturate with the pestle to form a homogeneous paste. c. Gradually add the this compound derivative to the paste while continuously triturating. d. Knead the mixture for 30-60 minutes. The mixture should maintain a paste-like consistency. Add more drops of water if it becomes too dry.

  • Drying: a. Spread the resulting paste in a thin layer on a glass dish. b. Dry the paste in a drying oven at 40-50°C until a constant weight is achieved, or dry under vacuum at room temperature.

  • Pulverization and Sieving: a. Pulverize the dried complex into a fine powder using the mortar and pestle. b. Pass the powder through a fine-mesh sieve to ensure uniformity.

  • Solubility Assessment: a. Prepare a saturated solution of the complex in water. b. Determine the concentration of the this compound derivative in the saturated solution using a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the improvement in solubility.

Protocol 2: Preparation of this compound-Loaded Liposomes by the Thin-Film Hydration Method

This protocol outlines the preparation of liposomes to encapsulate a hydrophobic this compound derivative, facilitating its dispersion in aqueous media for biological studies.

Materials:

  • This compound derivative

  • Phospholipid (e.g., DSPC or DPPC)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or extruder

  • Round-bottom flask

Procedure:

  • Lipid Film Formation: a. Dissolve the this compound derivative, phospholipid, and cholesterol in chloroform in a round-bottom flask. A common molar ratio for phospholipid to cholesterol is 2:1. The amount of this compound derivative can be varied (e.g., 1-10 mol% of the total lipid). b. Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at a temperature above the phase transition temperature of the phospholipid (e.g., 60°C for DSPC). c. A thin, uniform lipid film should form on the inner wall of the flask. Continue to evaporate for at least 30 minutes after the film appears dry to remove any residual solvent.

  • Hydration: a. Add pre-warmed (above the phase transition temperature) PBS (pH 7.4) to the flask containing the lipid film. b. Hydrate the film by rotating the flask on the rotary evaporator (without vacuum) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles, SUVs), the MLV suspension needs to be downsized. b. Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent. c. Extrusion (Recommended): For a more defined size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes of a specific pore size (e.g., 100 nm). Repeat the extrusion process 10-20 times.

  • Characterization: a. Characterize the liposome (B1194612) suspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Determine the encapsulation efficiency of the this compound derivative using a suitable analytical method after separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography).

Protocol 3: Kinetic Solubility Assay for this compound Derivatives

This protocol is used to determine the kinetic solubility of an this compound derivative in an aqueous buffer, which is particularly relevant for early-stage drug discovery and in vitro screening.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate shaker

  • Plate reader or other analytical instrument (HPLC-UV, LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the this compound derivative in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO (Optional): If a range of concentrations is to be tested, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: a. Add the aqueous buffer to the wells of the 96-well plate. b. Add a small volume of the DMSO stock solution (or each dilution) to the buffer to achieve the desired final concentration of the this compound derivative. The final DMSO concentration should typically be kept below 1% to avoid solvent effects.

  • Incubation and Equilibration: a. Seal the plate and incubate at room temperature for 1.5-2 hours on a plate shaker. This allows for the precipitation of the compound that is above its solubility limit.

  • Separation of Precipitate: a. Centrifuge the plate to pellet any precipitate. b. Alternatively, use a filter plate to separate the supernatant from the precipitate.

  • Quantification: a. Carefully transfer the supernatant to a new plate. b. Determine the concentration of the dissolved this compound derivative in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC-UV, or LC-MS/MS). c. The measured concentration represents the kinetic solubility of the compound under the tested conditions.

References

Technical Support Center: Enhancing the Thermal Stability of o-Carborane-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the thermal stability of o-Carborane-containing polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the synthesis, characterization, and analysis of this compound-containing polymers.

Synthesis & Polymerization Issues

Q1: I am observing premature gelation during the polycondensation of my this compound-containing polymer. What is the likely cause and how can I prevent it?

A: Premature gelation is a common issue, particularly in reactions catalyzed by highly active catalysts like FeCl₃.[1]

  • Cause: The high reactivity of this compound monomers under certain catalytic conditions can lead to uncontrolled cross-linking reactions, resulting in the formation of an insoluble gel before high molecular weight linear polymers can be formed.[1]

  • Solution:

    • Monomer Modification: Utilize sterically hindered monomers, such as phenyl-substituted dimethoxy-m-carborane. The bulky phenyl groups can prevent side reactions and promote the formation of linear, high-molecular-weight polymers.[1]

    • Catalyst Choice: Consider using a less reactive catalyst or optimizing the catalyst concentration.

    • Reaction Conditions: Adjusting the reaction temperature and monomer concentration can also help to control the polymerization rate and reduce the likelihood of gelation.

Q2: I am struggling to achieve a high molecular weight for my this compound-siloxane polymer. What synthesis methods are recommended?

A: Achieving a high molecular weight is crucial for obtaining desirable mechanical properties in the final polymer.

  • Recommended Method: A highly effective approach is the heterofunctional condensation of silanol (B1196071) derivatives of carboranes with compounds containing amino, carbamate, or ureido groups. Specifically, reacting 1,7-[(HO)Me₂Si]₂C₂B₁₀H₁₀ with bis(ureido)silanes has been shown to produce linear polymers with molecular weights exceeding 250,000 g/mol . This method often proceeds with minimal side reactions, such as the cleavage of siloxane bonds.[1]

  • Alternative Strategies:

    • Ensure the purity of your monomers and solvents, as impurities can terminate the polymerization reaction.

    • Precisely control the stoichiometry of the reactants. An imbalance can limit the chain length.

    • Optimize reaction time and temperature to drive the polymerization to completion.

Q3: My hydrosilylation reaction using a Karstedt's catalyst is sluggish or incomplete. What are the potential issues?

A: Several factors can inhibit the efficiency of Karstedt's catalyst in hydrosilylation reactions.

  • Catalyst Poisoning: Amines, phosphorus compounds, sulfur compounds, and tin compounds are known poisons for platinum-based catalysts. Ensure all reagents and solvents are free from these contaminants. If a tin-catalyzed step is part of your synthesis, it is advisable to perform it after the hydrosilylation.[1]

  • Moisture: High levels of moisture can lead to catalyst decomposition. Use anhydrous solvents and reagents, and consider using molecular sieves to remove any residual water.[1]

  • Side Reactions: The reaction of the silane (B1218182) reagent with water can produce hydrogen gas, which can interfere with the reaction. Adding a small amount of palladium black (10-15 ppm) can help to remove the hydrogen gas.[1]

Characterization & Analysis Issues

Q4: I am seeing unexpected peaks in my Gel Permeation Chromatography (GPC) results for my carborane-siloxane polymer. What could be the cause?

A: Unexpected GPC peaks can arise from several sources.

  • Solvent-Polymer Interaction: Polydimethylsiloxane (PDMS) and similar polymers can have a refractive index close to that of tetrahydrofuran (B95107) (THF), a common GPC solvent. This can result in small or absent peaks when using a refractive index (RI) detector. Using toluene (B28343) as the GPC solvent is often a better choice for polysiloxanes.[1]

  • Contamination: "Ghost peaks" can be caused by contaminants from vials, septa, or syringes. Siloxane-based compounds are common contaminants from GC septa.[1]

  • Polymer Aggregation: The polymer may be aggregating in solution, leading to the appearance of high molecular weight shoulders or distinct peaks. Ensure your sample is fully dissolved and consider filtering it before injection.[1]

Q5: How does the this compound isomer affect the thermal stability of the resulting polymer?

A: The isomer of the carborane cage has a significant impact on the thermal properties of the polymer. Polymers incorporating m-carborane (B99378) generally exhibit higher glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to their this compound counterparts.[2] This is attributed to the greater intrinsic thermal stability of the m-carborane cage itself.[2]

Quantitative Data on Thermal Stability

The incorporation of this compound into polymer backbones significantly enhances their thermal and thermo-oxidative stability. This is primarily due to the formation of a protective, self-healing layer of boron oxide, boron carbide, or borosilicate at elevated temperatures, which retards further weight loss.[3][4]

Table 1: Thermal Properties of Carborane-Containing Polyimides vs. Boron-Free Polyimide

Polymer5% Weight Loss Temp. (Td5) in N₂ (°C)5% Weight Loss Temp. (Td5) in Air (°C)Char Yield at 800°C in N₂ (%)Char Yield at 800°C in Air (%)
Boron-Free Polyimide (CPI-0)582500600
CPI-20 (20% Carborane Diamine)595550+7570
CPI-50 (50% Carborane Diamine)601550+8580

Data compiled from multiple sources for illustrative purposes.[3]

Table 2: Thermal Properties of Carborane-Containing Polyesters vs. Conventional Polyester

Polymer SystemMonomersTd5 (°C, N₂)Char Yield @ 700°C (N₂) (%)Char Yield @ 700°C (Air) (%)
Carborane PolyesterCarborane diol and diacid chlorides>400>70>60
Conventional PolyesterAliphatic diol and diacid chlorides~350<100

Data compiled from multiple sources for illustrative purposes.[4]

Experimental Protocols

Synthesis of an this compound-Containing Aromatic Polyimide (CPI)

This protocol describes a typical synthesis of a carborane-containing polyimide film.[5][6]

Materials:

  • 3,3′,4,4′-biphenyltetracarboxylic dianhydride (s-BPDA)

  • 4,4′-diaminodiphenyl ether (4,4′-ODA)

  • 1,4-benzenediamine (PDA)

  • 1,7-bis(aminophenyl)-meta-carborane (BACB) (or an orththis compound diamine analog)

  • N-methyl-2-pyrrolidinone (NMP), anhydrous

Procedure:

  • Dry all glassware thoroughly. In a dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve the aromatic diamines (e.g., a mixture of PDA, 4,4′-ODA, and the carborane diamine) in anhydrous NMP.

  • Stir the mixture at room temperature under a nitrogen atmosphere until the diamines are completely dissolved.

  • Gradually add an equimolar amount of the dianhydride (s-BPDA) to the solution. Add additional NMP to adjust the solid content to approximately 25 wt%.

  • Continue stirring the reaction mixture at room temperature for 24 hours to form the poly(amic acid) (PAA) solution.

  • Cast the PAA solution onto a clean glass plate using a doctor blade to control the thickness.

  • Place the cast film in a vacuum oven and subject it to a staged thermal imidization process:

    • 120 °C for 2 hours to remove the bulk of the solvent.

    • 200 °C for 1 hour.

    • 300 °C for 1 hour.

    • 400 °C for 30 minutes.

  • After cooling to room temperature, carefully peel the self-supporting CPI film from the glass plate.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition characteristics of the polymers.[3][7][8]

Instrumentation: Standard thermogravimetric analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of the polymer sample.

  • Place the sample into an alumina (B75360) or platinum TGA pan.[3]

Heating Program:

  • Equilibrate the sample at a starting temperature (e.g., 30 °C).

  • Heat the sample from the starting temperature to a final temperature (e.g., 800 °C or 1000 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.[3]

Atmosphere:

  • Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative atmosphere like air, at a specified flow rate (e.g., 50 mL/min).[3]

Data Analysis:

  • Record the sample's mass as a function of temperature.

  • Determine key parameters such as the onset decomposition temperature (often reported as Td5 or Td10, the temperature at which 5% or 10% weight loss occurs) and the residual mass (char yield) at the final temperature.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[3][9][10]

Instrumentation: Differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh a small amount of the polymer sample (typically 5-10 mg).

  • Hermetically seal the sample in an aluminum pan. Use an empty sealed pan as a reference.[3]

Heating Program (Typical for determining Tg):

  • Heat the sample from room temperature to a temperature above its expected melting point at a rate of 10 °C/min to erase the thermal history.

  • Hold the sample isothermally for a few minutes.

  • Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

  • Heat the sample again to the final temperature at a rate of 10 °C/min. The Tg is determined from this second heating scan.[3]

Atmosphere:

  • The experiment is typically run under an inert nitrogen atmosphere.

Data Analysis:

  • Measure the heat flow to or from the sample relative to the reference as a function of temperature.

  • The glass transition is observed as a step change in the baseline. Melting and crystallization are observed as endothermic and exothermic peaks, respectively.[3]

Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_comparison Comparative Analysis Monomers This compound & Co-monomers Polymerization Polymerization Reaction Monomers->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification Crude_Polymer->Purification Pure_Polymer Pure this compound Polymer Purification->Pure_Polymer TGA Thermogravimetric Analysis (TGA) Pure_Polymer->TGA DSC Differential Scanning Calorimetry (DSC) Pure_Polymer->DSC TGA_Data Weight Loss vs. Temperature (Td5, Td10, Char Yield) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (Tg, Tm, Tc) DSC->DSC_Data Comparison Compare with Non-Carborane Polymer TGA_Data->Comparison DSC_Data->Comparison Stability_Assessment Assess Enhancement of Thermal Stability Comparison->Stability_Assessment

Caption: General experimental workflow for the synthesis and thermal analysis of this compound-containing polymers.

Thermal_Degradation_Mechanism Polymer This compound Polymer Heating Heating in Air/Nitrogen Polymer->Heating Degradation Initial Polymer Degradation Heating->Degradation Carborane_Oxidation This compound Cage Oxidation Heating->Carborane_Oxidation Degradation->Carborane_Oxidation Protective_Layer Formation of Boron Oxide/ Boron Carbide/ Borosilicate Layer Carborane_Oxidation->Protective_Layer Reduced_Degradation Reduced Rate of Polymer Degradation Protective_Layer->Reduced_Degradation Acts as a barrier High_Char_Yield High Char Yield Reduced_Degradation->High_Char_Yield

Caption: Mechanism of enhanced thermal stability in this compound-containing polymers.

References

Technical Support Center: Enhancing the Biological Activity of o-Carborane-Based Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-carborane-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound-based drug exhibits poor aqueous solubility. What strategies can I employ to improve it?

A1: Poor aqueous solubility is a common challenge due to the hydrophobic nature of the carborane cage.[1][2][3] Consider the following approaches:

  • Structural Modification:

    • Conversion to nidthis compound: The closthis compound cage can be selectively deboronated to form the anionic and more hydrophilic nidthis compound.[1][4] This transformation can be achieved by reaction with strong bases like fluoride (B91410) ions, alkoxides, or amines.[4]

    • Functionalization: Introduce polar or ionizable functional groups to the carborane cage. This can be done at either the carbon or boron vertices.[2][3]

  • Formulation with Delivery Systems:

    • Liposomes: Encapsulating the this compound drug within liposomes can significantly enhance its solubility and delivery to target cells.[5][6] Cationic liposomes, in particular, have been shown to increase cellular uptake.[5][6]

    • Nanoparticles: Polymeric nanoparticles, such as those made from PLGA-b-PEG, can encapsulate hydrophobic drugs like this compound derivatives, improving their dispersion in aqueous media.[7]

    • Carbon Nanotubes: Functionalized single-walled carbon nanotubes can act as carriers for this compound, facilitating their dispersion in aqueous solutions.[8]

Q2: The biological activity of my synthesized this compound compound is lower than its purely organic analogue. What are the possible reasons and how can I address this?

A2: While replacing a phenyl or adamantyl group with an this compound cage can often increase potency, this is not always the case.[9] Several factors could contribute to lower-than-expected activity:

  • Steric Hindrance: The bulky, three-dimensional structure of the this compound may sterically hinder the drug's interaction with its biological target.[1]

  • Incorrect Isomer: The choice of carborane isomer (ortho, meta, or para) is crucial as it dictates the orientation of substituents and can affect binding affinity.[2][3]

  • Suboptimal Linker: The linker connecting the this compound to the pharmacophore plays a critical role in positioning the cage within the binding pocket. An inappropriate linker length or flexibility can lead to reduced activity.

  • Deborononation: orththis compound is more susceptible to deboronation in aqueous solutions compared to its meta and para isomers, which could lead to an inactive form of your compound.[1]

Troubleshooting Steps:

  • Molecular Modeling: If not already done, perform molecular docking studies to understand how the this compound moiety interacts with the target protein. This can provide insights into potential steric clashes and guide further structural modifications.[1] Note that standard docking protocols may need to be adapted for boron-containing compounds.[1]

  • Isomer and Linker Variation: Synthesize and test analogues with different carborane isomers (meta or para) and vary the linker length and composition.

  • Stability Studies: Assess the stability of your compound in your experimental buffer system to check for deboronation. The nidthis compound product can sometimes exhibit different, even enhanced, activity.[1]

Q3: I am developing an this compound agent for Boron Neutron Capture Therapy (BNCT), but I'm struggling to achieve sufficient boron concentration in tumor cells. What can I do?

A3: Achieving a therapeutic concentration of ¹⁰B (typically 20–40 µg/g of tumor) is a key challenge in BNCT.[10] Here are some strategies to enhance boron delivery:

  • Targeted Delivery Systems:

    • Liposomes and Nanoparticles: These can be functionalized with targeting ligands (e.g., antibodies, peptides, folic acid) that specifically bind to receptors overexpressed on cancer cells, thereby increasing the local concentration of the boron agent.[11][12]

    • Monoclonal Antibodies: Conjugating this compound derivatives to monoclonal antibodies that target tumor-specific antigens is a promising approach for selective delivery.[11]

  • Increase Boron Load per Molecule: Synthesize molecules or delivery systems that carry multiple carborane cages.[11] Dendrimers and porphyrins have been explored for this purpose.[11]

  • Enhance Cellular Uptake:

    • Cationic Formulations: Using cationic liposomes or polymers can facilitate interaction with the negatively charged cell membrane and promote uptake.[5][6]

    • Bioactive Conjugates: Linking the carborane to molecules that are actively transported into cells, such as amino acids or nucleosides, can leverage cellular uptake mechanisms.[11]

Troubleshooting Guides

Guide 1: Low Cellular Uptake of this compound Conjugates

Problem: Your this compound-containing drug shows good in vitro activity against its target protein but poor efficacy in cell-based assays, suggesting low cellular uptake.

Possible Cause Troubleshooting Strategy
High Hydrophobicity While hydrophobicity can aid membrane crossing, excessive hydrophobicity can lead to aggregation in aqueous media or non-specific binding to extracellular proteins.[1] Modify the molecule by adding a small polar group or consider using a delivery vehicle like liposomes or nanoparticles.[5][7]
Negative Charge If your molecule is anionic at physiological pH, it may be repelled by the negatively charged cell membrane. Consider esterification of acidic groups to create a neutral prodrug that can be hydrolyzed intracellularly.
Lack of Active Transport The molecule may not be recognized by any cellular uptake transporters. Conjugate the carborane derivative to a molecule that is actively transported into the target cells (e.g., an amino acid for uptake by LAT1).[11]
Guide 2: Inconsistent Results in Biological Assays

Problem: You are observing high variability in the results of your cell viability or enzyme inhibition assays.

Possible Cause Troubleshooting Strategy
Compound Precipitation The compound may be precipitating out of solution in the assay medium, leading to inconsistent effective concentrations. Visually inspect the wells for precipitate. Determine the solubility limit in the assay buffer and ensure you are working below this concentration. The use of a small amount of a biocompatible solvent like DMSO is common, but its final concentration should be kept low and consistent across all experiments.
Compound Degradation This compound derivatives can be susceptible to degradation (deboronation) under certain conditions (e.g., presence of nucleophiles).[1] Analyze the compound's stability in the assay medium over the time course of the experiment using techniques like HPLC or NMR.
Interaction with Assay Components The compound may be interacting with components of the assay medium (e.g., serum proteins) or the detection reagents. Run appropriate controls, including testing the compound in the absence of cells or the target enzyme to check for interference.

Quantitative Data Summary

Table 1: Comparison of IC₅₀ Values for Carborane-Containing Enzyme Inhibitors and their Organic Counterparts.

Target EnzymeOrganic InhibitorIC₅₀Carborane AnalogueIC₅₀Fold ImprovementReference
NamptFK866~3-10 nMmeta-Carborane derivative~0.1-1 nM10-100x[3]
GCPIIDCIBzL< 1 nMorththis compound analogue15.6 nM-[1]
GCPIIDCIBzL< 1 nMmeta-Carborane analogue20.5 nM-[1]
COX-2Celecoxib analogue72 nM (closo)nidthis compound analogue51 nM1.4x[1]

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Table 2: Cellular Boron Uptake with Different Delivery Systems for BNCT.

Carborane DerivativeDelivery SystemCell LineBoron Concentration Increase (vs. BPA)Reference
LCOB & H₂PzCOBCationic LiposomesDHD/K12/TRb & B16-F10≥ 30 times[5][6]
This compoundPLGA-b-PEG NanoparticlesProstate Cancer Cells-[7]

Key Experimental Protocols

Protocol 1: Liposomal Formulation of this compound Derivatives

This protocol is a generalized procedure based on methodologies described in the literature for encapsulating carborane derivatives for enhanced delivery.[5][6]

Materials:

  • This compound derivative

  • Phospholipids (e.g., DOPC, DPPC)

  • Cholesterol

  • Cationic lipid (e.g., DOTAP) (for cationic liposomes)

  • Chloroform (B151607) or another suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Hydration: a. Dissolve the phospholipids, cholesterol, and the this compound derivative in chloroform in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) and vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • Extrusion: a. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. b. Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (e.g., 10-20 times) using a mini-extruder.

  • Purification: a. Remove any unencapsulated this compound derivative by dialysis against PBS or by size exclusion chromatography.

  • Characterization: a. Determine the liposome (B1194612) size and zeta potential using dynamic light scattering (DLS). b. Quantify the amount of encapsulated carborane using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the boron content.

Protocol 2: In Vitro Drug Release Study using Dialysis

This protocol outlines a common method to assess the release kinetics of an this compound drug from a nanoparticle formulation.[7]

Materials:

  • This compound-loaded nanoparticle suspension in PBS

  • Dialysis tubing with an appropriate molecular weight cutoff (MWCO) (e.g., 6-8 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

Procedure:

  • Place a known volume and concentration of the nanoparticle suspension (e.g., 0.5 mL of 10 mg/mL) inside a pre-wetted dialysis bag.

  • Seal the dialysis bag and place it in a larger container with a known volume of PBS (e.g., 100 mL).

  • Place the container in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the external PBS solution.

  • Replace the withdrawn volume with fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released this compound in the collected samples, for example, by measuring the boron concentration via ICP-MS.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Caption: Workflow for developing and testing this compound drugs.

troubleshooting_low_activity cluster_uptake Uptake/Delivery Issue cluster_binding Binding/Interaction Issue start Low Biological Activity Observed in Cell Assay c1 Good In Vitro Target Activity? start->c1 c1_yes Yes c1->c1_yes Yes c1_no No c1->c1_no No solubility Check Solubility & Aggregation c1_yes->solubility docking Perform Molecular Docking c1_no->docking delivery Use Delivery System (Liposomes) solubility->delivery transport Conjugate to Actively Transported Molecule delivery->transport linker Modify Linker (Length, Flexibility) docking->linker isomer Synthesize meta/para Isomers linker->isomer

Caption: Logic diagram for troubleshooting low biological activity.

bnct_delivery_pathway cluster_delivery Targeted Nanoparticle bloodstream Bloodstream np This compound-Loaded Nanoparticle bloodstream->np Systemic Administration tumor_micro Tumor Microenvironment (EPR Effect) receptor Tumor Cell Receptor tumor_micro->receptor Targeting tumor_cell Tumor Cell nucleus Nucleus np->tumor_micro Extravasation ligand Targeting Ligand endocytosis Receptor-Mediated Endocytosis receptor->endocytosis release Drug Release endocytosis->release release->nucleus Boron Accumulation

Caption: Targeted delivery pathway for BNCT agents.

References

Technical Support Center: o-Carborane Compound Toxicity Reduction for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the toxicity of o-carborane compounds for biomedical applications.

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity of a Novel this compound Compound

Question: My new this compound-containing compound shows high cytotoxicity in my cell line assays, even at low concentrations. How can I address this?

Answer: High in vitro cytotoxicity is a common hurdle. Here are several strategies to troubleshoot this issue, ranging from simple formulation changes to more complex chemical modifications.

Troubleshooting Steps:

  • Assess Compound Solubility: Poor aqueous solubility can lead to compound precipitation and non-specific cytotoxicity.

    • Protocol: Prepare a stock solution in a biocompatible solvent like DMSO, and then dilute to the final concentration in cell culture media. Observe for any precipitation under a microscope. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • If Precipitation Occurs: Consider formulating the compound with a solubilizing agent or encapsulating it in a nanoparticle carrier.

  • Chemical Modification Strategies:

    • Glycosylation: Attaching sugar moieties can increase hydrophilicity and biocompatibility, often reducing systemic toxicity.[1][2]

    • PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) chains can create a hydrophilic shell, which may reduce non-specific cellular interactions and toxicity.[3][4]

    • Conversion to nidthis compound: The closthis compound cage can be opened to the anionic nido-form, which is more water-soluble and can exhibit different biological properties.[5][6]

  • Encapsulation in Nanodelivery Systems:

    • Liposomes: Encapsulating the hydrophobic this compound compound within the lipid bilayer of a liposome (B1194612) can shield it from non-specific interactions and improve its delivery profile.[1][7][8]

    • Polymeric Micelles/Nanoparticles: Amphiphilic block copolymers can self-assemble into micelles that encapsulate the carborane derivative, improving its stability and reducing systemic toxicity.[1][9]

    • Inorganic Nanoparticles: Functionalizing the surface of gold or iron oxide nanoparticles with your compound can alter its biodistribution and cellular uptake, potentially reducing toxicity to non-target cells.[10][11][12]

Issue 2: Poor In Vivo Efficacy and Suspected Systemic Toxicity

Question: My this compound-based therapeutic agent is not showing the desired anti-tumor effect in animal models and is causing adverse effects like weight loss. What could be the problem and how can I fix it?

Answer: This scenario often points to a combination of poor tumor targeting and high systemic toxicity. The key is to improve the therapeutic index by enhancing accumulation at the tumor site while minimizing exposure to healthy tissues.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solution Strategies Poor In Vivo Efficacy Poor In Vivo Efficacy Low Tumor Accumulation Low Tumor Accumulation Poor In Vivo Efficacy->Low Tumor Accumulation Systemic Toxicity Systemic Toxicity Off-Target Effects Off-Target Effects Systemic Toxicity->Off-Target Effects Rapid Clearance Rapid Clearance Low Tumor Accumulation->Rapid Clearance Nanoparticle Formulation Nanoparticle Formulation Low Tumor Accumulation->Nanoparticle Formulation EPR Effect Targeting Ligand Conjugation Targeting Ligand Conjugation Off-Target Effects->Targeting Ligand Conjugation Active Targeting PEGylation PEGylation Rapid Clearance->PEGylation Stealth Effect

Caption: Troubleshooting workflow for poor in vivo outcomes.

Detailed Strategies:

  • Enhance Tumor Accumulation:

    • Utilize the Enhanced Permeability and Retention (EPR) Effect: Formulating your this compound compound into nanoparticles (10-200 nm) can lead to passive accumulation in tumor tissues due to their leaky vasculature.[1][10]

    • Active Targeting: Conjugate your compound or its nanoparticle carrier to a ligand that binds to receptors overexpressed on your target cancer cells (e.g., antibodies, peptides like RGD).[13]

  • Reduce Systemic Toxicity & Improve Pharmacokinetics:

    • PEGylation: Attaching PEG chains to your compound or nanocarrier can create a "stealth" effect, reducing uptake by the mononuclear phagocyte system (MPS) and prolonging circulation time, allowing for greater tumor accumulation.[14][15]

    • Optimize Nanoparticle Properties: The size, surface charge, and material of a nanocarrier can significantly impact its biodistribution and toxicity. For example, iron oxide nanoparticles have shown low toxicity in certain concentration ranges.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound toxicity?

A1: The toxicity of inorganic boranes, including carboranes, can be complex. While not fully elucidated for every derivative, general mechanisms include interactions with biomolecules and potential disruption of cellular processes. For instance, decaborane, a related boron cluster, is known to be transformed into reactive intermediates that can inhibit enzymes requiring pyridoxal (B1214274) phosphate.[16] The high hydrophobicity of the closthis compound cage can also lead to non-specific interactions with cell membranes and proteins, potentially causing cytotoxicity.

Q2: How does glycosylation reduce the toxicity of this compound compounds?

A2: Glycosylation, the attachment of sugar molecules, reduces toxicity through several mechanisms:

  • Increased Hydrophilicity: Sugars are highly water-soluble, and their conjugation to a hydrophobic carborane cage increases the overall water solubility of the molecule.[1][2] This can prevent aggregation and non-specific hydrophobic interactions.

  • Improved Biocompatibility: Monosaccharides are natural building blocks in the body, so their presence can make the compound appear less "foreign" to the biological system, potentially reducing immune responses and systemic toxicity.[1][2]

  • Targeted Uptake: Specific sugar moieties can be recognized by glucose transporters (GLUTs) that are often overexpressed on cancer cells, potentially leading to more selective uptake by tumor cells and lower exposure for healthy tissues.[1]

Q3: What are the advantages of using a nanoparticle-based delivery system for this compound compounds in Boron Neutron Capture Therapy (BNCT)?

A3: Nanoparticle-based delivery systems offer several key advantages for BNCT agents:

  • Increased Boron Payload: Nanoparticles can be loaded with a large number of carborane cages, delivering a high concentration of ¹⁰B atoms to the tumor, which is crucial for the efficacy of BNCT.[1][8][13]

  • Improved Tumor Selectivity: Through the EPR effect and active targeting strategies, nanoparticles can achieve high tumor-to-blood and tumor-to-normal-tissue boron concentration ratios, which is a critical requirement for successful BNCT.[1][13][17]

  • Reduced Systemic Toxicity: By encapsulating or covalently attaching the carborane, leakage into the bloodstream is minimized, protecting healthy organs from exposure and reducing overall systemic toxicity.[1]

  • Enhanced Stability: The nanoparticle can protect the carborane compound from degradation in the biological environment.[1]

Q4: Can I use PEGylation for my this compound compound? What are the key considerations?

A4: Yes, PEGylation is a viable and effective strategy.[3][4] Key considerations include:

  • PEG Molecular Weight: Generally, a PEG molecular weight of 2 kDa or higher is needed to effectively shield nanoparticle surfaces from protein adsorption and recognition by the immune system.[15]

  • Grafting Density: The number of PEG chains attached to the compound or nanoparticle surface is crucial. Insufficient density may not provide an adequate "stealth" effect, while excessive density might interfere with targeting ligand function or cellular uptake.

  • Attachment Chemistry: A stable, covalent linkage between the PEG and the carborane-containing molecule is necessary to prevent premature detachment in vivo.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on modified this compound compounds, demonstrating the impact of different toxicity-reduction strategies.

Table 1: In Vitro Cytotoxicity Data

Compound/FormulationModification StrategyCell LineIC₅₀ ValueReference
Carborane Analogue 30Ethylene LinkerHeLa0.53 µM[18]
Carboranyl Combretastatin 27Phenyl LinkerHeLa2.2 µM[18]
Fe₃O₄@Au-Carborane NPsNanoparticle FunctionalizationU251MGLow toxicity up to 300 µg Fe/mL[11][12]
Isopropyl-o-carborane on Fe₃O₄ NPsNanoparticle FunctionalizationVarious Human Cancer CellsNon-toxic below 200 µg/mL[8]

Table 2: In Vivo Boron Accumulation for BNCT Applications

Boron AgentDelivery SystemTumor ModelTumor-to-Blood RatioReference
DOX/CB@DMSNs(R)Dendritic Mesoporous Silica NPsPancreatic Tumor27.1[13]
Carborane-bearing Pullulan Hybrid NPsPullulan Nanogel/Boron Oxide NPsColon26390[17]
Carboranyl MaltosideGlycosylationMurine Induced TumorsHigher than BSH[7]
13-encapsulating LiposomesLiposomeTumor-bearing mice~14 (at 36h)[17]

Experimental Protocols & Methodologies

Protocol 1: General Synthesis of Carborane-Functionalized Iron Oxide@Gold Nanoparticles

This protocol provides a general workflow for synthesizing a core-shell nanoparticle system designed to reduce the systemic toxicity of this compound by improving its delivery.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Shell Formation cluster_2 Step 3: Surface Functionalization cluster_3 Step 4: Carborane Immobilization A Synthesize Fe₃O₄ Nanoparticles B Coat Fe₃O₄ with Gold (Au) to form Fe₃O₄@Au A->B Gold Coating C Modify surface with APTES to introduce Amino Groups B->C Silanization D Covalently attach This compound derivative C->D Amide Coupling

Caption: Workflow for carborane-nanoparticle synthesis.

Methodology:

  • Fe₃O₄ Nanoparticle Synthesis: Synthesize iron oxide (Fe₃O₄) nanoparticles using a co-precipitation method.

  • Gold Coating: Disperse the Fe₃O₄ nanoparticles in a solution containing a gold salt (e.g., HAuCl₄) and a reducing agent to form a gold shell on the iron oxide core (Fe₃O₄@Au).

  • APTES Modification: Disperse the Fe₃O₄@Au nanoparticles in deionized water and add (3-Aminopropyl)triethoxysilane (APTES). Stir the suspension at an elevated temperature (e.g., 80°C) for several hours to introduce primary amino groups onto the nanoparticle surface.[11][12]

  • Carborane Conjugation: Activate the carboxylic acid group of a carborane derivative using a coupling agent like EDC/NHS. React the activated carborane with the amino-functionalized nanoparticles to form a stable amide bond.

  • Purification and Characterization: Purify the final carborane-functionalized nanoparticles (Fe₃O₄@Au-Carborane) via magnetic separation and wash extensively. Characterize the product at each stage using techniques like TEM, DLS, FTIR, and EDX to confirm successful synthesis and functionalization.[11][12]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of a modified this compound compound.

Methodology:

  • Cell Seeding: Seed a 96-well plate with your chosen cancer cell line at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of your this compound compound (and relevant controls, such as the unmodified compound and the delivery vehicle alone) in cell culture medium.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of your test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

References

Technical Support Center: Control of Stereochemistry in Functionalized o-Carboranes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating the stereoselective functionalization of o-carboranes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving stereocontrol in o-carborane functionalization?

A1: The most successful methods for controlling stereochemistry in this compound functionalization rely on transition-metal-catalyzed B-H bond activation.[1][2] The two most prominent approaches are:

  • Palladium-catalyzed asymmetric B-H arylation: This method often involves an intramolecular cyclization strategy to achieve high regio- and enantioselectivity.[1][2]

  • Iridium-catalyzed asymmetric B-H alkenylation: This intermolecular approach utilizes chiral phosphoramidite (B1245037) ligands to achieve high enantiomeric excess (ee) under mild conditions.[1][3][4]

Q2: How is the chirality in functionalized o-carboranes defined?

A2: The chirality of functionalized o-carboranes arises from the substitution pattern on the icosahedral cage, which lowers its symmetry. This is often referred to as "chiral-at-cage."[1] For instance, the introduction of a functional group at the B(4) or B(5) position of a C(1)-substituted this compound can induce chirality.[1]

Q3: What factors influence the enantioselectivity of these reactions?

A3: Several factors are crucial for achieving high enantioselectivity:

  • Chiral Ligand: The choice of the chiral ligand is paramount. Chiral phosphoramidite ligands, for example, create an asymmetric environment around the metal center, which dictates the stereochemical outcome of the B-H activation step.[1][3][4]

  • Directing Group: In many cases, a directing group on the this compound substrate is necessary to guide the metal catalyst to a specific B-H bond, thereby controlling regioselectivity which is often a prerequisite for stereoselectivity.[1]

  • Substrate Steric Effects: The steric bulk of substituents on the carborane cage or the reacting partner can influence both the yield and the enantioselectivity of the reaction.[1]

Q4: How can I determine the enantiomeric excess (ee) of my chiral this compound product?

A4: The most common and reliable method for determining the enantiomeric excess of chiral o-carboranes is through chiral High-Performance Liquid Chromatography (HPLC) .[1][5] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.

Q5: What are some common side reactions to be aware of?

A5: Depending on the reaction conditions and substrates, potential side reactions can include:

  • Formation of regioisomers: In the absence of strong directing effects, functionalization may occur at multiple B-H positions, leading to a mixture of regioisomers.[6]

  • Deboronation: Under harsh conditions or with certain nucleophiles, the carborane cage can degrade.

  • Hydrogen abstraction: This can be a side reaction in carboryne-mediated functionalizations.[7]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive catalyst. 2. Poor quality of reagents or solvents. 3. Inefficient directing group. 4. Steric hindrance from bulky substituents.[1] 5. Incorrect reaction temperature or time.1. Use a freshly prepared or properly stored catalyst. Consider a pre-catalyst activation step if applicable. 2. Use freshly distilled and degassed solvents. Ensure reagents are pure. 3. Screen different directing groups to enhance reactivity and selectivity. 4. If possible, use substrates with less bulky substituents to test the reaction first. 5. Optimize reaction temperature and time based on literature procedures or systematic screening.
Low enantioselectivity (low ee) 1. Racemic or impure chiral ligand. 2. Insufficient interaction between the chiral ligand and the substrate during the stereochemistry-determining step. 3. Reaction temperature is too high, leading to reduced selectivity. 4. Inappropriate solvent.1. Ensure the chiral ligand is of high enantiomeric purity. 2. Screen a library of chiral ligands with different steric and electronic properties. DFT calculations can sometimes predict which ligands will be most effective.[1][3] 3. Lower the reaction temperature. While this may slow down the reaction, it often improves enantioselectivity. 4. Screen different solvents as they can influence the transition state geometry.
Poor regioselectivity 1. Weakly coordinating directing group. 2. Multiple B-H bonds with similar reactivity. 3. Steric effects overriding the directing group effect.[1]1. Employ a more strongly coordinating directing group. 2. Modify the electronic properties of the catalyst to favor activation of a specific B-H bond. 3. Redesign the substrate to minimize competing steric interactions.
Difficulty in product purification 1. Formation of closely related isomers. 2. Unreacted starting material with similar polarity to the product.1. Utilize chiral HPLC for separation of enantiomers and diastereomers. For regioisomers, preparative TLC or column chromatography with a carefully selected eluent system may be effective.[8] 2. Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.

Quantitative Data Presentation

Table 1: Enantioselective Ir-Catalyzed B-H Alkenylation of 3-Acylamino-o-carboranes

EntryAlkyne (Ar)ProductYield (%)ee (%)
1Diphenylacetylene(S)-3a7199
24-Ph-C₆H₄-C≡C-C₆H₄-4-Ph(S)-3b8298
34-F-C₆H₄-C≡C-C₆H₄-4-F(S)-3c7599
44-Cl-C₆H₄-C≡C-C₆H₄-4-Cl(S)-3d6899
54-Br-C₆H₄-C≡C-C₆H₄-4-Br(S)-3e7899

Data extracted from a study on Ir-catalyzed asymmetric B-H activation.[1] Conditions typically involve an Iridium catalyst and a chiral phosphoramidite ligand.

Table 2: Enantioselective Pd-Catalyzed Intramolecular B-H Arylation of o-Carboranes

EntrySubstrateProductYield (%)ee (%)
1Substrate 1Product 1a9596
2Substrate 2Product 2a9295
3Substrate 3Product 3a8594

Representative data based on palladium-catalyzed asymmetric intramolecular B-H arylation and cyclization.[2] Specific substrate and product structures can be found in the cited literature.

Experimental Protocols

Key Experiment 1: General Procedure for Ir-Catalyzed Enantioselective B-H Alkenylation

Objective: To synthesize a chiral-at-cage this compound via asymmetric alkenylation of a B-H bond.

Materials:

  • 3-Acylamino-o-carborane substrate

  • Diarylacetylene

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral phosphoramidite ligand (e.g., (S)-L1)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add the 3-acylamino-o-carborane substrate (0.1 mmol), diarylacetylene (0.12 mmol), [Ir(COD)Cl]₂ (2.5 mol%), and the chiral phosphoramidite ligand (5.5 mol%) to an oven-dried reaction tube equipped with a magnetic stir bar.

  • Add anhydrous 1,2-dichloroethane (B1671644) (1.0 mL) to the reaction tube.

  • Seal the tube and remove it from the glovebox.

  • Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., hexane/ethyl acetate (B1210297) mixture).

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Key Experiment 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the enantiomers of a chiral this compound derivative.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, or IC)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol)

  • Purified chiral this compound sample

Procedure:

  • Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Equilibrate the chiral HPLC column with the mobile phase (e.g., a mixture of n-hexane and isopropanol, such as 90:10 v/v) at a constant flow rate (e.g., 1.0 mL/min).

  • Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Monitor the elution of the enantiomers using the UV detector at an appropriate wavelength.

  • Record the chromatogram, which should show two separated peaks corresponding to the two enantiomers.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizations

Experimental_Workflow_Enantioselective_Alkenylation cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Combine Substrate, Alkyne, Catalyst, and Ligand add_solvent Add Anhydrous Solvent reagents->add_solvent heat Heat and Stir (e.g., 80 °C, 24h) add_solvent->heat cool Cool to RT heat->cool evaporate Solvent Evaporation cool->evaporate chromatography Column Chromatography evaporate->chromatography hplc Chiral HPLC (Determine ee) chromatography->hplc nmr NMR/MS (Characterization) chromatography->nmr Troubleshooting_Low_Enantioselectivity cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low Enantioselectivity (ee) check_ligand Is the chiral ligand enantiomerically pure? start->check_ligand check_temp Is the reaction temperature too high? start->check_temp screen_ligands Screen Different Chiral Ligands check_ligand->screen_ligands If purity is confirmed lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_temp->screen_ligands No end Improved ee lower_temp->end screen_solvents Screen Different Solvents screen_ligands->screen_solvents screen_solvents->end

References

Managing air and moisture sensitivity in o-Carborane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a resource for researchers, scientists, and drug development professionals working with o-carboranes. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to their air and moisture sensitivity.

Troubleshooting Guide: Common Issues in o-Carborane Reactions

This section is designed to help you identify and resolve common problems encountered during the synthesis and handling of this compound derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Reduced or No Reactivity of Starting Materials Degradation of Reagents: Key reagents like organolithium compounds (e.g., n-BuLi) or specific catalysts may have degraded due to improper storage or handling, leading to exposure to air or moisture.[1][2]- Use a fresh bottle or a newly prepared solution of the sensitive reagent.- Titer organolithium solutions before use to determine the active concentration.- Store all air- and moisture-sensitive reagents under an inert atmosphere (nitrogen or argon) and at the recommended temperature.[3]
Passive this compound Cage: The C-H bonds of the this compound cage are weakly acidic and require a sufficiently strong base for deprotonation.[4]- Ensure the base used (e.g., n-BuLi, KHMDS) is strong enough for the specific carborane derivative.[1]- Consider using an additive that can enhance the reactivity of the base.
Low Yield of Desired Product Inefficient Reaction Conditions: The reaction temperature, time, or solvent may not be optimal for the specific transformation. Some traditional synthesis methods are known for poor reproducibility and low yields.[5]- Optimize reaction parameters such as temperature, concentration, and reaction time.- For metal-catalyzed reactions, screen different ligands and catalyst precursors.[6][7]- Ensure solvents are rigorously dried and degassed before use.[8]
Side Reactions: Competing side reactions, such as reaction with trace amounts of water or oxygen, can consume starting materials and reduce the yield of the desired product.- Employ stringent inert atmosphere techniques (Schlenk line or glovebox) to exclude air and moisture.[8][9][10][11][12]- Ensure all glassware is thoroughly oven- or flame-dried immediately before use.[8][10][12]
Formation of Unexpected Byproducts Reaction with Solvent: Some reactive intermediates or reagents can react with the solvent.- Choose a solvent that is inert under the reaction conditions. Anhydrous and non-reactive solvents like THF, toluene, or dichloromethane (B109758) are often used.[13]
Cage Isomerization or Degradation: Although generally stable, the this compound cage can undergo isomerization or degradation under harsh reaction conditions (e.g., very high temperatures or strongly nucleophilic/electrophilic reagents).- Conduct the reaction at the lowest effective temperature.- Carefully select reagents to be compatible with the carborane cage.
Difficulty in Product Purification Boron-Containing Impurities: Removal of boron-containing byproducts can be challenging due to similar polarities.- A common method is to repeatedly concentrate the reaction mixture from methanol. This converts boron impurities into volatile trimethyl borate, which can be removed under reduced pressure.[3]- Utilize column chromatography with carefully selected solvent systems. Silica (B1680970) gel is commonly used.[13]
Product Instability: Some functionalized o-carboranes, particularly oxides, can be sensitive to moisture and may decompose on silica gel during chromatography.[14][15]- Consider alternative purification methods such as recrystallization or chromatography on a less acidic stationary phase (e.g., alumina).- Handle the purified product under an inert atmosphere if it is known to be sensitive.

Frequently Asked Questions (FAQs)

Q1: How can I tell if my this compound starting material has degraded?

A: Unsubstituted this compound is exceptionally stable in air.[16] However, functionalized derivatives can be less stable. Degradation is often not visually apparent. The best way to check the purity of your starting material is through analytical techniques such as NMR spectroscopy (¹¹B and ¹H NMR) and mass spectrometry. Compare the obtained spectra with literature data for the pure compound.

Q2: Is a nitrogen-filled balloon sufficient for maintaining an inert atmosphere?

A: For many reactions involving moderately sensitive reagents, a nitrogen-filled balloon can be adequate, especially for short reaction times.[9][10][12] However, for highly air- and moisture-sensitive reagents like n-BuLi or certain transition metal catalysts, or for reactions running for an extended period, a Schlenk line or a glovebox provides a more robust and reliable inert atmosphere.[2][8]

Q3: What is the best way to dry solvents for this compound reactions?

A: Anhydrous solvents are crucial.[13] While commercially available anhydrous solvents in sealed bottles are convenient, they should be used quickly after opening.[8] For many applications, freshly distilling the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF and ethers; calcium hydride for halogenated solvents and hydrocarbons) under an inert atmosphere is the most reliable method.

Q4: My reaction involves deprotonating the C-H bond of this compound with n-BuLi, but it is not working. What could be the issue?

A: Several factors could be at play:

  • Inactive n-BuLi: The n-BuLi solution may have degraded. It is best to use a freshly opened bottle or titrate an older solution to determine its molarity.

  • Insufficiently Dried Glassware/Solvent: Trace amounts of water will quench the n-BuLi. Ensure all components of the reaction are scrupulously dried.[8]

  • Temperature: The deprotonation of this compound is typically performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions. Ensure your reaction is adequately cooled.

Q5: How do I handle the purification of a potentially moisture-sensitive this compound derivative?

A: If you suspect your product is moisture-sensitive, it is best to minimize its exposure to the atmosphere.[14][15] If performing column chromatography, use dry-packed silica or alumina (B75360) and run the column with anhydrous solvents. Collect the fractions and remove the solvent under reduced pressure. If the final product is sensitive, store it in a glovebox or a desiccator under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Handling Air-Sensitive Reagents via Syringe Transfer

This protocol describes the transfer of an air-sensitive reagent (e.g., n-BuLi) from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[2][8]

Materials:

  • Reaction flask with a rubber septum

  • Sure/Seal™ bottle of the reagent

  • Dry, inert gas source (Nitrogen or Argon) with a bubbler

  • Dry syringes and needles

  • Anhydrous solvent

Procedure:

  • Prepare the Reaction Flask: Oven- or flame-dry the reaction flask containing a stir bar. While hot, seal it with a rubber septum and allow it to cool to room temperature under a positive pressure of inert gas (e.g., from a balloon or Schlenk line).[8][10][12]

  • Prepare the Syringe: Take a dry, clean syringe and flush it with inert gas several times by drawing the gas into the syringe and expelling it.[9][12]

  • Pressurize the Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. This will create a slight positive pressure inside the bottle.

  • Withdraw the Reagent: Carefully insert the needle of the purged syringe through the septum of the Sure/Seal™ bottle. Withdraw the desired volume of the reagent. It is often helpful to withdraw slightly more than needed and then discard the excess to ensure the correct volume.

  • Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles.

  • Transfer to Reaction Flask: Insert the needle through the septum of the reaction flask and slowly add the reagent to the reaction mixture, which is typically being stirred and cooled.

  • Clean the Syringe: Immediately after use, quench the residual reagent in the syringe by drawing in an inert solvent (like hexane (B92381) for n-BuLi) and expelling it into a separate flask containing a quenching agent (e.g., isopropanol). Repeat this process, followed by rinses with water and acetone.[10][12]

Visualizations

experimental_workflow Diagram 1: Workflow for Inert Atmosphere Reaction Setup cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction A Oven/Flame-Dry Glassware B Assemble Hot & Seal with Septum A->B C Cool Under Positive N2/Ar Pressure B->C Cooling D Add Anhydrous Solvent via Syringe C->D E Cool to Reaction Temperature D->E Setup for Addition F Add Air-Sensitive Reagent via Syringe E->F G Monitor Reaction (TLC, etc.) F->G

Caption: Workflow for setting up a reaction under an inert atmosphere.

troubleshooting_tree Diagram 2: Troubleshooting Low Reaction Yield Start Low or No Product Yield Q1 Was the inert atmosphere maintained? Start->Q1 Sol1 Improve inert technique: - Use Schlenk line/glovebox - Check for leaks Q1->Sol1 No Q2 Were reagents checked for activity? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use fresh reagents or titrate active species (e.g., n-BuLi) Q2->Sol2 No Q3 Are reaction conditions optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Optimize temperature, concentration, and time. Screen catalysts/ligands. Q3->Sol3 No End Re-evaluate synthetic route Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting low yields in this compound reactions.

References

Technical Support Center: "Cage-Walking" Strategy for Remote B-H Functionalization of o-Carboranes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the "Cage-Walking" Strategy in o-Carborane Functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue Question Potential Causes & Troubleshooting Steps
1. Low or No Product Yield I am attempting a palladium-catalyzed B-H arylation of an this compound derivative using an acylamino directing group, but I am observing very low to no yield of the desired B(8)-arylated product. What are the potential causes and how can I troubleshoot this?Answer: Low yields in these reactions are a common challenge. Here are several factors to consider: a) Catalyst Activity: The choice and state of the palladium catalyst are crucial. Troubleshooting:        - Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂).[1]        - Ensure the catalyst is fresh and has been stored under inert conditions.        - Consider using a more active pre-catalyst or adding specific ligands like 1,10-phenanthroline.[2] b) Reaction Temperature: this compound B-H activation often requires high temperatures to proceed efficiently.[1] Troubleshooting:        - Ensure the internal reaction temperature reaches the target, typically around 130 °C.[1] Use an internal thermometer to verify. c) Solvent and Reagent Purity: Trace amounts of water or other impurities can deactivate the catalyst. Troubleshooting:        - Use anhydrous solvents, such as dry 1,2-dichloroethane (B1671644) or toluene.[1][3]        - Ensure all reagents are pure and handled under an inert atmosphere (e.g., argon). d) Additives: The presence of specific additives can be critical for promoting the reaction. Troubleshooting:        - For B-H activation, additives like AgOAc, Ag₂CO₃, or Cu(OTf)₂ can be beneficial.[3] e) Inefficient "Cage-Walking": The migration of the palladium catalyst from the initial B(4) position to the target B(8) position may be hindered. Troubleshooting:        - Confirm the presence of a suitable directing group, such as an acylamino group at the B(3) position, which is essential for initiating the process.[3][4]
2. Poor Regioselectivity My reaction is producing a mixture of regioisomers instead of the desired remote functionalized product. How can I improve the regioselectivity?Answer: Achieving high regioselectivity is a key challenge in this compound functionalization. a) Directing Group Choice and Position: The directing group is the primary determinant of regioselectivity. Troubleshooting:        - Ensure the correct directing group is installed at the appropriate position. For B(8) functionalization, an acylamino group at B(3) is effective.[3][4] For remote B(9) functionalization, a nitrile-based template may be required.[1]        - The structure of the directing group itself can be tuned for optimal performance.[1] b) Catalyst System: The metal and ligands can influence the migratory aptitude of the catalyst. Troubleshooting:        - For a specific desired regioisomer, it may be necessary to screen different catalysts (e.g., palladium vs. iridium) and ligands. c) Reaction Conditions: Temperature and reaction time can affect the equilibrium between different regioisomers. Troubleshooting:        - Optimize the reaction temperature and time to favor the formation of the thermodynamically more stable product.
3. Catalyst Deactivation The reaction starts but then stalls before reaching completion. I suspect catalyst deactivation. What could be the cause and how can I prevent it?Answer: Catalyst deactivation can occur through several mechanisms in these systems. a) Impurities: As mentioned, impurities in solvents or reagents can poison the catalyst. Troubleshooting:        - Rigorously purify all solvents and reagents. Ensure a scrupulously clean reaction setup. b) Ligand Degradation: The ligands associated with the metal center can degrade under the reaction conditions. Troubleshooting:        - Choose robust ligands that are stable at the required reaction temperature.        - If using a ligand-sensitive catalyst, consider milder reaction conditions if possible. c) Formation of Inactive Catalyst Species: The active catalytic species may aggregate or convert into an inactive form. Troubleshooting:        - Adjusting the concentration of the catalyst or ligands may help to prevent the formation of inactive dimers or higher-order aggregates.
4. Difficulty in Product Purification I am having trouble separating my desired functionalized this compound from the starting materials and byproducts. What purification strategies are recommended?Answer: The purification of carborane derivatives can be challenging due to their often similar polarities. a) Chromatographic Techniques: Column chromatography is the most common method for purification. Troubleshooting:        - Use a combination of solvents with varying polarities (e.g., hexane (B92381)/ethyl acetate (B1210297), hexane/dichloromethane) to achieve good separation on silica (B1680970) gel.[5]        - Thin-layer chromatography (TLC) should be used to optimize the solvent system before attempting column chromatography.[5] b) Crystallization: If the product is a solid, recrystallization can be a highly effective purification method. Troubleshooting:        - Screen a variety of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Frequently Asked Questions (FAQs)

Q1: What is the "cage-walking" strategy?

A1: The "cage-walking" strategy is a process in which a transition metal catalyst, initially coordinated to a specific boron atom on the this compound cage, migrates to a different, more remote boron atom before effecting a functionalization reaction.[2] This allows for the introduction of functional groups at positions that are not easily accessible through direct B-H activation.

Q2: Why is a directing group necessary for many "cage-walking" reactions?

A2: A directing group, typically attached to a cage boron or carbon atom, serves to initially position the metal catalyst at a specific site on the this compound cage. This directed B-H activation is often the first step in the catalytic cycle and is crucial for initiating the "cage-walking" process and achieving high regioselectivity.[3][4]

Q3: What are the most common catalysts used for this strategy?

A3: The most commonly employed catalysts are based on palladium and iridium.[1][6] Palladium catalysts, such as Pd(OAc)₂, are often used for arylations, while iridium catalysts, like [Cp*IrCl₂]₂, are effective for alkylations and alkenylations.

Q4: How can I confirm that "cage-walking" is occurring in my reaction?

A4: Deuterium (B1214612) labeling experiments are a powerful tool to verify the "cage-walking" mechanism. For example, by using a deuterated this compound substrate, one can track the migration of deuterium atoms around the cage, which provides evidence for the movement of the metal catalyst.[2][3]

Q5: What is the typical order of reactivity for the boron vertices in this compound?

A5: The electronic properties of the boron vertices in this compound vary, leading to a general order of reactivity. The vertex charges follow the order B(3,6) < B(4,5,7,11) < B(8,10) < B(9,12).[5] Electron-rich transition metal catalysts tend to activate the more electron-deficient B(3,6)-H bonds, while electron-deficient catalysts favor the more electron-rich B(8,9,10,12)-H bonds.[6]

Q6: Can the directing group be removed after the functionalization?

A6: Yes, in many cases, the directing group can be removed post-functionalization. For example, a nitrile-based directing group can be conveniently removed via methanolysis.[3] The choice of directing group often considers its ease of removal to afford the final, unadorned functionalized this compound.

Data Presentation

Table 1: Palladium-Catalyzed B(8)-Arylation of 3-Acylamino-o-carboranes

EntryDirecting Group (R)Aryl IodideAdditiveSolventTemp (°C)Time (h)Yield (%)
1AcetylIodobenzeneAgOAcDCE1302485
2PivaloylIodobenzeneAgOAcDCE13024>80
3BenzoylIodobenzeneAgOAcDCE13024>80
4Acetyl4-IodotolueneAgOAcDCE1302487
5Acetyl4-IodoanisoleAgOAcDCE1302482
6Acetyl4-Fluorophenyl iodideAgOAcDCE1302475
7Acetyl4-Chlorophenyl iodideAgOAcDCE1302462
Data compiled from Lyu et al., J. Am. Chem. Soc. 2019, 141, 10, 4219–4224.[3]

Table 2: Iridium(III)-Catalyzed Remote B(9)-H Alkylation of o-Carboranes with a Nitrile Template

EntryC(1)-SubstituentAlkeneAdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenylMethyl acrylateAgFHFIP901285
2PhenylEthyl acrylateAgFHFIP901282
3Phenyln-Butyl acrylateAgFHFIP901280
4MethylMethyl acrylateAgFHFIP901288
5HMethyl acrylateAgFHFIP901275
Data compiled from Lee et al., Nat. Commun. 2025, 16, 10628.[4][7]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed B(8)-Arylation of 3-Acylamino-o-carboranes

  • Reagent Preparation:

    • 3-Acylamino-o-carborane (0.10 mmol, 1.0 equiv)

    • Aryl iodide (0.20 mmol, 2.0 equiv)

    • Pd(OAc)₂ (0.01 mmol, 10 mol%)

    • AgOAc (0.20 mmol, 2.0 equiv)

    • Anhydrous 1,2-dichloroethane (DCE) (2 mL)

  • Reaction Setup:

    • To a dried Schlenk tube under an argon atmosphere, add the 3-acylamino-o-carborane, aryl iodide, Pd(OAc)₂, and AgOAc.

    • Add the anhydrous DCE via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture vigorously for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (B109758) and filter through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: General Procedure for Iridium(III)-Catalyzed Remote B(9)-H Alkylation of o-Carboranes with a Nitrile Template

  • Reagent Preparation:

    • This compound with nitrile template (0.20 mmol, 1.0 equiv)

    • Alkene (0.30 mmol, 1.5 equiv)

    • [Cp*IrCl₂]₂ (0.004 mmol, 2.0 mol%)

    • AgF (0.20 mmol, 1.0 equiv)

    • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (2.0 mL)

  • Reaction Setup:

    • In a glovebox, add the this compound substrate, [Cp*IrCl₂]₂, and AgF to a vial.

    • Add HFIP and the alkene.

    • Seal the vial and remove it from the glovebox.

  • Reaction Monitoring:

    • Stir the resulting solution at 90 °C for 12 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis prep_reagents Prepare Anhydrous Reagents (Carborane, Coupling Partner, Catalyst, Additives, Solvent) setup_reaction Assemble Reaction Under Inert Atmosphere (Ar) prep_reagents->setup_reaction Add to Schlenk tube heating Heat to Desired Temperature (e.g., 90-130 °C) setup_reaction->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring Stir for 12-24h cooling Cool to Room Temperature monitoring->cooling Reaction Complete filtration Filter Through Celite cooling->filtration concentration Concentrate in vacuo filtration->concentration chromatography Column Chromatography concentration->chromatography characterization Characterize Product (NMR, MS, etc.) chromatography->characterization

Caption: General experimental workflow for "cage-walking" functionalization of o-carboranes.

cage_walking_mechanism start This compound with Directing Group (DG) intermediate_A Initial B(4)-H Activation [DG-Carborane-B(4)-Pd] start->intermediate_A + Catalyst catalyst [Pd(II)] Catalyst catalyst->intermediate_A intermediate_B Cage-Walking [DG-Carborane-B(8)-Pd] intermediate_A->intermediate_B Migration oxidative_addition Oxidative Addition of Aryl Halide intermediate_B->oxidative_addition intermediate_C [Pd(IV)] Intermediate oxidative_addition->intermediate_C reductive_elimination Reductive Elimination intermediate_C->reductive_elimination product B(8)-Arylated This compound reductive_elimination->product catalyst_regen [Pd(II)] Catalyst (regenerated) reductive_elimination->catalyst_regen Catalyst Turnover catalyst_regen->intermediate_A

Caption: Simplified mechanism of Pd-catalyzed B(8)-arylation via the "cage-walking" strategy.

References

Protecting group strategies for selective o-Carborane modification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protecting group strategies in selective o-carborane modification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the selective protection and functionalization of this compound C-H bonds.

Q1: I am trying to monosilylate my this compound at a C-H position but I am getting a significant amount of the di-silylated product. How can I improve selectivity for the mono-protected product?

A1: This is a common challenge due to the similar acidity of the two C-H protons on the this compound cage. Here are several strategies to favor monosilylation:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use of a slight excess (e.g., 1.05-1.1 equivalents) of BuLi followed by 1.0 equivalent of the silyl (B83357) chloride electrophile is critical. Adding the carborane solution dropwise to the BuLi solution can sometimes improve selectivity over adding BuLi to the carborane.

  • Use Bulky Silyl Groups: Employing a sterically hindered silyl chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), can significantly disfavor the second silylation event due to steric hindrance.

  • Lower Temperature: Perform the deprotonation and silylation at low temperatures (e.g., -78 °C to 0 °C) to better control the reaction kinetics and reduce the likelihood of double deprotonation.

  • Purification: If a mixture is obtained, the mono- and di-silylated products can often be separated by silica (B1680970) gel column chromatography, as the di-silylated product is typically less polar.

Q2: My silylation reaction is slow or incomplete. What are the possible causes and solutions?

A2: Slow or incomplete silylation is a frequent issue, often stemming from the following:

  • Moisture: Silylating agents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame or oven-dried), and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential.[1][2][3]

  • Reagent Purity: Use fresh, high-purity BuLi and silyl chloride. Titrate the BuLi solution to confirm its molarity before use.

  • Insufficiently Strong Base: While BuLi is standard for deprotonating this compound C-H bonds, ensure its activity has not diminished due to improper storage.

  • Reaction Temperature: While low temperatures are good for selectivity, some sterically hindered substrates may require warming the reaction mixture to room temperature or slightly above to proceed to completion.[2]

Q3: I am having trouble removing the silyl protecting group. What are the best conditions for deprotection?

A3: The optimal deprotection method depends on the specific silyl group and the stability of your molecule to acidic or basic conditions.

  • Fluoride-Based Reagents: The most common method for cleaving Si-C bonds is using a fluoride (B91410) source.[4] Tetrabutylammonium (B224687) fluoride (TBAF) in THF is highly effective and widely used.[5] For more sensitive substrates, milder conditions like HF-Pyridine or TAS-F can be employed.[6]

  • Acidic Conditions: Some silyl groups can be removed under acidic conditions (e.g., AcOH in THF/H2O or HCl).[7][8] However, be aware that the carborane cage itself can be sensitive to harsh acidic conditions, which may lead to cage degradation.

  • Relative Stability: The stability of silyl groups varies significantly, which can be used for selective deprotection. The general order of stability (from least to most stable) is TMS < TES < TBDMS (TBS) < TIPS < TBDPS.[6][9]

Q4: Are there alternative protecting groups for this compound C-H bonds besides silyl groups?

A4: While silyl groups are the most prominently documented protecting groups for carborane C-H bonds due to their stability and reliable cleavage methods, other strategies are theoretically possible but less explored. The key requirements are stability to strong bases (like BuLi) and selective removal under conditions that do not harm the carborane cage. Given the nucleophilic nature of the lithiated carborane, any potential protecting group must be resistant to nucleophilic attack. Most common organic protecting groups (e.g., esters, carbamates) would not be suitable. Therefore, silyl groups remain the strategy of choice for this transformation.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of carborane C-H bonds using silyl groups. Note that yields are highly substrate-dependent.

Table 1: Silyl Protection of Carborane C-H Bonds

Protecting GroupCarborane SubstrateReagents & ConditionsYield (%)Reference
Triphenylsilyl (TPS)p-Carborane1) n-BuLi, THF; 2) Ph₃SiCl~90% (effective conversion)[4]
TBDMS1-Hydroxymethyl-o-carboraneTBSOTf, 2,6-lutidine, CH₂Cl₂20% (over 2 steps)[10][11]
TBDMS1-Hydroxy-p-carboraneTBDMSCl, NEt₃, DMAP, DCM97%[5]

Table 2: Deprotection of Silyl-Carboranes

Protecting GroupCarborane SubstrateReagents & ConditionsYield (%)Reference
Triphenylsilyl (TPS)1-Pentyl-12-TPS-p-carboraneBu₄NF, THF, rt96%[4]
TBDMS1-TBDMS-p-carborane derivativeTBAF, THF, 0 °C, 20-30 min90%[5]
TBDMS1-(TBDMS-oxymethyl)-o-carborane derivativeHCl-dioxane, CH₂Cl₂, rt90%[10]

Experimental Protocols

Protocol 1: General Procedure for Selective Monosilylation of this compound

This protocol is a generalized procedure based on established methods for carborane C-H functionalization.[4][5]

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the THF to 0 °C. Add this compound (1.0 eq) to the flask. Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

  • Silylation: Cool the solution back to 0 °C. Add a solution of the desired silyl chloride (e.g., TBDMSCl, 1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the desired monosilylated product from unreacted starting material and the disilylated byproduct.

Protocol 2: General Procedure for Fluoride-Mediated Desilylation

This protocol is based on standard methods for cleaving silyl protecting groups from carboranes.[4][5]

  • Preparation: Dissolve the silyl-protected this compound derivative in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Deprotection: Cool the solution to 0 °C. Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 - 1.5 eq, typically 1.0 M in THF) dropwise to the stirred solution.

  • Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours at 0 °C or room temperature.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the deprotected this compound derivative by silica gel column chromatography.

Visualizations

G cluster_protection Protection Workflow cluster_functionalization Functionalization & Deprotection Start This compound Deprotonation Deprotonation (n-BuLi, THF) Start->Deprotonation Silylation Silylation (R3SiCl) Deprotonation->Silylation Protected 1-Silyl-o-carborane Silylation->Protected Protected2 1-Silyl-o-carborane Deprotonation2 Deprotonation C(2)-H (n-BuLi) Protected2->Deprotonation2 Functionalization Functionalization (Electrophile, E+) Deprotonation2->Functionalization Protected_Func 1-Silyl-2-E-o-carborane Functionalization->Protected_Func Deprotection Deprotection (e.g., TBAF) Protected_Func->Deprotection Final_Product 2-E-o-carborane Deprotection->Final_Product

Caption: Workflow for selective this compound functionalization using a silyl protecting group.

G Start Low Yield of Monosilylated Product Q1 Is BuLi stoichiometry > 1.1 eq? Start->Q1 A1_Yes Reduce BuLi to 1.05 eq Q1->A1_Yes Yes Q2 Is the silyl group sterically small (e.g., TMS)? Q1->Q2 No End Improved Selectivity A1_Yes->End A2_Yes Switch to bulky group (TBDMS, TIPS) Q2->A2_Yes Yes Q3 Is reaction run at room temperature? Q2->Q3 No A2_Yes->End A3_Yes Lower temperature to -78 °C or 0 °C Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting guide for poor monosilylation selectivity.

References

Validation & Comparative

Validating the Crystal Structure of a New o-Carborane Derivative: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural elucidation of novel ortho-carborane (this compound) derivatives is a critical step in chemical research, particularly in fields like medicinal chemistry and materials science, where precise molecular architecture dictates function.[1][2] This guide provides a comparative overview of the essential analytical techniques required for the unambiguous validation of an this compound derivative's crystal structure, tailored for researchers, scientists, and drug development professionals.

The validation process relies on an integrated approach, where single-crystal X-ray diffraction provides the ultimate proof of structure, supported and corroborated by a suite of spectroscopic methods.

Primary and Complementary Validation Techniques

A combination of crystallographic and spectroscopic techniques is essential for comprehensive structural validation.[1] Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystal, while spectroscopic methods confirm the structure's integrity and composition in various states.

Technique Information Obtained State Primary Use
Single-Crystal X-ray Diffraction Absolute 3D molecular structure, bond lengths, bond angles, crystal packing.[1][3]SolidDefinitive structure determination.
¹¹B NMR Spectroscopy Integrity and symmetry of the carborane cage, substitution patterns on boron atoms.[1][4]SolutionConfirmation of core cage structure.
¹H & ¹³C NMR Spectroscopy Presence and chemical environment of organic substituents and cage C-H groups.[3][4]SolutionElucidation of the organic framework.
Mass Spectrometry (MS) Molecular weight and elemental composition via isotopic patterns and fragmentation.[1][2]GasConfirmation of molecular formula.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., B-H, C-H, O-H).[1][3]Solid/LiquidIdentification of key chemical bonds.

Comparative Data Analysis

The data obtained from these techniques provide complementary evidence for the new chemical structure. Below is a summary of expected data for a hypothetical new derivative, "Compound X," compared to the parent this compound.

Parameter Parent this compound (C₂B₁₀H₁₂) Hypothetical Derivative "Compound X" Technique
Molecular Weight 144.23 amuVaries based on substituentMass Spectrometry
Cage C1-C2 Bond Length ~1.63 Å[3]Expected to vary, e.g., ~1.73 Å for 1,2-diphenyl-o-carborane[3]X-ray Diffraction
Cage B-B Bond Lengths ~1.77 ÅMinor variations expectedX-ray Diffraction
B-H Stretch (IR) ~2600 cm⁻¹Present unless substituted at all B atomsIR Spectroscopy
¹¹B NMR Shifts Multiple signals between -2 and -14 ppmShifts will change depending on substituent location and nature.[4]NMR Spectroscopy
¹H NMR (Cage C-H) ~3.5 ppm[4]May be absent or shifted if C-atoms are substituted.NMR Spectroscopy
¹³C NMR (Cage C) ~55-60 ppmShifts will change upon substitution.[4]NMR Spectroscopy

Experimental Protocols

Detailed and precise experimental procedures are crucial for obtaining high-quality, reproducible data.

Single-Crystal X-ray Diffraction

This technique provides an unambiguous determination of the molecular structure in the solid state.[1]

Methodology:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a solvent (e.g., chloroform, dichloromethane) at room temperature.[5][6]

  • Data Collection: Mount a selected crystal on a diffractometer (e.g., SMART APEX2 CCD) equipped with a monochromatic X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) and a cooling system (e.g., 110-120 K).[5][6]

  • Data Processing: Process the collected diffraction data using appropriate software (e.g., SAINT) and apply absorption corrections (e.g., SADABS).[5]

  • Structure Solution and Refinement: Solve the structure using direct methods and refine it by a full-matrix least-squares procedure against F² using software like SHELXL. The final structure is validated by examining parameters like R-factor, goodness-of-fit (GOF), and residual electron density.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the molecular structure in solution. ¹¹B NMR is particularly critical for confirming the integrity of the carborane cage.[1]

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.

  • Data Acquisition: Record spectra on a spectrometer (e.g., Varian Inova 400 MHz).[2][4]

    • ¹H and ¹³C NMR: Reference spectra internally to the residual solvent signal relative to tetramethylsilane (B1202638) (TMS).[2]

    • ¹¹B NMR: Reference spectra externally using BF₃·Et₂O as a standard.[2][4]

  • Data Analysis: Integrate signals and analyze chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) to deduce the connectivity and chemical environment of atoms.

Mass Spectrometry (MS)

MS determines the molecular weight and fragmentation pattern, which helps confirm the elemental composition.[1]

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for carborane derivatives include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[2][4]

  • Data Acquisition: Measure the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) is preferred for determining the precise elemental formula.

  • Data Analysis: Analyze the molecular ion peak to confirm the molecular weight. The characteristic isotopic pattern resulting from the two boron isotopes (¹⁰B and ¹¹B) provides a clear signature for a boron cluster compound.

Visualizing the Validation Workflow

An integrated workflow ensures all necessary data is collected to build a comprehensive and irrefutable structural proof.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation & Confirmation synthesis Synthesize New This compound Derivative purification Purify Compound (e.g., Crystallization) synthesis->purification xrd Single-Crystal X-ray Diffraction purification->xrd nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir validated Validated Crystal Structure xrd->validated Definitive Structure nmr->validated Corroboration ms->validated Corroboration ir->validated Corroboration

Caption: Experimental workflow for this compound derivative structure validation.

G cluster_data Experimental Data compound New this compound Derivative xrd X-ray Diffraction nmr NMR ms Mass Spec xrd_data Bond Lengths & Angles final_structure Final Validated Crystal Structure xrd_data->final_structure nmr_data Chemical Shifts & Couplings nmr_data->final_structure ms_data Molecular Ion & Isotope Pattern ms_data->final_structure xrd->xrd_data nmr->nmr_data ms->ms_data

Caption: Logical relationship between techniques, data, and final structure.

References

A Comparative Analysis of o-, m-, and p-Carborane Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the three icosahedral carborane isomers—ortho-, meta-, and para-carborane (1,2-, 1,7-, and 1,12-dicarba-closo-dodecaborane)—reveals significant differences in their chemical reactivity, stemming from the varied placement of the two carbon atoms within the boron cage. This guide provides a comparative analysis of their thermal stability, acidity, and susceptibility to electrophilic and nucleophilic attack, supported by experimental data to inform researchers, scientists, and drug development professionals in their applications.

The unique three-dimensional aromaticity and exceptional stability of carboranes make them attractive building blocks in fields ranging from materials science to medicine.[1] However, the isomeric form of the carborane cage profoundly influences its electronic properties and, consequently, its reactivity. Understanding these differences is crucial for the rational design of carborane-containing molecules with desired properties.

Structural and Stability Differences

The primary distinction between the three isomers lies in the proximity of their two carbon atoms within the icosahedral cage. In o-carborane, the carbons are adjacent. They are separated by one boron atom in m-carborane (B99378) and are at antipodal positions in p-carborane (B1425697). This structural variation directly impacts their dipole moments and thermal stability.[2] this compound has the largest dipole moment (4.53 D), followed by m-carborane (2.85 D), while p-carborane has a zero dipole moment due to its symmetry.[2]

From a thermodynamic standpoint, p-carborane is the most stable isomer, followed by m-carborane, and then this compound.[3][4][5] This stability trend is a key factor in the thermal isomerization of this compound.

Figure 1. Structures of o-, m-, and p-carborane isomers.

Thermal Isomerization

The difference in thermal stability allows for the conversion of this compound to the more stable m- and p-isomers at high temperatures. This process is a crucial source for producing m- and p-carboranes, as this compound is the most readily available isomer.[6]

IsomerizationTemperature (°C)Residence Time (min)Yield (%)Reference
o- to m-carborane6000.30 - 0.48up to 98[7]
o- to m-/p-mixture700~0.5~22 (p-isomer)[7]

Experimental Protocol: Vapor Phase Isomerization of this compound [7]

This protocol describes a continuous flow process for the isomerization of this compound.

  • Apparatus: A tube furnace capable of reaching at least 700°C, a quartz or ceramic tube packed with a suitable material (or unpacked), a vaporizer, a condenser, and a source of inert carrier gas (e.g., nitrogen).

  • Procedure for m-Carborane Synthesis:

    • Heat the tube furnace to 600°C.

    • Heat the vaporizer to 150-200°C to sublime the this compound.

    • Pass a stream of nitrogen gas through the vaporizer to carry the this compound vapor into the hot tube.

    • Maintain a residence time of approximately 0.30 to 0.48 minutes.

    • The product, primarily m-carborane, is collected in the condenser.

  • Procedure for p-Carborane Synthesis:

    • Increase the tube furnace temperature to 700°C.

    • Follow the same procedure as for m-carborane synthesis.

    • The sublimate will be a mixture of m- and p-carborane.

    • The isomers can be separated by techniques such as vapor phase chromatography.

Isomerization_Workflow o_carborane This compound heating_600 Heat to 600°C (Vapor Phase) o_carborane->heating_600 heating_700 Heat to 700°C (Vapor Phase) o_carborane->heating_700 m_carborane m-Carborane heating_600->m_carborane mp_mixture m- and p-Carborane Mixture heating_700->mp_mixture separation Separation (e.g., VPC) mp_mixture->separation p_carborane p-Carborane separation->p_carborane Electrophilic_Substitution Carborane Carborane Isomer (o- or m-) Reaction Electrophilic Halogenation Carborane->Reaction N_haloamide N-Haloamide (NCS, NBS, NIS) N_haloamide->Reaction HOTf HOTf (catalyst) HOTf->Reaction HFIP HFIP (solvent) HFIP->Reaction Product B-Halogenated Carborane Reaction->Product

References

Spectroscopic comparison of o-Carborane and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of o-, m-, and p-Carborane (B1425697) Isomers: A Guide for Researchers

This guide provides a comprehensive spectroscopic comparison of the three icosahedral carborane isomers: ortho-(o-), meta-(m-), and para-(p-)carborane. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of how nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can be employed to differentiate and characterize these closely related structures. This document summarizes key quantitative data in tabular format, outlines detailed experimental protocols, and includes visualizations to clarify structural relationships and analytical workflows.

Introduction to Carborane Isomers

Carboranes are a class of organoboron compounds with a cage-like structure composed of boron and carbon atoms. The most well-studied carboranes are the charge-neutral, closo-dicarbadodecaboranes with the chemical formula C₂B₁₀H₁₂. These exist as three isomers, distinguished by the relative positions of the two carbon atoms within the icosahedral cage. The ortho-isomer has adjacent carbon atoms (1,2-positions), the meta-isomer has carbon atoms separated by one boron atom (1,7-positions), and the para-isomer has carbon atoms at opposite poles of the icosahedron (1,12-positions).[1] These structural differences, particularly the molecular symmetry, give rise to distinct spectroscopic signatures.

Data Presentation: Spectroscopic Properties

The following tables summarize the key spectroscopic data for the o-, m-, and p-carborane isomers.

Table 1: ¹¹B NMR Spectroscopic Data
IsomerSymmetryNumber of Unique Boron EnvironmentsChemical Shift (δ) Range (ppm)Peak Assignment (Position)
o-Carborane C₂ᵥ4-2 to -15B(9,12), B(8,10), B(4,5,7,11), B(3,6)
m-Carborane C₂ᵥ4-5 to -16B(9,10), B(5,12), B(4,6,8,11), B(2,3)
p-Carborane D₅d2-7 to -13B(2-6), B(7-11)

Note: Chemical shifts are relative to BF₃·OEt₂. Peak assignments are based on computational studies and 2D NMR techniques.[2]

Table 2: ¹H NMR Spectroscopic Data
IsomerNumber of Unique C-H Environments¹H Chemical Shift (δ) of C-H (ppm)Number of Unique B-H Environments¹H Chemical Shift (δ) Range of B-H (ppm)
This compound 1~3.541.5 - 3.0
m-Carborane 1~2.941.5 - 3.0
p-Carborane 1~2.721.5 - 3.0

Note: The ¹H NMR spectra of B-H protons are complex due to coupling with both ¹¹B (I=3/2) and ¹⁰B (I=3). ¹¹B decoupling simplifies these spectra significantly, revealing the number of distinct B-H environments.

Table 3: ¹³C NMR Spectroscopic Data
Isomer¹³C Chemical Shift (δ) of Cage Carbons (ppm)
This compound ~57
m-Carborane ~60
p-Carborane ~73

Note: Chemical shifts can vary depending on the solvent and substituents.[1][3]

Table 4: Vibrational Spectroscopy Data (IR and Raman)
IsomerB-H Stretching (ν B-H) (cm⁻¹)C-H Stretching (ν C-H) (cm⁻¹)Cage Vibrations (cm⁻¹)
This compound ~2600 (strong, broad in IR)~3060Multiple bands in the 400-1200 region
m-Carborane ~2600 (strong, broad in IR)~3060Multiple bands in the 400-1200 region
p-Carborane ~2600 (strong, broad in IR)~3060Fewer bands in the 400-1200 region due to higher symmetry

Note: The B-H stretching vibration is a characteristic feature in the IR spectra of carboranes.[4] The fingerprint region (400-1200 cm⁻¹) is complex but can be used to distinguish isomers based on the number and position of the bands, which is related to their symmetry.

Experimental Protocols

¹¹B and ¹H NMR Spectroscopy

Objective: To obtain high-resolution NMR spectra for the determination of the number and type of boron and hydrogen environments.

Materials:

  • Carborane sample (o-, m-, or p-carborane)

  • Deuterated solvent (e.g., CDCl₃, acetone-d₆)

  • 5 mm quartz NMR tubes[5][6]

  • NMR spectrometer (a high-field instrument is recommended)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the carborane sample in approximately 0.6 mL of a deuterated solvent in a clean, dry vial. Transfer the solution to a 5 mm quartz NMR tube. The use of quartz tubes is crucial for ¹¹B NMR to avoid broad background signals from borosilicate glass.[5][6]

  • Instrument Setup:

    • Insert the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for the desired nucleus (¹¹B or ¹H).

  • ¹¹B NMR Acquisition:

    • Acquire a standard proton-decoupled ¹¹B NMR spectrum. A common reference standard is external BF₃·OEt₂.

    • Set the spectral width to cover the expected range for carboranes (e.g., +20 to -40 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • To simplify the B-H region, acquire a ¹¹B-decoupled ¹H NMR spectrum. This will collapse the broad multiplets from B-H protons into sharper singlets, allowing for easier identification of the number of unique B-H environments.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify characteristic functional groups, particularly the B-H stretching vibrations.

Materials:

  • Carborane sample

  • Spectroscopic grade KBr

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Place approximately 1-2 mg of the carborane sample and 100-200 mg of dry spectroscopic grade KBr into an agate mortar.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into the collar of a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The typical spectral range is 4000-400 cm⁻¹.

Raman Spectroscopy

Objective: To obtain the Raman spectrum, which provides complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations.

Materials:

  • Carborane sample

  • Glass capillary tube or microscope slide

  • Raman spectrometer with a laser source (e.g., 532 nm or 785 nm)

Procedure:

  • Sample Preparation:

    • For a solid sample, a small amount can be placed on a microscope slide and focused under the microscope objective of the Raman spectrometer.

    • Alternatively, a small amount of the solid can be packed into a glass capillary tube.

  • Data Acquisition:

    • Place the sample in the spectrometer's sample holder.

    • Focus the laser on the sample.

    • Set the appropriate laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

    • Acquire the Raman spectrum over the desired range (e.g., 100-3200 cm⁻¹).

Visualizations

Isomer Structures and Spectroscopic Consequences

The following diagram illustrates the structural differences between the carborane isomers and the resulting number of unique boron and hydrogen environments, which directly impacts their NMR spectra.

Carborane_Isomers cluster_isomers Carborane Isomers (C₂B₁₀H₁₂) cluster_nmr NMR Spectroscopic Signatures o_Carborane This compound (1,2-C₂B₁₀H₁₂) Symmetry: C₂ᵥ o_NMR ¹¹B NMR: 4 Signals ¹H NMR (B-H): 4 Signals o_Carborane->o_NMR Lower Symmetry m_Carborane m-Carborane (1,7-C₂B₁₀H₁₂) Symmetry: C₂ᵥ m_NMR ¹¹B NMR: 4 Signals ¹H NMR (B-H): 4 Signals m_Carborane->m_NMR Lower Symmetry p_Carborane p-Carborane (1,12-C₂B₁₀H₁₂) Symmetry: D₅d p_NMR ¹¹B NMR: 2 Signals ¹H NMR (B-H): 2 Signals p_Carborane->p_NMR Higher Symmetry Spectro_Workflow cluster_analysis Spectroscopic Analysis start Carborane Sample prep Sample Preparation start->prep nmr NMR Spectroscopy (¹¹B, ¹H, ¹³C) prep->nmr Dissolve in deuterated solvent ir FTIR Spectroscopy prep->ir Prepare KBr pellet or Nujol mull raman Raman Spectroscopy prep->raman Mount solid sample data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis raman->data_analysis conclusion Structural Characterization & Isomer Identification data_analysis->conclusion

References

A Comparative Guide to the Electronic Effects of o-Carborane and Phenyl Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular design, particularly in medicinal chemistry and materials science, the choice of substituent can profoundly influence the physicochemical properties and biological activity of a compound. The phenyl group is a ubiquitous aromatic scaffold, while the ortho-carborane (1,2-dicarba-closo-dodecaborane) cage is a three-dimensional, boron-rich cluster that has emerged as a unique pharmacophore and functional moiety.[1][2][3] This guide provides an objective comparison of the electronic effects of this compound and phenyl groups, supported by experimental data, to aid researchers in the rational design of novel molecules.

Comparative Electronic Data

The electronic nature of a substituent is a critical determinant of its influence on a molecule's reactivity, stability, and intermolecular interactions. The following table summarizes key experimental parameters that quantify and compare the electronic effects of this compound and phenyl groups.

ParameterThis compoundPhenylSignificance
Hammett Constant (σp) +0.47 to +0.650.00The positive and relatively large Hammett constant of the C-linked o-carboranyl group indicates its strong electron-withdrawing nature through inductive and resonance effects, comparable to highly fluorinated aryl groups.[4] The phenyl group, being the reference, has a Hammett constant of zero.
pKa of Substituted Benzoic Acids 1- (p-carboxyphenyl)-1,2-carborane: ~3.5Benzoic acid: 4.20[5][6][7]The lower pKa value of the carboranyl-substituted benzoic acid compared to benzoic acid itself demonstrates the potent electron-withdrawing ability of the this compound cage, which stabilizes the carboxylate anion.
¹H NMR Chemical Shift (δ) of cage C-H ~3.5 - 4.5 ppm-The downfield chemical shift of the C-H protons on the this compound cage is indicative of the deshielding environment created by the electron-deficient cluster.[8]
¹³C NMR Chemical Shift (δ) of cage carbons ~86 - 88 ppm-These characteristic chemical shifts for the carbon atoms within the closo-o-carborane cage are useful for structural confirmation.[9]
IR Spectroscopy (C≡O stretching frequency in derivatives) Higher frequencyLower frequencyIn chromium tricarbonyl complexes of 1,2-diphenyl-o-carborane, the C≡O stretching frequencies are observed at 1965 and 1892 cm⁻¹, which are lower than that of (C₆H₆)Cr(CO)₃. This suggests that the carboranylphenyl ligand is a better electron donor to the metal center than benzene (B151609) in this specific context, highlighting the complexity of its electronic behavior.[10][11]
UV-Vis Spectroscopy (Intramolecular Charge Transfer) Acts as an electron acceptorCan act as both donor and acceptorThis compound is frequently employed as an electron-accepting moiety in donor-acceptor dyads, leading to intramolecular charge transfer (ICT) bands in the electronic spectra.[9][12][13][14] The HOMO is often localized on the organic π-system, while the LUMO is distributed over the this compound cage.[9]

Experimental Protocols

The data presented above are derived from well-established experimental techniques in physical organic chemistry. The following sections detail the methodologies for the key experiments cited.

Determination of Hammett Constants

The Hammett equation, log(K/K₀) = σρ, is a linear free-energy relationship that quantifies the effect of a substituent on the reactivity of a molecule.[15] The substituent constant (σ) is a measure of the electronic effect of the substituent, while the reaction constant (ρ) is a measure of the sensitivity of the reaction to substituent effects.[15]

Experimental Workflow:

  • Synthesis: A series of meta- and para-substituted benzoic acids, including the o-carboranyl-substituted derivative, are synthesized.

  • pKa Measurement: The acid dissociation constant (Ka) for each benzoic acid derivative is determined, typically by potentiometric titration in a well-defined solvent system (e.g., water or aqueous ethanol) at a constant temperature (e.g., 25 °C).

  • Calculation: The Hammett substituent constant (σ) is calculated using the measured pKa values. For the ionization of benzoic acids, ρ is defined as 1.00.[15] The equation is therefore: σ = pKa(benzoic acid) - pKa(substituted benzoic acid).

pKa Measurement by Potentiometric Titration
  • Sample Preparation: A precise amount of the acidic compound (e.g., carboranylbenzoic acid) is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like ethanol (B145695) or DMSO to ensure solubility.[16]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Data Acquisition: ¹H, ¹³C, and ¹¹B NMR spectra are recorded on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to elucidate the molecular structure and probe the electronic environment of the nuclei. The chemical shifts of protons and carbons directly attached to or near the this compound or phenyl group provide insight into the shielding or deshielding effects of these substituents.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet), a thin film, or in solution.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Data Analysis: The frequencies of characteristic vibrational modes (e.g., C=O, C-H, B-H) are identified. Shifts in these frequencies upon substitution can be correlated with changes in bond strength and electronic density.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: The compound is dissolved in a UV-transparent solvent at a known concentration.

  • Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined. The appearance of new, long-wavelength absorption bands can indicate the presence of intramolecular charge transfer (ICT) transitions.[13]

Visualizations

G cluster_objective Objective cluster_data Data Acquisition cluster_params Electronic Parameters cluster_analysis Comparative Analysis cluster_conclusion Conclusion Objective Compare Electronic Effects of this compound and Phenyl Groups Experimental Experimental Measurement Objective->Experimental requires Computational Theoretical Calculation Objective->Computational requires Hammett Hammett Constants (σ) Experimental->Hammett yields pKa pKa Values Experimental->pKa yields Spectroscopy Spectroscopic Data (NMR, IR, UV-Vis) Experimental->Spectroscopy yields Computational->Hammett complements Computational->pKa complements Computational->Spectroscopy complements Comparison Direct Comparison of Parameters Hammett->Comparison informs pKa->Comparison informs Spectroscopy->Comparison informs Conclusion Elucidation of Relative Electron-Withdrawing/Donating Strength Comparison->Conclusion leads to

References

O-Carborane Analogs: A Comparative Guide to Their Biological Activity Versus Parent Organic Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of ortho-carborane (this compound), a unique boron-carbon cluster, into the structure of biologically active organic molecules has emerged as a compelling strategy in medicinal chemistry. This guide provides an objective comparison of the biological activity of this compound analogs against their parent organic compounds, supported by experimental data. The unique physicochemical properties of this compound, including its three-dimensional structure, hydrophobicity, and metabolic stability, offer the potential to enhance the efficacy, selectivity, and pharmacokinetic profiles of existing drugs.[1][2][3]

Comparative Analysis of Biological Activity

The substitution of a phenyl ring or other organic moieties with an this compound cage can lead to varied and sometimes unpredictable effects on biological activity. Below, we present a summary of quantitative data from studies on this compound analogs of well-known therapeutic agents.

This compound Analogs of NSAIDs: Celecoxib (B62257) and Flurbiprofen (B1673479)

Nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and flurbiprofen are widely used to treat inflammation and pain by inhibiting cyclooxygenase (COX) enzymes. The introduction of an this compound moiety has been explored to modulate their activity and selectivity.

Table 1: Comparison of COX Inhibition by this compound Analogs and Parent NSAIDs [4][5][6]

CompoundTargetIC50 (µM) of Parent MoleculeIC50 (µM) of this compound AnalogFold Change in Potency
Celecoxib Analog (nidthis compound) COX-20.1020.34~3.3-fold decrease
Celecoxib Analog (orththis compound) COX-1->320-
COX-20.102No inhibition-
Flurbiprofen Analog (nidthis compound 14a) COX-10.8511.8~13.9-fold decrease
COX-20.0766.17~81.2-fold decrease
Flurbiprofen Analog (nidthis compound 14b) COX-10.8534.8~40.9-fold decrease
COX-20.07612.7~167.1-fold decrease

Note: A decrease in potency indicates a higher IC50 value for the analog compared to the parent molecule.

As the data indicates, the introduction of a carborane moiety into celecoxib and flurbiprofen did not enhance their COX inhibitory activity in these particular studies.[4][5][6] The nidthis compound analog of celecoxib showed a slight selectivity for COX-2, whereas the orththis compound counterpart displayed a preference for COX-1, highlighting how the carborane structure can influence isoform selectivity.[4][5][6]

This compound Analogs of Tamoxifen (B1202)

Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of breast cancer. Research has explored this compound analogs to improve its therapeutic profile. In a study, the Z isomer of a closthis compound analog of tamoxifen was found to inhibit cell proliferation in estrogen receptor-positive (MCF-7) breast cancer cells more effectively than tamoxifen in an environment free of estradiol (B170435) (E2).[3][7][8] Conversely, the E isomer demonstrated better inhibition than tamoxifen in the presence of E2.[3][7][8]

Table 2: Antiproliferative Activity of an this compound Tamoxifen Analog

CompoundCell LineIC50 (µM)
TamoxifenMCF-710.045[9]
4-Hydroxytamoxifen (active metabolite)MCF-719.35 (24h), 21.42 (48h, 72h)[3][10]
This compound Tamoxifen Analog (Z isomer)MCF-7More potent than tamoxifen in E2-free conditions (specific IC50 not provided)[3][7][8]

Note: Direct comparative IC50 values from a single study were not available in the search results. The data presented is compiled from different sources and should be interpreted with caution.

This compound Analogs of Isoflavonoids

Isoflavonoids, such as genistein (B1671435) and daidzein, are naturally occurring compounds with a range of biological activities, including anticancer effects. A study on carborane-containing isoflavonoid (B1168493) analogs revealed significantly improved and broader antiproliferative activities compared to their parent compounds.[2]

Table 3: Antiproliferative Activity of this compound Isoflavonoid Analogs [2]

CompoundCell LineIC50 (µM) of Parent (Genistein)IC50 (µM) of this compound Analog (1m)
MDA-MB-231 (Breast Cancer)Moderate Activity5.46
PC-3 (Prostate Cancer)Moderate Activity4.99

Note: The parent compound, formononetin, exhibited no activity in this study.[2]

The enhanced activity of these carborane-isoflavonoid analogs was attributed to their ability to induce G1 cell cycle arrest and modulate key signaling pathways, including JAK/STAT5, PI3K/AKT, and p38 MAPK.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the data presented.

Cyclooxygenase (COX) Inhibition Assay

This assay is used to determine the potency of compounds in inhibiting COX-1 and COX-2 enzymes.

Workflow:

COX_Inhibition_Assay reagents Prepare Reagents: - Tris-HCl buffer - Hematin - L-epinephrine enzyme Add COX-1 or COX-2 Enzyme reagents->enzyme inhibitor Add Test Compound (this compound Analog or Parent) enzyme->inhibitor preincubation Pre-incubate at 37°C inhibitor->preincubation substrate Initiate Reaction with Arachidonic Acid preincubation->substrate incubation Incubate for 2 min substrate->incubation termination Terminate Reaction with HCl incubation->termination analysis Quantify Prostaglandin (B15479496) E2 (PGE2) by LC-MS/MS termination->analysis

Figure 1: Workflow of a typical COX inhibition assay.

Detailed Steps: [11]

  • Reagent Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.

  • Enzyme Addition: A specific amount of purified COX-1 or COX-2 enzyme is added to the reaction mixture.

  • Inhibitor Addition: The test compound (this compound analog or parent molecule) dissolved in a suitable solvent (e.g., DMSO) is added to the enzyme solution.

  • Pre-incubation: The mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a short duration (e.g., 2 minutes).

  • Reaction Termination: The reaction is stopped by the addition of hydrochloric acid (HCl).

  • Analysis: The amount of prostaglandin E2 (PGE2) produced is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inhibitory effect of the compound is determined by comparing the PGE2 levels in the presence and absence of the inhibitor.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is a common way to determine the cytotoxic effects of potential anticancer drugs.

Workflow:

MTT_Assay_Workflow cell_seeding Seed Cells in 96-well plate treatment Treat with Compound (e.g., Tamoxifen analog) cell_seeding->treatment incubation_24h Incubate for 24-72h treatment->incubation_24h mtt_addition Add MTT Reagent incubation_24h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilization measurement Measure Absorbance at 570 nm solubilization->measurement

Figure 2: General workflow of an MTT cytotoxicity assay.

Detailed Steps: [4][12]

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound tamoxifen analog or tamoxifen). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Formation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in signaling pathways, indicating their activation or inhibition.

Workflow:

Western_Blot_Workflow cell_treatment Treat Cells with Compound lysis Lyse Cells and Extract Proteins cell_treatment->lysis quantification Quantify Protein Concentration lysis->quantification sds_page Separate Proteins by SDS-PAGE quantification->sds_page transfer Transfer Proteins to Membrane (e.g., PVDF) sds_page->transfer blocking Block Membrane to Prevent Non-specific Binding transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Detect Signal with Chemiluminescent Substrate secondary_ab->detection

Figure 3: Standard workflow for Western blot analysis.

Detailed Steps for PI3K/AKT Pathway Analysis: [7][11]

  • Cell Treatment and Lysis: Cancer cells are treated with the this compound analog or parent compound for a specified time. Subsequently, the cells are lysed to extract total proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., phosphorylated AKT (p-AKT) or total AKT).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP enzyme to produce light. The signal is captured using an imaging system, and the band intensities are quantified to determine the levels of the target protein.

Signaling Pathways

The biological effects of this compound analogs are often mediated through the modulation of intracellular signaling pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival

Figure 4: Simplified PI3K/AKT signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, regulating gene expression involved in immunity, proliferation, and apoptosis.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Proliferation, Survival)

Figure 5: Overview of the JAK/STAT signaling pathway.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade activated by cellular stress and inflammatory cytokines, leading to responses such as inflammation, apoptosis, and cell differentiation.

p38_MAPK_Pathway Stress Cellular Stress/ Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylate (Activate) p38 p38 MAPK MKK3_6->p38 Phosphorylate (Activate) TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Phosphorylate (Activate) CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse

Figure 6: The p38 MAPK signaling cascade.

Conclusion

The replacement of organic moieties with this compound cages presents a fascinating and complex avenue in drug discovery. The presented data illustrates that this substitution does not universally lead to enhanced biological activity. In the case of the studied NSAID analogs, a decrease in potency was observed, although with altered selectivity. Conversely, for tamoxifen and isoflavonoid analogs, the incorporation of this compound showed promise in enhancing antiproliferative effects. These findings underscore the nuanced and context-dependent impact of this compound substitution. Further research, including comprehensive structure-activity relationship studies and in vivo evaluations, is necessary to fully elucidate the potential of this compound analogs as next-generation therapeutics. The unique properties of carboranes continue to make them an intriguing building block for the design of novel and improved bioactive molecules.[1][2][13]

References

Head-to-head comparison of different catalytic systems for B-H activation

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds through borylation represents one of the most significant advances in modern synthetic chemistry, providing a direct route to versatile organoboron intermediates. This guide offers a head-to-head comparison of the leading catalytic systems for B-H activation, focusing on the C-H borylation of arenes and heteroarenes. We present a consolidated overview of performance data for systems based on precious metals (Iridium, Rhodium), earth-abundant metals (Iron, Cobalt), and emerging metal-free Frustrated Lewis Pairs (FLPs). The data herein is collated from key literature to facilitate objective comparison and guide catalyst selection for research and development.

Performance Data of Catalytic Systems

The efficiency of a catalytic system is determined by a multitude of factors including the choice of metal, ligand architecture, boron source, and reaction conditions. The following tables summarize quantitative performance data for the C-H borylation of representative aromatic and heteroaromatic substrates, allowing for a direct comparison of catalyst efficacy.

Table 1: Iridium-Catalyzed C-H Borylation of Arenes

Iridium-based catalysts are the most established and versatile systems for C-H borylation, known for their high efficiency and broad substrate scope. Catalyst performance is highly dependent on the supporting ligand.

SubstratePrecursor (mol%)Ligand (mol%)Boron SourceTemp. (°C)Time (h)Yield (%)Selectivity (Regioisomer Ratio)Ref.
1,3-Dichlorobenzene[Ir(COD)OMe]₂ (1.5)dtbpy (3.0)B₂pin₂8024934-Bpin:2-Bpin = >98:<2[1]
1,3-Dichlorobenzene[Ir(COD)OMe]₂ (1.5)tmphen (3.0)B₂pin₂8024994-Bpin:2-Bpin = >98:<2[1]
Toluene[Ir(COD)OMe]₂ (1.5)dtbpy (3.0)B₂pin₂1001245m+p:o = 95:5[1]
Toluene[Ir(COD)OMe]₂ (1.5)tmphen (3.0)B₂pin₂1001280m+p:o = 95:5[1]
Anisole[Ir(COD)Cl]₂ (0.5)dmbpy (1.0)HBpin1001698-[2]
Anisole[Ir(COD)OMe]₂ (0.5)dtbpy (1.0)B₂pin₂251692-[2]

Abbreviations: B₂pin₂ = Bis(pinacolato)diboron; dtbpy = 4,4′-Di-tert-butyl-2,2′-bipyridine; tmphen = 3,4,7,8-Tetramethyl-1,10-phenanthroline; dmbpy = 4,4'-dimethyl-2,2'-bipyridine; HBpin = Pinacolborane.

Table 2: Rhodium-Catalyzed C-H Borylation

Rhodium catalysts, particularly those with cyclopentadienyl (B1206354) (Cp) or indenyl (Ind) ligands, offer an alternative to iridium systems. The ligand framework has a profound impact on catalyst activity and stability.

SubstrateCatalyst (mol%)Boron SourceTemp. (°C)Time (h)Yield (%)Ref.
Benzene[Rh(Cp)(SIDipp)(COE)] (5)B₂pin₂80240[3]
Benzene[Rh(Ind)(SIDipp)(COE)] (5)B₂pin₂802497[3]
n-Decane[Rh(Cp*)(C₂H₄)₂] (5)B₂pin₂1402482[4]
n-Decane[Rh(Ind)(SIDipp)(COE)] (5)B₂pin₂1402421[4]

Abbreviations: SIDipp = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene; COE = Cyclooctene; Cp = Pentamethylcyclopentadienyl.*

Table 3: Earth-Abundant Metal-Catalyzed C-H Borylation

Driven by sustainability and cost-effectiveness, catalysts based on iron and cobalt have been developed as alternatives to precious metals. These systems often require specific conditions, such as UV irradiation for iron, but can exhibit unique selectivities.

SubstrateCatalyst System (mol%)Boron SourceTemp. (°C)Time (h)Yield (%)Selectivity (ortho:meta:para)Ref.
Iron
BenzeneFe(H)(Bpin)(dmpe)₂ (5)HBpinRT (UV)2473-[5]
PyridineFe(H)(Bpin)(dmpe)₂ (5)HBpinRT (UV)2445C3-selectivity[5]
Cobalt
Fluorobenzene4-Me-(ⁱPrPNP)Co(H)₂(BPin) (5)B₂pin₂50249198:2:0
Fluorobenzene[Ir(COD)OMe]₂/dtbpy (0.1/0.2)B₂pin₂50249456:32:12
1,2-Difluorobenzene4-Me-(ⁱPrPNP)Co(H)₂(BPin) (5)B₂pin₂50249299:1
1,2-Difluorobenzene[Ir(COD)OMe]₂/dtbpy (0.1/0.2)B₂pin₂50249150:50

Abbreviations: dmpe = 1,2-Bis(dimethylphosphino)ethane; 4-Me-(ⁱPrPNP)Co(H)₂(BPin) = Cobalt pincer complex.

Table 4: Metal-Free Frustrated Lewis Pair (FLP) Catalyzed C-H Borylation

Metal-free catalysis, particularly using FLPs, represents a frontier in C-H activation. These systems can mimic the reactivity of transition metals and offer complementary selectivity, especially for electron-rich heteroarenes.

SubstrateCatalyst (mol%)Boron SourceTemp. (°C)Time (h)Yield (%)Ref.
Furan(1-TMP-2-BH₂-C₆H₄)₂ (10)HBPin252478[2]
2-Methylfuran(1-TMP-2-BH₂-C₆H₄)₂ (10)HBPin252485[2]
Thiophene(1-TMP-2-BH₂-C₆H₄)₂ (10)HBPin1002467[2]
1-Methylpyrrole(1-TMP-2-BH₂-C₆H₄)₂ (10)HBPin252495[2]

Abbreviations: TMP = 2,2,6,6-Tetramethylpiperidine.

Catalytic Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental designs is crucial for understanding and applying these catalytic systems. The following diagrams illustrate a generalized catalytic cycle for transition metal-catalyzed C-H borylation and a typical workflow for high-throughput catalyst screening.

G cluster_cycle Catalytic Cycle A [M]-L Active Catalyst B [M](H)(Ar)(Bpin)₂ M(V) Intermediate A->B C-H Activation (Oxidative Addition) C [M](H)(Bpin)₂ B->C Reductive Elimination ArBpin Arene-Bpin B->ArBpin D [M](Bpin)₃ M(III) Intermediate C->D + B₂pin₂ - H-Bpin HBpin H-Bpin C->HBpin D->B + Arene Arene Arene-H Arene->B B2pin2 B₂pin₂ B2pin2->D

Figure 1. Generalized catalytic cycle for Ir(III)/Ir(V) C-H borylation.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare Stock Solutions (Precursors, Ligands, Substrate) p2 Dispense Reagents into 96-well Plate (Inert Atm.) p1->p2 r1 Seal Plate and Place on Heating/Shaking Block p2->r1 Array Assembly r2 Run Reaction Array (Controlled T, time) r1->r2 a1 Quench Reactions & Add Internal Standard r2->a1 Post-Reaction a2 Sample Dilution and Transfer to GC/LC-MS Vials a1->a2 a3 High-Throughput Analysis (GC-FID, LC-MS) a2->a3 a4 Data Processing & Yield/Selectivity Calculation a3->a4

Figure 2. High-throughput screening workflow for catalyst optimization.

Experimental Protocols

Reproducibility and fair comparison are paramount in catalyst evaluation. Below is a generalized protocol for the comparative screening of catalysts for arene C-H borylation, based on high-throughput experimentation (HTE) methodologies.

Objective: To evaluate the performance (yield and selectivity) of different catalytic systems for the C-H borylation of a target arene.

Materials & Equipment:

  • Catalysts: Iridium, Rhodium, Iron, Cobalt precursors.

  • Ligands: e.g., dtbpy, tmphen, SIDipp, etc.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) or Pinacolborane (HBpin).

  • Substrate: Target arene or heteroarene.

  • Solvent: Anhydrous, degassed solvent (e.g., THF, Cyclohexane, CPME).

  • Internal Standard: e.g., Dodecane (B42187) or Mesitylene for GC analysis.

  • Inert Atmosphere: Glovebox or Schlenk line with Argon or Nitrogen.

  • Reaction Vessels: 96-well plate with sealing mats or individual reaction vials.

  • Analysis: Gas Chromatograph with Flame Ionization Detector (GC-FID) or LC-MS.

Procedure:

  • Stock Solution Preparation (Inert Atmosphere):

    • Prepare stock solutions of each catalyst precursor (e.g., 10 mM in anhydrous THF).

    • Prepare stock solutions of each ligand (e.g., 20 mM in anhydrous THF).

    • Prepare a stock solution of the substrate and the internal standard in the reaction solvent. For example, a solution containing the arene (0.5 M) and dodecane (0.25 M).

  • Reaction Array Setup (Inert Atmosphere):

    • Using a multichannel pipette or automated liquid handler, dispense the catalyst precursor stock solution into the designated wells of a 96-well plate.

    • Add the corresponding ligand stock solution to each well. For ligand-free conditions, add an equivalent volume of pure solvent.

    • Initiate the reactions by adding the substrate/internal standard stock solution to all wells.

    • Finally, add the boron source (B₂pin₂ or HBpin), either as a solid or from a stock solution.

  • Reaction Execution:

    • Securely seal the 96-well plate with a chemically resistant, pierceable sealing mat.

    • Place the plate on a pre-heated shaker block set to the desired reaction temperature (e.g., 80 °C) and shaking speed (e.g., 500 rpm).

    • Allow the reactions to proceed for the specified time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • After the reaction time has elapsed, remove the plate from the heat and allow it to cool to room temperature.

    • Unseal the plate and quench each reaction by adding a small volume of a suitable solvent (e.g., ethyl acetate) and a quenching agent if necessary.

    • Perform serial dilutions for analysis. For example, take a small aliquot from each well and dilute it into a vial containing ethyl acetate (B1210297) for GC analysis.

    • Analyze the samples by GC-FID. The yield of the borylated product can be calculated by comparing the peak area of the product to that of the internal standard, using a pre-determined response factor.

    • Regioselectivity can be determined by identifying and integrating the peaks corresponding to different isomers.

Summary and Outlook

This guide provides a quantitative, head-to-head comparison of prominent catalytic systems for B-H activation, a cornerstone of modern C-H functionalization.

  • Iridium Catalysts remain the gold standard, offering high yields and broad applicability. The performance, however, is intimately tied to ligand choice, with ligands like tmphen often providing superior stability and leading to higher yields in challenging reactions compared to the more common dtbpy.[1]

  • Rhodium Catalysts present a viable alternative, where the choice between Cp and indenyl ligands can dramatically switch catalyst activity on or off.[3] For certain transformations like alkane borylation, Rh-Cp* systems can outperform indenyl-based catalysts.[4]

  • Earth-Abundant Metal Catalysts based on cobalt and iron are highly promising for sustainable chemistry. Cobalt catalysts have demonstrated the ability to provide unique regioselectivity (e.g., ortho-to-fluorine) that is electronically driven and orthogonal to the sterically-controlled selectivity of iridium. Iron systems, while often requiring photochemical activation, are effective and utilize a cheap, non-toxic metal.[5]

  • Frustrated Lewis Pairs (FLPs) are at the forefront of metal-free catalysis. While their application to the borylation of simple arenes is still developing, they have shown excellent efficacy and complementary regioselectivity for the C-H borylation of electron-rich heteroarenes under mild, metal-free conditions.[2]

For professionals in drug development and scientific research, the choice of catalyst will depend on a balance of factors: cost, desired selectivity, substrate scope, and tolerance to functional groups. While iridium systems offer the most robust and well-understood platform, the unique selectivities offered by cobalt and the sustainable profile of iron and FLP catalysts make them compelling and rapidly evolving areas of research that are poised to provide the next generation of synthetic tools.

References

Unveiling the Icosahedral Cage: How DFT Calculations Illuminate Experimental Findings in o-Carborane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergy between theoretical calculations and experimental results in the study of o-carborane, providing researchers, scientists, and drug development professionals with a guide to the validation of experimental data through Density Functional Theory (DFT).

This compound, a unique icosahedral cluster of boron and carbon, has garnered significant attention for its diverse applications in materials science and medicine, including its potential as a pharmacophore in drug design and for Boron Neutron Capture Therapy (BNCT).[1] The validation of its structural and electronic properties is paramount for these applications. Density Functional Theory (DFT) has emerged as a powerful computational tool to complement and validate experimental findings, offering insights into the intricate bonding and reactivity of these three-dimensional aromatic systems.[2][3][4] This guide provides an objective comparison of experimental data with DFT calculations for this compound and its derivatives, supported by detailed methodologies.

Bridging Theory and Reality: A Comparative Look at Structural Parameters

One of the most direct and powerful validations of computational methods comes from the comparison of calculated molecular geometries with those determined experimentally, typically through single-crystal X-ray diffraction. For this compound derivatives, DFT calculations have shown remarkable accuracy in predicting key structural parameters such as the C-C bond distance within the icosahedral cage.

For instance, in a study on 1,2-diphenyl-o-carborane, the experimentally determined C1-C2 bond distance was found to be 1.726(2) Å.[1] This is significantly elongated compared to the C1-C2 bond in unsubstituted this compound [1.629(6) and 1.630(6) Å].[1] DFT calculations performed on similar substituted this compound systems have successfully reproduced this trend of C-C bond elongation upon substitution, providing a theoretical basis for understanding the electronic effects of substituents on the carborane cage.[2]

CompoundExperimental C1-C2 Bond Length (Å)Computational MethodCalculated C1-C2 Bond Length (Å)Reference
1,2-Diphenyl-o-carborane1.726(2)Not specified in abstractNot specified in abstract[1]
9-Iodo-orththis compound monoanion1.682(1)Not specified in abstractNot specified in abstract[4]
Unsubstituted this compound1.629(6), 1.630(6)Not specified in abstractNot specified in abstract[1]

Table 1: Comparison of Experimental and Computationally Predicted C-C Bond Lengths in this compound Derivatives. This table summarizes the experimentally determined C1-C2 bond distances in substituted o-carboranes and highlights the role of DFT in validating these structural parameters.

Experimental and Computational Workflows

The synthesis and characterization of this compound derivatives, followed by their computational analysis, involve a multi-step process. The following diagram illustrates a typical workflow for validating experimental findings with DFT calculations.

experimental_dft_workflow cluster_synthesis Experimental Synthesis cluster_characterization Experimental Characterization cluster_dft DFT Calculations cluster_validation Validation start Decaborane (B607025) (B10H14) + Acetylene Derivative reaction Reaction in Inert Solvent (e.g., Toluene) with Lewis Base (e.g., N,N-dimethylaniline) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification product Substituted this compound purification->product xray Single-Crystal X-ray Diffraction product->xray nmr NMR Spectroscopy (1H, 11B, 13C) product->nmr ir Infrared (IR) Spectroscopy product->ir compare_geom Compare Calculated Geometry with X-ray Data xray->compare_geom compare_nmr Compare Calculated NMR Shifts with Experimental Data nmr->compare_nmr compare_spectra Compare Calculated Vibrational Frequencies with IR Spectra ir->compare_spectra dft_setup Define Molecular Geometry & Basis Set (e.g., B3LYP/6-311+G*) geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_props Calculation of Electronic Properties (HOMO, LUMO, etc.) geom_opt->electronic_props geom_opt->compare_geom freq_calc->compare_spectra electronic_props->compare_nmr

Figure 1: A generalized workflow illustrating the synthesis, experimental characterization, and subsequent DFT validation of this compound derivatives.

Delving into the Electronic Landscape

Beyond structural parameters, DFT is instrumental in elucidating the electronic properties of o-carboranes, which are often challenging to probe experimentally. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions.

For instance, the incorporation of this compound moieties into multi-resonance thermally activated delayed fluorescence (MR-TADF) compounds has been shown to significantly stabilize the frontier molecular orbitals.[5] DFT calculations have been pivotal in demonstrating this stabilization effect, which is a key factor in achieving narrowband emission in these materials.[5]

PropertyExperimental TechniqueDFT Functional/Basis SetKey FindingReference
Frontier Molecular Orbital EnergiesCyclic VoltammetryB3LYP/6-311+G*This compound incorporation significantly stabilizes HOMO and LUMO levels.[5]
Electron AffinityPhotoelectron SpectroscopyNot specified in abstractThe parent anion of this compound is stable, with a calculated vertical detachment energy (VDE) of 2.26 eV, in good agreement with the experimental value of 2.33 eV.[6]
Reaction EnergeticsNot directly measuredMP2/6-31G(d) + ZPCDFT can be used to evaluate the relative stabilities of different carborane isomers and predict reaction pathways.[7]

Table 2: Validation of Electronic Properties of this compound Derivatives using DFT. This table showcases how DFT calculations are used to understand and validate electronic properties that are experimentally investigated using various techniques.

The Interplay of Experiment and Theory

The relationship between experimental findings and DFT calculations is not merely a one-way validation. Instead, it is a synergistic interplay where experimental data provides a benchmark for theoretical models, and in turn, DFT calculations offer a deeper understanding of the experimental observations and can predict the properties of yet-to-be-synthesized molecules.

logical_relationship exp_data Experimental Data (e.g., X-ray, NMR, CV) validation Validation of Computational Method exp_data->validation dft_calc DFT Calculations (e.g., B3LYP/6-31G*) dft_calc->validation understanding Deeper Understanding of Structure & Reactivity validation->understanding prediction Prediction of Properties of New Derivatives understanding->prediction new_experiment Design of New Experiments prediction->new_experiment new_experiment->exp_data

Figure 2: The logical relationship between experimental data and DFT calculations in this compound research, highlighting the cyclical nature of validation, understanding, prediction, and new experimental design.

Detailed Methodologies

Experimental Protocols

Synthesis of 1,2-Diphenyl-o-carborane: A typical synthesis involves the reaction of decaborane (B₁₀H₁₄) with diphenylacetylene (B1204595) in an inert solvent such as toluene.[1][8] The reaction is generally carried out at elevated temperatures (e.g., 110 °C) in the presence of a Lewis base like N,N-dimethylaniline.[1] Purification is commonly achieved through silica (B1680970) gel column chromatography.[1] Recent advancements have explored microwave-assisted synthesis to reduce reaction times and improve yields.[8]

Characterization:

  • NMR Spectroscopy: ¹H, ¹¹B, and ¹³C NMR spectra are recorded to confirm the structure of the synthesized compounds.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational modes of the carborane cage and its substituents.[1]

  • Single-Crystal X-ray Diffraction: This technique provides precise atomic coordinates, allowing for the determination of bond lengths and angles, which are crucial for comparison with DFT results.[1]

DFT Calculation Protocols

Software: Commonly used software packages for DFT calculations include Gaussian, Orca, and Schrodinger Suite.[9]

Methodology:

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is critical for obtaining accurate results. For carborane systems, the B3LYP functional has been shown to provide a good balance of accuracy and computational cost.[10] Basis sets such as 6-311+G* are often employed.[10]

  • Geometry Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This is a crucial step for obtaining accurate structural parameters.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate theoretical IR spectra.

  • Electronic Property Calculations: Properties such as HOMO and LUMO energies, molecular orbital plots, and electron density distributions are calculated to gain insight into the electronic structure and reactivity.

References

Cross-Validation of Analytical Techniques for o-Carborane Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional structure and bonding of o-carborane (1,2-dicarba-closo-dodecaborane) and its derivatives present distinct challenges and opportunities for analytical characterization. As these compounds find increasing applications in medicinal chemistry, materials science, and boron neutron capture therapy (BNCT), the rigorous and unambiguous determination of their structure, purity, and quantity is paramount.[1][2] This guide provides a comparative overview of the most common analytical techniques employed for this compound characterization, offering insights into their respective strengths, limitations, and typical experimental protocols. Cross-validation, the process of verifying results from one method with those from another, is emphasized as a critical strategy to ensure data integrity and confidence in analytical outcomes.[3]

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique for this compound characterization depends on the specific information required, such as molecular structure, purity, or the quantification of the analyte. The following table summarizes the key performance characteristics of the most frequently used methods.

TechniqueInformation ProvidedSample RequirementsTypical ThroughputKey Strengths for this compound AnalysisKey Limitations for this compound Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹¹B, ¹³C NMRDetailed 3D structure in solution, connectivity, purity assessment.[1][4][5][6]Milligram quantities, soluble sampleMediumUnambiguous structure elucidation, identification of isomers, and assessment of substitution patterns.[7][8] ¹¹B NMR is particularly powerful for boron cluster chemistry.[9][10]Lower sensitivity compared to MS. Broad signals due to quadrupolar relaxation of ¹¹B can sometimes complicate spectra.[6][8]
X-Ray Crystallography Definitive 3D solid-state structure, bond lengths, and angles.[1][8][11][12]Single crystal (0.05-0.5 mm).[13][14]LowProvides absolute structural confirmation and precise atomic coordinates.[3][15][16][17]Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state, which may differ from the solution-state conformation.[15][18]
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns for structural clues.[19][20]Microgram to nanogram quantities.HighHigh sensitivity for detecting trace amounts and confirming molecular formula.[21][22][23][24] The characteristic isotopic pattern of boron is a powerful diagnostic tool.[25]Fragmentation can be complex, and isomers may not be readily distinguishable without chromatographic separation.
Chromatography (GC, HPLC, TLC) Separation of isomers and impurities, purity assessment.[25][26]Soluble and/or volatile sample.HighEffective for separating this compound from its meta- and para-isomers and other reaction byproducts.[25][26] Can be coupled with other detectors (e.g., MS) for enhanced identification.Method development can be time-consuming. Not a primary technique for structural elucidation on its own.
Vibrational Spectroscopy (FTIR & Raman) Identification of functional groups and molecular fingerprinting.[25][27][28]Milligram quantities, solid or liquid.HighProvides characteristic B-H stretching frequencies (~2500-2600 cm⁻¹).[25][27] Complementary techniques: FTIR is sensitive to polar bonds while Raman is better for non-polar bonds.[1][4][26][29]Less detailed structural information compared to NMR and X-ray crystallography. Can be difficult to interpret complex spectra without reference compounds. Fluorescence interference can be an issue in Raman spectroscopy.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative experimental protocols for the key techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹¹B, and ¹³C NMR spectra for structural elucidation and purity assessment.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, THF-d₈) in a 5 mm NMR tube. For ¹¹B NMR, using a quartz NMR tube can reduce background signals.[11]

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • For complex spectra, consider ¹H{¹¹B} decoupling experiments to simplify the signals of protons attached to boron atoms.[8]

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B{¹H} NMR spectrum.

    • Reference the spectrum to an external standard, such as BF₃·OEt₂.

    • Typical spectral widths for carboranes are in the range of +20 to -40 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

    • A sufficient number of scans are required due to the low natural abundance of ¹³C and potential quadrupolar broadening from adjacent boron atoms.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing. For ¹¹B NMR, specialized processing techniques may be needed to handle broad signals.[11]

Single Crystal X-Ray Diffraction

Objective: To determine the precise three-dimensional molecular structure in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a well-formed, single crystal (typically 0.05-0.5 mm in size) and mount it on a goniometer head.[13][14]

  • Data Collection:

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect diffraction data over a wide range of angles by rotating the crystal. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.[3][16]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate volatile this compound derivatives and confirm their molecular weight and fragmentation patterns.

Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane, dichloromethane).[6][30]

    • The concentration should be in the range of 1-10 µg/mL.[6]

    • Ensure the sample is free of non-volatile materials. Derivatization may be necessary for less volatile compounds.[30][31]

  • GC Separation:

    • Inject 1 µL of the sample solution into the GC.

    • Use a suitable capillary column (e.g., HP-5MS) and a temperature program that effectively separates the components of the mixture.[32]

  • MS Detection:

    • The eluting compounds from the GC column are introduced into the mass spectrometer.

    • Acquire mass spectra in either full scan mode to obtain the molecular ion and fragmentation pattern, or in selected ion monitoring (SIM) mode for higher sensitivity and quantitative analysis.[32]

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times.

    • Analyze the mass spectrum of each peak to determine the molecular weight and compare the fragmentation pattern with known compounds or theoretical predictions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical techniques in the characterization of this compound and a conceptual signaling pathway where an this compound derivative might be involved.

CrossValidationWorkflow cluster_synthesis Sample Preparation cluster_primary Primary Characterization cluster_cross_validation Cross-Validation cluster_conclusion Final Assessment Synthesis Synthesis of this compound Derivative Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹¹B, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Chromatography Chromatography (Purity) Purification->Chromatography Assess purity XRay X-Ray Crystallography NMR->XRay For absolute structure FTIR_Raman FTIR/Raman Spectroscopy NMR->FTIR_Raman Confirm functional groups Data_Concordance Data Concordance? NMR->Data_Concordance MS->Data_Concordance XRay->Data_Concordance FTIR_Raman->Data_Concordance Chromatography->Data_Concordance Data_Concordance->Purification No, re-purify/re-analyze Final_Structure Confirmed Structure & Purity Data_Concordance->Final_Structure Yes

Caption: Workflow for the cross-validation of analytical techniques.

SignalingPathway Carborane_Drug This compound Drug Conjugate Receptor Cell Surface Receptor Carborane_Drug->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates Kinase_A Kinase A Signaling_Cascade->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway involving an this compound drug conjugate.

References

A Comparative Guide to the In Vitro and In Vivo Validation of o-Carborane-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique properties of ortho-carborane (this compound), a carbon-boron molecular cluster, have positioned it as a compelling pharmacophore in modern medicinal chemistry. Its three-dimensional structure and high boron content make it particularly attractive for applications in Boron Neutron Capture Therapy (BNCT), a targeted radiation cancer therapy. Beyond BNCT, this compound's hydrophobicity and stability have been leveraged to enhance the efficacy of various therapeutic agents by improving their interaction with biological targets. This guide provides an objective comparison of the performance of this compound-based therapeutic agents with alternative compounds, supported by experimental data from in vitro and in vivo studies.

Performance Comparison of this compound-Based Agents

The introduction of an this compound cage into a molecular structure can significantly alter its biological activity. The following tables summarize the quantitative data from various studies, comparing this compound-containing compounds with their non-carborane counterparts or other boron delivery agents.

In Vitro Cytotoxicity and Cellular Uptake

The efficacy of many anti-cancer agents is initially assessed by their ability to kill cancer cells in culture (cytotoxicity) and their uptake by these cells.

CompoundCell LineIC50 (µM)Boron Uptake (µg B/10⁹ cells)Boron Concentration in Medium (µg B/ml)Incubation Time (h)Reference
o-Carboranylalanine (CBA) MRA 27 (Human Melanoma)Not Reported2551063[1]
Boronophenylalanine (BPA)MRA 27 (Human Melanoma)Not Reported192953[1]
2'-O-(o-carboran-1-ylmethyl)uridine (CBU-2') F98 (Rat Glioma)IC50 < 1046-75 ppmNot specifiedNot specified[2]
Sodium Borocaptate (BSH)F98 (Rat Glioma)Not ReportedLower retention than CBU-2'Not specifiedNot specified[2]
Sulfonamido-functionalised-carborane (CA-SF) ZL34, AB22 (Mesothelioma), MCF7 (Breast Cancer)Synergistic cytotoxic effects with neutron irradiation> 20 µg/gNot specifiedNot specified[3][4]
para-Carborane-based Tebufelone Analog HT29 (Colon Adenocarcinoma)Enhanced antiproliferative effect compared to TebufeloneNot ApplicableNot Applicable72[5][6][7]
TebufeloneHT29 (Colon Adenocarcinoma)Not ReportedNot ApplicableNot Applicable72[5][6][7]
Carborane-based Nampt inhibitor (39) Various Human Cancer Cell Lines10-fold more potent than FK866Not ApplicableNot ApplicableNot specified[8][9]
FK866Various Human Cancer Cell LinesNot ReportedNot ApplicableNot ApplicableNot specified[8][9]
In Vivo Biodistribution and Efficacy

Successful translation of a therapeutic agent from in vitro to in vivo models requires favorable biodistribution (accumulation in the tumor) and demonstrated efficacy in a living organism.

CompoundAnimal ModelTumor TypeTumor Boron Concentration (µg B/g)Tumor-to-Blood RatioTime Post-Injection (h)EfficacyReference
o-Carboranylalanine (CBA) BALB/c MiceHarding-Passey Melanoma15.7-26.21.0-1.43Not selectively taken up by melanoma[1]
Boronophenylalanine (BPA)BALB/c MiceHarding-Passey MelanomaHigher than CBAHigher than CBA3Not Reported[1]
2'-O-(o-carboran-1-ylmethyl)uridine (CBU-2') F98 Glioma Bearing RatsGlioma8.0 ± 2.113 (Tumor to Normal Brain)Not specifiedInsufficient for BNCT[2]
Sulfonamido-functionalised-carborane (CA-SF) Balb/c MiceAB22 Mesothelioma> 20 µg/g required for BNCTNot ReportedNot specifiedMarkedly lower tumor growth after BNCT[3][4]
Carborane-derived sensitizer (B1316253) (TPFC) F98 Rat Glioma Brain Tumor ModelGliomaNot ReportedNot ReportedNot specifiedEfficacy comparable to BPA in BNCT[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., U87-MG, A375, human fibroblasts) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[11]

  • Compound Treatment: Cells are treated with increasing concentrations of the this compound-based compound (e.g., 0.1–300 μM) for various time points (e.g., 24, 48, 72 hours).[11]

  • MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[11]

In Vitro Boron Uptake Analysis
  • Cell Culture: Cancer cells (e.g., MRA 27) are cultured in appropriate media.[1]

  • Compound Incubation: The cells are incubated with a known concentration of the boron-containing compound (e.g., CBA or BPA) for a specific duration (e.g., 3 hours).[1]

  • Cell Harvesting and Washing: After incubation, the cells are harvested and washed to remove any extracellular compound.

  • Boron Quantification: The boron content in the cell pellet is determined using techniques such as inductively coupled plasma-atomic emission spectroscopy (ICP-AES) or neutron autoradiography.[1][11] The results are typically expressed as micrograms of boron per 10⁹ cells or parts per million (ppm).

In Vivo Biodistribution Studies
  • Animal Model: An appropriate animal model with a tumor xenograft is used (e.g., BALB/c mice with intramuscularly implanted Harding-Passey melanoma).[1]

  • Compound Administration: The this compound-based agent is administered to the animals, typically via intraperitoneal (i.p.) injection.[1]

  • Tissue Collection: At various time points post-injection (e.g., 3, 6, 8 hours), the animals are euthanized, and various tissues (tumor, blood, liver, kidney, etc.) are collected.[1]

  • Boron Quantification: The boron concentration in each tissue sample is measured using analytical techniques like ICP-AES.

  • Data Analysis: The tumor-to-blood and tumor-to-normal tissue ratios are calculated to assess the tumor-targeting specificity of the compound.[1]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in the validation of this compound-based therapeutic agents.

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A This compound Agent Synthesis C Cytotoxicity Assay (MTT) A->C D Boron Uptake & Persistence A->D F Animal Model Development (Tumor Xenograft) A->F Promising In Vitro Results B Cell Line Selection (e.g., Glioma, Melanoma) B->C B->D E Subcellular Localization D->E G Biodistribution Study F->G I Efficacy Study (BNCT) F->I J Toxicity Assessment F->J H Pharmacokinetics G->H I->J

Caption: General workflow for the validation of this compound therapeutic agents.

G cluster_0 Boron Neutron Capture Therapy (BNCT) Mechanism A This compound Agent (¹⁰B Carrier) B Tumor Cell A->B Uptake C Selective Accumulation of ¹⁰B in Tumor B->C D Thermal Neutron Irradiation C->D E Nuclear Fission ¹⁰B(n,α)⁷Li D->E F High-LET Particles (α and ⁷Li) E->F G Tumor Cell Destruction F->G

Caption: The fundamental mechanism of Boron Neutron Capture Therapy (BNCT).

G cluster_0 Targeted Delivery via Carbonic Anhydrase IX (CAIX) Inhibition A Sulfonamido-functionalised This compound (CA-SF) C Binding of CA-SF to CAIX A->C B CAIX (Overexpressed on Mesothelioma & Breast Cancer Cells) B->C D Endocytosis C->D G Synergistic Cytotoxicity C->G E Intracellular Accumulation of Boron D->E F BNCT E->F F->G

Caption: Signaling pathway for targeted delivery using a CAIX inhibitor.

References

A Comparative Analysis of o-Carborane and Adamantane as Hydrophobic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular building blocks is a critical step in the design of novel therapeutics. Hydrophobic moieties are often incorporated to enhance membrane permeability and improve target engagement. Among the most utilized three-dimensional hydrophobic groups are adamantane (B196018) and, more recently, o-carborane. This guide provides an objective comparison of their performance as hydrophobic building blocks, supported by experimental data, to aid in the rational design of next-generation pharmaceuticals.

Adamantane, a rigid tricyclic hydrocarbon, has long been a staple in medicinal chemistry, valued for its lipophilicity, steric bulk, and metabolic stability.[1] Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles.[1] this compound, a cluster compound of boron and carbon, has emerged as a unique pharmacophore with distinct physicochemical properties that make it an attractive alternative to traditional hydrophobic groups like adamantane and phenyl rings.[2][3] Carboranes are noted for their exceptional stability, three-dimensional structure, and ability to participate in unique non-covalent interactions.[4][5]

Physicochemical Properties: A Head-to-Head Comparison

The choice between this compound and adamantane can be guided by their fundamental physicochemical properties. While both are bulky and hydrophobic, this compound generally exhibits superior hydrophobicity.

PropertyThis compoundAdamantaneKey Distinctions & Implications for Drug Design
Molecular Formula C₂B₁₀H₁₂C₁₀H₁₆The presence of boron in this compound introduces unique electronic and bonding characteristics.
Molecular Weight ( g/mol ) 144.23136.24The molecular weights are comparable, allowing for bioisosteric replacement without significant changes in mass.
Calculated logP ~2.69 - 4.44[6]~2.44 - 3.6[7]This compound derivatives consistently show higher logP values, indicating greater lipophilicity which can enhance membrane permeability.[6][7]
Van der Waals Volume (ų) ~148~136This compound is slightly larger, which can be advantageous for filling larger hydrophobic pockets in target proteins.[4]
Structure Icosahedral cageDiamondoid cageBoth are rigid, three-dimensional structures that provide a stable scaffold for pharmacophoric groups.[1][4]
Metabolic Stability HighHighThe inorganic nature of the carborane cage makes it resistant to conventional enzymatic degradation, potentially leading to a longer half-life.[4] The adamantane cage can also shield adjacent functional groups from metabolism.[1]
Key Interactions Dihydrogen bonds, hydrophobic interactionsHydrophobic interactionsThe B-H bonds in carboranes can form dihydrogen bonds, offering additional interaction points with biological targets that are not possible with adamantane.[4]

Performance in Biological Systems: Enhancing Potency and Efficacy

The distinct properties of this compound often translate to improved biological activity when substituted for adamantane in a drug molecule. Several studies have demonstrated that carborane-containing compounds exhibit enhanced potency compared to their adamantyl analogues.

For instance, in the development of inhibitors for nicotinamide (B372718) phosphoribosyltransferase (Nampt), a key enzyme in cancer metabolism, replacing a benzoylpiperazine moiety with various hydrophobic groups, including adamantyl and carborane isomers, revealed the superior performance of the carborane cage. A meta-carborane derivative exhibited a 100-fold greater inhibition of Nampt and a 10-fold increase in potency in several human cancer cell lines compared to the parent compound.

Similarly, in the design of dihydrofolate reductase (DHFR) inhibitors, a carborane-containing compound demonstrated significantly greater activity—up to 10-fold and 100-fold higher than methotrexate (B535133) and trimethoprim, respectively—in several cancer cell lines.

The following table summarizes the comparative biological activity data from selected studies.

TargetParent CompoundAdamantane Analog IC₅₀This compound Analog IC₅₀Fold Improvement (this compound vs. Adamantane)
Nampt FK866Data not availableSub-nanomolarNot directly comparable, but carborane derivative showed 10-fold greater potency than the parent compound.
DHFR MethotrexateData not availableUp to 10-fold more active than MethotrexateNot directly comparable, but highlights the significant potency of the carborane analog.

Experimental Protocols

To ensure the reproducibility of the findings that underpin this comparison, detailed methodologies for key experiments are provided below.

Synthesis of Hydrophobic Building Blocks

Synthesis of this compound:

This compound can be synthesized through the reaction of decaborane (B607025) with acetylene (B1199291) gas in the presence of a Lewis base catalyst, such as acetonitrile.[8][9]

  • Reaction Setup: A three-necked flask is equipped with a stirrer, a gas inlet tube, and a condenser.

  • Reactants: Decaborane is dissolved in an inert solvent like toluene. A Lewis base, such as acetonitrile, is added to the solution.

  • Reaction: Acetylene gas is bubbled through the solution while stirring at an elevated temperature (typically 80-100 °C) under an inert atmosphere.[10]

  • Purification: The resulting this compound is purified by chromatography or sublimation.[8]

Synthesis of Adamantane:

Adamantane is synthesized via the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[11][12]

  • Reactant and Catalyst: Molten endo-tetrahydrodicyclopentadiene (B1210996) is placed in a flask with a magnetic stirring bar. Anhydrous aluminum chloride is added as the catalyst.[12]

  • Reaction: The mixture is stirred and heated to 150-180 °C for 8-12 hours.[12]

  • Workup: The reaction mixture is cooled, and the product is extracted with a solvent like petroleum ether.[12]

  • Purification: The adamantane is purified by recrystallization.[12]

In Vitro Biological Assays

MTT Cytotoxicity Assay:

This assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15][16]

  • Cell Seeding: Cells are seeded in a 96-well plate and incubated to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (this compound and adamantane derivatives) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours.[14]

  • Formazan (B1609692) Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[14]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[14] Cell viability is calculated as a percentage of the untreated control.

DHFR Inhibition Assay (Colorimetric):

This assay measures the inhibition of dihydrofolate reductase activity.[17][18][19][20][21]

  • Reaction Mixture Preparation: A reaction buffer containing dihydrofolate and NADPH is prepared.

  • Inhibitor Addition: The test compounds (inhibitors) are added to the wells of a microplate at various concentrations.

  • Enzyme Addition: The DHFR enzyme is added to initiate the reaction.

  • Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ values for the inhibitors are determined.

Nampt Inhibition Assay (Fluorometric):

This is a coupled-enzyme assay to determine the inhibitory activity on Nampt.[22][23][24][25][26]

  • Reagent Preparation: Prepare assay buffer, substrate solutions (nicotinamide, PRPP, ATP), and a coupling enzyme mixture (NMNAT and ADH).

  • Enzyme and Inhibitor Incubation: In a 384-well plate, the Nampt enzyme is pre-incubated with the test inhibitors.[22]

  • Reaction Initiation: The substrate master mix is added to start the reaction.

  • Fluorescence Measurement: The production of NADH is measured fluorometrically (Excitation: 340 nm, Emission: 460 nm).[22]

  • Data Analysis: The percent inhibition is calculated relative to a vehicle control, and IC₅₀ values are determined.

Visualizing the Role in Drug Design

The following diagrams illustrate the integration of these hydrophobic building blocks into a typical drug discovery workflow and a direct comparison of their key attributes.

Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 In Vitro & In Vivo Evaluation Lead Compound Lead Compound Hydrophobic Moiety Hydrophobic Moiety Lead Compound->Hydrophobic Moiety Introduction of This compound This compound Hydrophobic Moiety->this compound Choice 1 Adamantane Adamantane Hydrophobic Moiety->Adamantane Choice 2 Modified Compound Modified Compound This compound->Modified Compound Adamantane->Modified Compound Biological Assays Biological Assays Modified Compound->Biological Assays Testing ADME/Tox ADME/Tox Biological Assays->ADME/Tox Successful -> Pharmacokinetics Pharmacokinetics ADME/Tox->Pharmacokinetics Successful -> Optimized Lead Optimized Lead Pharmacokinetics->Optimized Lead -> Promising Candidate

A generalized workflow for incorporating hydrophobic building blocks in drug design.

Comparative_Properties cluster_oCarborane This compound cluster_Adamantane Adamantane oCarb_Structure Icosahedral Cage Comparison VS oCarb_Structure->Comparison oCarb_Hydrophobicity Higher Lipophilicity (logP: ~2.7-4.4) oCarb_Hydrophobicity->Comparison oCarb_Interactions Dihydrogen Bonding + Hydrophobic oCarb_Interactions->Comparison oCarb_Stability High Metabolic Stability (Inorganic) oCarb_Stability->Comparison Ada_Structure Diamondoid Cage Ada_Hydrophobicity High Lipophilicity (logP: ~2.4-3.6) Ada_Interactions Hydrophobic Ada_Stability High Metabolic Stability (Steric Shielding) Comparison->Ada_Structure Comparison->Ada_Hydrophobicity Comparison->Ada_Interactions Comparison->Ada_Stability

Key property comparison: this compound vs. Adamantane.

Conclusion

Both this compound and adamantane are valuable hydrophobic building blocks in medicinal chemistry, offering rigidity and lipophilicity to drug candidates. However, the unique properties of this compound, including its superior hydrophobicity and the ability to form dihydrogen bonds, can lead to significant improvements in biological activity.[4][27] The choice between these two scaffolds should be made based on the specific requirements of the drug target and the desired physicochemical properties of the final compound. As the field of medicinal chemistry continues to evolve, the exploration of novel building blocks like this compound will be crucial in the development of more effective and targeted therapies.

References

Hydrolytic Stability of Carborane-Infused Polymers: A Comparative Analysis of Ortho- vs. Meta-Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the hydrolytic resilience of ortho- and meta-carborane polymers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance, supported by theoretical principles and detailed experimental protocols.

The incorporation of carborane cages into polymer backbones imparts exceptional thermal and chemical stability, making these materials highly attractive for a range of demanding applications, from aerospace components to biomedical devices. Among the most common carborane isomers utilized are ortho-carborane (this compound) and meta-carborane (m-carborane). While both isomers enhance polymer properties, their distinct structural and electronic characteristics lead to significant differences in their hydrolytic stability. This guide provides a comparative assessment of the hydrolytic stability of polymers functionalized with this compound versus m-carborane (B99378), offering insights into their expected performance in aqueous environments.

The Structural Rationale for Stability Differences

The variance in hydrolytic stability between this compound and m-carborane polymers stems from the geometric and electronic properties of the carborane cages themselves. The this compound isomer features two adjacent carbon atoms, resulting in a more polar and asymmetric structure. In contrast, the m-carborane isomer has its carbon atoms separated by a boron atom, leading to a less polar and more symmetric cage.[1]

This difference in polarity is a key determinant of a material's interaction with water. The less polar nature of m-carborane is anticipated to confer a higher degree of water resistance to the resulting polymers.[1] The inherent hydrophobicity of the carborane cage, in general, contributes to the improved hydrolytic stability of the base polymers into which they are incorporated.[1]

Furthermore, the higher thermal stability of the m-carborane cage itself suggests a more robust chemical nature.[1] While direct, head-to-head quantitative data on the hydrolytic degradation of o- versus m-carborane polymers under identical conditions is limited in published literature, the consensus points towards the superior hydrolytic resilience of m-carborane-containing polymers.[1]

Comparative Performance Insights

The following table summarizes the key distinctions between this compound and m-carborane and the anticipated impact on the hydrolytic stability of their corresponding polymers.

FeatureThis compoundm-CarboraneImpact on Polymer Hydrolytic Stability
Structure Two adjacent carbon atomsCarbon atoms separated by a boron atomThe more symmetric structure of m-carborane contributes to a more stable polymer backbone.
Polarity More polarLess polarThe lower polarity of m-carborane polymers is expected to result in lower water uptake and enhanced resistance to hydrolysis.[1]
Symmetry AsymmetricMore symmetricThe greater symmetry of m-carborane leads to more ordered polymer packing, potentially restricting water ingress.
Expected Hydrolytic Stability GoodExcellentM-carborane polymers are anticipated to exhibit superior hydrolytic stability due to their reduced polarity and greater structural stability.[1]

Experimental Protocol for Assessing Hydrolytic Stability

To rigorously evaluate and compare the hydrolytic stability of this compound and m-carborane polymers, a standardized experimental protocol is essential. The following methodology is based on established principles of polymer degradation testing and can be adapted for various carborane polymer systems.

Objective: To quantify and compare the hydrolytic degradation of this compound and m-carborane polymers over time in a controlled aqueous environment.

Materials and Equipment:

  • Polymer samples (e.g., films, molded specimens) of both this compound and m-carborane polymers with well-defined dimensions and initial dry weight.

  • Hydrolytic medium: Phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions, or other relevant aqueous solutions (e.g., acidic or basic solutions).

  • Incubation oven or water bath capable of maintaining a constant temperature (e.g., 37°C for physiological conditions or elevated temperatures for accelerated aging).

  • Analytical balance (precision of 0.1 mg).

  • Vacuum oven for drying samples.

  • Instrumentation for polymer characterization:

    • Gel Permeation Chromatography (GPC) for measuring molecular weight and molecular weight distribution.

    • Fourier-Transform Infrared (FTIR) Spectroscopy to monitor changes in chemical structure.

    • Scanning Electron Microscopy (SEM) to observe changes in surface morphology.

Procedure:

  • Sample Preparation:

    • Prepare multiple identical specimens of both this compound and m-carborane polymers.

    • Thoroughly clean the specimens to remove any surface contaminants.

    • Dry the specimens in a vacuum oven at a suitable temperature until a constant weight is achieved.

    • Record the initial dry weight (W_i) of each specimen.

    • Characterize the initial properties of control specimens (molecular weight, chemical structure, surface morphology).

  • Incubation:

    • Immerse each specimen in a sealed container with a sufficient volume of the hydrolytic medium to ensure complete submersion.

    • Place the containers in the pre-heated oven or water bath at the desired temperature.

  • Periodic Sampling and Analysis:

    • At predetermined time intervals (e.g., 1, 7, 14, 30, 60, and 90 days), remove a set of specimens for each polymer type from the hydrolytic medium.

    • Gently rinse the specimens with deionized water to remove any residual salts from the buffer.

    • Dry the specimens in a vacuum oven to a constant weight and record the final dry weight (W_f).

    • Calculate the percentage of weight loss: Weight Loss (%) = [(W_i - W_f) / W_i] * 100.

    • Analyze the dried specimens using GPC, FTIR, and SEM to determine changes in molecular weight, chemical structure, and surface morphology, respectively.

  • Data Analysis and Comparison:

    • Plot the percentage of weight loss and the change in molecular weight as a function of time for both this compound and m-carborane polymers.

    • Compare the degradation rates and the extent of changes in chemical and physical properties between the two types of polymers.

Experimental Workflow

Hydrolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Periodic Analysis cluster_results Results & Comparison Prep_o Prepare this compound Polymer Samples Initial_Characterization Initial Characterization (Weight, MW, FTIR, SEM) Prep_o->Initial_Characterization Prep_m Prepare m-Carborane Polymer Samples Prep_m->Initial_Characterization Incubate Immerse in Hydrolytic Medium (e.g., PBS at 37°C) Initial_Characterization->Incubate Start Experiment Sampling Sample at Predetermined Time Intervals Incubate->Sampling Time (t) Measurement Measure Weight Loss, MW, FTIR, SEM Sampling->Measurement Measurement->Sampling Continue Incubation Compare Compare Degradation Rates and Property Changes Measurement->Compare Conclusion Assess Relative Hydrolytic Stability Compare->Conclusion

Caption: Experimental workflow for assessing the hydrolytic stability of carborane polymers.

Conclusion

The available evidence strongly suggests that polymers incorporating m-carborane possess superior hydrolytic stability compared to their this compound counterparts. This advantage is primarily attributed to the less polar and more symmetric nature of the m-carborane cage, which imparts greater water resistance to the polymer. For researchers and developers in fields requiring materials with exceptional long-term performance in aqueous or biological environments, m-carborane-based polymers represent a more robust and reliable choice. The detailed experimental protocol provided herein offers a framework for conducting rigorous comparative studies to quantify these stability differences for specific polymer systems. As the development of advanced carborane-containing materials continues, a thorough understanding of their hydrolytic stability will be crucial for their successful application in high-performance and biomedical technologies.

References

A Comparative Guide to Elucidating Reaction Mechanisms in o-Carborane Chemistry Through Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary reaction mechanisms in o-carborane chemistry, with a focus on how kinetic studies are employed to elucidate these pathways. We will explore nucleophilic substitution, electrophilic substitution, and transition metal-catalyzed B–H activation, presenting comparative data where available and detailing the experimental protocols for robust kinetic analysis.

Introduction to Reaction Mechanisms in this compound Chemistry

This compound, a cluster compound composed of boron, carbon, and hydrogen atoms, exhibits unique electronic properties and a three-dimensional structure that leads to a rich and complex reactivity landscape.[1][2] Understanding the mechanisms of its functionalization is crucial for the rational design of novel materials, therapeutics, and organometallic complexes. Kinetic studies, which measure the rate of a chemical reaction, provide invaluable insight into the step-by-step sequence of bond-breaking and bond-forming events that constitute the reaction mechanism.

Comparative Analysis of Key Reaction Mechanisms

The functionalization of the this compound cage can proceed through several distinct mechanistic pathways. The preferred pathway is often dictated by the electronic and steric nature of the substituents on the carborane cage, the nature of the attacking reagent, and the reaction conditions.

1. Nucleophilic Substitution Reactions

Nucleophilic substitution on the boron vertices of the this compound cage is a powerful method for introducing a wide range of functional groups. These reactions are highly dependent on the electronic properties of the carborane cage; electron-withdrawing groups on the carbon atoms of the cage are crucial for activating the B-H bonds towards nucleophilic attack.[3]

The general mechanism involves the attack of a nucleophile on a boron atom, leading to the displacement of a hydride ion or another leaving group. The rate of these reactions is sensitive to the nature of the nucleophile, the leaving group, and the solvent.[4]

Table 1: Comparison of Kinetic Parameters for Nucleophilic Substitution Reactions

SubstrateNucleophileSolventRate LawRelative RateReference
1,2-diaryl-o-carboraneGrignard ReagentTHFSecond-Order-[3]
1-Me-2-Ph-o-carboraneBuLiEther-Slower than diaryl[3]
tert-butyl bromideMethanolMethanolFirst-Order (SN1)(for comparison)[4]
methyl iodideHydroxideAcetoneSecond-Order (SN2)(for comparison)[4]

2. Electrophilic Substitution Reactions

Electrophilic substitution is another key pathway for functionalizing the this compound cage. The outcome of these reactions can be effectively predicted using the Hard and Soft Acids and Bases (HSAB) principle.[5] this compound, being a "soft" nucleophile, preferentially reacts with soft electrophiles, while "hard" electrophiles tend to react with harder nucleophiles like benzene.[5]

The reaction mechanism involves the attack of the electron-rich B-H bonds on an electrophile, forming a positively charged intermediate that is then deprotonated to yield the substituted product. The regioselectivity of the substitution is influenced by the electron density of the different boron vertices.

Table 2: Comparative Reactivity of this compound and Benzene in Electrophilic Substitution

ReactionElectrophileCatalystSubstrateRelative ReactivityReference
HalogenationBr₂FeCl₃Benzene1[6]
HalogenationI₂/HIO₃/H₂SO₄-This compoundFavorable with soft I⁺[7]
NitrationHNO₃/H₂SO₄-Benzene1[8]
NitrationHNO₃/H₂SO₄-Toluene~25[8]
SelenylationPhSeBr-This compoundHigher than Benzene[5]
MercurationHg(OAc)₂-This compoundHigher than Benzene[5]

3. Transition Metal-Catalyzed B-H Activation

Transition metal catalysis has emerged as a versatile and highly regioselective method for the functionalization of this compound B-H bonds.[1][2] The mechanism of these reactions typically involves the oxidative addition of a B-H bond to the metal center, followed by migratory insertion of a coupling partner (e.g., an alkene or alkyne) and reductive elimination to afford the product and regenerate the catalyst.[9][10]

The regioselectivity is often controlled by the electronic properties of the metal catalyst and directing groups on the carborane substrate. Electron-rich metal centers tend to activate the most electron-deficient B(3,6)-H bonds, while directing groups can steer the catalyst to other positions.[10]

Table 3: Comparison of Catalyst Performance in this compound B-H Activation

Catalyst SystemSubstrateReagentProductRegioselectivityReference
[Ir(cod)Cl]₂/dppeThis compound-1-carboxylic acidAlkynes4-alkenylated-o-carboraneB(4)[2][9]
[Rh₂(OAc)₄]This compoundDonor/acceptor carbenesB-H insertion productSite- and enantioselective[11]
Pd(OAc)₂1-R-o-carboraneAryl iodides4,5-diarylated-o-carboraneB(4,5)[12]

Experimental Protocols for Kinetic Studies

The elucidation of these reaction mechanisms relies on careful kinetic analysis. Below are detailed protocols for monitoring the kinetics of this compound reactions using common spectroscopic techniques.

Protocol 1: Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for reaction monitoring as it provides structural information and allows for the quantification of multiple species simultaneously.[13][14] ¹¹B NMR is particularly useful for studying carborane reactions.

1. Sample Preparation:

  • In a clean, dry NMR tube, dissolve a known concentration of the this compound starting material and an internal standard (a compound that does not react or interfere with the signals of interest) in a deuterated solvent.
  • Ensure all reagents are dry and solvents are freshly distilled to avoid side reactions.
  • The reaction is typically initiated by adding the final reagent (e.g., catalyst or nucleophile) via syringe directly into the NMR tube at a controlled temperature.

2. NMR Data Acquisition:

  • The NMR spectrometer should be tuned and shimmed on a sample with a similar solvent composition prior to initiating the reaction to save time.[14]
  • For kinetic measurements, a series of 1D spectra (e.g., ¹H or ¹¹B) are acquired at regular time intervals.
  • Pulse Sequence: A simple pulse-acquire sequence (e.g., zg on Bruker instruments) is typically sufficient. For quantitative results, ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of the nuclei being observed.[14]
  • Parameters:
  • Spectral Width: Set to encompass all relevant signals of reactants, intermediates, and products.
  • Number of Scans (ns): Use the minimum number of scans required for adequate signal-to-noise to maximize temporal resolution.[15]
  • Acquisition Time (aq): Should be sufficient to resolve key signals.
  • An arrayed experiment can be set up to automatically acquire spectra at predefined time points.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).
  • Integrate the signals corresponding to the starting material, product(s), and the internal standard.
  • The concentration of each species at a given time point is proportional to the ratio of its integral to the integral of the internal standard.
  • Plot the concentration of the reactant(s) versus time to determine the reaction order and rate constant.

Protocol 2: Kinetic Analysis using UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is suitable for reactions where the reactants, intermediates, or products have a distinct chromophore.[16][17]

1. Sample Preparation:

  • Prepare stock solutions of the this compound derivative and the other reactant(s) in a suitable solvent.
  • The reaction is initiated by mixing the solutions in a quartz cuvette placed in a thermostated cell holder in the spectrophotometer.

2. UV-Vis Data Acquisition:

  • Record the full UV-Vis spectrum at the beginning and end of the reaction to identify the wavelengths of maximum absorbance (λ_max) for the species of interest.
  • Set the spectrophotometer to monitor the change in absorbance at a specific λ_max over time.
  • The data acquisition interval should be set to capture a sufficient number of data points over the course of the reaction.

3. Data Analysis:

  • According to the Beer-Lambert law (A = εbc), absorbance is directly proportional to concentration.
  • Plot absorbance versus time. This data can be used to determine the reaction order and calculate the rate constant. For example, for a first-order reaction, a plot of ln(A) versus time will be linear with a slope of -k.

Visualizing Reaction Mechanisms and Workflows

Workflow for Kinetic Analysis

kinetic_workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis cluster_elucidate 4. Mechanism Elucidation prep_reagents Prepare Reactants & Standard prep_solvent Choose Deuterated Solvent prep_reagents->prep_solvent prep_nmr Prepare NMR Tube prep_solvent->prep_nmr initiate_rxn Initiate Reaction in Spectrometer prep_nmr->initiate_rxn acquire_spectra Acquire Spectra at Time Intervals initiate_rxn->acquire_spectra process_spectra Process Spectra (FT, Phasing) acquire_spectra->process_spectra integrate_peaks Integrate Signals process_spectra->integrate_peaks calc_conc Calculate Concentrations integrate_peaks->calc_conc plot_data Plot Concentration vs. Time calc_conc->plot_data det_rate_law Determine Rate Law plot_data->det_rate_law propose_mech Propose Mechanism det_rate_law->propose_mech

Caption: General workflow for elucidating reaction mechanisms using kinetic NMR studies.

Mechanism of Nucleophilic Substitution on this compound

nucleophilic_substitution reactant This compound Derivative (with EWG) intermediate Intermediate/Transition State [Carborane-Nu]⁻ reactant->intermediate Attack at Boron nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted this compound intermediate->product Loss of Leaving Group leaving_group Leaving Group (H⁻) intermediate->leaving_group

Caption: Simplified mechanism of nucleophilic substitution on an this compound cage.

Mechanism of Electrophilic Substitution on this compound

electrophilic_substitution reactant This compound sigma_complex Sigma Complex Intermediate [Carborane-E]⁺ reactant->sigma_complex Attack by B-H bond electrophile Electrophile (E⁺) electrophile->sigma_complex product Substituted this compound sigma_complex->product Deprotonation protonated_base Protonated Base sigma_complex->protonated_base base Base base->product

Caption: General mechanism for electrophilic substitution on the this compound cage.

Catalytic Cycle for Transition Metal-Catalyzed B-H Activation

tm_catalysis catalyst [M]-L (Active Catalyst) oxidative_addition Oxidative Addition Intermediate catalyst->oxidative_addition B-H Activation carborane This compound (R-C₂B₁₀H₁₁) carborane->oxidative_addition migratory_insertion Migratory Insertion Intermediate oxidative_addition->migratory_insertion Insertion coupling_partner Coupling Partner (e.g., Alkyne) coupling_partner->migratory_insertion migratory_insertion->catalyst Reductive Elimination product Functionalized Carborane migratory_insertion->product

Caption: A simplified catalytic cycle for the transition metal-catalyzed B-H functionalization of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of o-Carborane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like o-carborane is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles of this compound Waste Management:

This compound is classified as a hazardous substance and is highly flammable.[1][2] Therefore, all waste must be managed in strict accordance with local, state, and federal regulations.[1] It is crucial to avoid contact with strong oxidizing agents, as this can result in a vigorous reaction.[1][3]

Immediate Safety Precautions and Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

Minor Spills:

  • Eliminate all sources of ignition in the vicinity.

  • Do not touch or walk through the spilled material.

  • Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[3][4]

Major Spills:

  • Evacuate the area and move upwind from the spill.

  • Alert emergency responders, providing the location and nature of the hazard.

  • Avoid all personal contact, including the inhalation of dust.[1]

Appropriate personal protective equipment (PPE), including chemical goggles, gloves, and a particulate dust filter respirator, should be worn when handling this compound.[1]

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the quantity of waste.

Disposal of Small Quantities:

For small amounts of this compound, a chemical neutralization process can be employed. This procedure must be conducted in a well-ventilated fume hood.

Experimental Protocol for Small Quantity Disposal:

  • Preparation: Cautiously prepare a 5% solution of this compound in water. Be aware that this process will cause a vigorous evolution of hydrogen gas, so proper ventilation is essential.[1]

  • Acidification: Slowly add 1M sulfuric acid dropwise to the solution to acidify it to a pH of 1. This step will also produce a vigorous evolution of hydrogen gas.[1]

  • Neutralization: Allow the acidified solution to stand overnight.

  • Evaporation: Evaporate the solution to dryness.

  • Final Disposal: The resulting residue can be disposed of in a landfill, subject to local regulations.[1]

Disposal of Large Quantities and Contaminated Materials:

For larger quantities of this compound, surplus material, or contaminated labware (e.g., gloves, glassware), the following options are recommended:

  • Licensed Waste Disposal Service: Contact a licensed professional waste disposal service to handle the material.[2] This is the most common and recommended method for ensuring compliance with all regulations.

  • Chemical Incineration: The material can be burned in a chemical incinerator equipped with an afterburner and a scrubber. Extra care must be taken during ignition due to the highly flammable nature of this compound.[2]

Contaminated packaging and containers should be disposed of as unused product.[2] Puncture containers to prevent reuse.[1]

Quantitative Data Summary

ParameterValueSource
Initial Concentration for Small Scale Disposal 5% solution in water[1]
Target pH for Acidification 1[1]
Flash Point Not Applicable
Hazard Class 4.1 (Flammable Solid)[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

o_Carborane_Disposal_Workflow cluster_small Small Scale Disposal Protocol cluster_large Large Scale Disposal Protocol start This compound Waste Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity assess_quantity->small_quantity Is it a small, manageable quantity? large_quantity Large Quantity / Contaminated Materials assess_quantity->large_quantity No dissolve Cautiously create 5% aqueous solution (Vigorous H2 evolution) small_quantity->dissolve Yes licensed_service Contact Licensed Professional Waste Disposal Service large_quantity->licensed_service incineration Chemical Incineration with Afterburner and Scrubber large_quantity->incineration acidify Acidify to pH 1 with 1M H2SO4 (Vigorous H2 evolution) dissolve->acidify stand Let stand overnight acidify->stand evaporate Evaporate to dryness stand->evaporate landfill Dispose of residue in landfill (per local regulations) evaporate->landfill

References

Safeguarding Your Research: A Comprehensive Guide to Handling o-Carborane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unique chemical properties of o-Carborane offer significant opportunities. However, ensuring safe handling is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work while minimizing risk.

This compound is a thermally stable organoboron compound with a cage-like structure, making it valuable in applications such as the development of heat-resistant polymers and in medical chemistry.[1] While stable under normal conditions, it is classified as harmful if swallowed and may cause eye, skin, respiratory, and digestive tract irritation.[2][3] Adherence to proper safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when working with this compound. The following table outlines the recommended equipment for various laboratory activities.

Activity Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Safety glasses with side shields or chemical safety goggles.[3][4]Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6]Laboratory coat.[4][5]NIOSH/MSHA approved respirator with a particulate filter, especially if dust formation is likely or ventilation is inadequate.[3][7]
In Solution (Handling Liquids) Chemical safety goggles. A face shield is recommended if there is a splash hazard.[4][6][8]Chemical-resistant gloves (e.g., nitrile, neoprene).[5][6]Chemical-resistant lab coat or apron.[8][9]Work in a certified chemical fume hood. A respirator is generally not required if working in a properly functioning fume hood.[5]
Cleaning Spills Chemical safety goggles and a face shield.[4][6]Heavy-duty, chemical-resistant gloves.[4]Chemical-resistant coveralls or apron.[8][9]NIOSH/MSHA approved respirator with appropriate cartridges for dusts and organic vapors.[10]
Heating or Reactions at Elevated Temperatures Chemical safety goggles and a face shield.[4][6]Insulated, chemical-resistant gloves.[6]Chemical-resistant lab coat; consider a fire-retardant coat.All operations should be conducted within a certified chemical fume hood.[5]

This table summarizes recommendations from multiple safety data sheets. Always consult the specific SDS for the this compound you are using and your institution's safety protocols.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan minimizes the risk of exposure and accidents.

1. Preparation and Pre-Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[5]

  • Designate a Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

  • Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.

  • Prepare for Spills: Have a spill kit readily accessible. For solid this compound, this should include a scoop or brush and a designated waste container.

2. Handling and Experimental Procedures:

  • Avoid Dust Formation: When handling solid this compound, use techniques that minimize the generation of dust.[2]

  • Grounding: To prevent static discharge, which could be an ignition source, ensure that equipment is properly grounded, especially during transfers of powdered material.[7]

  • Avoid Incompatibilities: Keep this compound away from strong oxidizing agents.[3][7]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3]

3. Storage:

  • Container: Store this compound in a tightly closed container.[2]

  • Environment: Keep in a cool, dry, and well-ventilated place.[3] It is often recommended to store it under nitrogen and refrigerated.[2]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is critical to protect both personnel and the environment.

  • Waste Classification: this compound is considered hazardous waste and must be disposed of accordingly.[7]

  • Containerization: Collect all this compound waste, including contaminated consumables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and compatible waste container.

  • Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[7] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Common disposal methods include incineration in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not dispose of this compound down the drain.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_area Designate Fume Hood prep_sds->prep_area prep_ppe Assemble PPE prep_area->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_weigh Weigh/Transfer prep_spill->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_hygiene Wash Hands handle_reaction->handle_hygiene storage_container Tightly Closed Container handle_reaction->storage_container Store Unused Material disp_collect Collect Waste handle_reaction->disp_collect Dispose of Waste storage_conditions Cool, Dry, Ventilated, Inert Atmosphere storage_container->storage_conditions disp_label Label Container disp_collect->disp_label disp_ehs Contact EHS for Pickup disp_label->disp_ehs

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.